Dim16
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C29H38IN5 |
|---|---|
Molecular Weight |
583.5 g/mol |
IUPAC Name |
5-[5-[1-(4,4-dimethylpentyl)-5-naphthalen-2-ylimidazol-2-yl]-2-iodoimidazol-1-yl]-N-methylpentan-1-amine |
InChI |
InChI=1S/C29H38IN5/c1-29(2,3)15-10-18-34-25(24-14-13-22-11-6-7-12-23(22)19-24)20-32-27(34)26-21-33-28(30)35(26)17-9-5-8-16-31-4/h6-7,11-14,19-21,31H,5,8-10,15-18H2,1-4H3 |
InChI Key |
PYVKCKXGZHKWHI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CCCN1C(=CN=C1C2=CN=C(N2CCCCCNC)I)C3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Foundational & Exploratory
The Multifaceted Role of PRDM16: A Core Regulator of Cell Fate and Metabolism
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
PRDM16 (PR/SET Domain 16) is a crucial zinc finger transcription factor that functions as a master regulator of cell fate decisions, most notably in the differentiation of brown and beige adipocytes. Its role as a transcriptional coregulator, mediating the switch between muscle and brown fat lineages, has positioned it as a significant therapeutic target for metabolic diseases, including obesity and type 2 diabetes. Beyond its well-established function in adipogenesis, PRDM16 plays vital roles in craniofacial development, hematopoietic stem cell maintenance, and cardiac muscle function. Dysregulation of PRDM16 has been implicated in various pathologies, from cardiomyopathy to leukemia. This technical guide provides a comprehensive overview of the core functions of PRDM16, its molecular mechanisms, and its involvement in key signaling pathways, supported by quantitative data and detailed experimental methodologies.
Core Functions of PRDM16
PRDM16 is a transcriptional coregulator that orchestrates gene expression programs pivotal for cell differentiation and function. Its primary roles span across several physiological systems:
-
Adipose Tissue Differentiation: PRDM16 is a potent inducer of brown and beige adipocyte differentiation. It drives the thermogenic gene program, leading to increased energy expenditure. In white adipose tissue (WAT), PRDM16 promotes the "browning" or "beiging" of white adipocytes, converting them into energy-dissipating cells.
-
Myogenesis and Adipogenesis Switch: PRDM16 acts as a molecular switch between myogenic and brown adipogenic lineages. It promotes brown adipocyte differentiation from myoblastic precursors while simultaneously repressing the myogenic program.
-
Craniofacial Development: PRDM16 is essential for normal craniofacial development, where it modulates TGF-β signaling. Its loss can lead to defects such as cleft palate.
-
Hematopoiesis: PRDM16 is critical for the maintenance and quiescence of hematopoietic stem cells (HSCs). It regulates a complex network of genes that control HSC self-renewal, apoptosis, and differentiation.
-
Cardiac Function: PRDM16 plays a significant role in cardiac development and function. Mutations and deletions in the PRDM16 gene are associated with various forms of cardiomyopathy, including left ventricular noncompaction (LVNC) and dilated cardiomyopathy (DCM).
Molecular Mechanisms of PRDM16 Action
PRDM16 exerts its function primarily through protein-protein interactions as a transcriptional coregulator, rather than through direct, sequence-specific DNA binding at all its target genes. It possesses several key functional domains that mediate its activity.
Protein Domain Architecture
The PRDM16 protein contains multiple functional domains that contribute to its diverse roles:
-
N-terminal PR/SET Domain: This domain is homologous to the SET domain found in histone methyltransferases and exhibits weak histone H3 lysine 9 (H3K9) and H3K4 monomethyltransferase activity. This enzymatic activity is crucial for its tumor suppressor function in leukemia.
-
Zinc Finger Domains (ZF1 and ZF2): These domains are critical for mediating protein-protein interactions with key transcription factors.
-
Repression Domain (RD): This domain is involved in the repression of white adipose tissue-specific genes.
-
Activation Domain (AD): This domain is responsible for activating the transcription of brown fat-specific genes.
Transcriptional Co-activation and Repression
PRDM16 functions by forming transcriptional complexes with other proteins to either activate or repress gene expression.
Activation of Brown Fat Gene Program: PRDM16 activates the thermogenic gene program by interacting with a suite of transcription factors and coactivators, including:
-
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ): PRDM16 binds to and coactivates PPARγ, a master regulator of adipogenesis, to drive the expression of brown fat-specific genes.
-
CCAAT/Enhancer-Binding Protein Beta (C/EBP-β): PRDM16 forms a critical transcriptional complex with C/EBP-β to initiate the switch from myoblastic precursors to brown adipocytes.
-
PGC-1α and PGC-1β: PRDM16 directly binds to and activates these coactivators, which are central to mitochondrial biogenesis and thermogenesis.
-
Mediator Complex Subunit 1 (MED1): PRDM16 interacts with MED1 to bridge enhancer-bound transcription factors with the general transcription machinery, thereby enhancing the expression of genes like Ucp1.
Repression of White Fat and Myogenic Gene Programs: PRDM16 actively suppresses the expression of genes characteristic of white adipocytes and skeletal muscle. This is achieved through its interaction with corepressors such as:
-
C-terminal Binding Proteins (CtBP1 and CtBP2): The interaction of PRDM16 with CtBPs is essential for repressing the white fat-selective gene program.
-
Euchromatic Histone-lysine N-methyltransferase 1 (EHMT1): In complex with EHMT1, PRDM16 mediates the silencing of myogenic genes.
Quantitative Data on PRDM16 Function
The following tables summarize key quantitative data from various studies, highlighting the expression patterns of PRDM16 and its impact on target gene expression.
Table 1: Relative mRNA Expression of PRDM16 in Adipose Tissues
| Tissue Type | Relative PRDM16 mRNA Expression | Reference |
| Brown Adipose Tissue (BAT) | High (15-fold higher than WAT) | |
| White Adipose Tissue (WAT) | Low | |
| Subcutaneous WAT | Higher than other WAT depots |
Table 2: Effect of PRDM16 Expression on Brown Fat-Specific Gene Expression
| Gene | Fold Change in mRNA Expression with PRDM16 Overexpression | Cell Type | Reference |
| UCP1 | ~200-fold increase | 3T3-F442A white preadipocytes | |
| CIDEA | ~200-fold increase | 3T3-F442A white preadipocytes | |
| PGC-1α | Induced | PPARγ-/- fibroblasts | |
| Cox7a1 | 70-fold increase | Naïve fibroblastic cells | |
| Cox8b | 260-fold increase | Naïve fibroblastic cells | |
| Elovl3 | 16-fold increase | Naïve fibroblastic cells |
Table 3: Effect of PRDM16 Knockdown on Brown Fat-Specific Gene Expression
| Gene | Percentage Reduction in mRNA Expression with PRDM16 Knockdown | Cell Type | Reference |
| UCP1 | 85% | Primary brown fat cells | |
| CIDEA | 85% | Primary brown fat cells | |
| PGC-1α | 60% | Primary brown fat cells |
Signaling Pathways Involving PRDM16
The function of PRDM16 is intricately linked to several key signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways.
PRDM16-Mediated Brown Adipocyte Differentiation
Caption: PRDM16 drives brown adipocyte differentiation from myoblastic progenitors.
PRDM16 in TGF-β Signaling during Craniofacial Development
Caption: PRDM16 modulates TGF-β signaling in craniofacial development.
Key Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are outlines of key experimental protocols used to investigate PRDM16 function.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for PRDM16
This protocol is used to identify the genomic regions where PRDM16 binds, either directly or as part of a protein complex.
Objective: To map the genome-wide binding sites of PRDM16.
Methodology Outline:
-
Cell Cross-linking: Differentiated adipocytes are treated with formaldehyde to cross-link proteins to DNA.
-
Chromatin Preparation: Cells are lysed, and the nuclei are isolated. The chromatin is then sheared into small fragments (typically 200-500 bp) using sonication or enzymatic digestion.
-
Immunoprecipitation: The sheared chromatin is incubated with an antibody specific to PRDM16. The antibody-protein-DNA complexes are then captured using protein A/G magnetic beads.
-
Washing and Elution: The beads are washed to remove non-specifically bound chromatin. The cross-linked complexes are then eluted from the beads.
-
Reverse Cross-linking and DNA Purification: The cross-links are reversed by heating, and the proteins are digested with proteinase K. The DNA is then purified.
-
Library Preparation and Sequencing: The purified DNA fragments are prepared for high-throughput sequencing. This involves end-repair, A-tailing, and ligation of sequencing adapters.
-
Data Analysis: The sequencing reads are aligned to the reference genome, and peaks are called to identify regions of PRDM16 enrichment.
Co-Immunoprecipitation (Co-IP) for PRDM16 Protein Interactions
This protocol is used to identify proteins that interact with PRDM16 in vivo.
Objective: To identify binding partners of PRDM16.
Methodology Outline:
-
Cell Lysis: Cells expressing PRDM16 (either endogenously or via transfection) are lysed in a non-denaturing buffer to preserve protein-protein interactions.
-
Immunoprecipitation: The cell lysate is incubated with an antibody specific to PRDM16. The antibody-PRDM16-interacting protein complexes are then captured using protein A/G beads.
-
Washing: The beads are washed multiple times to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against suspected interacting proteins (e.g., PPARγ, C/EBP-β).
-
Mass Spectrometry (Optional): For unbiased identification of novel interacting partners, the eluted proteins can be analyzed by mass spectrometry.
Conclusion and Future Directions
PRDM16 has emerged as a central regulator of cellular differentiation and metabolic homeostasis. Its profound effects on brown and beige adipocyte biogenesis make it a highly attractive target for the development of novel therapeutics for obesity and related metabolic disorders. Furthermore, its roles in hematopoiesis, craniofacial development, and cardiac function underscore its broader importance in human health and disease.
Future research should focus on elucidating the precise mechanisms that regulate PRDM16 expression and activity
PRDM16 Mechanism of Action in Brown Fat: A Technical Guide
Executive Summary: PR domain-containing 16 (PRDM16) is a zinc-finger transcriptional co-regulator that functions as a master determinant of brown and beige adipocyte cell fate.[1][2] It orchestrates a complex network of protein-protein interactions to simultaneously activate the thermogenic and mitochondrial gene programs characteristic of brown adipose tissue (BAT) while actively repressing the gene programs of white adipose tissue (WAT) and skeletal muscle.[3][4] The core mechanism involves the formation of a transcriptional holocomplex with key factors including C/EBP-β, PPARγ, PGC-1α/β, and the Mediator complex to drive brown adipogenesis.[3][5][6] Conversely, its interaction with corepressors like CtBP mediates the suppression of the white fat phenotype.[4] Given its central role in promoting energy expenditure, the PRDM16 pathway represents a promising therapeutic target for obesity and related metabolic disorders.[7][8]
Introduction to PRDM16 in Thermogenic Adipocytes
Mammalian adipose tissue exists in two primary forms: white adipose tissue (WAT), which stores energy as triglycerides, and brown adipose tissue (BAT), which dissipates chemical energy as heat through non-shivering thermogenesis.[9] This thermogenic process is primarily mediated by Uncoupling Protein 1 (UCP1), a mitochondrial protein unique to brown and related "beige" or "brite" adipocytes that emerge within WAT depots.[9] The developmental and functional control of these thermogenic adipocytes is governed by a network of transcriptional regulators, with PRDM16 acting as a dominant switch.[1][10]
PRDM16 was identified as a protein highly enriched in brown fat compared to white fat.[10][11] Functionally, it is a powerful inducer of the brown fat phenotype. Ectopic expression of PRDM16 in white fat progenitors or myoblasts is sufficient to activate a robust brown fat program, including the induction of Ucp1 and Ppargc1a (PGC-1α), leading to increased mitochondrial biogenesis and uncoupled respiration.[3][10][11][12] Conversely, the depletion of PRDM16 in brown adipocytes results in a near-total loss of their thermogenic characteristics and can promote a switch towards a myogenic lineage.[3][11] This technical guide elucidates the core molecular mechanisms through which PRDM16 exerts this control.
The PRDM16 Transcriptional Holocomplex: Core Mechanism of Action
PRDM16 functions primarily as a scaffold, coordinating the assembly of transcriptional machinery on target gene promoters and enhancers. While it contains DNA-binding zinc finger domains, its ability to drive the brown fat program appears largely independent of direct, sequence-specific DNA binding, relying instead on its interactions with other DNA-bound transcription factors.[4][7]
Initiation of Brown Adipogenesis: The PRDM16/C/EBP-β Complex
Classical brown adipocytes and skeletal muscle cells arise from a common Myf5-positive precursor cell lineage.[1][3][13] PRDM16 is the critical factor that determines the cell fate switch between these two lineages.[3] The initial step in committing a myoblastic precursor to the brown fat lineage involves the formation of a transcriptional complex between PRDM16 and the active form of CCAAT/enhancer-binding protein beta (C/EBP-β).[5][14]
This PRDM16/C/EBP-β complex is considered the initiating molecular unit that drives the myoblast-to-brown fat conversion.[5][14] Forced expression of just these two factors is sufficient to induce a complete and functional brown fat program in naive fibroblasts.[5][14][15] The complex synergistically activates the promoter of Ppargc1a, a key downstream effector in the thermogenic pathway.[5]
Activation of the Thermogenic Gene Program
Once the initial commitment is made, PRDM16 orchestrates a broader set of interactions to fully establish the brown adipocyte phenotype.
-
Interaction with PGC-1α and PGC-1β: Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) and its homolog PGC-1β are critical coactivators that drive mitochondrial biogenesis and thermogenesis. PRDM16 directly binds to and potentiates the activity of both PGC-1α and PGC-1β.[10][11][12] This interaction is fundamental to PRDM16's ability to induce high levels of mitochondrial gene expression and uncoupled respiration.[11]
-
Interaction with PPARγ: Peroxisome proliferator-activated receptor gamma (PPARγ) is the master regulator of adipogenesis.[7] PRDM16 binds to PPARγ, coactivating its transcriptional function and directing it towards a brown, rather than white, adipocyte fate.[3][7][16] This interaction is essential for the adipogenic conversion of myoblasts into brown fat cells.[3][7]
-
Recruitment of the Mediator Complex: To execute transcriptional activation, PRDM16 bridges the DNA-bound factors to the general RNA polymerase II machinery. It achieves this by directly interacting with the MED1 subunit of the Mediator complex.[6][15][17] PRDM16 physically recruits MED1 to the enhancers of brown fat-selective genes, including the crucial Ucp1 enhancer, providing a direct link for robust transcriptional activation.[6][17][18]
Repression of Alternative Gene Programs
A key aspect of PRDM16's function is its ability to actively suppress genes associated with alternative cell fates.
-
Suppression of the White Fat Program: PRDM16 represses the expression of WAT-selective genes, such as Resistin.[4][11] This is mediated by its direct interaction with C-terminal-binding proteins 1 and 2 (CtBP-1 and CtBP-2).[4] The PRDM16/CtBP complex is recruited to the promoters of white fat genes to mediate their repression.[4] Interestingly, the binding of PGC-1α to PRDM16 displaces CtBP, providing a molecular switch that flips PRDM16 from a repressor of white fat genes to an activator of brown fat genes.[4]
-
Suppression of the Myogenic Program: To maintain brown adipocyte identity, PRDM16 must suppress the default muscle lineage program. It achieves this through interactions with multiple epigenetic modifiers. It forms a complex with the methyltransferase EHMT1 to repress muscle-specific genes.[18][19] Furthermore, PRDM16 recruits DNA methyltransferase 1 (DNMT1) to the promoter of Myod1, a key myogenic determination factor, leading to its hypermethylation and transcriptional silencing.[20]
Quantitative Data on PRDM16 Function
The functional impact of PRDM16 has been quantified across numerous studies, demonstrating its potent effect on gene expression and metabolic phenotype.
| Experimental Model | PRDM16 Manipulation | Key Quantitative Outcome | Reference |
| 3T3-F442A White Adipocytes | Ectopic Expression | ~200-fold increase in UCP1 and Cidea mRNA. | [11] |
| Primary Brown Adipocytes | shRNA Knockdown | ~85% reduction in UCP1 and Cidea mRNA; ~60% decrease in PGC-1α mRNA. | [11] |
| C2C12 Myoblasts | Ectopic Expression | ~1000-fold increase in UCP1 mRNA levels. | [3] |
| PRDM16-deficient BAT (in vivo) | Genetic Knockout | ~50% reduction in UCP1 mRNA; ~75% reduction in Elovl3 mRNA. | [3] |
| Transgenic Mice (aP2-Prdm16) | Adipose-specific Overexpression | Protection from high-fat diet-induced weight gain and improved glucose tolerance. | [21] |
| Adipocyte-specific KO Mice | Genetic Knockout (Adipoq-Cre) | 79% decrease in glucose uptake in subcutaneous adipose tissue. | [22] |
Key Experimental Methodologies
The elucidation of the PRDM16 mechanism of action has relied on several key biochemical and molecular biology techniques.
Co-immunoprecipitation (Co-IP) for PRDM16 Interaction Analysis
This protocol is used to demonstrate in vivo or in vitro protein-protein interactions (e.g., PRDM16-PGC-1α, PRDM16-MED1).
-
Cell Lysis: Lyse cultured cells (e.g., differentiated brown adipocytes) expressing the proteins of interest in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Pre-clearing: Incubate the cell lysate with protein A/G agarose/magnetic beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to the "bait" protein (e.g., anti-PRDM16) overnight at 4°C with gentle rotation. A non-specific IgG is used as a negative control.
-
Complex Capture: Add protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the antibody-protein complex.
-
Washing: Pellet the beads and wash 3-5 times with cold lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an antibody against the suspected "prey" protein (e.g., anti-PGC-1α) to confirm the interaction.
Chromatin Immunoprecipitation (ChIP) for Target Gene Identification
This protocol is used to determine if PRDM16 or its partners are physically associated with specific DNA regions (e.g., the Ucp1 enhancer) in vivo.
-
Cross-linking: Treat differentiated brown adipocytes with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench with glycine.
-
Cell Lysis and Sonication: Lyse the cells and shear the chromatin into 200-1000 bp fragments using sonication.
-
Immunoprecipitation: Incubate the sheared chromatin overnight at 4°C with an antibody specific for the protein of interest (e.g., anti-PRDM16). Use a non-specific IgG as a control.
-
Immune Complex Capture: Add protein A/G beads to capture the antibody-chromatin complexes.
-
Washing: Wash the beads extensively to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links by heating at 65°C for several hours in the presence of high salt. Treat with RNase A and Proteinase K to remove RNA and protein.
-
DNA Purification: Purify the DNA using phenol-chloroform extraction or a commercial spin column.
-
Quantitative PCR (qPCR): Perform qPCR on the purified DNA using primers designed to amplify a specific target region (e.g., the Ucp1 enhancer) and a negative control region (e.g., an intergenic region). Enrichment is calculated relative to the input and IgG control.
Visualizations of PRDM16 Pathways and Workflows
Diagram 1: The PRDM16 Transcriptional Holocomplex
Caption: Core protein interactions of the PRDM16 transcriptional complex.
Diagram 2: PRDM16 Control of Cell Fate
Caption: PRDM16 directs Myf5+ precursors to a brown fat lineage.
Diagram 3: Co-Immunoprecipitation Experimental Workflow
Caption: Workflow for validating PRDM16 protein-protein interactions.
Diagram 4: Chromatin Immunoprecipitation (ChIP) Workflow
Caption: Workflow for identifying PRDM16 genomic binding sites.
References
- 1. Role of PRDM16 in the activation of brown fat programming. Relevance to the development of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functions of Prdm16 in thermogenic fat cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PRDM16 Controls a Brown Fat/Skeletal Muscle Switch - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dash.harvard.edu [dash.harvard.edu]
- 5. Initiation of myoblast/brown fat switch through a PRDM16-C/EBP-β transcriptional complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PRDM16 enhances nuclear receptor-dependent transcription of the brown fat-specific Ucp1 gene through interactions with Mediator subunit MED1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Directly targeting PRDM16 in thermogenic adipose tissue to treat obesity and its related metabolic diseases [frontiersin.org]
- 8. Frontiers | PRDM16 Regulating Adipocyte Transformation and Thermogenesis: A Promising Therapeutic Target for Obesity and Diabetes [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Transcriptional control of brown fat determination by PRDM16 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Transcriptional Control of Brown Fat Determination by PRDM16 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Prdm16 is required for the maintenance of brown adipocyte identity and function in adult mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Initiation of myoblast to brown fat switch by a PRDM16-C/EBP-beta transcriptional complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Directly targeting PRDM16 in thermogenic adipose tissue to treat obesity and its related metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PRDM16 Regulating Adipocyte Transformation and Thermogenesis: A Promising Therapeutic Target for Obesity and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. PRDM16 enhances nuclear receptor-dependent transcription of the brown fat-specific Ucp1 gene through interactions with Mediator subunit MED1 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. PRDM16 binds MED1 and controls chromatin architecture to determine a brown fat transcriptional program - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. researchgate.net [researchgate.net]
- 21. JCI - Prdm16 determines the thermogenic program of subcutaneous white adipose tissue in mice [jci.org]
- 22. Ablation of PRDM16 and Beige Adipose Causes Metabolic Dysfunction and a Subcutaneous to Visceral Fat Switch - PMC [pmc.ncbi.nlm.nih.gov]
The Role of PRDM16 in Adipocyte Differentiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PR domain containing 16 (PRDM16) is a zinc-finger transcriptional co-regulator that has emerged as a master determinant of brown and beige adipocyte cell fate and function. It orchestrates a complex network of gene expression that promotes thermogenesis while actively repressing myogenic and white adipocyte characteristics. By interacting with key transcription factors, recruiting chromatin-modifying complexes, and influencing paracrine signaling, PRDM16 stands as a critical node in metabolic regulation. This technical guide provides an in-depth examination of the molecular mechanisms governed by PRDM16 in adipocyte differentiation, summarizes key quantitative findings, details relevant experimental protocols, and visualizes the core signaling and experimental pathways.
Core Functions of PRDM16 in Adipogenesis
PRDM16's primary role is to drive the differentiation and function of thermogenic adipocytes (brown and beige) while suppressing alternative cell fates.
-
Brown Adipose Tissue (BAT) Determination: PRDM16 is highly enriched in brown adipocytes compared to white adipocytes.[1] Its expression is essential for establishing and maintaining the identity of classical brown fat, which originates from precursors that also express Myogenic factor 5 (Myf5).[2] PRDM16 controls a bidirectional cell fate switch; its presence in Myf5-positive precursors directs them towards the brown adipocyte lineage, whereas its absence allows for skeletal muscle differentiation.[3][4] Loss of PRDM16 in brown preadipocytes blocks brown adipogenesis and promotes muscle differentiation.[3][5]
-
Beige Adipocyte Formation ("Browning"): PRDM16 is a critical factor for the "browning" or "beiging" of white adipose tissue (WAT), a process where thermogenic, UCP1-positive adipocytes (beige cells) appear within WAT depots in response to stimuli like cold exposure or β-adrenergic agonists.[6][7] Depletion of PRDM16 significantly impairs this process.[6][8] Transgenic expression of PRDM16 in the white fat of mice induces the formation of brown-like adipocytes, leading to increased energy expenditure and improved glucose tolerance.[6][8]
-
Transcriptional Co-activation and Repression: PRDM16 functions primarily as a transcriptional co-regulator. It lacks strong independent DNA-binding for its role in thermogenesis and is instead recruited to target gene promoters and enhancers through interactions with other DNA-binding transcription factors.[3][5]
-
Activation: It physically interacts with and co-activates peroxisome proliferator-activated receptor gamma (PPARγ), the master regulator of adipogenesis, to drive the expression of brown-fat-specific genes.[3][4] It also activates PPARγ coactivator 1-alpha (PGC-1α) and CCAAT/enhancer-binding protein beta (C/EBPβ), key players in the thermogenic program.[1][9]
-
Repression: Concurrently, PRDM16 represses genes associated with the white adipocyte or skeletal muscle lineages. This is achieved by recruiting repressive complexes, including C-terminal-binding proteins (CtBPs) and the histone methyltransferase EHMT1, which mediates histone H3 lysine 9 (H3K9) methylation.[9][10]
-
Key Signaling and Molecular Pathways
The PRDM16 Transcriptional Activation Complex
At the core of its function, PRDM16 forms a transcriptional hub on the enhancers of brown-fat-selective genes, such as Ucp1 and Pgc1a. It is recruited by factors like PPARγ and C/EBPβ. Once bound, PRDM16 recruits the Mediator complex, specifically via interaction with the MED1 subunit, which bridges the enhancer-bound complex with RNA Polymerase II at the promoter to initiate transcription.[3][11] This action is crucial for establishing the super-enhancers that define brown adipocyte identity.[11][12]
Paracrine Signaling via β-hydroxybutyrate (BHB)
PRDM16's influence extends beyond the adipocyte itself. In mature adipocytes, PRDM16 drives a metabolic program of fatty acid oxidation and ketogenesis, leading to the production and secretion of the ketone body β-hydroxybutyrate (BHB).[13] This secreted BHB acts as a paracrine signal on adjacent adipose precursor cells. Within these precursors, BHB inhibits fibrogenic pathways (e.g., those induced by TGFβ or HIF1α) and promotes their differentiation into beige adipocytes, creating a positive feedback loop that enhances the thermogenic capacity of the tissue.[13]
Quantitative Data on PRDM16 Function
The functional impact of PRDM16 on adipocyte gene expression and physiology has been quantified in numerous studies. The following tables summarize key findings from gain-of-function and loss-of-function experiments.
Table 1: Effects of PRDM16 Overexpression
| Cell Type/Model | Gene/Phenotype | Fold Change / Effect | Reference |
| C2C12 Myoblasts | Pparg mRNA | ~20-fold increase | [14] |
| C2C12 Myoblasts | aP2/Fabp4 mRNA | ~250-fold increase | [14] |
| C2C12 Myoblasts | Cidea mRNA | >30,000-fold increase | [14] |
| C2C12 Myoblasts | Myod, Myog mRNA | Decreased | [14] |
| PPARγ-/- Fibroblasts | Mitochondrial Volume | ~2-fold increase | [1] |
| Subcutaneous Adipocytes | Uncoupled Respiration | Robustly increased | [6][8] |
| Aged Mice (iWAT) | Adipose Fibrosis | Reduced | [13] |
| Aged Mice (iWAT) | Beige Adipogenesis | Restored | [13] |
Table 2: Effects of PRDM16 Depletion/Knockout
| Cell Type/Model | Gene/Phenotype | Fold Change / Effect | Reference | | :--- | :--- | :--- | | Brown Adipocytes (shRNA) | Ucp1 mRNA | ~95% decrease |[1] | | Brown Adipocytes (shRNA) | Cidea mRNA | ~95% decrease |[1] | | Brown Adipocytes (shRNA) | aP2, Adiponectin mRNA | No significant change |[1] | | Subcutaneous Adipocytes (shRNA) | Thermogenic Genes | Sharp decrease |[6][8] | | Myf5-Cre;Prdm16 fl/fl BAT | White Fat-Selective Genes | Dramatic rise in expression |[10] | | Myf5-Cre;Prdm16 fl/fl Mice | Thermogenic Capacity | Severely reduced |[10][15] |
Key Experimental Protocols
Investigating the role of PRDM16 involves a combination of molecular biology, cell culture, and in vivo techniques. Below are outlines of essential methodologies.
Retroviral Transduction for Overexpression Studies
This protocol is used to ectopically express PRDM16 in precursor cells like myoblasts or preadipocytes to assess its effect on differentiation.
Methodology:
-
Vector Preparation: Clone the full-length PRDM16 cDNA into a retroviral vector (e.g., pMSCV-puro). Generate high-titer retrovirus by transfecting packaging cells (e.g., Phoenix-E) with the vector.
-
Cell Transduction: Plate target cells (e.g., C2C12 myoblasts or primary stromal vascular fraction cells) at 50-70% confluency.
-
Infection: Remove growth media and add viral supernatant supplemented with polybrene (4-8 µg/mL) to enhance infection efficiency. Incubate for 8-24 hours.
-
Selection: Replace viral media with fresh growth media. After 24 hours, begin selection by adding puromycin (1-2 µg/mL) to the media.
-
Expansion and Differentiation: Expand the stable, transduced cell population. To induce differentiation, grow cells to confluence and treat with a standard adipogenic cocktail (e.g., insulin, dexamethasone, IBMX, and a PPARγ agonist like rosiglitazone).
-
Analysis: After 6-8 days, assess differentiation by Oil Red O staining for lipid accumulation and perform qPCR or Western blot for adipogenic and myogenic marker gene expression.
References
- 1. Transcriptional Control of Brown Fat Determination by PRDM16 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of PRDM16 in the activation of brown fat programming. Relevance to the development of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Directly targeting PRDM16 in thermogenic adipose tissue to treat obesity and its related metabolic diseases [frontiersin.org]
- 4. PRDM16 Controls a Brown Fat/Skeletal Muscle Switch - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Directly targeting PRDM16 in thermogenic adipose tissue to treat obesity and its related metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | PRDM16 Regulating Adipocyte Transformation and Thermogenesis: A Promising Therapeutic Target for Obesity and Diabetes [frontiersin.org]
- 8. Prdm16 determines the thermogenic program of subcutaneous white adipose tissue in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PRDM16 represses the type I interferon response in adipocytes to promote mitochondrial and thermogenic programing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prdm16 is required for the maintenance of brown adipocyte identity and function in adult mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PRDM16 binds MED1 and controls chromatin architecture to determine a brown fat transcriptional program - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GEO Accession viewer [ncbi.nlm.nih.gov]
- 13. A PRDM16-driven metabolic signal from adipocytes regulates precursor cell fate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Prdm16 is required for the maintenance of brown adipocyte identity and function in adult mice - PubMed [pubmed.ncbi.nlm.nih.gov]
PRDM16 as a Transcriptional Co-regulator: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PRDM16 (PR/SET Domain 16) is a crucial transcriptional co-regulator that plays a pivotal role in cell fate decisions, particularly in the context of brown adipose tissue (BAT) development, hematopoietic stem cell maintenance, and cancer biology. This 140 kDa zinc finger protein acts as a molecular switch, orchestrating complex gene expression programs by interacting with a multitude of transcription factors and chromatin-modifying enzymes. Its ability to both activate and repress gene expression underscores its multifaceted role in cellular physiology and pathology. This guide provides a comprehensive overview of PRDM16's function as a transcriptional co-regulator, with a focus on its molecular mechanisms, key signaling pathways, and the experimental methodologies used to elucidate its function.
Core Mechanisms of PRDM16 as a Transcriptional Co-regulator
PRDM16 functions primarily by forming protein complexes with DNA-binding transcription factors, thereby modulating their activity at specific gene promoters and enhancers. It does not typically bind to DNA directly for its lineage-determining functions but is recruited to chromatin by its interacting partners.[1] PRDM16's structure, featuring an N-terminal PR/SET domain and multiple zinc finger domains, facilitates these protein-protein interactions and its co-regulatory activities.
Activation of the Brown Fat Gene Program
One of the most well-characterized roles of PRDM16 is its master regulation of brown and beige adipocyte development. It orchestrates a thermogenic gene program, which is critical for energy expenditure.
-
Interaction with PPARγ: PRDM16 directly binds to and coactivates Peroxisome Proliferator-Activated Receptor gamma (PPARγ), the master regulator of adipogenesis.[2][3] This interaction is crucial for driving the differentiation of myoblasts into brown adipocytes.[2] The coactivation of PPARγ by PRDM16 is particularly potent in stimulating the adipocyte differentiation program in myogenic cells.[2]
-
Complex Formation with C/EBP-β: PRDM16 forms a transcriptional complex with CCAAT/enhancer-binding protein-beta (C/EBP-β), which is a critical event in the switch from a myoblastic to a brown fat cell fate.[4][5] This complex is sufficient to induce a fully functional brown fat program in naive fibroblasts.[4][5]
-
Activation of PGC-1α and PGC-1β: PRDM16 activates the expression of PGC-1α and PGC-1β, key coactivators that drive mitochondrial biogenesis and thermogenesis.[6] PRDM16 can directly bind to both PGC-1α and PGC-1β.[7]
-
Recruitment of Mediator Complex: PRDM16 physically interacts with MED1, a subunit of the Mediator complex, to promote the transcription of brown fat-specific genes.[8][9] This interaction helps to bridge enhancer-bound transcription factors with the general transcription machinery.[8]
Repression of White Fat and Muscle Gene Programs
Concurrently with activating the brown fat program, PRDM16 actively represses genes associated with white adipose tissue (WAT) and skeletal muscle lineages.
-
Interaction with CtBP: PRDM16 interacts with C-terminal binding proteins (CtBP1 and CtBP2) to repress the expression of white-fat-specific genes.[10] This interaction is crucial for the selective gene expression pattern observed in brown adipocytes.
Data Presentation: Quantitative Effects of PRDM16
The following tables summarize the quantitative data on the effects of PRDM16 on gene expression, providing a clear comparison of its regulatory impact.
| Gene | Cell Type | Experimental Condition | Fold Change in Expression | Reference |
| Brown Fat-Specific Genes | ||||
| UCP1 | Myoblasts | PRDM16 overexpression | >1000-fold increase | [2] |
| UCP1 | 3T3-F442A adipocytes | PRDM16 overexpression | ~200-fold increase | [6] |
| UCP1 | Inguinal Adipocytes | PRDM16 knockdown | ~90% decrease | [11] |
| CIDEA | Myoblasts | PRDM16 overexpression | >30,000-fold increase | [2] |
| CIDEA | 3T3-F442A adipocytes | PRDM16 overexpression | ~200-fold increase | [6] |
| Elovl3 | Myoblasts | PRDM16 overexpression | >30,000-fold increase | [2] |
| PGC-1α | Myoblasts | PRDM16 overexpression | Significant increase | [2] |
| Cox7a1 | Fibroblasts | PRDM16 + C/EBP-β overexpression | 70-fold increase | [4] |
| Cox8b | Fibroblasts | PRDM16 + C/EBP-β overexpression | 260-fold increase | [4] |
| White Fat-Specific Genes | ||||
| Resistin | 3T3-F442A adipocytes | PRDM16 overexpression | ~70% decrease | [6] |
| Adipocyte Markers | ||||
| aP2 | Myoblasts | PRDM16 overexpression | Moderate elevation | [2] |
| Adiponectin | Myoblasts | PRDM16 overexpression | No significant change | [2] |
| Luciferase Reporter Assays | ||||
| 3xDR1-Luciferase (PPAR binding site) | COS-7 cells | PRDM16 overexpression | 15-fold increase | [2] |
| -2kb PGC-1α promoter | Brown preadipocytes | PRDM16 + C/EBP-β overexpression | Synergistic stimulation | [4] |
Table 1: Quantitative Gene Expression Changes Regulated by PRDM16.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involving PRDM16 and the workflows for essential experimental protocols used to study its function.
Experimental Protocols
Co-immunoprecipitation (Co-IP) to Identify PRDM16 Interacting Proteins
This protocol is designed to isolate PRDM16 and its binding partners from cell lysates.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Anti-PRDM16 antibody (specific for IP)
-
IgG control antibody
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)
Methodology:
-
Cell Lysis: Harvest cultured cells (e.g., differentiated brown adipocytes) and lyse them in ice-cold lysis buffer.
-
Pre-clearing (Optional): To reduce non-specific binding, incubate the cell lysate with Protein A/G beads for 1 hour at 4°C. Pellet the beads and transfer the supernatant to a new tube.
-
Immunoprecipitation: Add the anti-PRDM16 antibody or an IgG control to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Complex Capture: Add Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.
-
Washing: Pellet the beads and wash them 3-5 times with cold wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound protein complexes from the beads using elution buffer.
-
Analysis: Analyze the eluted proteins by Western blotting using antibodies against suspected interacting partners (e.g., PPARγ, C/EBP-β) or by mass spectrometry for unbiased identification of novel interactors.
Chromatin Immunoprecipitation (ChIP) for PRDM16 Target Gene Identification
This protocol is used to identify the genomic regions where PRDM16 is bound.
Materials:
-
Formaldehyde (for cross-linking)
-
Glycine (to quench cross-linking)
-
Cell lysis and nuclear lysis buffers
-
Sonication buffer
-
Anti-PRDM16 antibody (ChIP-grade)
-
IgG control antibody
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
Methodology:
-
Cross-linking: Treat cells (e.g., brown adipocytes) with formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Sonication: Lyse the cells and nuclei. Shear the chromatin into fragments of 200-500 bp using sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an anti-PRDM16 antibody or IgG control overnight at 4°C.
-
Complex Capture: Add Protein A/G beads to capture the antibody-chromatin complexes.
-
Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific interactions.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating in the presence of high salt.
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA.
-
Analysis: Analyze the purified DNA by qPCR to quantify enrichment at specific target gene promoters or by high-throughput sequencing (ChIP-seq) for genome-wide analysis.[8]
Luciferase Reporter Assay to Measure PRDM16 Co-activator Activity
This assay quantifies the ability of PRDM16 to enhance the transcriptional activity of a transcription factor on a specific promoter.
Materials:
-
Luciferase reporter plasmid containing the promoter of a target gene (e.g., -2kb PGC-1α promoter).[4]
-
Expression plasmid for PRDM16.
-
Expression plasmid for the interacting transcription factor (e.g., C/EBP-β).[4]
-
A control reporter plasmid (e.g., Renilla luciferase) for normalization.
-
Cell line for transfection (e.g., brown preadipocytes).[4]
-
Transfection reagent.
-
Dual-luciferase assay kit.
Methodology:
-
Transfection: Co-transfect cells with the luciferase reporter plasmid, the PRDM16 expression plasmid, the interacting transcription factor expression plasmid, and the control reporter plasmid.
-
Incubation: Culture the cells for 24-48 hours to allow for protein expression and reporter gene activation.
-
Cell Lysis: Lyse the cells according to the dual-luciferase assay kit protocol.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Compare the normalized luciferase activity in the presence of PRDM16 and its partner to the controls to determine the fold-activation.
shRNA-mediated Knockdown of PRDM16
This protocol is for reducing the expression of PRDM16 to study its functional necessity.
Materials:
-
Lentiviral or retroviral vector expressing an shRNA targeting PRDM16 (e.g., siRNA sequence 5'-GAAGAGCGUGAGUACAAAU-3').[12]
-
Scrambled shRNA control vector.
-
Packaging plasmids for virus production.
-
Cell line for transduction.
-
Polybrene.
Methodology:
-
Virus Production: Co-transfect packaging cells (e.g., HEK293T) with the shRNA vector and packaging plasmids to produce viral particles.
-
Transduction: Transduce the target cells with the viral supernatant in the presence of polybrene to enhance efficiency.
-
Selection: If the vector contains a selection marker, select for transduced cells.
-
Validation of Knockdown: After a suitable period, harvest the cells and quantify the reduction in PRDM16 mRNA by qRT-PCR and protein by Western blotting.
-
Functional Assays: Use the knockdown cells in functional assays, such as adipocyte differentiation, to assess the requirement of PRDM16.[13]
Conclusion
PRDM16 is a master transcriptional co-regulator with profound effects on cell fate determination and metabolic homeostasis. Its intricate network of interactions with key transcription factors and chromatin modifiers allows it to fine-tune complex gene expression programs. A thorough understanding of its molecular mechanisms, facilitated by the experimental approaches detailed in this guide, is essential for developing novel therapeutic strategies targeting metabolic diseases and certain cancers. The continued investigation into the nuanced roles of PRDM16 will undoubtedly uncover further insights into the transcriptional control of cellular identity and function.
References
- 1. Frontiers | Directly targeting PRDM16 in thermogenic adipose tissue to treat obesity and its related metabolic diseases [frontiersin.org]
- 2. PRDM16 Controls a Brown Fat/Skeletal Muscle Switch - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Initiation of myoblast/brown fat switch through a PRDM16-C/EBP-β transcriptional complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Initiation of myoblast to brown fat switch by a PRDM16-C/EBP-beta transcriptional complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Transcriptional Control of Brown Fat Determination by PRDM16 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transcriptional control of brown fat determination by PRDM16 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PRDM16 binds MED1 and controls chromatin architecture to determine a brown fat transcriptional program - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PRDM16 binds MED1 and controls chromatin architecture to determine a brown fat transcriptional program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Functions of Prdm16 in thermogenic fat cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ablation of PRDM16 and Beige Adipose Causes Metabolic Dysfunction and a Subcutaneous to Visceral Fat Switch - PMC [pmc.ncbi.nlm.nih.gov]
- 12. addgene.org [addgene.org]
- 13. JCI - Prdm16 determines the thermogenic program of subcutaneous white adipose tissue in mice [jci.org]
PRDM16 Expression: A Comprehensive Technical Guide for Researchers
An In-depth Technical Guide on PRDM16 Expression in Different Tissues for Researchers, Scientists, and Drug Development Professionals.
Introduction
PRDM16 (PR/SET Domain 16) is a crucial transcriptional co-regulator involved in a wide array of cellular processes, including cell fate determination, differentiation, and metabolism. This technical guide provides a detailed overview of PRDM16 expression across various tissues, its key signaling pathways, and the experimental protocols for its detection and quantification. This document is intended to serve as a valuable resource for researchers and professionals in drug development seeking to understand and target PRDM16-related pathways.
Data Presentation: Quantitative PRDM16 Expression
The expression of PRDM16 varies significantly across different tissues and species. The following tables summarize the available quantitative data on PRDM16 mRNA and protein expression in human and mouse tissues.
Human PRDM16 Expression
Table 1: Human PRDM16 mRNA Expression (GTEx Data)
| Tissue | Median TPM (Transcripts Per Million) |
| Artery - Aorta | 7.2 |
| Artery - Tibial | 5.8 |
| Artery - Coronary | 5.2 |
| Adipose - Subcutaneous | 4.5 |
| Adipose - Visceral (Omentum) | 3.8 |
| Muscle - Skeletal | 2.1 |
| Heart - Atrial Appendage | 1.9 |
| Heart - Left Ventricle | 1.8 |
| Brain - Cortex | 1.5 |
| Lung | 1.3 |
| Kidney - Cortex | 1.1 |
| Liver | 0.8 |
| Pancreas | 0.7 |
Data sourced from the Genotype-Tissue Expression (GTEx) Portal. TPM values indicate the relative abundance of PRDM16 transcripts.
Table 2: Human PRDM16 Protein Expression (Immunohistochemistry)
| Tissue | Protein Expression Level | Localization |
| Adipose Tissue (Brown) | High | Nucleus |
| Adipose Tissue (White) | Medium | Nucleus |
| Skeletal Muscle | Medium | Nucleus |
| Heart Muscle | Medium | Nucleus |
| Brain (Cerebral Cortex) | Low | Nucleus |
| Kidney | Low | Nucleus |
| Lung | Low | Nucleus |
| Liver | Not detected | - |
Data interpreted from The Human Protein Atlas. Expression levels are categorized as High, Medium, Low, or Not detected based on immunohistochemical staining intensity.
Mouse PRDM16 Expression
Table 3: Mouse Prdm16 mRNA Expression (Relative Quantification)
| Tissue | Relative mRNA Expression |
| Brown Adipose Tissue (BAT) | High |
| Subcutaneous White Adipose Tissue (sWAT) | Medium-High |
| Skeletal Muscle | Medium |
| Heart | Medium |
| Brain | Medium |
| Epididymal White Adipose Tissue (eWAT) | Low |
| Liver | Low |
| Lung | Low |
| Kidney | Low |
This table provides a summary of relative mRNA expression levels as reported in various research articles, with Brown Adipose Tissue often used as a reference for high expression.[1][2]
Signaling Pathways and Logical Relationships
PRDM16 functions as a critical node in several signaling pathways, governing cell fate decisions and metabolic processes. The following diagrams, generated using the DOT language, illustrate some of the key pathways involving PRDM16.
PRDM16 in Brown Adipose Tissue (BAT) Differentiation
PRDM16 is a master regulator of brown adipogenesis. It acts as a transcriptional co-activator, forming a complex with other key transcription factors to drive the expression of genes characteristic of brown fat.
References
evolutionary conservation of the PRDM16 gene
An In-depth Technical Guide on the Evolutionary Conservation of the PRDM16 Gene
Audience: Researchers, scientists, and drug development professionals.
Introduction
PRDM16 (PR/SET Domain 16) is a crucial zinc finger transcription factor that plays a pivotal role in cell fate determination and development.[1] Initially identified in connection with leukemia, its functions are now known to extend to brown and beige fat specification, craniofacial development, and the maintenance of hematopoietic and neural stem cells.[2][3][4] The protein's ability to act as a transcriptional coregulator, switching between activation and repression depending on its interacting partners, makes it a complex and compelling target for research and therapeutic development.[1][5] This document provides a comprehensive technical overview of the evolutionary conservation of PRDM16, its molecular functions, associated signaling pathways, and the experimental methodologies used to study it.
Evolutionary History and Conservation
The PRDM gene family is considered specific to metazoans, with significant diversification occurring during early vertebrate evolution.[6][7] The PRDM16 gene is part of a subfamily that also includes PRDM3, with which it shares a similar exon/intron organization and domain structure.[3][8]
Phylogenetic analyses indicate that a gene duplication event in the Gnathostomata (jawed vertebrates) ancestor gave rise to the distinct PRDM3 and PRDM16 genes.[6][9] This expansion of the PRDM repertoire in vertebrates suggests the evolution of novel functions. PRDM16 orthologs are highly conserved across vertebrate species, highlighting their essential roles in development and physiology.[2]
Ortholog and Paralog Conservation
PRDM16 shares significant homology with its paralog, PRDM3 (also known as EVI1). This conservation is particularly high in the functional domains.[8] The close relationship and sometimes antagonistic functions of these paralogs, for instance in regulating the Wnt/β-catenin pathway during craniofacial development, underscore a complex evolutionary dynamic.[10]
Table 1: PRDM16 Homology and Genomic Locus
| Species | Gene Location | Protein Length (Amino Acids) | Paralog | % Similarity (vs. Human PRDM3) | Key Conservation Notes |
|---|---|---|---|---|---|
| Human (Homo sapiens) | Chr 1: 3,069,168-3,438,621 | 1276 | MECOM (PRDM3) | N/A | Contains a conserved PR/SET domain and two Zinc Finger (ZF) regions.[2][11] |
| Mouse (Mus musculus) | Chr 4: 154,400,582-154,721,330 | 1277 | Prdm3 | ~79% | Shares conserved roles in craniofacial development and hematopoiesis with Prdm3.[10][12] |
| Zebrafish (Danio rerio) | Chr 17 | Not specified | prdm3 | Not specified | Expression is conserved in the heart, and it plays a role in craniofacial development.[2][12] |
| Frog (Xenopus) | Not specified | Not specified | prdm3 | Not specified | Conserved expression in the heart has been documented.[2] |
Table 2: Conservation of PRDM16 Protein Domains
| Domain | Description | % Similarity (Human PRDM16 vs. PRDM3) | Key Functions |
|---|---|---|---|
| PR/SET Domain | N-terminal domain with homology to SET domain methyltransferases. | High | Histone H3K9 monomethylation activity; transcriptional repression.[6][8] |
| Zinc Finger 1 (ZF1) | Seven C2H2-type zinc fingers. | ~92% | Sequence-specific DNA binding; protein-protein interactions.[8][13] |
| Repression Domain (RD) | Mediates transcriptional repression. | Not specified | Interacts with corepressors like CtBP1 and CtBP2.[8][14] |
| Zinc Finger 2 (ZF2) | Three C2H2-type zinc fingers. | High | Sequence-specific DNA binding.[2][8] |
| Activation Domain (AD) | C-terminal acidic activation domain. | Not specified | Transcriptional activation.[8][14] |
Molecular Function and Signaling Pathways
PRDM16 functions as a molecular switch, most notably controlling the cell fate decision between skeletal myoblasts and brown adipocytes.[1][4] It achieves this by forming transcriptional complexes that can either activate or repress gene expression.
Brown Adipose Tissue (BAT) Differentiation
In brown fat development, PRDM16 acts as a powerful coregulator. It complexes with C/EBP-β to activate the expression of key adipogenic factors like PPARγ and PGC-1α, driving the full thermogenic program.[13][15][16] This leads to increased mitochondrial biogenesis and the expression of Uncoupling Protein 1 (UCP1), the hallmark of thermogenic adipocytes.[1][4]
Interaction with TGF-β and BMP Signaling
PRDM16 modulates the Transforming Growth Factor-beta (TGF-β) and Bone Morphogenetic Protein (BMP) signaling pathways, which are critical during embryonic development.[2] It can act as a corepressor for the SMAD complex (SMAD4/pSMAD1/5/8). By tethering the SMAD complex to distal enhancers, PRDM16 prevents the abnormal activation of BMP target genes involved in cell proliferation, thereby controlling the balance between stem cell proliferation and differentiation.[5] Its paralog, EVI1 (PRDM3), is a known negative regulator of TGF-β signaling, and PRDM16 appears to share this inhibitory role.[17]
References
- 1. PRDM16 - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Frontiers | Directly targeting PRDM16 in thermogenic adipose tissue to treat obesity and its related metabolic diseases [frontiersin.org]
- 5. PRDM16 functions as a co-repressor in the BMP pathway to suppress neural stem cell proliferation | eLife [elifesciences.org]
- 6. Evolution of Prdm Genes in Animals: Insights from Comparative Genomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Functions of Prdm16 in thermogenic fat cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. PRDM paralogs antagonistically balance Wnt/β-catenin activity during craniofacial chondrocyte differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 12. Prdm16 PR domain containing 16 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 13. journals.biologists.com [journals.biologists.com]
- 14. researchgate.net [researchgate.net]
- 15. PRDM16 Regulating Adipocyte Transformation and Thermogenesis: A Promising Therapeutic Target for Obesity and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Transcriptional Control of Brown Fat Determination by PRDM16 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
The Discovery and Prolific History of PRDM16 Research: A Technical Guide
An in-depth exploration of the discovery, multifaceted functions, and key experimental findings related to the transcriptional co-regulator PRDM16.
Introduction
PRDM16 (PR/SET Domain 16) is a zinc finger transcription factor that has emerged as a critical regulator in a diverse array of biological processes, from cell fate determination to metabolic homeostasis. Initially identified in the context of hematological malignancies, the scope of PRDM16 research has expanded dramatically, revealing its pivotal roles in brown adipose tissue development, hematopoietic stem cell maintenance, and craniofacial morphogenesis. This technical guide provides a comprehensive overview of the discovery and history of PRDM16 research, with a focus on the core experimental data and methodologies that have shaped our understanding of this multifaceted protein.
The Genesis of PRDM16: From Leukemia to Lineage Switching
The story of PRDM16 began in the year 2000, when it was independently identified by two research groups in the context of myeloid leukemia. Mochizuki et al. first described it as a gene, which they named MEL1 (MDS1/EVI1-like gene 1), that was specifically expressed in leukemia cells with a t(1;3)(p36;q21) translocation.[1][2][3] This translocation results in the overexpression of a truncated form of the protein that lacks the N-terminal PR domain, suggesting a role for this altered protein in the pathogenesis of myelodysplastic syndrome (MDS) and acute myeloid leukemia (AML).[4] The full-length human PRDM16 gene is located on chromosome 1p36.3 and consists of 17 exons, encoding a 140 kDa protein.[1][2] The protein is characterized by an N-terminal PR domain, which is homologous to the SET domain found in histone methyltransferases, and two sets of zinc finger domains that mediate DNA binding and protein-protein interactions.[1][2]
A pivotal shift in the understanding of PRDM16 function came in 2007, when Seale and colleagues identified it as a powerful regulator of brown fat cell determination.[5] Their research demonstrated that PRDM16 is highly enriched in brown adipose tissue (BAT) compared to white adipose tissue (WAT) and that its expression can drive a brown fat-like phenotype in white fat precursor cells.[5] This discovery opened up a new avenue of research into the role of PRDM16 in metabolism and its potential as a therapeutic target for obesity and related metabolic disorders.
Subsequent research further solidified the role of PRDM16 as a master regulator of cell fate. In 2008, Seale et al. demonstrated that PRDM16 controls a bidirectional switch between skeletal myoblasts and brown fat cells.[6] They showed that brown fat cells, but not white fat cells, arise from precursors that express the myogenic factor Myf5, and that PRDM16 is the key factor that directs these precursors towards a brown adipocyte fate.[6]
Key Research Areas and Experimental Findings
The study of PRDM16 has since branched into several key areas, each with a wealth of experimental data that has progressively illuminated its complex functions.
Brown Adipose Tissue (BAT) Development and Thermogenesis
The role of PRDM16 in brown fat has been a major focus of research. It is now well-established that PRDM16 is a master regulator of brown and beige adipocyte development and function.
Key Findings:
-
Induction of a Brown Fat Program: Ectopic expression of PRDM16 in white fat progenitors or fibroblasts induces the expression of key brown fat markers, including Uncoupling Protein 1 (UCP1) and Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α).[5]
-
Interaction with C/EBP-β: In 2009, Kajimura and colleagues demonstrated that PRDM16 forms a transcriptional complex with CCAAT/enhancer-binding protein-beta (C/EBP-β) to initiate the switch from myoblasts to brown fat cells.[7][8] Forced expression of both PRDM16 and C/EBP-β is sufficient to induce a functional brown fat program in naive fibroblasts.[7]
-
Mitochondrial Biogenesis and Respiration: PRDM16 expression leads to increased mitochondrial biogenesis and uncoupled respiration, hallmarks of brown adipocyte function.[9]
Experimental Data Summary:
| Experiment | Cell Type/Model | Key Quantitative Finding | Reference |
| Retroviral expression of PRDM16 | White fat preadipocytes | Induces a robust brown fat phenotype with a significant increase in UCP1 and PGC-1α expression. | [5] |
| shRNA-mediated knockdown of PRDM16 | Brown fat preadipocytes | Results in a near-total loss of brown fat characteristics. | [5] |
| Co-expression of PRDM16 and C/EBP-β | Naive fibroblasts | Sufficient to induce a fully functional brown fat program. | [7][8] |
| Transplantation of engineered fibroblasts | Mice | Fibroblasts expressing PRDM16 and C/EBP-β form an ectopic fat pad with the characteristics of brown fat, which acts as a sink for glucose uptake. | [7] |
| Adipocyte-specific knockout of Prdm16 | Mice (Adipo-PRDM16 KO) | Subcutaneous adipose tissue contains larger adipocytes and fewer UCP1+ beige adipocytes, with a dramatically reduced capacity for heat production. | [10] |
Hematopoietic Stem Cell (HSC) Function
Following its initial discovery in leukemia, the role of PRDM16 in normal hematopoiesis has been extensively investigated.
Key Findings:
-
HSC Maintenance: PRDM16 is selectively expressed in hematopoietic stem and progenitor cells and is crucial for the establishment and maintenance of the HSC pool.[11]
-
Regulation of Oxidative Stress: Chuikov and colleagues demonstrated in 2010 that PRDM16 promotes stem cell maintenance in multiple tissues, in part by modulating oxidative stress.[12][13]
-
Distinct Isoform Functions: The full-length (fPRDM16) and short (sPRDM16) isoforms of PRDM16 have distinct roles in both normal HSCs and in acute myeloid leukemia (AML). fPRDM16 is critical for HSC maintenance, while sPRDM16 expression in HSCs can induce inflammation.[14]
Experimental Data Summary:
| Experiment | Model System | Key Quantitative Finding | Reference |
| Prdm16 knockout mice | Fetal and adult mice | Depletion of HSCs in fetal liver and reduced frequency of HSCs in adult bone marrow. | [13] |
| Conditional deletion of Prdm16 in HSCs | Mice (Vav-Cre;Prdm16fl/fl) | Recapitulates the HSC depletion phenotype observed in germline knockout mice, indicating a cell-autonomous role. | [14] |
| Forced expression of PRDM16 isoforms | MLL-AF9 immortalized HSCs | sPRDM16 expression is associated with an inflammatory gene signature and a worse prognosis in AML models. | [14] |
Craniofacial Development
Research has also uncovered a critical role for PRDM16 in the development of the craniofacial skeleton.
Key Findings:
-
Palatogenesis: Bjork and colleagues reported in 2010 that a mutation in Prdm16 in mice leads to a cleft secondary palate, resembling Pierre Robin sequence in humans.[15][16]
-
Regulation of TGF-β Signaling: PRDM16 has been shown to modulate the transforming growth factor-beta (TGF-β) signaling pathway, which is essential for normal craniofacial development.[15][17]
-
Chondrocyte Organization: Loss of Prdm16 in both zebrafish and mice results in abnormal chondrocyte organization in the craniofacial skeleton.[18]
Experimental Data Summary:
| Experiment | Model System | Key Quantitative Finding | Reference |
| N-ethyl-N-nitrosourea (ENU) mutagenesis | Mice (csp1 mutant) | An intronic splicing mutation in Prdm16 causes a cleft secondary palate. | [15] |
| Prdm16 knockout mice | Mice | Complete cleft of the secondary palate due to failed palate shelf elevation.[16] | |
| Neural crest-specific knockout of Prdm16 | Mice (Wnt1-Cre;Prdm16fl/fl) | Results in anterior mandibular hypoplasia, secondary cleft palate, and middle ear defects. | [18] |
| Morpholino knockdown of prdm16 | Zebrafish | Causes hypoplasia of the craniofacial cartilage elements and decreased mineralization. | [19] |
Experimental Protocols
A cornerstone of PRDM16 research has been the application of molecular and cellular biology techniques to elucidate its function. Below are detailed methodologies for key experiments cited in this guide.
Retroviral Transduction for Gene Overexpression
This protocol is adapted from methodologies used to ectopically express PRDM16 in various cell types, such as in the work by Seale et al. (2007).[9]
Materials:
-
pMSCV-puro retroviral vector containing the full-length coding sequence of mouse PRDM16 with an N-terminal FLAG tag.
-
φnx packaging cells.
-
Target cells (e.g., white fat preadipocytes, fibroblasts).
-
DMEM with 10% FBS.
-
Calcium Phosphate Transfection Kit.
-
Polybrene (8 µg/mL final concentration).
-
Puromycin for selection.
Procedure:
-
Retrovirus Production:
-
Plate φnx packaging cells to be 70% confluent on the day of transfection.
-
Transfect the cells with 10 µg of the pMSCV-PRDM16 retroviral vector using Calcium Phosphate co-precipitation.
-
Harvest the viral supernatant 48 hours post-transfection.
-
-
Retroviral Transduction:
-
Plate target cells to be 50-60% confluent.
-
Incubate the target cells overnight with the viral supernatant supplemented with 8 µg/mL polybrene.
-
Replace the viral supernatant with fresh growth medium.
-
-
Selection:
-
48 hours post-transduction, begin selection with puromycin at a predetermined optimal concentration for the target cell line.
-
Maintain selection until a stable, resistant population of cells is established.
-
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol is a generalized method based on practices described in numerous PRDM16 papers for analyzing mRNA levels.[20][21][22][23]
Materials:
-
TRIzol reagent for RNA extraction.
-
High-Capacity cDNA Reverse Transcription Kit.
-
SYBR Green PCR Master Mix.
-
qPCR instrument (e.g., ABI 7900HT).
-
Gene-specific primers for PRDM16 and a housekeeping gene (e.g., Rpl19, beta-actin).
Procedure:
-
RNA Extraction:
-
Homogenize cells or tissues in TRIzol and extract total RNA according to the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Reverse transcribe 1-2 µg of total RNA into cDNA using a high-capacity reverse transcription kit.
-
-
qPCR Reaction:
-
Set up qPCR reactions in triplicate for each sample and primer set using SYBR Green Master Mix. A typical reaction volume is 20 µL.
-
Use a qPCR program with an initial denaturation step, followed by 40 cycles of denaturation and annealing/extension.
-
-
Data Analysis:
-
Calculate the relative expression of PRDM16 using the comparative CT (2-ΔΔCT) method, normalizing to the expression of the housekeeping gene.
-
Generation of Conditional Knockout Mice
This methodology is based on the generation of Prdm16 conditional knockout mice as described in studies by Cohen et al. (2014) and others.[10][24][25][26]
Procedure:
-
Targeting Vector Construction:
-
Construct a targeting vector containing loxP sites flanking a critical exon of the Prdm16 gene (e.g., exon 9). The vector should also include a selectable marker, such as a neomycin resistance cassette flanked by FRT sites.
-
-
Generation of Chimeric Mice:
-
Electroporate the targeting vector into embryonic stem (ES) cells.
-
Select for correctly targeted ES cell clones by Southern blotting or PCR.
-
Inject the targeted ES cells into blastocysts and transfer them to pseudopregnant female mice to generate chimeric offspring.
-
-
Germline Transmission:
-
Breed chimeric mice to establish germline transmission of the floxed Prdm16 allele (Prdm16fl).
-
-
Generation of Tissue-Specific Knockout Mice:
-
Cross Prdm16fl/fl mice with a transgenic mouse line that expresses Cre recombinase under the control of a tissue-specific promoter (e.g., Adiponectin-Cre for adipocytes, Myf5-Cre for brown fat and muscle precursors, Wnt1-Cre for neural crest cells).
-
The resulting offspring will have a tissue-specific deletion of the targeted Prdm16 exon.
-
Signaling Pathways and Logical Relationships
The diverse functions of PRDM16 are mediated through its interaction with a network of other proteins and its influence on various signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate some of these key relationships.
Caption: PRDM16 signaling in brown fat differentiation.
Caption: Role of PRDM16 isoforms in hematopoiesis.
Caption: PRDM16 in craniofacial development.
Conclusion and Future Directions
From its initial discovery as a gene implicated in leukemia, PRDM16 has emerged as a pleiotropic transcriptional regulator with profound effects on cell fate determination and tissue homeostasis. The history of PRDM16 research is a testament to the interconnectedness of biological processes, where a single factor can orchestrate diverse outcomes in different cellular contexts. The detailed experimental methodologies and quantitative data gathered over the years have provided a solid foundation for our current understanding of PRDM16.
Future research will likely focus on several key areas. A deeper understanding of the post-translational modifications that regulate PRDM16 activity and stability is needed.[27] The development of small molecules that can specifically modulate PRDM16 expression or function holds therapeutic promise for a range of conditions, from obesity and metabolic diseases to certain types of cancer. Furthermore, continued investigation into the role of PRDM16 in other developmental processes and disease states will undoubtedly uncover new and exciting facets of its biology. The in-depth technical knowledge presented in this guide serves as a valuable resource for researchers and drug development professionals poised to contribute to the next chapter of PRDM16 research.
References
- 1. PRDM16 Regulating Adipocyte Transformation and Thermogenesis: A Promising Therapeutic Target for Obesity and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PRDM16 Expression in the Developing Mouse Embryo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functions of Prdm16 in thermogenic fat cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PRDM16 PR/SET domain 16 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. Transcriptional control of brown fat determination by PRDM16 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PRDM16 controls a brown fat/skeletal muscle switch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Initiation of myoblast to brown fat switch by a PRDM16-C/EBP-beta transcriptional complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Initiation of myoblast to brown fat switch by a PRDM 16 – C / EBP-b transcriptional complex | Semantic Scholar [semanticscholar.org]
- 9. Transcriptional Control of Brown Fat Determination by PRDM16 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ablation of PRDM16 and Beige Adipose Causes Metabolic Dysfunction and a Subcutaneous to Visceral Fat Switch - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prdm16 is a physiologic regulator of hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Prdm16 promotes stem cell maintenance in multiple tissues, partly by regulating oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Prdm16 promotes stem cell maintenance in multiple tissues, partly by regulating oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 14. JCI - PRDM16 isoforms differentially regulate normal and leukemic hematopoiesis and inflammatory gene signature [jci.org]
- 15. Prdm16 is required for normal palatogenesis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Gene expression changes in the secondary palate and mandible of Prdm16−/− mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. PRDM paralogs antagonistically balance Wnt/β-catenin activity during craniofacial chondrocyte differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biorxiv.org [biorxiv.org]
- 20. PRDM16 Inhibits Cell Proliferation and Migration via Epithelial-to-Mesenchymal Transition by Directly Targeting Pyruvate Carboxylase in Papillary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Prdm16 RT-PCR Gene Expression Assay - GXD [informatics.jax.org]
- 22. Frontiers | A PRDM16-driven signal regulates body composition in testosterone-treated hypogonadal men [frontiersin.org]
- 23. origene.com [origene.com]
- 24. Generation of a multipurpose Prdm16 mouse allele by targeted gene trapping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Generation of a multipurpose Prdm16 mouse allele by targeted gene trapping - PMC [pmc.ncbi.nlm.nih.gov]
- 26. academic.oup.com [academic.oup.com]
- 27. Post-translational control of beige fat biogenesis by PRDM16 stabilization - PMC [pmc.ncbi.nlm.nih.gov]
PRDM16 and its Role in Thermogenesis: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
PR domain-containing 16 (PRDM16) has emerged as a master regulator of brown and beige adipocyte development and function, playing a pivotal role in the process of thermogenesis. As a transcriptional coregulator, PRDM16 orchestrates a complex network of gene expression that drives the differentiation of progenitor cells into thermogenically active adipocytes, enhances mitochondrial biogenesis, and upregulates the expression of key thermogenic genes, most notably Uncoupling Protein 1 (UCP1). This technical guide provides an in-depth overview of the core functions of PRDM16 in thermogenesis, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the intricate signaling pathways in which it participates. Understanding the molecular mechanisms of PRDM16 is paramount for the development of novel therapeutic strategies targeting obesity and related metabolic disorders.
The Core Role of PRDM16 in Thermogenic Adipocyte Fate and Function
PRDM16 is a zinc-finger protein that is highly enriched in brown adipose tissue (BAT) compared to white adipose tissue (WAT).[1] It functions as a critical determinant in the cell fate decision between skeletal muscle and brown adipocytes, arising from a common Myf5-expressing precursor.[2] Ectopic expression of PRDM16 in myoblasts or white fat progenitors is sufficient to drive a robust brown fat phenotype, characterized by increased mitochondrial content and a heightened capacity for uncoupled respiration.[1][3] Conversely, the loss of PRDM16 in brown fat precursors leads to a loss of brown adipocyte characteristics and can promote muscle differentiation.[3]
In addition to its role in classical brown fat development, PRDM16 is essential for the "browning" or "beiging" of white adipose tissue, a process where beige adipocytes, which are thermogenically competent, emerge within WAT depots in response to stimuli such as cold exposure or β-adrenergic activation.[4] Adipocyte-specific deletion of PRDM16 markedly inhibits the function of these beige adipocytes.[5]
The primary mechanism of PRDM16-driven thermogenesis is through the activation of a broad program of brown fat-selective genes.[1] This includes the potent induction of Ucp1, which uncouples mitochondrial respiration from ATP synthesis to dissipate energy as heat.[1] PRDM16 also stimulates the expression of genes involved in mitochondrial biogenesis and fatty acid oxidation, further enhancing the thermogenic capacity of the cell.[1][6]
Quantitative Data on PRDM16-Mediated Thermogenesis
The functional impact of PRDM16 on thermogenesis has been quantified in numerous studies. The following tables summarize key findings on its effect on gene expression and cellular respiration.
Table 1: Effect of PRDM16 Expression on Thermogenic Gene Expression
| Gene | Cell Type/Model | Fold Change in mRNA Expression with PRDM16 Overexpression | Reference |
| UCP1 | PPARγ-/- fibroblasts | 20-fold increase with cAMP stimulation | [1] |
| UCP1 | 3T3-F442A white preadipocytes | ~200-fold increase | [1] |
| UCP1 | Primary myogenic precursors | ~1000-fold increase | [3] |
| PGC-1α | PPARγ-/- fibroblasts | Increased with cAMP stimulation | [1] |
| Cidea | PPARγ-/- fibroblasts | 430-fold increase | [1] |
| Cidea | 3T3-F442A white preadipocytes | ~200-fold increase | [1] |
| Elovl3 | PPARγ-/- fibroblasts | 6-fold increase | [1] |
| Cox7a1 | C2C12 myoblasts | 70-fold increase | [7] |
| Cox8b | C2C12 myoblasts | 260-fold increase | [7] |
Table 2: Effect of PRDM16 Depletion on Thermogenic Gene Expression
| Gene | Cell Type/Model | Percentage Reduction in mRNA Expression with PRDM16 Knockdown | Reference |
| UCP1 | Primary brown fat cells | 85% reduction | [1] |
| Cidea | Primary brown fat cells | 85% reduction | [1] |
| PGC-1α | Primary brown fat cells | 60% reduction | [1] |
| UCP1 | Subcutaneous adipocytes | Complete block of differentiation-linked expression | [4] |
| Cidea | Subcutaneous adipocytes | Complete block of differentiation-linked expression | [4] |
| Cox8b | Subcutaneous adipocytes | Complete block of differentiation-linked expression | [4] |
Table 3: Effect of PRDM16 on Cellular Respiration and Mitochondrial Volume
| Parameter | Cell Type/Model | Effect of PRDM16 Overexpression | Reference |
| Total Cellular Respiration | Adipocytes from PRDM16-expressing cells | 40% increase | [1] |
| Uncoupled Cellular Respiration | Adipocytes from PRDM16-expressing cells | 2-fold increase | [1] |
| Mitochondrial Volume | Adipocytes from PRDM16-expressing cells | 2-fold increase | [1] |
Signaling Pathways Involving PRDM16
PRDM16 functions as a coregulator, forming transcriptional complexes with various transcription factors and coactivators to drive the thermogenic gene program.
PRDM16 Interaction with PGC-1α and PPARγ
A central mechanism of PRDM16 action is its direct physical interaction with Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) and Peroxisome proliferator-activated receptor-gamma (PPARγ).[1][3] PRDM16 binds to and coactivates both PGC-1α and PGC-1β.[1] This interaction is crucial for the activation of the PGC-1α promoter itself, creating a positive feedback loop.[1] Furthermore, PRDM16 enhances the transcriptional activity of PPARγ, the master regulator of adipogenesis.[3] The synergistic action of PRDM16, PGC-1α, and PPARγ on the enhancers of thermogenic genes like Ucp1 is a cornerstone of brown fat activation.[8]
The Myoblast-Brown Fat Cell Fate Switch
PRDM16 controls a bidirectional switch between skeletal myoblasts and brown adipocytes from a common Myf5+ progenitor cell.[3] It does so by forming a transcriptional complex with CCAAT/enhancer-binding protein beta (C/EBP-β), which initiates the brown fat differentiation program in myoblasts while repressing the myogenic lineage.[9]
Post-Translational Regulation of PRDM16
The stability of the PRDM16 protein is a critical regulatory point. The ubiquitin E3 ligase complex CUL2-APPBP2 has been identified as a key factor that mediates the polyubiquitination and subsequent degradation of PRDM16. Inhibition of this complex extends the half-life of PRDM16, thereby promoting beige adipocyte biogenesis. This pathway presents a promising target for therapeutic intervention.
Experimental Protocols
The study of PRDM16 and its role in thermogenesis employs a range of molecular and cellular biology techniques. Below are generalized protocols for key experiments.
Co-Immunoprecipitation (Co-IP) to Detect PRDM16 Protein Interactions
This protocol is designed to determine if PRDM16 physically interacts with a protein of interest (e.g., PGC-1α, PPARγ) in a cellular context.
Materials:
-
Cell culture of interest (e.g., differentiated brown adipocytes)
-
Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors)
-
Antibody against PRDM16 (for immunoprecipitation)
-
Antibody against the protein of interest (for Western blot detection)
-
Isotype control IgG
-
Protein A/G magnetic beads
-
SDS-PAGE gels and Western blotting reagents
Procedure:
-
Cell Lysis: Harvest and wash cells with cold PBS. Lyse the cells in Co-IP lysis buffer on ice for 30 minutes with gentle agitation.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new pre-chilled tube.
-
Pre-clearing: Add Protein A/G magnetic beads to the lysate and incubate for 1 hour at 4°C on a rotator. This step reduces non-specific binding. Pellet the beads and discard them.
-
Immunoprecipitation: Add the primary antibody against PRDM16 (or isotype control IgG) to the pre-cleared lysate and incubate overnight at 4°C on a rotator.
-
Complex Capture: Add fresh Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C on a rotator to capture the immune complexes.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with cold Co-IP lysis/wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads by resuspending them in 1X SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an antibody against the protein of interest to detect the interaction.
Chromatin Immunoprecipitation (ChIP) to Identify PRDM16 Target Genes
This protocol is used to determine if PRDM16 directly binds to the promoter or enhancer regions of specific genes (e.g., Ucp1, Pgc1a).
Materials:
-
Differentiated brown adipocytes
-
Formaldehyde (for cross-linking)
-
Glycine (to quench cross-linking)
-
ChIP Lysis Buffer (e.g., 50 mM HEPES-KOH pH 7.5, 140 mM NaCl, 1 mM EDTA, 1% Triton X-100, 0.1% sodium deoxycholate, with protease inhibitors)
-
Sonicator
-
Antibody against PRDM16
-
Isotype control IgG
-
Protein A/G magnetic beads
-
ChIP Wash Buffers (low salt, high salt, LiCl)
-
Elution Buffer and Proteinase K
-
Reagents for DNA purification and qPCR
Procedure:
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-1000 bp using sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody against PRDM16 (or IgG control) overnight at 4°C.
-
Complex Capture: Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific interactions.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with Proteinase K.
-
DNA Purification: Purify the DNA using a spin column or phenol-chloroform extraction.
-
Analysis: Use the purified DNA as a template for quantitative PCR (qPCR) with primers specific to the promoter/enhancer regions of target genes. An enrichment compared to the IgG control indicates direct binding.
Experimental Workflow for Generating and Analyzing Adipocyte-Specific PRDM16 Knockout Mice
This workflow outlines the key steps in creating and characterizing a mouse model with a targeted deletion of PRDM16 in adipocytes to study its in vivo function.
Conclusion and Future Directions
PRDM16 is a central regulator of thermogenesis, acting as a molecular switch that promotes the development and function of brown and beige adipocytes. Its ability to form powerful transcriptional activation complexes with key factors like PGC-1α and PPARγ places it at the heart of the thermogenic gene program. The quantitative data clearly demonstrate the profound impact of PRDM16 on the expression of UCP1 and other critical genes, as well as on the overall metabolic capacity of adipocytes.
For drug development professionals, PRDM16 and its regulatory pathways represent highly attractive targets for the treatment of obesity and metabolic diseases. Strategies aimed at increasing PRDM16 expression or enhancing its stability, for instance by inhibiting its degradation via the CUL2-APPBP2 pathway, hold significant therapeutic promise. Future research should focus on the discovery of small molecules that can modulate PRDM16 activity or expression, as well as further elucidating the upstream signals that control PRDM16 in human adipose tissue. A deeper understanding of these mechanisms will be crucial for translating the fundamental biology of PRDM16 into effective therapies for metabolic health.
References
- 1. Transcriptional Control of Brown Fat Determination by PRDM16 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prdm16 is required for the maintenance of brown adipocyte identity and function in adult mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PRDM16 Controls a Brown Fat/Skeletal Muscle Switch - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prdm16 determines the thermogenic program of subcutaneous white adipose tissue in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Directly targeting PRDM16 in thermogenic adipose tissue to treat obesity and its related metabolic diseases [frontiersin.org]
- 6. A PRDM16-driven metabolic signal from adipocytes regulates precursor cell fate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Initiation of myoblast/brown fat switch through a PRDM16-C/EBP-β transcriptional complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | PRDM16 Regulating Adipocyte Transformation and Thermogenesis: A Promising Therapeutic Target for Obesity and Diabetes [frontiersin.org]
Unraveling the Architect: A Technical Guide to the Structural Domains of PRDM16
For Researchers, Scientists, and Drug Development Professionals
Introduction
PRDM16 (PR/SET Domain 16) is a crucial transcriptional regulator implicated in a diverse array of biological processes, from brown adipose tissue differentiation and energy homeostasis to hematopoietic stem cell maintenance and craniofacial development.[1][2] Its multifaceted role is intrinsically linked to its modular structure, which comprises several distinct domains that mediate protein-protein interactions, protein-DNA interactions, and enzymatic activity. This technical guide provides an in-depth exploration of the core structural domains of the PRDM16 protein, presenting quantitative data, detailed experimental methodologies for their characterization, and visual representations of their functional relationships.
Core Structural Domains of PRDM16
The full-length human PRDM16 protein is composed of 1276 amino acids and is organized into several key functional domains.[3][4] Multiple isoforms of PRDM16 exist due to alternative splicing and the use of alternative promoters, with the most notable being a shorter isoform (sPRDM16) that lacks the N-terminal PR/SET domain.[5][6] The presence or absence of this domain significantly alters the protein's function.[2][6] The major structural domains of the canonical human and mouse PRDM16 are summarized below.
Data Presentation: Structural Domain Boundaries
Table 1: Structural Domains of Human PRDM16 (UniProt: Q9HAZ2) [3]
| Domain | Abbreviation | Amino Acid Position | Function |
| PR/SET Domain | PRD | 83 - 215 | Histone H3K9 monomethyltransferase activity, transcriptional repression. |
| Zinc Finger Domain 1 | ZF1 | 306 - 507 | Sequence-specific DNA binding, protein-protein interactions. Contains seven C2H2 zinc finger motifs. |
| Repression Domain | RD | ~508 - 850 | Mediates transcriptional repression, contains CtBP-binding motifs. |
| Zinc Finger Domain 2 | ZF2 | 898 - 981 | Sequence-specific DNA binding, protein-protein interactions. Contains three C2H2 zinc finger motifs. |
| Acidic Domain | AD | ~1117 - 1276 | Transcriptional activation. |
Table 2: Structural Domains of Mouse PRDM16 (UniProt: A2A935) [7]
| Domain | Abbreviation | Amino Acid Position | Function |
| PR/SET Domain | PRD | 82 - 210 | Histone H3K9 monomethyltransferase activity, transcriptional repression. |
| Zinc Finger Domain 1 | ZF1 | 305 - 506 | Sequence-specific DNA binding, protein-protein interactions. Contains seven C2H2 zinc finger motifs. |
| Repression Domain | RD | ~507 - 849 | Mediates transcriptional repression, contains CtBP-binding motifs. |
| Zinc Finger Domain 2 | ZF2 | 897 - 980 | Sequence-specific DNA binding, protein-protein interactions. Contains three C2H2 zinc finger motifs. |
| Acidic Domain | AD | ~1117 - 1275 | Transcriptional activation. |
Note: The exact boundaries of the Repression and Acidic domains can vary slightly depending on the predictive model and experimental validation.
Functional Roles of PRDM16 Domains
The N-terminal PR/SET Domain
The N-terminal PR/SET domain is a defining feature of the PRDM family of proteins and shares homology with the SET domain found in histone methyltransferases.[8] This domain in PRDM16 exhibits intrinsic histone H3 lysine 9 (H3K9) monomethyltransferase activity, contributing to its role in transcriptional repression.[3] The presence of this domain is critical for the tumor-suppressive functions of full-length PRDM16, and its absence in the shorter sPRDM16 isoform is associated with oncogenic activity.[5][6]
Zinc Finger Domains (ZF1 and ZF2)
PRDM16 possesses two distinct clusters of C2H2-type zinc finger motifs.[4] ZF1, located more centrally, contains seven zinc fingers, while ZF2, closer to the C-terminus, has three. These domains are crucial for mediating both sequence-specific DNA binding and a multitude of protein-protein interactions.[8] They are the primary sites of interaction with key transcription factors such as PPARα and members of the C/EBP family, which are essential for the role of PRDM16 in adipocyte differentiation.[9]
Repression and Activation Domains
The region between the two zinc finger domains functions as a repression domain (RD).[4] A key feature of this domain is the presence of binding motifs for the C-terminal Binding Protein (CtBP) corepressor. The interaction between PRDM16 and CtBP is crucial for the repression of white fat-specific genes.[10][11][12] Conversely, the C-terminal region of PRDM16 contains an acidic domain (AD) that is associated with transcriptional activation.[4]
Signaling Pathways and Molecular Interactions
PRDM16 functions as a critical node in several signaling pathways, acting as a scaffold to assemble transcriptional complexes.
TGF-β Signaling
The Transforming Growth Factor-beta (TGF-β) signaling pathway has been shown to regulate the expression of PRDM16.[13][14] PRDM16 can, in turn, modulate TGF-β signaling by interacting with Smad proteins, creating a feedback loop that can influence cellular processes like fibrosis.[15][16]
PGC-1α/β and PPARs Interaction
A critical function of PRDM16 in brown fat development is its interaction with Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha and beta (PGC-1α/β) and Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα and PPARγ.[9][17][18] PRDM16 forms a transcriptional complex with these factors to powerfully activate the thermogenic gene program, including the expression of Uncoupling Protein 1 (UCP1).[19]
CtBP-mediated Repression
PRDM16 recruits the corepressor CtBP to the promoters of white fat-specific genes, leading to their transcriptional repression.[10][11][12] This is a key mechanism by which PRDM16 acts as a molecular switch, promoting the brown fat phenotype while simultaneously inhibiting the white fat program. The binding of PGC-1α to PRDM16 can displace CtBP, thus switching PRDM16 from a repressor to an activator complex.[10][11]
Experimental Protocols for Studying PRDM16 Domains
The characterization of PRDM16's structural domains and their interactions relies on a variety of established molecular biology techniques. Below are detailed methodologies for key experiments.
Co-Immunoprecipitation (Co-IP) to Identify PRDM16 Interacting Proteins
Objective: To identify proteins that interact with PRDM16 within a cellular context.
Methodology:
-
Cell Culture and Lysis:
-
Culture cells of interest (e.g., HEK293T or brown adipocytes) to ~80-90% confluency.
-
Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to preserve protein-protein interactions.
-
Incubate on ice and then centrifuge to pellet cell debris. The supernatant contains the protein lysate.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G agarose/magnetic beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an antibody specific to PRDM16 (or a tag if PRDM16 is overexpressed with a tag like FLAG or HA) overnight at 4°C with gentle rotation.
-
Add protein A/G beads to the lysate-antibody mixture and incubate for a few hours to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads multiple times with wash buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads using an elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer).
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against suspected interacting partners.
-
For unbiased identification of novel interactors, the eluted proteins can be identified by mass spectrometry.[20]
-
GST Pull-Down Assay to Validate Direct Protein-Protein Interactions
Objective: To determine if PRDM16 directly interacts with a specific protein in vitro.
Methodology:
-
Protein Expression and Purification:
-
Clone the coding sequence of a PRDM16 domain of interest into a vector containing a Glutathione S-transferase (GST) tag (e.g., pGEX).
-
Express the GST-fusion protein in E. coli.
-
Lyse the bacteria and purify the GST-tagged protein using glutathione-sepharose beads.
-
Express the potential interacting protein (prey) in a separate system (e.g., in vitro transcription/translation or another expression system) and label it (e.g., with 35S-methionine) if necessary.
-
-
Interaction Assay:
-
Incubate the purified GST-PRDM16 fusion protein (bound to glutathione beads) with the prey protein lysate.
-
As a negative control, incubate the prey protein with GST alone bound to beads.
-
Allow the interaction to occur by incubating at 4°C with gentle rotation.
-
-
Washing and Elution:
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the GST-PRDM16 and any interacting proteins from the beads using a high concentration of reduced glutathione or SDS-PAGE sample buffer.
-
-
Detection:
Chromatin Immunoprecipitation (ChIP) Sequencing to Map PRDM16 Genomic Binding Sites
Objective: To identify the genomic regions where PRDM16 binds.
Methodology:
-
Cross-linking and Chromatin Preparation:
-
Treat cells or tissues with formaldehyde to cross-link proteins to DNA.
-
Lyse the cells and sonicate or enzymatically digest the chromatin to generate DNA fragments of a desired size range (e.g., 200-600 bp).
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific for PRDM16.
-
Use protein A/G beads to precipitate the antibody-PRDM16-DNA complexes.
-
-
Washing and Elution:
-
Wash the beads to remove non-specifically bound chromatin.
-
Elute the complexes from the beads and reverse the cross-links by heating.
-
-
DNA Purification and Analysis:
-
Purify the DNA using phenol-chloroform extraction or a commercial kit.
-
Prepare a DNA library from the immunoprecipitated DNA and sequence it using a next-generation sequencing platform.
-
Align the sequence reads to a reference genome and use peak-calling algorithms to identify enriched binding sites.
-
Conclusion
The structural domains of PRDM16 are the fundamental building blocks that dictate its diverse and critical functions in cellular regulation. A thorough understanding of these domains, their specific roles, and their intricate network of interactions is paramount for elucidating the molecular mechanisms underlying PRDM16-mediated processes in both health and disease. The methodologies outlined in this guide provide a robust framework for researchers to further investigate the complexities of this master regulator, paving the way for the development of novel therapeutic strategies targeting pathways governed by PRDM16.
References
- 1. PRDM16 PR/SET domain 16 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. uniprot.org [uniprot.org]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. PRDM16 isoforms differentially regulate normal and leukemic hematopoiesis and inflammatory gene signature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uniprot.org [uniprot.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Frontiers | PRDM16 Regulating Adipocyte Transformation and Thermogenesis: A Promising Therapeutic Target for Obesity and Diabetes [frontiersin.org]
- 10. Regulation of the brown and white fat gene programs through a PRDM16/CtBP transcriptional complex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dash.harvard.edu [dash.harvard.edu]
- 12. Regulation of the brown and white fat gene programs through a PRDM16/CtBP transcriptional complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PRDM16 acts as a therapeutic downstream target of TGF-β signaling in chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. PRDM16/MEL1: a novel Smad binding protein expressed in murine embryonic orofacial tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Prdm16 PR domain containing 16 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Transcriptional Control of Brown Fat Determination by PRDM16 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Post-translational control of beige fat biogenesis by PRDM16 stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A simple protocol to detect interacting proteins by GST pull down assay coupled with MALDI or LC-MS/MS anal... [protocols.io]
- 23. Protocol for GST Pull Down - Creative Proteomics [creative-proteomics.com]
- 24. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
The Role of PRDM16 in Hematopoietic Stem Cell Fate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PRDM16 (PR/SET domain 16) is a crucial zinc finger transcription factor that plays a pivotal role in the regulation of hematopoietic stem cell (HSC) function. It is a key determinant of HSC quiescence, self-renewal, and lineage commitment. Dysregulation of PRDM16 has been implicated in various hematological malignancies, making it a significant target of interest for therapeutic development. This technical guide provides an in-depth overview of the core functions of PRDM16 in HSCs, supported by quantitative data, detailed experimental protocols, and visual representations of its molecular pathways.
Core Functions of PRDM16 in Hematopoietic Stem Cells
PRDM16 is a master regulator of HSC fate, primarily by maintaining their quiescent state, a critical feature for long-term self-renewal and the prevention of premature exhaustion.[1][2][3] Its expression is highest in long-term HSCs (LT-HSCs) and is progressively downregulated as these cells differentiate into progenitor cells.[4]
Two major isoforms of PRDM16, a full-length (fPRDM16) and a short form (sPRDM16) lacking the N-terminal PR domain, have distinct and sometimes opposing roles in hematopoiesis.[3][5][6] fPRDM16 is essential for maintaining HSC quiescence and self-renewal, while sPRDM16 has been implicated in promoting myeloid leukemia.[1][5]
Regulation of HSC Quiescence and Self-Renewal
PRDM16 is a critical gatekeeper of HSC quiescence.[1][2][3] Loss of Prdm16 in mouse models leads to a significant increase in HSC cycling, causing a gradual depletion of the HSC pool, particularly under hematopoietic stress.[1][2] This is achieved through the direct transcriptional activation of key cell cycle inhibitors.
Key downstream targets of PRDM16 in promoting quiescence include:
-
Cdkn1a (p21) : A potent cyclin-dependent kinase inhibitor that enforces cell cycle arrest. PRDM16 directly binds to the promoter of Cdkn1a to activate its transcription.[1][7]
-
Egr1 (Early Growth Response 1) : A transcription factor that also contributes to maintaining HSC dormancy.[1][7]
Lineage Commitment and Differentiation
While crucial for maintaining the undifferentiated state of HSCs, PRDM16 also influences lineage decisions. The balance between the full-length and short isoforms of PRDM16 appears to be a critical factor in this process.
-
fPRDM16 is associated with the maintenance of a balanced hematopoietic output.[5]
-
sPRDM16 has been shown to support B-cell development, albeit with a bias towards marginal zone B cells.[5] In pathological contexts, sPRDM16 can drive the transformation of megakaryocyte-erythroid progenitors (MEPs) into myeloid leukemia-initiating cells by activating myeloid-specific transcription factors like PU.1.[1]
Role in Hematological Malignancies
The dual role of PRDM16 isoforms is particularly evident in the context of hematological cancers. While fPRDM16 can act as a tumor suppressor in certain leukemias, sPRDM16 is often oncogenic.[3][5] Chromosomal translocations involving the PRDM16 gene are found in acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS).[3] Overexpression of sPRDM16 is associated with a poor prognosis in AML and can confer resistance to chemotherapy.[8][9]
Quantitative Data on PRDM16 Function in HSCs
The following tables summarize key quantitative findings from studies on PRDM16 in HSCs, primarily from murine models.
| Parameter | Wild-Type (Control) | Prdm16 Knockout/Deficient | Reference |
| LT-HSC Frequency (in bone marrow) | Normal | Gradual and significant reduction | [1][2] |
| HSC Cycling (BrdU incorporation) | Low (Quiescent) | Significantly increased (majority in S/G2/M phase) | [1][2][7] |
| Apoptosis (Annexin V staining) | No significant difference | No significant difference | [1][2] |
| Self-Renewal Capacity (Competitive Repopulation) | High | Significantly decreased | [1][10][11] |
| Response to Hematopoietic Stress (e.g., 5-FU) | Robust recovery | Exacerbated loss of HSCs | [1][2] |
Table 1: Effects of Prdm16 Deletion on Hematopoietic Stem Cell Phenotype. This table illustrates the significant impact of PRDM16 loss on key HSC properties, highlighting its role in maintaining the stem cell pool.
| Gene Target | Effect of PRDM16 | Functional Consequence | Reference |
| Cdkn1a (p21) | Transcriptional Activation | Promotes HSC quiescence | [1][7] |
| Egr1 | Transcriptional Activation | Promotes HSC quiescence | [1][7] |
| PU.1 (in MEPs) | Transcriptional Activation (by sPRDM16) | Drives myeloid fate conversion | [1] |
| GTPase signaling genes | Upregulation (by fPRDM16) | HSC maintenance | [3][5] |
| Inflammatory genes | Repression (by fPRDM16), Induction (by sPRDM16) | Differential regulation of inflammation | [5] |
Table 2: Key Downstream Targets and Pathways Regulated by PRDM16 in Hematopoiesis. This table outlines the molecular mechanisms through which PRDM16 exerts its effects on HSCs and their progeny.
Signaling Pathways and Experimental Workflows
PRDM16 Signaling in HSC Quiescence
The following diagram illustrates the central role of PRDM16 in maintaining HSC quiescence through the activation of cell cycle inhibitors.
References
- 1. PRDM16s transforms megakaryocyte-erythroid progenitors into myeloid leukemia–initiating cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prdm16 is a critical regulator of adult long-term hematopoietic stem cell quiescence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JCI - PRDM16 isoforms differentially regulate normal and leukemic hematopoiesis and inflammatory gene signature [jci.org]
- 4. Downregulation of Prdm16 mRNA is a specific antileukemic mechanism during HOXB4-mediated HSC expansion in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PRDM16 isoforms differentially regulate normal and leukemic hematopoiesis and inflammatory gene signature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PRDM16 isoforms differentially regulate normal and leukemic hematopoiesis and inflammatory gene signature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prdm16 is a critical regulator of adult long-term hematopoietic stem cell quiescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolic reprogramming by PRDM16 drives cytarabine resistance in acute myeloid leukemia | Haematologica [haematologica.org]
- 9. Metabolic reprogramming by PRDM16 drives cytarabine resistance in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Prdm16 promotes stem cell maintenance in multiple tissues, partly by regulating oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prdm16 is a physiologic regulator of hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
Cellular Localization of PRDM16: A Technical Guide for Researchers
Executive Summary
PRDM16 (PR/SET Domain 16) is a crucial transcriptional regulator involved in diverse biological processes, including the determination of brown and beige adipocyte fate, maintenance of hematopoietic and neural stem cells, and the pathogenesis of certain cancers. Its function is intricately linked to its subcellular localization, which is dynamically regulated by cellular context, interacting partners, and signaling pathways. This technical guide provides an in-depth overview of the cellular localization of the PRDM16 protein, tailored for researchers, scientists, and drug development professionals. It consolidates current knowledge on its distribution between the nucleus and cytoplasm, details the experimental protocols to study its localization, and explores the signaling pathways that govern its cellular trafficking.
Subcellular Distribution of PRDM16
PRDM16 is predominantly localized in the nucleus , where it functions as a transcription factor, both activating and repressing gene expression.[1][2] However, evidence also points to its presence and functional roles in the cytoplasm and at the nuclear periphery . The distribution of PRDM16 can vary depending on the cell type, differentiation state, and the specific PRDM16 isoform.
Nuclear Localization
The primary site of PRDM16 function is the nucleus. In brown adipocyte precursor cells, nuclear PRDM16 is readily detectable.[1] Its role as a transcriptional co-regulator necessitates its presence in the nucleus to interact with DNA-binding partners and chromatin-modifying enzymes.[3][4] Full-length PRDM16 (fPRDM16) is critical for hematopoietic stem cell maintenance and represses inflammation, functions carried out within the nucleus.[1]
Cytoplasmic Localization
Cytoplasmic localization of PRDM16 has also been observed.[5][6] In renal tubular cells under normal glucose conditions, PRDM16 is mainly located in the cytoplasm.[7] Furthermore, the PR-SET domains of PRDM16 and its paralog PRDM3 have been reported to have weak histone methyltransferase activity in the cytosol.[8] This suggests that PRDM16 may have functions outside of the nucleus, although these are less well-characterized. The presence of a low level of cytoplasmic PRDM16 in brown adipose tissue has been suggested, though it is overshadowed by the very high nuclear levels.[5]
Localization at the Nuclear Periphery
Recent studies have revealed a specific subnuclear localization of PRDM16 at the nuclear lamina.[6] In fibro-adipogenic progenitors (FAPs), PRDM16 colocalizes with LaminB at the nuclear periphery.[6] This localization is significant as it is linked to the maintenance of heterochromatin and the silencing of specific gene programs.
Isoform-Specific Localization
PRDM16 exists in multiple isoforms, most notably a full-length form (fPRDM16) and a short isoform (sPRDM16) that lacks the N-terminal PR domain. The truncated sPRDM16 isoform is often overexpressed in certain leukemias and may exhibit different localization patterns and functions compared to the full-length protein.[1]
Summary of PRDM16 Subcellular Localization
The following table summarizes the observed subcellular localization of PRDM16 in different cellular contexts based on qualitative and semi-quantitative data from the literature.
| Cell Type/Condition | Nuclear Localization | Cytoplasmic Localization | Nuclear Periphery Localization | Reference |
| Brown Adipocytes/Precursors | High | Low/Undetectable | Not Reported | [1][5] |
| White Adipocytes (Subcutaneous) | Present | Not Reported | Not Reported | [2] |
| Fibro-Adipogenic Progenitors (FAPs) | Present | Present | High | [6] |
| Renal Tubular Cells (Normal Glucose) | Low | High | Not Reported | [7] |
| Renal Tubular Cells (High Glucose) | Increased Nuclear Staining | Present | Not Reported | [7] |
| Hematopoietic Stem Cells | High | Not Reported | Not Reported | [1] |
| Myoblasts | Present (upon ectopic expression) | Not Reported | Not Reported | [4] |
Experimental Protocols for Determining PRDM16 Cellular Localization
Accurate determination of PRDM16's subcellular localization is fundamental to understanding its function. The following sections provide detailed methodologies for key experiments.
Immunofluorescence (IF) Staining for PRDM16
Immunofluorescence allows for the visualization of PRDM16 within intact cells, providing spatial information about its distribution.
Protocol:
-
Cell Culture and Fixation:
-
Grow cells on glass coverslips to 60-70% confluency.
-
Wash cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS for 5 minutes each.
-
-
Blocking:
-
Block non-specific antibody binding by incubating the cells in 1% Bovine Serum Albumin (BSA) in PBST (PBS with 0.1% Tween 20) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody against PRDM16 in the blocking buffer.
-
Incubate the coverslips with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the coverslips three times with PBST for 5 minutes each.
-
Dilute the fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 or 594) in the blocking buffer.
-
Incubate the coverslips with the secondary antibody for 1-2 hours at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the coverslips three times with PBST for 5 minutes each.
-
Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
-
Imaging:
-
Visualize the slides using a fluorescence or confocal microscope. Acquire images in the appropriate channels for the secondary antibody and DAPI.
-
Subcellular Fractionation and Western Blotting
This method provides a biochemical approach to determine the relative abundance of PRDM16 in different cellular compartments.
Protocol:
-
Cell Lysis and Cytoplasmic Fraction Isolation:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in a hypotonic cytoplasmic extraction buffer (e.g., 10 mM HEPES, 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, with protease and phosphatase inhibitors).
-
Incubate on ice for 15-20 minutes to allow cells to swell.
-
Add a detergent (e.g., NP-40 to a final concentration of 0.5-1.0%).
-
Vortex vigorously for 10-15 seconds to disrupt the cell membrane.
-
Centrifuge at low speed (e.g., 1,000 x g) for 5-10 minutes at 4°C.
-
Collect the supernatant, which contains the cytoplasmic fraction.
-
-
Nuclear Fraction Isolation:
-
Wash the remaining pellet (containing the nuclei) with the cytoplasmic extraction buffer.
-
Resuspend the nuclear pellet in a high-salt nuclear extraction buffer (e.g., 20 mM HEPES, 0.4 M NaCl, 1 mM EDTA, 1 mM EGTA, with protease and phosphatase inhibitors).
-
Incubate on ice for 30-60 minutes with intermittent vortexing to lyse the nuclei and solubilize nuclear proteins.
-
Centrifuge at high speed (e.g., 16,000 x g) for 20 minutes at 4°C.
-
Collect the supernatant, which contains the nuclear fraction.
-
-
Protein Quantification and Western Blotting:
-
Determine the protein concentration of both the cytoplasmic and nuclear fractions using a standard protein assay (e.g., BCA or Bradford assay).
-
Load equal amounts of protein from each fraction onto an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody against PRDM16.
-
Use antibodies against marker proteins for each fraction to assess the purity of the fractions (e.g., Tubulin or GAPDH for the cytoplasm and Histone H3 or Lamin B1 for the nucleus).
-
Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using a chemiluminescence substrate.
-
Quantify the band intensities to determine the relative abundance of PRDM16 in each fraction.
-
Signaling Pathways Regulating PRDM16 Cellular Localization
The subcellular localization of PRDM16 is not static and is regulated by various signaling pathways, which can influence its expression, stability, and potentially its translocation between cellular compartments.
TGF-β Signaling Pathway
The Transforming Growth Factor-beta (TGF-β) signaling pathway has been shown to negatively regulate PRDM16 expression. Upon TGF-β ligand binding to its receptor, Smad proteins are phosphorylated and translocate to the nucleus, where they act as transcription factors. Activated Smad3 can interact with H-Ras and bind to the PRDM16 promoter, leading to transcriptional downregulation.[9] Furthermore, TGF-β1 treatment has been shown to inhibit the interaction between PRDM16 and Smad4.[3] This suggests that in the absence of TGF-β signaling, Smad4 may sequester PRDM16, and upon pathway activation, PRDM16 is released.
PKA Signaling Pathway
The Protein Kinase A (PKA) signaling pathway is crucial for the induction of thermogenic genes, a process in which PRDM16 plays a key role. Activation of β-adrenergic receptors leads to an increase in intracellular cAMP, which in turn activates PKA. While a direct phosphorylation of PRDM16 by PKA has not been definitively shown, PKA activation is required for PRDM16-dependent enhancement of Uncoupling Protein 1 (Ucp1) gene expression. The catalytic subunit of PKA translocates to the nucleus upon activation, where it can phosphorylate various transcription factors. This suggests that PKA may regulate the activity of PRDM16 or its binding partners within the nucleus, thereby influencing its function.
Regulation by Ubiquitination
Post-translational modifications play a critical role in regulating PRDM16 protein levels and, consequently, its availability in different cellular compartments. The ubiquitin E3 ligase CUL2–APPBP2 has been identified as a key regulator of PRDM16 protein stability.[2] CUL2–APPBP2 catalyzes the polyubiquitination of PRDM16, targeting it for proteasomal degradation. Inhibition of this E3 ligase extends the half-life of PRDM16, promoting its thermogenic functions. This regulatory mechanism highlights that cellular signaling pathways that modulate the activity of CUL2–APPBP2 could indirectly control the levels of nuclear and cytoplasmic PRDM16.
Conclusion and Future Directions
The cellular localization of PRDM16 is a critical determinant of its function as a master regulator of cell fate and metabolism. While it is predominantly a nuclear protein, its presence in the cytoplasm and at the nuclear periphery suggests multifaceted roles that are still being elucidated. The dynamic regulation of its subcellular distribution by signaling pathways such as TGF-β and PKA, as well as by post-translational modifications like ubiquitination, adds further layers of complexity to its biological activities.
For researchers and drug development professionals, understanding the mechanisms that control PRDM16 localization opens up new avenues for therapeutic intervention. Modulating the signaling pathways that influence its nuclear translocation or inhibiting the machinery responsible for its degradation could be viable strategies to enhance its beneficial effects in metabolic diseases or to counteract its oncogenic roles in certain cancers.
Future research should focus on:
-
Quantitative analysis of PRDM16's subcellular distribution in a wider range of cell types and disease states.
-
Identification of the specific nuclear import and export signals within the PRDM16 protein and the corresponding transport receptors.
-
A more detailed understanding of how various post-translational modifications directly impact the subcellular trafficking of PRDM16.
-
Elucidation of how the interaction of PRDM16 with different protein partners influences its localization and function in distinct cellular compartments.
By addressing these questions, a more complete picture of PRDM16 biology will emerge, paving the way for the development of novel therapeutic strategies targeting this important transcriptional regulator.
References
- 1. PRDM16 represses the type I interferon response in adipocytes to promote mitochondrial and thermogenic programing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PRDM16 - Wikipedia [en.wikipedia.org]
- 3. Initiation of myoblast/brown fat switch through a PRDM16-C/EBP-β transcriptional complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PRDM16 Controls a Brown Fat/Skeletal Muscle Switch - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functions of Prdm16 in thermogenic fat cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. PRDM16 enhances nuclear receptor-dependent transcription of the brown fat-specific Ucp1 gene through interactions with Mediator subunit MED1 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Measuring PRDM16 Expression Levels: A Detailed Guide for Researchers
Application Note & Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
PRDM16 (PR/SET Domain 16) is a crucial transcriptional co-regulator that plays a pivotal role in the determination and function of brown and beige adipocytes, which are key to thermogenesis and energy expenditure.[1][2] Its ability to drive the development of these specialized fat cells makes it a significant therapeutic target for obesity and related metabolic disorders. Accurate and reliable measurement of PRDM16 expression at both the mRNA and protein levels is essential for advancing our understanding of its physiological roles and for the development of novel therapeutics. This document provides detailed application notes and experimental protocols for the quantification of PRDM16 expression.
Methods for Measuring PRDM16 Expression
The expression of PRDM16 can be assessed at both the transcript (mRNA) and protein levels using a variety of standard molecular biology techniques. The choice of method will depend on the specific research question, the sample type, and the required throughput and sensitivity.
Quantitative Real-Time PCR (qRT-PCR) for PRDM16 mRNA Expression
Quantitative RT-PCR is a highly sensitive and specific method for quantifying mRNA levels. It is the gold standard for measuring gene expression and is well-suited for determining the relative abundance of PRDM16 transcripts in different tissues or under various experimental conditions.
Western Blotting for PRDM16 Protein Detection
Western blotting is a widely used technique to detect and semi-quantitatively measure the levels of a specific protein in a complex mixture, such as a cell lysate or tissue homogenate. This method is valuable for confirming the presence of the PRDM16 protein and assessing changes in its expression.
Immunohistochemistry (IHC) for PRDM16 Localization
Immunohistochemistry allows for the visualization of PRDM16 protein expression within the context of tissue architecture. This technique is invaluable for identifying the specific cell types expressing PRDM16 and understanding its spatial distribution within a tissue.
Enzyme-Linked Immunosorbent Assay (ELISA) for PRDM16 Quantification
ELISA is a plate-based assay designed for detecting and quantifying soluble proteins. It offers a high-throughput and quantitative method for measuring PRDM16 protein concentrations in samples such as cell lysates, tissue homogenates, and other biological fluids.
Data Presentation: Quantitative PRDM16 Expression Data
The following tables summarize quantitative data related to PRDM16 expression levels and the performance of commercially available ELISA kits.
Table 1: Relative PRDM16 mRNA Expression in Adipose Tissues
| Tissue Type | Species | Relative PRDM16 mRNA Expression | Reference |
| Brown Adipose Tissue (BAT) | Mouse | ~15-fold higher than WAT | [1] |
| Subcutaneous White Adipose Tissue (SubQ WAT) | Mouse | Significantly higher than visceral WAT | [3] |
| Epicardial Adipose Tissue (EAT) | Human | Lower in patients with type 2 diabetes | [4] |
| Omental White Adipose Tissue (WAT) | Human | Higher in females than males | [5] |
Table 2: PRDM16 Protein Expression in Human Cell Lines
| Cell Line | Tissue of Origin | PRDM16 Protein Expression Level | Reference |
| K562 | Chronic Myelogenous Leukemia | Detectable | [6] |
| Jurkat | T-cell Leukemia | Detectable | [7] |
| HCT116 | Colon Carcinoma | Wild-type detectable, knockout absent | |
| U-2 OS | Osteosarcoma | Localized to nucleoplasm and nuclear bodies | [8] |
Table 3: Performance of Commercially Available PRDM16 ELISA Kits
| Kit Name | Species Reactivity | Detection Range | Sensitivity | Manufacturer |
| Human PRDM16 ELISA Kit | Human | 0.156 - 10 ng/mL | 0.056 ng/mL | Biomatik |
| Mouse PRDM16 ELISA Kit | Mouse | 15.6 - 1000 pg/mL | 3.9 pg/mL | Cusabio |
| Mouse PRDM16 ELISA Kit | Mouse | 15.6 - 1000 pg/mL | < 3.9 pg/mL | MyBioSource |
| Human PRDM16 ELISA Kit | Human | 0.15 - 10 ng/mL | 0.056 ng/mL | Biocompare |
Experimental Protocols
Quantitative Real-Time PCR (qRT-PCR) Protocol for PRDM16
This protocol provides a general framework for quantifying PRDM16 mRNA levels. Optimization of primer concentrations and cycling conditions may be necessary.
1. RNA Extraction and cDNA Synthesis:
-
Extract total RNA from cells or tissues using a suitable RNA isolation kit.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with random primers or oligo(dT) primers.
2. qPCR Reaction Setup:
-
Prepare a qPCR reaction mix containing:
-
2X SYBR Green qPCR Master Mix
-
500 nM each of forward and reverse primers
-
2 µL of diluted cDNA (e.g., 1:10 dilution)
-
Nuclease-free water to a final volume of 20 µL
-
-
Mouse PRDM16 Primers:
-
Forward: 5'-ATCCACAGCACGGTGAAGCCAT-3'
-
Reverse: 5'-ACATCTGCCCACAGTCCTTGCA-3'
-
-
Include no-template controls (NTCs) for each primer set.
3. qPCR Cycling Conditions:
-
Initial Denaturation: 95°C for 10 minutes
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
Melt Curve Analysis: Perform a melt curve analysis to verify the specificity of the amplified product.
4. Data Analysis:
-
Determine the cycle threshold (Ct) values for PRDM16 and a reference gene (e.g., GAPDH, ACTB).
-
Calculate the relative expression of PRDM16 using the ΔΔCt method.
Western Blotting Protocol for PRDM16
This protocol outlines the steps for detecting PRDM16 protein by Western blot.
1. Sample Preparation:
-
Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
2. SDS-PAGE and Transfer:
-
Separate protein samples on a 4-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against PRDM16 overnight at 4°C with gentle agitation. Recommended starting dilutions for commercially available antibodies:
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) at a 1:2000 to 1:10000 dilution in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
4. Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Detect the signal using an imaging system or X-ray film.
Immunohistochemistry (IHC) Protocol for PRDM16
This protocol provides a general procedure for PRDM16 staining in paraffin-embedded tissue sections.
1. Deparaffinization and Rehydration:
-
Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol solutions to water.
2. Antigen Retrieval:
-
Perform heat-induced epitope retrieval by immersing slides in 10 mM sodium citrate buffer (pH 6.0) and heating in a microwave or pressure cooker.
3. Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a blocking serum (e.g., 10% normal goat serum) for 1 hour.
-
Incubate with a primary anti-PRDM16 antibody overnight at 4°C. Recommended starting dilutions:
-
Wash with PBS.
-
Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.
-
Develop the signal with a DAB substrate kit.
-
Counterstain with hematoxylin.
4. Dehydration and Mounting:
-
Dehydrate the sections through graded ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
Enzyme-Linked Immunosorbent Assay (ELISA) Protocol for PRDM16
This protocol is a general guideline for a sandwich ELISA. Refer to the specific manufacturer's instructions for the chosen kit.
1. Plate Preparation:
-
Prepare standards and samples at appropriate dilutions.
-
Add 100 µL of standards and samples to the wells of the pre-coated microplate.
-
Incubate for 2 hours at 37°C.
2. Detection:
-
Aspirate and wash the wells.
-
Add 100 µL of biotin-conjugated detection antibody and incubate for 1 hour at 37°C.
-
Aspirate and wash the wells.
-
Add 100 µL of HRP-avidin and incubate for 1 hour at 37°C.
-
Aspirate and wash the wells.
3. Signal Development and Measurement:
-
Add 90 µL of TMB substrate and incubate for 15-30 minutes at 37°C in the dark.
-
Add 50 µL of stop solution.
-
Read the absorbance at 450 nm within 5 minutes.
4. Data Analysis:
-
Generate a standard curve by plotting the absorbance versus the concentration of the standards.
-
Determine the concentration of PRDM16 in the samples by interpolating from the standard curve.
Mandatory Visualizations
PRDM16 Signaling and Experimental Workflows
Caption: PRDM16 signaling pathway.
Caption: qRT-PCR workflow for PRDM16 expression.
References
- 1. Transcriptional Control of Brown Fat Determination by PRDM16 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PRDM16 Controls a Brown Fat/Skeletal Muscle Switch - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ablation of PRDM16 and Beige Adipose Causes Metabolic Dysfunction and a Subcutaneous to Visceral Fat Switch - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. rndsystems.com [rndsystems.com]
- 7. bosterbio.com [bosterbio.com]
- 8. Subcellular - PRDM16 - The Human Protein Atlas [v24.proteinatlas.org]
- 9. PRDM16/MEL1 Antibody - BSA Free (NBP1-77096): Novus Biologicals [novusbio.com]
- 10. PRDM16 antibody (55361-1-AP) | Proteintech [ptglab.com]
Application Notes and Protocols: PRDM16 Knockout Mouse Models for Obesity and Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction and Applications
PR domain containing 16 (PRDM16) is a crucial transcriptional coregulator that orchestrates the development and function of brown and beige adipocytes, the primary sites of adaptive non-shivering thermogenesis.[1][2] By activating the thermogenic gene program, including key players like Uncoupling Protein 1 (UCP1), PRDM16 enhances energy expenditure.[3][4][5] This makes it a significant therapeutic target for combating obesity and related metabolic disorders like type 2 diabetes and hepatic steatosis.[3][6][7]
PRDM16 knockout (KO) mouse models are indispensable tools for elucidating its precise physiological roles. These models allow for detailed investigation into the consequences of PRDM16 loss, both systemically and in specific tissues, particularly in the context of diet-induced obesity. Global homozygous knockout of Prdm16 results in perinatal lethality, underscoring the need for conditional and tissue-specific knockout strategies to study its function in adult animals.[3][5][8]
This document provides detailed protocols and application notes for utilizing various Prdm16 KO mouse models in obesity research, focusing on metabolic phenotyping, molecular analysis, and model generation.
Available PRDM16 Knockout Mouse Models
Several distinct Prdm16 knockout mouse models have been developed to dissect its multifaceted roles. The choice of model is critical and depends on the specific research question.
| Mouse Model | Cre Driver | Key Phenotype | Reference |
| Adipose-Specific KO (Adipo-PRDM16 KO) | Adiponectin-Cre (Adipoq-Cre) | Increased weight gain on high-fat diet (HFD), impaired glucose tolerance, insulin resistance, hepatic steatosis, and a switch from subcutaneous to a visceral-like adipose phenotype.[9][10] | [9] |
| Brown Adipocyte/Myoblast Lineage KO (Myf5-ΔPrdm16) | Myogenic factor 5-Cre (Myf5-Cre) | Dispensable for embryonic brown adipose tissue (BAT) development but causes an adult-onset decline in BAT thermogenic character, leading to cold sensitivity. Does not predispose animals to obesity.[11][12] | [11][12] |
| Global Heterozygous (Prdm16+/-) | N/A (Germline) | Haploinsufficiency reduces the brown fat phenotype in white adipose tissue (WAT) stimulated by β-adrenergic agonists.[8][13] | [8][13] |
| Global Homozygous (Prdm16-/-) | N/A (Germline) | Perinatal lethality, often associated with cleft palate.[3][5][8][14] | [8][14] |
Quantitative Phenotypic Data Summary
The following tables summarize key quantitative data from studies using adipose-specific Prdm16 KO mice, providing a baseline for expected experimental outcomes.
Table 1: Metabolic Phenotype in Adipo-PRDM16 KO Mice on High-Fat Diet (HFD)
| Parameter | Control Mice | Adipo-PRDM16 KO Mice | % Change | Reference |
| Glucose Infusion Rate | 100% | 64% of control | -36% | [9] |
| Insulin-Mediated Suppression of Lipolysis | 45% suppression | 6% suppression | -87% | [9] |
| Mean Subcutaneous Adipocyte Area | Baseline | 33% increase | +33% | [9] |
| Whole Body O₂ Consumption (post-CL316,243) | Significant increase (6.5-13.9%) | No significant increase | Abolished response | [9] |
Table 2: Gene Expression Changes in Adipo-PRDM16 KO Mice
| Gene | Tissue | % Reduction in KO vs. Control | Reference |
| Ucp1 | Subcutaneous WAT | ~90% | [9] |
| Cidea | Subcutaneous Adipocytes (in vitro) | 97% | [9] |
| Cox8b | Subcutaneous Adipocytes (in vitro) | 80% | [9] |
Experimental Protocols
Protocol 1: Generation of Adipose-Specific PRDM16 KO Mice
This protocol describes the generation of mice with a conditional knockout of Prdm16 in adipose tissue using the Cre-LoxP system. This is the most relevant model for studying obesity.
-
Mouse Strains:
-
Breeding Strategy:
-
Cross homozygous Prdm16lox/lox mice with heterozygous Adipoq-Cre+/- mice.
-
The F1 generation will include Prdm16lox/+; Adipoq-Cre+/- mice.
-
Intercross the F1 generation mice (Prdm16lox/+; Adipoq-Cre+/-) to generate F2 offspring.
-
The desired experimental animals are Prdm16lox/lox; Adipoq-Cre+/- (Adipo-PRDM16 KO).
-
Littermate controls should be Prdm16lox/lox mice lacking the Cre transgene.
-
-
Genotyping:
-
Extract genomic DNA from ear punches or tail clips.
-
Perform separate PCR reactions to detect the Prdm16-loxP allele and the Adipoq-Cre transgene using established primer sets.
-
-
Confirmation of Knockout:
-
Isolate RNA from various adipose depots (subcutaneous WAT, epididymal WAT, and interscapular BAT).
-
Perform quantitative real-time PCR (qRT-PCR) to confirm a significant reduction of Prdm16 mRNA specifically in the adipose tissues of KO mice compared to controls.[9]
-
Protocol 2: Diet-Induced Obesity and Metabolic Phenotyping
This protocol outlines the key in vivo assays to characterize the metabolic consequences of PRDM16 deletion.
-
Diet-Induced Obesity (DIO) Model:
-
At 4-6 weeks of age, switch mice from a standard chow diet to a high-fat diet (HFD), typically 45% or 60% kcal from fat.
-
Monitor body weight and food intake weekly for 12-16 weeks.[9]
-
Perform body composition analysis (e.g., using MRI or DEXA) at the end of the study to measure fat and lean mass.[16]
-
-
Glucose Tolerance Test (GTT):
-
Fast mice for 6 hours (or overnight).
-
Measure baseline blood glucose from the tail vein (Time 0).
-
Administer an intraperitoneal (IP) injection of glucose (e.g., 1.5-2.0 g/kg body weight).[9]
-
Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.
-
Plot glucose concentration over time and calculate the area under the curve (AUC) to assess glucose clearance.
-
-
Insulin Tolerance Test (ITT):
-
Fast mice for 4-6 hours.
-
Measure baseline blood glucose (Time 0).
-
Administer an IP injection of insulin (e.g., 0.75 U/kg body weight).
-
Measure blood glucose at 15, 30, 45, and 60 minutes post-injection.
-
This test measures systemic insulin sensitivity.
-
-
Indirect Calorimetry:
-
Acclimate individual mice in metabolic cages for 24-48 hours.
-
Measure oxygen consumption (VO₂), carbon dioxide production (VCO₂), respiratory exchange ratio (RER = VCO₂/VO₂), and physical activity over a 24-48 hour period.[9][16]
-
To assess maximal thermogenic capacity, inject a β3-adrenergic agonist like CL316,243 (e.g., 0.1-1 mg/kg) and monitor the change in VO₂.[9] Adipo-PRDM16 KO mice are expected to show a blunted response.[9]
-
-
Cold Tolerance Test:
Protocol 3: Adipose Tissue Analysis
This protocol details the ex vivo analysis of adipose tissue to understand the cellular and molecular changes resulting from PRDM16 deletion.
-
Tissue Collection and Histology:
-
At the end of the study, euthanize mice and carefully dissect various adipose depots (inguinal subcutaneous, epididymal visceral, and interscapular brown).
-
Fix a portion of the tissue in 10% neutral buffered formalin, embed in paraffin, and section.
-
Perform Hematoxylin and Eosin (H&E) staining to assess adipocyte size and morphology. Adipo-PRDM16 KO mice often show larger subcutaneous adipocytes.[9]
-
-
Immunohistochemistry (IHC):
-
Use paraffin-embedded sections for IHC.
-
Stain for UCP1 to identify brown/beige adipocytes. A marked reduction in UCP1-positive cells is expected in the subcutaneous fat of Adipo-PRDM16 KO mice, especially after cold exposure or β3-agonist treatment.[9]
-
Stain for macrophage markers (e.g., F4/80) to assess inflammation, which is often increased in the dysfunctional adipose tissue of KO mice.[5]
-
-
Gene Expression Analysis (qRT-PCR):
-
Snap-freeze fresh adipose tissue in liquid nitrogen and store at -80°C.
-
Extract total RNA and synthesize cDNA.
-
Perform qRT-PCR using primers for:
-
Normalize expression to a stable housekeeping gene (e.g., Tbp or 36B4).
-
PRDM16 Signaling and Function
PRDM16 functions as a master coordinator of the thermogenic program by interacting with a suite of other transcription factors and coactivators. Its absence disrupts this entire regulatory network.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Functions of Prdm16 in thermogenic fat cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Directly targeting PRDM16 in thermogenic adipose tissue to treat obesity and its related metabolic diseases [frontiersin.org]
- 4. Promoting brown and beige adipocyte biogenesis through the PRDM16 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Directly targeting PRDM16 in thermogenic adipose tissue to treat obesity and its related metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | PRDM16 Regulating Adipocyte Transformation and Thermogenesis: A Promising Therapeutic Target for Obesity and Diabetes [frontiersin.org]
- 7. PRDM16 Regulating Adipocyte Transformation and Thermogenesis: A Promising Therapeutic Target for Obesity and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prdm16 determines the thermogenic program of subcutaneous white adipose tissue in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ablation of PRDM16 and Beige Adipose Causes Metabolic Dysfunction and a Subcutaneous to Visceral Fat Switch - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MMPC :: Strain [mmpc.org]
- 11. Prdm16 is required for the maintenance of brown adipocyte identity and function in adult mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Prdm16 is required for the maintenance of brown adipocyte identity and function in adult mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. JCI - Prdm16 determines the thermogenic program of subcutaneous white adipose tissue in mice [jci.org]
- 14. Prdm16 is a critical regulator of adult long-term hematopoietic stem cell quiescence - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PRDM16 determines specification of ventricular cardiomyocytes by suppressing alternative cell fates | Life Science Alliance [life-science-alliance.org]
- 16. researchgate.net [researchgate.net]
Techniques for In Vitro PRDM16 Gene Knockdown: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
PRDM16 (PR/SET Domain 16) is a crucial transcriptional co-regulator involved in the differentiation and function of brown and beige adipocytes, playing a significant role in energy expenditure and metabolic homeostasis.[1][2][3][4] Its involvement in these pathways makes it a compelling therapeutic target for metabolic diseases such as obesity and diabetes.[1][2] Understanding the function of PRDM16 necessitates reliable methods for its knockdown in vitro. This document provides detailed application notes and protocols for three common techniques for PRDM16 gene knockdown: small interfering RNA (siRNA), short hairpin RNA (shRNA), and Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR)/Cas9.
Application Notes: Choosing the Right Knockdown Technique
The selection of an appropriate gene knockdown technique depends on several factors, including the desired duration of the effect (transient vs. stable), the cell type being used, and the specific experimental goals.
| Technique | Mechanism | Duration | Pros | Cons | Recommended For |
| siRNA | Post-transcriptional gene silencing by guiding mRNA cleavage. | Transient (typically 48-96 hours) | - Rapid and easy to implement- High knockdown efficiency- Suitable for high-throughput screening | - Transient effect- Potential for off-target effects- Delivery can be challenging in some cell types | - Initial screening of PRDM16 function- Short-term loss-of-function studies- Validating drug targets |
| shRNA | Processed into siRNA within the cell for long-term gene silencing. | Stable (requires integration into the host genome) | - Stable, long-term knockdown- Can be used to create stable cell lines- Can be delivered using viral vectors to hard-to-transfect cells | - More complex and time-consuming to generate- Potential for insertional mutagenesis- Off-target effects are possible | - Long-term studies of PRDM16 function- Creation of stable PRDM16 knockdown cell lines- In vivo studies (using viral delivery) |
| CRISPR/Cas9 | DNA-level gene editing leading to permanent gene knockout. | Permanent | - Complete and permanent gene knockout- High specificity with proper guide RNA design- Can be used for multiplexed gene editing | - Potential for off-target mutations- Requires careful validation of knockout- Can be more technically challenging | - Definitive loss-of-function studies- Investigating the complete absence of PRDM16 protein- Creating knockout cell lines and animal models |
Quantitative Data Summary
The efficiency of PRDM16 knockdown can vary depending on the technique, reagents, and cell type used. The following table summarizes reported knockdown efficiencies from various studies.
| Technique | Reagent/Method | Cell Type | Knockdown Efficiency | Reference |
| shRNA | Retroviral expression of pSUPER-Retro-shPRDM16 | Murine cells | >75% (mRNA and protein) | [5] |
| shRNA | Lentiviral vectors (pLL3.7) | Not specified | Variable, with some shRNAs showing significant knockdown | [6] |
| shRNA | Adenovirus expressing shRNA | Primary brown fat cells | Complete ablation of PRDM16 protein expression | [7] |
| siRNA | Not specified | Brown fat preadipocytes | Efficiently depleted PRDM16 mRNA and protein | [3] |
Experimental Protocols
Protocol 1: Transient PRDM16 Knockdown using siRNA
This protocol describes the transient knockdown of PRDM16 in mammalian cells using lipid-based transfection of siRNAs.
Materials:
-
PRDM16-specific siRNA and a non-targeting control siRNA (commercially available from vendors like Santa Cruz Biotechnology[8][9])
-
Lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX)[10]
-
Opti-MEM™ I Reduced Serum Medium[10]
-
Mammalian cell line of interest
-
Complete cell culture medium
-
12-well tissue culture plates
-
Microcentrifuge tubes
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 12-well plate to achieve 60-80% confluency at the time of transfection.[11]
-
siRNA Preparation:
-
In a microcentrifuge tube, dilute the 10 µM PRDM16 siRNA stock in 50 µL of Opti-MEM™ to a final concentration of 10 pmol/mL per well.[10]
-
Prepare a separate tube with the non-targeting control siRNA in the same manner.
-
-
Transfection Reagent Preparation: In a separate tube, dilute 2 µL of Lipofectamine™ RNAiMAX transfection reagent in 50 µL of Opti-MEM™.[10]
-
Complex Formation:
-
Transfection:
-
Add 100 µL of the siRNA-lipid complex mixture to each well containing cells.[10]
-
Gently rock the plate to ensure even distribution.
-
-
Incubation: Incubate the cells for 24-72 hours at 37°C in a CO2 incubator. The optimal incubation time should be determined empirically for the specific cell line and experimental goals.
-
Validation of Knockdown: Harvest the cells to assess PRDM16 knockdown efficiency at the mRNA level using qRT-PCR (see Protocol 4) or at the protein level using Western blotting (see Protocol 5).
Workflow for siRNA-mediated PRDM16 Knockdown
Caption: Workflow for transient PRDM16 knockdown using siRNA.
Protocol 2: Stable PRDM16 Knockdown using shRNA and Lentivirus
This protocol outlines the generation of stable PRDM16 knockdown cell lines using lentiviral delivery of shRNA.
Materials:
-
Lentiviral vector containing an shRNA sequence targeting PRDM16 (e.g., pLKO.1-shPRDM16). Commercially available or can be cloned.[12][13][14]
-
Lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G)
-
Transfection reagent (e.g., Lipofectamine™ 2000 or calcium phosphate)[16]
-
Target mammalian cell line
-
Polybrene
-
Puromycin (or other selection antibiotic corresponding to the vector)
-
Complete cell culture medium
Procedure:
Part A: Lentivirus Production
-
Plasmid DNA Preparation: In a sterile tube, mix the shRNA-expressing plasmid, psPAX2, and pMD2.G in the appropriate ratio (e.g., 4:3:1).
-
Transfection: Transfect the HEK293T cells with the plasmid mixture using a suitable transfection reagent according to the manufacturer's protocol.[16]
Part B: Transduction of Target Cells
-
Cell Seeding: Seed the target cells in a 6-well plate the day before transduction.
-
Transduction:
-
On the day of transduction, remove the culture medium and add fresh medium containing the lentiviral supernatant and Polybrene (typically 4-8 µg/mL) to the target cells.
-
Incubate for 24 hours.
-
-
Selection: 48 hours post-transduction, replace the medium with fresh medium containing the appropriate selection antibiotic (e.g., puromycin) to select for transduced cells.
-
Expansion and Validation:
-
Expand the antibiotic-resistant cells to establish a stable knockdown cell line.
-
Validate PRDM16 knockdown using qRT-PCR and Western blotting.
-
Workflow for shRNA-mediated Stable Knockdown
Caption: Workflow for stable PRDM16 knockdown using shRNA.
Protocol 3: Permanent PRDM16 Knockout using CRISPR/Cas9
This protocol provides a general workflow for generating PRDM16 knockout cell lines using the CRISPR/Cas9 system.
Materials:
-
CRISPR/Cas9 expression vector (containing Cas9 and a guide RNA targeting PRDM16).[17][18] All-in-one or two-plasmid systems can be used.
-
Target mammalian cell line
-
Transfection reagent or electroporation system
-
Fluorescence-activated cell sorting (FACS) instrument (if using a fluorescent reporter)
-
96-well plates for single-cell cloning
-
Genomic DNA extraction kit
-
PCR reagents
-
T7 Endonuclease I or Sanger sequencing for mutation detection
Procedure:
-
Guide RNA Design and Cloning:
-
Design and clone a guide RNA (gRNA) specific to an early exon of the PRDM16 gene into a suitable CRISPR/Cas9 vector. Commercially available, pre-designed gRNAs are also an option.[17]
-
-
Transfection/Electroporation:
-
Enrichment of Edited Cells (Optional): If the CRISPR vector contains a fluorescent marker, use FACS to sort for transfected cells 48-72 hours post-transfection.
-
Single-Cell Cloning:
-
Plate the transfected cells at a very low density in 96-well plates to obtain single-cell-derived colonies.[18]
-
-
Expansion of Clones: Expand the single-cell colonies into clonal populations.
-
Screening for Knockout:
-
Extract genomic DNA from the expanded clones.
-
Perform PCR to amplify the genomic region targeted by the gRNA.
-
Use a mismatch cleavage assay (e.g., T7 Endonuclease I assay) or Sanger sequencing to identify clones with insertions or deletions (indels) that result in a frameshift mutation and premature stop codon.[18][19]
-
-
Validation of Knockout: Confirm the absence of PRDM16 protein expression in the identified knockout clones by Western blotting (see Protocol 5).
Workflow for CRISPR/Cas9-mediated PRDM16 Knockout
Caption: Workflow for permanent PRDM16 knockout using CRISPR/Cas9.
Protocol 4: Validation of PRDM16 Knockdown by qRT-PCR
This protocol is for quantifying PRDM16 mRNA levels to assess knockdown efficiency.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Primers for PRDM16 and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction: Isolate total RNA from both knockdown and control cells using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.[20]
-
qPCR Reaction Setup:
-
Prepare a qPCR reaction mix containing the qPCR master mix, forward and reverse primers for PRDM16 (or the housekeeping gene), and cDNA template.
-
Set up reactions in triplicate for each sample and target gene.
-
-
qPCR Run: Perform the qPCR reaction on a real-time PCR instrument using an appropriate cycling program.
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for PRDM16 and the housekeeping gene in both knockdown and control samples.
-
Calculate the relative expression of PRDM16 using the ΔΔCt method.[20]
-
Protocol 5: Validation of PRDM16 Knockdown by Western Blotting
This protocol is for detecting PRDM16 protein levels to confirm knockdown.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against PRDM16
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse the knockdown and control cells in lysis buffer and quantify the protein concentration.[21]
-
SDS-PAGE: Separate the protein lysates by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.[21]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[21]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against PRDM16 and the loading control overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.[21]
-
Analysis: Quantify the band intensities to determine the extent of PRDM16 protein knockdown relative to the loading control.
PRDM16 Signaling Pathways
PRDM16 is a key regulator in several signaling pathways, primarily those governing adipocyte differentiation and thermogenesis.
PRDM16 in Brown Adipocyte Differentiation
Caption: PRDM16 signaling in adipocyte fate determination.
PRDM16 promotes brown fat determination by activating key transcriptional co-activators like PGC-1α and PGC-1β, which in turn drive the expression of thermogenic genes such as UCP1 and promote mitochondrial biogenesis.[3] Concurrently, PRDM16 represses the white fat gene program by interacting with the corepressor CtBP.[22] It also mediates the silencing of myogenic genes by collaborating with the H3K9 methyltransferase G9a/GLP.[1][2]
References
- 1. Frontiers | PRDM16 Regulating Adipocyte Transformation and Thermogenesis: A Promising Therapeutic Target for Obesity and Diabetes [frontiersin.org]
- 2. PRDM16 Regulating Adipocyte Transformation and Thermogenesis: A Promising Therapeutic Target for Obesity and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transcriptional Control of Brown Fat Determination by PRDM16 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PRDM16 - Wikipedia [en.wikipedia.org]
- 5. addgene.org [addgene.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scbt.com [scbt.com]
- 9. scbt.com [scbt.com]
- 10. siRNA knockdown [protocols.io]
- 11. youtube.com [youtube.com]
- 12. shRNA Design, Subcloning, and Lentivirus Production [protocols.io]
- 13. Construction of shRNA lentiviral vector - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. manuals.cellecta.com [manuals.cellecta.com]
- 16. shRNA and Lentivirus Production [bio-protocol.org]
- 17. scbt.com [scbt.com]
- 18. genemedi.net [genemedi.net]
- 19. CRISPR/Cas9–Mediated Gene Knockout and Knockin Human iPSCs | Springer Nature Experiments [experiments.springernature.com]
- 20. Measuring RNAi knockdown using qPCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 22. Regulation of the brown and white fat gene programs through a PRDM16/CtBP transcriptional complex - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: PRDM16 Immunohistochemistry in Adipose Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
PRDM16 (PR domain containing 16) is a critical transcriptional co-regulator that plays a pivotal role in the differentiation and function of brown and beige adipose tissue. It acts as a key determinant in the cell fate switch between skeletal muscle and brown adipocytes, promoting the development of thermogenic fat cells.[1][2] The study of PRDM16 expression and localization within adipose tissue is crucial for understanding the mechanisms of thermogenesis and developing therapeutic strategies for obesity and related metabolic disorders.[1][3] These application notes provide a detailed protocol for the immunohistochemical staining of PRDM16 in paraffin-embedded adipose tissue, facilitating the investigation of its role in metabolic research.
Product Information
These protocols are optimized for the use of a well-characterized polyclonal antibody against PRDM16.
| Parameter | Specification |
| Product Name | Anti-PRDM16 Antibody |
| Supplier | Abcam |
| Catalog Number | ab106410 |
| Host Species | Rabbit |
| Clonality | Polyclonal |
| Tested Applications | Western Blot (WB), Immunohistochemistry (Paraffin) (IHC-P) |
| Species Reactivity | Human, Mouse, Rat |
Experimental Protocols
This section details the step-by-step procedure for PRDM16 immunohistochemistry on formalin-fixed, paraffin-embedded (FFPE) adipose tissue.
I. Sample Preparation and Fixation
-
Tissue Collection: Excise adipose tissue samples (e.g., subcutaneous or brown adipose tissue) and immediately proceed to fixation to prevent degradation.
-
Fixation: Immerse the tissue in 10% neutral buffered formalin for 24-48 hours at room temperature. The volume of fixative should be at least 10 times the volume of the tissue.
-
Dehydration: Following fixation, dehydrate the tissue through a series of graded ethanol solutions:
-
70% ethanol: 2 changes, 1 hour each
-
95% ethanol: 2 changes, 1 hour each
-
100% ethanol: 3 changes, 1 hour each
-
-
Clearing: Clear the dehydrated tissue by immersing it in xylene or a xylene substitute for 2 changes, 1 hour each.
-
Paraffin Infiltration: Infiltrate the cleared tissue with molten paraffin wax at 56-60°C. Perform at least two changes of paraffin, each for 1-2 hours.
-
Embedding: Embed the paraffin-infiltrated tissue in a paraffin block.
II. Sectioning and Mounting
-
Sectioning: Cut 5-8 µm thick sections from the paraffin block using a microtome. Thinner sections are recommended for fatty tissues to improve adhesion.
-
Floating: Float the sections in a warm water bath (40-45°C) to flatten them.
-
Mounting: Mount the sections onto positively charged microscope slides.
-
Drying: Dry the slides overnight at 37°C or for 1-2 hours at 60°C to ensure adherence.
III. Deparaffinization and Rehydration
-
Deparaffinization:
-
Xylene (or substitute): 2 changes, 5-10 minutes each
-
-
Rehydration:
-
100% Ethanol: 2 changes, 3-5 minutes each
-
95% Ethanol: 1 change, 3 minutes
-
70% Ethanol: 1 change, 3 minutes
-
Distilled Water: Rinse for 5 minutes
-
IV. Antigen Retrieval
-
Method: Heat-Induced Epitope Retrieval (HIER) is recommended for PRDM16.
-
Solution: Prepare a 10 mM Sodium Citrate buffer, pH 6.0.
-
Procedure:
-
Preheat the citrate buffer in a pressure cooker, steamer, or water bath to 95-100°C.
-
Immerse the slides in the preheated buffer and incubate for 20-30 minutes.
-
Allow the slides to cool down in the buffer for at least 20 minutes at room temperature.
-
Rinse the slides with distilled water and then with a wash buffer (e.g., TBS or PBS with 0.05% Tween-20).
-
V. Immunohistochemical Staining
-
Peroxidase Blocking: Incubate the sections in 3% hydrogen peroxide in methanol for 10-15 minutes at room temperature to block endogenous peroxidase activity. Rinse with wash buffer.
-
Blocking: Incubate the sections with a blocking solution (e.g., 5% normal goat serum in wash buffer) for 1 hour at room temperature to minimize non-specific antibody binding.
-
Primary Antibody Incubation:
-
Dilute the anti-PRDM16 antibody (Abcam, ab106410) in the blocking solution. A starting dilution of 1:500 to 1:1000 is recommended, but optimal dilution should be determined by the user.
-
Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse the slides with wash buffer (3 changes, 5 minutes each).
-
Incubate with a biotinylated goat anti-rabbit secondary antibody, diluted according to the manufacturer's instructions, for 1 hour at room temperature.
-
-
Signal Amplification:
-
Rinse the slides with wash buffer (3 changes, 5 minutes each).
-
Incubate with an avidin-biotin-peroxidase complex (ABC reagent) for 30-60 minutes at room temperature, following the manufacturer's protocol.
-
-
Chromogen Detection:
-
Rinse the slides with wash buffer (3 changes, 5 minutes each).
-
Develop the signal using a DAB (3,3'-Diaminobenzidine) substrate kit until a brown precipitate is visible. Monitor the reaction under a microscope.
-
Stop the reaction by immersing the slides in distilled water.
-
-
Counterstaining:
-
Counterstain the sections with hematoxylin for 30-60 seconds.
-
"Blue" the sections in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through graded ethanol solutions (70%, 95%, 100%).
-
Clear in xylene.
-
Mount a coverslip using a permanent mounting medium.
-
Data Presentation
The following tables summarize the key quantitative parameters for the PRDM16 immunohistochemistry protocol.
Table 1: Antibody Dilution and Incubation
| Parameter | Recommended Range | Starting Point | Notes |
| Primary Antibody Dilution | 1:250 - 1:2000 | 1:500 | Optimal dilution should be determined empirically. |
| Primary Antibody Incubation | 12-18 hours | Overnight | Incubation at 4°C is recommended to reduce background. |
| Secondary Antibody Dilution | Per manufacturer's recommendation | - | Follow the instructions provided with the secondary antibody kit. |
| Secondary Antibody Incubation | 30-60 minutes | 1 hour | At room temperature. |
Table 2: Reagent and Buffer Compositions
| Reagent/Buffer | Composition | pH |
| 10% Neutral Buffered Formalin | 4% Formaldehyde in Phosphate Buffer | 7.0 |
| Sodium Citrate Buffer | 10 mM Sodium Citrate | 6.0 |
| Wash Buffer (TBS-T) | Tris-Buffered Saline with 0.05% Tween-20 | 7.4-7.6 |
| Blocking Solution | 5% Normal Goat Serum in Wash Buffer | - |
Visualization of Pathways and Workflows
PRDM16 Signaling in Adipocyte Differentiation
PRDM16 is a central regulator of adipocyte differentiation, acting in concert with other key transcription factors to promote the brown fat lineage.
Caption: PRDM16 signaling pathway in brown adipocyte differentiation.
Experimental Workflow for PRDM16 Immunohistochemistry
The following diagram outlines the major steps in the immunohistochemical staining protocol for PRDM16 in adipose tissue.
Caption: Experimental workflow for PRDM16 immunohistochemistry.
References
- 1. Frontiers | Directly targeting PRDM16 in thermogenic adipose tissue to treat obesity and its related metabolic diseases [frontiersin.org]
- 2. Directly targeting PRDM16 in thermogenic adipose tissue to treat obesity and its related metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PRDM16 Regulating Adipocyte Transformation and Thermogenesis: A Promising Therapeutic Target for Obesity and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ChIP-seq Analysis of PRDM16 Binding Sites
Audience: Researchers, scientists, and drug development professionals.
Introduction
PRDM16 (PR/SET Domain 16) is a crucial zinc finger transcription factor that plays a pivotal role in cell fate determination, particularly in the differentiation of brown and beige adipocytes.[1][2] It acts as a transcriptional coregulator, activating thermogenic gene programs while repressing genes associated with white fat and muscle cell lineages.[3][4] Understanding the genomic binding sites of PRDM16 is essential for elucidating its regulatory networks and identifying potential therapeutic targets for metabolic diseases such as obesity and diabetes.[1][5]
Chromatin Immunoprecipitation followed by high-throughput sequencing (ChIP-seq) is a powerful technique to identify the genome-wide binding sites of transcription factors like PRDM16.[6] This document provides detailed application notes and protocols for performing and analyzing a PRDM16 ChIP-seq experiment, from sample preparation to downstream data analysis and interpretation.
Key Signaling Pathways Involving PRDM16
PRDM16 functions within a complex transcriptional network to regulate adipogenesis. It interacts with several key proteins to either activate or repress gene expression. A critical interaction is with peroxisome proliferator-activated receptor gamma (PPARγ), a master regulator of adipogenesis, and CCAAT/enhancer-binding protein beta (C/EBPβ), to cooperatively activate the brown fat gene program.[2][5][7] PRDM16 also recruits the Mediator complex subunit MED1 to enhancer regions of brown fat-specific genes, such as UCP1, to facilitate transcriptional activation.[6][8] Conversely, PRDM16 can repress white adipose tissue-selective genes by interacting with the corepressor CtBP.[4] Additionally, PRDM16 has been shown to interact with the NuRD chromatin remodeling complex and to play a role in suppressing the type I interferon response in adipocytes.[7][9]
References
- 1. PRDM16 Regulating Adipocyte Transformation and Thermogenesis: A Promising Therapeutic Target for Obesity and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Directly targeting PRDM16 in thermogenic adipose tissue to treat obesity and its related metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Regulation of the brown and white fat gene programs through a PRDM16/CtBP transcriptional complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Directly targeting PRDM16 in thermogenic adipose tissue to treat obesity and its related metabolic diseases [frontiersin.org]
- 6. PRDM16 binds MED1 and controls chromatin architecture to determine a brown fat transcriptional program - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. PRDM16 enhances nuclear receptor-dependent transcription of the brown fat-specific Ucp1 gene through interactions with Mediator subunit MED1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PRDM16 represses the type I interferon response in adipocytes to promote mitochondrial and thermogenic programing - PMC [pmc.ncbi.nlm.nih.gov]
Methods for Inducing PRDM16 Expression in Myoblasts: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
PRDM16 (PR domain containing 16) is a critical transcriptional regulator that governs the cell fate switch of myoblasts. Its induction in myogenic precursor cells can drive their differentiation into brown adipocytes, a process with significant therapeutic potential for metabolic diseases. This document provides detailed application notes and protocols for various methods to induce PRDM16 expression in myoblasts, tailored for research and drug development applications.
Viral-Mediated Gene Delivery
Viral vectors are a highly efficient method for introducing and overexpressing exogenous PRDM16 in both immortalized (e.g., C2C12) and primary myoblasts. Retroviral and lentiviral systems are commonly employed for this purpose.
Retroviral Transduction of C2C12 Myoblasts
Retroviruses are suitable for stably integrating the PRDM16 gene into the host cell genome, leading to long-term expression. This method is particularly effective in proliferating myoblasts.
Experimental Workflow:
Caption: Retroviral transduction workflow for PRDM16 expression.
Protocol: Retroviral Transduction of C2C12 Myoblasts
-
Plasmid Construction:
-
Clone the full-length mouse PRDM16 cDNA into a retroviral vector such as pMSCV-puro.
-
-
Retrovirus Production:
-
One day before transfection, seed HEK293T packaging cells at a density that will result in 80-90% confluency on the day of transfection.
-
Co-transfect the HEK293T cells with the PRDM16-containing retroviral vector and a packaging plasmid (e.g., pCL-Eco) using a suitable transfection reagent.
-
After 48 and 72 hours, collect the viral supernatant and filter it through a 0.45 µm filter. The virus can be concentrated by ultracentrifugation if necessary.
-
-
C2C12 Myoblast Transduction:
-
Seed C2C12 myoblasts in a 6-well plate at a density of 1 x 10^5 cells per well.
-
The next day, replace the growth medium with fresh medium containing the viral supernatant and polybrene (final concentration of 8 µg/mL) to enhance transduction efficiency.
-
Incubate the cells for 24 hours.
-
After 24 hours, replace the virus-containing medium with fresh growth medium.
-
48 hours post-transduction, begin selection with puromycin (typically 1-2 µg/mL for C2C12 cells) to select for stably transduced cells.
-
-
Validation of PRDM16 Expression:
-
Expand the puromycin-resistant cells.
-
Confirm the overexpression of PRDM16 mRNA by RT-qPCR and protein by Western blot analysis.
-
Lentiviral Transduction of Primary Myoblasts
Lentiviruses can transduce both dividing and non-dividing cells, making them suitable for primary myoblasts which may have a lower proliferation rate compared to cell lines.
Experimental Workflow:
Caption: Lentiviral transduction workflow for primary myoblasts.
Protocol: Lentiviral Production and Transduction of Primary Myoblasts
-
Lentiviral Vector Production:
-
Co-transfect HEK293T cells with the lentiviral vector carrying PRDM16, a packaging plasmid (e.g., psPAX2), and an envelope plasmid (e.g., pMD2.G) using a transfection reagent like PEI or Lipofectamine.
-
Collect the viral supernatant at 48 and 72 hours post-transfection, filter, and concentrate using ultracentrifugation or a commercially available concentration reagent.
-
Titer the virus to determine the number of transducing units (TU) per mL.
-
-
Primary Myoblast Transduction:
-
Isolate primary myoblasts from muscle tissue using standard protocols involving enzymatic digestion and pre-plating to remove fibroblasts.
-
Plate the primary myoblasts and allow them to adhere.
-
Transduce the cells with the lentiviral particles at a desired Multiplicity of Infection (MOI). An MOI of 5 to 50 is a common starting range for primary myoblasts.[1]
-
Incubate the cells with the virus for 18-24 hours in the presence of polybrene (4-8 µg/mL).
-
Replace the virus-containing medium with fresh growth medium.
-
-
Validation:
-
After 72 hours, assess PRDM16 expression via RT-qPCR and Western blot.
-
Analyze the expression of downstream target genes associated with brown adipogenesis.
-
Quantitative Data on Viral-Mediated PRDM16 Induction:
| Cell Type | Vector | Induction Method | Fold Change in Brown Fat Marker Gene Expression | Reference |
| C2C12 Myoblasts | Retrovirus | PRDM16 Overexpression | PPARγ: ~20-foldaP2/FABP4: ~250-foldElovl3: >30,000-foldCidea: >30,000-foldUCP1: Significant increase | [2][3] |
| Primary Mouse Myoblasts | Retrovirus | PRDM16 Overexpression | UCP1: ~1000-foldSignificant increases in Elovl3, Cidea, and PGC-1α | [2] |
| Mouse Embryonic Fibroblasts | Retrovirus | PRDM16 + C/EBP-β Overexpression | Cox7a1: ~70-foldCox8b: ~260-foldElovl3: ~16-foldCidea: ~170-fold | [4] |
CRISPR-mediated Gene Activation (CRISPRa)
CRISPRa technology allows for the targeted activation of endogenous PRDM16 expression without altering the genomic sequence. This is achieved by using a catalytically dead Cas9 (dCas9) fused to transcriptional activators, guided to the PRDM16 promoter by a specific guide RNA (gRNA).
Experimental Workflow:
Caption: CRISPRa workflow for endogenous PRDM16 activation.
Protocol: CRISPRa-mediated Activation of PRDM16 in C2C12 Myoblasts
-
gRNA Design and Cloning:
-
Design several gRNAs targeting the promoter region of the mouse PRDM16 gene (within ~200 bp upstream of the transcription start site). Publicly available design tools can be used for this purpose.
-
Validated Human gRNA Sequences (can be adapted for mouse):
-
CGCACCCCGGACACTTTAAA
-
CAATCTGACACCCCTCGCCG
-
GGTGTCCAAACTGACAATGC[5]
-
-
Synthesize and clone the gRNAs into a suitable expression vector, such as one co-expressing the gRNA and a fluorescent marker.
-
-
Transfection of C2C12 Myoblasts:
-
Seed C2C12 cells in a 12-well plate at a density of 3.5 x 10^4 cells/well one day prior to transfection to achieve 40-50% confluency.
-
Co-transfect the cells with a plasmid encoding a dCas9-VPR (VP64-p65-Rta) activator and the gRNA expression plasmid using a lipid-based transfection reagent like Lipofectamine 2000. A 1:3 DNA to reagent ratio is often optimal.
-
Incubate the cells with the transfection complexes in serum-free medium for 4-6 hours, then replace with complete growth medium.
-
-
Validation:
-
After 48-72 hours, harvest the cells.
-
Analyze PRDM16 mRNA levels by RT-qPCR.
-
Assess PRDM16 protein levels by Western blot.
-
Measure the expression of downstream brown fat markers (e.g., UCP1, CIDEA).
-
Inhibition of microRNA-133 (miR-133)
miR-133 is a microRNA that directly targets and represses PRDM16 expression in myoblasts.[6][7] Therefore, inhibiting miR-133 function using antisense oligonucleotides (inhibitors) can lead to an increase in endogenous PRDM16 levels.
Experimental Workflow:
Caption: Workflow for PRDM16 induction via miR-133 inhibition.
Protocol: Transfection of miR-133 Inhibitor in Myoblasts
-
Cell Seeding:
-
Seed C2C12 or primary myoblasts in a 6-well plate at a density that will result in 50-80% confluency on the day of transfection.
-
-
Transfection:
-
Prepare transfection complexes containing a miR-133 inhibitor (e.g., a 2'-O-methylated antisense oligonucleotide) or a non-targeting control inhibitor and a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX).
-
A final inhibitor concentration of 50-100 nM is a good starting point.[8]
-
Add the transfection complexes to the cells in serum-free medium and incubate for 4-6 hours.
-
Replace the medium with complete growth medium.
-
-
Validation:
-
After 48-72 hours, harvest the cells.
-
Confirm the knockdown of miR-133 using RT-qPCR.
-
Measure the upregulation of PRDM16 mRNA and protein.
-
Analyze the expression of brown fat-related genes.
-
Signaling Pathways
The induction of PRDM16 in myoblasts initiates a signaling cascade that leads to their conversion into brown adipocytes. A key initial step involves the formation of a transcriptional complex between PRDM16 and C/EBP-β. This complex then drives the expression of PPARγ, a master regulator of adipogenesis. Subsequently, PRDM16 coactivates PPARγ to fully activate the brown fat differentiation program.
Caption: PRDM16 signaling pathway in myoblast to brown fat conversion.
Conclusion
The methods outlined in this document provide a comprehensive toolkit for inducing PRDM16 expression in myoblasts. The choice of method will depend on the specific experimental goals, cell type, and desired duration of expression. For stable, high-level expression, viral-mediated delivery is the most robust method. For studying the effects of endogenous gene activation, CRISPRa offers a powerful alternative. Finally, the inhibition of miR-133 provides a means to modulate endogenous PRDM16 levels through a different regulatory axis. Careful validation of PRDM16 expression and its downstream effects is crucial for the successful application of these protocols.
References
- 1. researchgate.net [researchgate.net]
- 2. addgene.org [addgene.org]
- 3. altogen.com [altogen.com]
- 4. scbt.com [scbt.com]
- 5. origene.com [origene.com]
- 6. Determination of MiRNA Targets in Skeletal Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of PRDM16‐Mediated TRPA1 Induction as the Mechanism for Low Tubulo‐Interstitial Fibrosis in Diabetic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. horizondiscovery.com [horizondiscovery.com]
PRDM16 Plasmid Constructs for Overexpression Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed information and protocols for utilizing PRDM16 plasmid constructs in overexpression studies. PRDM16 (PR domain containing 16) is a crucial transcriptional regulator involved in the determination of brown and beige adipocyte cell fate, playing a significant role in energy expenditure and metabolic health.[1][2] Overexpression of PRDM16 is a key experimental approach to investigate its function and to identify potential therapeutic targets for metabolic diseases such as obesity and diabetes.[1][2]
I. PRDM16 Plasmid Constructs
A variety of plasmid constructs are available for PRDM16 overexpression, utilizing different viral and non-viral delivery systems. The choice of vector depends on the target cell type, desired expression level, and experimental context. Below is a summary of commonly used PRDM16 plasmid constructs.
| Plasmid Name | Vector Type | Promoter | Insert | Tags/Features | Selectable Marker | Reference/Source |
| pLX_TRC317-PRDM16 | Lentiviral | EF1a | Human PRDM16 | 24-bp barcode | Puromycin | Addgene (Plasmid #141659) |
| MSCV-puro-FLAG-PRDM16 | Retroviral | MSCV LTR | Mouse PRDM16 (isoform 4) | N-terminal FLAG | Puromycin | Addgene (Plasmid #15504) |
| pcDNA3.1-PRDM16 | Mammalian Expression | CMV | Human PRDM16 | - | Neomycin | [3] |
| pAdTrack-CMV-PRDM16 | Adenoviral | CMV | Human PRDM16 | GFP | - | [3] |
| pB-TRE-PRDM16-RFP | Transposon | TRE | Human PRDM16 | C-terminal RFP | Puromycin | [4] |
II. Experimental Protocols
Detailed methodologies for key experiments involving PRDM16 overexpression are provided below.
A. Protocol 1: Lentiviral Vector Production and Transduction
Lentiviral vectors are a common choice for creating stable cell lines with long-term PRDM16 overexpression due to their ability to integrate into the host genome.
Materials:
-
HEK293T cells
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
PRDM16 lentiviral transfer plasmid (e.g., pLX_TRC317-PRDM16)
-
Transfection reagent (e.g., PEI, Lipofectamine)
-
DMEM with 10% FBS
-
Opti-MEM
-
0.45 µm filter
-
Target cells for transduction
-
Polybrene
-
Puromycin (for selection)
Procedure:
Day 1: Seeding HEK293T Cells
-
Seed 3.8 x 10^6 HEK293T cells in a 10 cm plate in complete DMEM.
-
Incubate at 37°C with 5% CO2 overnight.
Day 2: Transfection
-
In a sterile tube, mix the lentiviral plasmids: 10 µg of PRDM16 transfer plasmid, 7.5 µg of psPAX2, and 2.5 µg of pMD2.G in 500 µL of Opti-MEM.
-
In a separate tube, dilute the transfection reagent in 500 µL of Opti-MEM according to the manufacturer's instructions.
-
Combine the plasmid and transfection reagent mixtures, mix gently, and incubate at room temperature for 20 minutes.
-
Add the transfection complex dropwise to the HEK293T cells.
-
Incubate overnight.
Day 3: Media Change
-
Approximately 16-18 hours post-transfection, carefully aspirate the media and replace it with 10 mL of fresh complete DMEM.
Day 4-5: Viral Harvest
-
At 48 and 72 hours post-transfection, collect the supernatant containing the lentiviral particles.
-
Centrifuge at 1,000 x g for 10 minutes to pellet cell debris.
-
Filter the supernatant through a 0.45 µm filter. The viral supernatant can be used immediately or stored at -80°C.
Transduction of Target Cells:
-
Seed target cells to be 50-70% confluent on the day of transduction.
-
Remove the culture medium and add the viral supernatant to the cells.
-
Add polybrene to a final concentration of 8 µg/mL to enhance transduction efficiency.
-
Incubate for 18-24 hours.
-
Replace the viral supernatant with fresh complete medium.
-
After 48 hours, begin selection with the appropriate concentration of puromycin.
B. Protocol 2: Adenoviral Vector Production and Infection
Adenoviral vectors are suitable for transient, high-level PRDM16 expression in a wide range of dividing and non-dividing cells.
Materials:
-
HEK293A or HEK293 cells
-
pAdTrack-CMV-PRDM16 shuttle plasmid
-
pAdEasy-1 adenoviral backbone plasmid
-
BJ5183 competent cells
-
DH5α competent cells
-
PmeI restriction enzyme
-
PacI restriction enzyme
-
Lipofectamine 2000
-
DMEM with 10% FBS
Procedure:
1. Generation of Recombinant Adenoviral Plasmid:
-
Linearize the pAdTrack-CMV-PRDM16 shuttle plasmid with PmeI.
-
Co-transform the linearized shuttle plasmid and the pAdEasy-1 backbone plasmid into electrocompetent BJ5183 cells.
-
Select for kanamycin-resistant colonies, which contain the recombinant adenoviral plasmid.
-
Isolate the recombinant plasmid and transform it into DH5α cells for large-scale amplification.
2. Adenovirus Production in HEK293A Cells:
-
Digest the purified recombinant adenoviral plasmid with PacI to release the inverted terminal repeats (ITRs).
-
Seed HEK293A cells in a 6-well plate to be 70-80% confluent on the day of transfection.
-
Transfect the PacI-digested plasmid into HEK293A cells using Lipofectamine 2000.
-
Monitor the cells for the appearance of cytopathic effect (CPE), typically within 10-14 days. This indicates viral replication.
-
Harvest the cells and medium, and lyse the cells by three freeze-thaw cycles to release the viral particles. This is the primary viral stock.
3. Adenovirus Amplification:
-
Infect a larger culture of HEK293A cells with the primary viral stock.
-
Harvest the cells and supernatant when CPE is widespread (typically 2-3 days post-infection).
-
Perform cell lysis as described above to obtain a high-titer viral stock.
-
The viral stock can be purified by CsCl gradient ultracentrifugation if required for in vivo studies.
Infection of Target Cells:
-
Seed target cells to the desired density.
-
Remove the culture medium and add the adenoviral stock diluted in serum-free medium.
-
Incubate for 2-4 hours to allow for viral entry.
-
Add complete medium and incubate for the desired period before analysis.
III. Data Presentation
Overexpression of PRDM16 is typically validated by quantifying its mRNA and protein levels. The functional consequences are then assessed by measuring the expression of its known target genes.
| Assay | Method | Typical Readout | Expected Change upon PRDM16 Overexpression |
| PRDM16 mRNA Expression | RT-qPCR | Relative fold change | Significant Increase |
| PRDM16 Protein Expression | Western Blot | Band intensity | Significant Increase |
| Target Gene Expression (e.g., UCP1, PGC1α) | RT-qPCR | Relative fold change | Significant Increase |
| Protein-Protein Interaction | Co-Immunoprecipitation | Detection of interacting partners | Validation of known or novel interactions |
| Promoter Activity | Luciferase Reporter Assay | Luminescence | Change in reporter activity for target gene promoters |
IV. Visualizations
A. PRDM16 Signaling Pathway
The following diagram illustrates the central role of PRDM16 in regulating adipocyte differentiation and function.
Caption: PRDM16 signaling pathway in adipocytes.
B. Experimental Workflow for PRDM16 Overexpression Studies
This workflow outlines the key steps in a typical PRDM16 overexpression experiment.
Caption: Workflow for PRDM16 overexpression studies.
C. Logical Relationships in PRDM16 Plasmid Construct Design
This diagram illustrates the key components and variations in PRDM16 expression vector design.
Caption: Design of PRDM16 overexpression constructs.
References
- 1. Frontiers | PRDM16 Regulating Adipocyte Transformation and Thermogenesis: A Promising Therapeutic Target for Obesity and Diabetes [frontiersin.org]
- 2. biochem.slu.edu [biochem.slu.edu]
- 3. Luciferase reporter assays [bio-protocol.org]
- 4. Protocol to produce high-titer retrovirus for transduction of mouse bone marrow cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CRISPR/Cas9-Mediated Editing of the PRDM16 Gene
For Researchers, Scientists, and Drug Development Professionals
Introduction
PR domain containing 16 (PRDM16) is a crucial transcriptional co-regulator that plays a pivotal role in the determination and function of brown and beige adipocytes.[1][2][3] It orchestrates the switch between skeletal muscle and brown fat cell fates and is a key driver of thermogenesis, the process of heat production critical for maintaining body temperature and energy expenditure.[3][4] Given its central role in energy metabolism, PRDM16 has emerged as a promising therapeutic target for obesity and related metabolic disorders.[3][5] The ability to precisely manipulate PRDM16 expression using CRISPR/Cas9 technology offers a powerful tool to investigate its molecular mechanisms and explore its therapeutic potential.
These application notes provide a comprehensive guide for the CRISPR/Cas9-mediated knockout of the PRDM16 gene in preadipocyte cell lines. Detailed protocols for experimental procedures, from sgRNA design to phenotypic analysis, are provided, along with a summary of expected quantitative outcomes and a visualization of the PRDM16 signaling pathway.
I. Data Presentation: Quantitative Outcomes of PRDM16 Editing
Successful CRISPR/Cas9-mediated knockout of PRDM16 in adipocytes leads to significant and quantifiable changes in gene expression and cellular phenotype. The following tables summarize expected quantitative data based on published studies.
Table 1: Gene Expression Changes Following PRDM16 Knockout in Adipocytes
| Gene Target | Fold Change (mRNA Level) | Method of Quantification | Reference |
| Prdm16 | >90% reduction | qPCR | [6] |
| Ucp1 | 90-95% reduction | qPCR | [2][6] |
| Pgc1α | 60-80% reduction | qPCR | [2][6] |
| Cidea | 85-95% reduction | qPCR | [2][6] |
| Dio2 | 90-95% reduction | qPCR | [6] |
| Myogenic Genes (Myod, Myogenin) | Significant increase | qPCR | [7] |
Table 2: Phenotypic Changes Following PRDM16 Knockout in Adipocytes
| Phenotypic Assay | Expected Outcome in KO cells | Method of Quantification | Reference |
| Mitochondrial DNA content | ~4-fold decrease | qPCR | [6] |
| Total Cellular Respiration | ~33% reduction | Oxygen Consumption Assay | [8] |
| Uncoupled Cellular Respiration | ~51% reduction | Oxygen Consumption Assay | [8] |
| Lipid Accumulation | Increased lipid droplet size | Oil Red O Staining & Microscopy | [9] |
| UCP1 Protein Expression | Near-total loss | Western Blot | [2] |
II. Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the CRISPR/Cas9-mediated knockout of PRDM16.
Protocol 1: sgRNA Design and Lentiviral Vector Cloning
Objective: To design and clone sgRNAs targeting the PRDM16 gene into a lentiviral vector for delivery into preadipocytes.
Materials:
-
sgRNA design tool (e.g., CHOPCHOP)
-
lentiCRISPRv2 vector
-
Stellar™ Competent Cells
-
Restriction enzymes (e.g., BsmBI)
-
T4 DNA Ligase
-
Oligonucleotides for sgRNA
-
Plasmid purification kit
Procedure:
-
sgRNA Design:
-
Use an online sgRNA design tool to identify potential sgRNA sequences targeting a critical exon of the PRDM16 gene. Aim for sgRNAs with high on-target scores and low off-target predictions.
-
-
Oligonucleotide Annealing:
-
Synthesize and anneal complementary oligonucleotides encoding the chosen sgRNA sequence with appropriate overhangs for cloning into the lentiCRISPRv2 vector.
-
-
Vector Digestion and Ligation:
-
Digest the lentiCRISPRv2 vector with the BsmBI restriction enzyme.
-
Ligate the annealed sgRNA oligonucleotides into the digested vector using T4 DNA Ligase.[10]
-
-
Transformation and Plasmid Purification:
-
Transform the ligation product into competent E. coli (e.g., Stellar™).
-
Select for positive clones and purify the plasmid DNA using a plasmid purification kit.
-
-
Sequence Verification:
-
Verify the correct insertion of the sgRNA sequence by Sanger sequencing.
-
Protocol 2: Lentivirus Production and Transduction of Preadipocytes
Objective: To produce lentiviral particles carrying the PRDM16 sgRNA and transduce them into a preadipocyte cell line (e.g., immortalized brown preadipocytes).
Materials:
-
HEK293T cells
-
lentiCRISPRv2-PRDM16-sgRNA plasmid
-
Packaging plasmids (e.g., psPAX2, pMD2.G)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Immortalized brown preadipocytes
-
Polybrene
-
Puromycin
Procedure:
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the lentiCRISPRv2-PRDM16-sgRNA plasmid and packaging plasmids.
-
Harvest the lentiviral supernatant 48-72 hours post-transfection.
-
-
Preadipocyte Transduction:
-
Selection of Transduced Cells:
-
24 hours post-infection, replace the medium with fresh growth medium containing puromycin (e.g., 1 µg/mL) to select for successfully transduced cells.[11]
-
Continue selection for several days until a stable population of resistant cells is established.
-
Protocol 3: Validation of PRDM16 Knockout
Objective: To confirm the successful knockout of the PRDM16 gene at the genomic and protein levels.
Materials:
-
Genomic DNA extraction kit
-
Primers flanking the sgRNA target site
-
Taq DNA polymerase
-
T7 Endonuclease I (T7E1)
-
Agarose gel electrophoresis system
-
Protein lysis buffer
-
Anti-PRDM16 antibody
-
Anti-β-actin or Anti-GAPDH antibody (loading control)
-
Western blot system
Procedure:
-
Genomic DNA Extraction and PCR:
-
Extract genomic DNA from the puromycin-selected and control cells.
-
Amplify the genomic region flanking the sgRNA target site by PCR.
-
-
T7E1 Assay:
-
Sanger Sequencing (Optional but Recommended):
-
Clone the PCR products into a suitable vector and perform Sanger sequencing on individual clones to identify the specific indels generated by CRISPR/Cas9.
-
-
Western Blot Analysis:
-
Lyse the cells and quantify the protein concentration.
-
Perform western blotting using an anti-PRDM16 antibody to confirm the absence or significant reduction of PRDM16 protein. Use a loading control antibody to ensure equal protein loading.[7]
-
Protocol 4: Phenotypic Analysis of PRDM16 Knockout Adipocytes
Objective: To assess the functional consequences of PRDM16 knockout on adipocyte differentiation and function.
Materials:
-
Adipocyte differentiation medium (containing IBMX, dexamethasone, and insulin)
-
Oil Red O staining solution
-
Quantitative PCR reagents and primers for thermogenic genes (Table 1)
-
Oxygen consumption measurement system (e.g., Seahorse XF Analyzer)
-
Mitochondrial DNA quantification primers
Procedure:
-
Adipocyte Differentiation:
-
Induce differentiation of the PRDM16 knockout and control preadipocytes into mature adipocytes using a standard differentiation cocktail.
-
-
Oil Red O Staining:
-
Quantitative PCR (qPCR) for Gene Expression:
-
Extract RNA from differentiated adipocytes and perform reverse transcription.
-
Use qPCR to analyze the expression of key thermogenic genes (Ucp1, Pgc1α, etc.) and compare the expression levels between knockout and control cells.[2]
-
-
Measurement of Cellular Respiration:
-
Measure the oxygen consumption rate (OCR) in differentiated adipocytes to assess total and uncoupled respiration.[8]
-
-
Mitochondrial DNA Quantification:
-
Extract total DNA and quantify the relative amount of mitochondrial DNA to nuclear DNA using qPCR to assess mitochondrial biogenesis.[6]
-
III. Visualization of Signaling Pathways and Experimental Workflow
To better understand the molecular context and experimental design, the following diagrams have been generated using the DOT language.
Caption: PRDM16 Signaling Pathway in Brown Adipocyte Differentiation.
Caption: Experimental Workflow for CRISPR/Cas9-Mediated Knockout of PRDM16.
References
- 1. PRDM16 enhances nuclear receptor-dependent transcription of the brown fat-specific Ucp1 gene through interactions with Mediator subunit MED1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transcriptional Control of Brown Fat Determination by PRDM16 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | PRDM16 Regulating Adipocyte Transformation and Thermogenesis: A Promising Therapeutic Target for Obesity and Diabetes [frontiersin.org]
- 4. PRDM16 Controls a Brown Fat/Skeletal Muscle Switch - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Directly targeting PRDM16 in thermogenic adipose tissue to treat obesity and its related metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prdm16 is required for the maintenance of brown adipocyte identity and function in adult mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ablation of PRDM16 and Beige Adipose Causes Metabolic Dysfunction and a Subcutaneous to Visceral Fat Switch - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Directly targeting PRDM16 in thermogenic adipose tissue to treat obesity and its related metabolic diseases [frontiersin.org]
- 10. Optimized protocol for gene editing in adipocytes using CRISPR-Cas9 technology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimization of CRISPR-Cas9 Gene Editing in Brown Adipose Tissue Using Lentivirus and AAV Delivery Systems - Creative Biogene [creative-biogene.com]
- 12. Initiation of myoblast/brown fat switch through a PRDM16-C/EBP-β transcriptional complex - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Oil Red-O Staining of Adipocytes [macdougald.lab.medicine.umich.edu]
- 15. Quantitative assessment of adipocyte differentiation in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative PCR Analysis of Human PRDM16 Isoforms: A Detailed Guide for Researchers
Application Notes
Introduction
PRDM16 (PR/SET Domain 16) is a critical transcriptional regulator involved in diverse biological processes, including the differentiation of brown and beige adipose tissue, maintenance of hematopoietic and neural stem cells, and craniofacial development.[1] Dysregulation of PRDM16 expression and function has been implicated in various diseases, including cancer and cardiovascular conditions. The human PRDM16 gene gives rise to multiple protein isoforms through alternative splicing and promoter usage. The two major isoforms are the full-length (fPRDM16) and a shorter form (sPRDM16) that lacks the N-terminal PR domain.[1] These isoforms can have distinct and sometimes opposing functions, making their differential quantification essential for understanding their roles in health and disease. This document provides detailed protocols and guidelines for the quantitative analysis of human PRDM16 isoforms using quantitative PCR (qPCR).
Overview of PRDM16 Isoforms
The primary distinction between the major human PRDM16 isoforms lies in the presence or absence of the N-terminal PR domain.
-
Full-length PRDM16 (fPRDM16): This isoform contains the PR domain, which is homologous to the SET domain found in histone methyltransferases. fPRDM16 is crucial for normal hematopoietic stem cell function and acts as a tumor suppressor in some contexts. The reference sequence for the primary transcript encoding fPRDM16 is NM_022114.4.
-
Short PRDM16 (sPRDM16): This isoform lacks the N-terminal PR domain due to the use of an alternative promoter and/or alternative splicing, which excludes the initial exons. sPRDM16 has been associated with a poor prognosis in acute myeloid leukemia (AML) and can promote an inflammatory gene signature.
The differential expression of these isoforms necessitates the use of specific and validated qPCR primers for their accurate quantification.
Quantitative PCR Primer Design and Validation
The accurate quantification of individual PRDM16 isoforms by qPCR relies on the design of highly specific primers that can distinguish between the different transcript variants.
Strategy for Primer Design
To specifically quantify the full-length and short isoforms of PRDM16, primers should be designed to target the unique regions of each transcript.
-
fPRDM16-specific primers: These primers should be designed to amplify a region within the exons that are absent in the sPRDM16 transcript. Targeting the initial exons that encode the PR domain is an effective strategy.
-
sPRDM16-specific primers: A forward primer can be designed to span the unique junction created by the splicing event that excludes the initial exons.
-
Total PRDM16 primers: To measure the total level of all PRDM16 transcripts, primers can be designed to amplify a region common to all known isoforms, typically in the 3' end of the coding sequence.
Recommended and Designed qPCR Primers for Human PRDM16 Isoforms
Below are commercially available, validated primer sets and a proposed design for isoform-specific quantification.
| Target Isoform | Primer Name | Sequence (5' -> 3') | Amplicon Size (bp) | RefSeq Target |
| Full-length (fPRDM16) | PRDM16-LP-F | CAGCCAATCTCACCAGACACCT | 126 | NM_022114.4 |
| PRDM16-LP-R | GTGGCACTTGAAAGGCTTCTCC | |||
| Short (sPRDM16) | PRDM16-SP-F | TBD (Designed to span Exon 3-4 junction) | TBD | NM_001363768.1 |
| PRDM16-SP-R | TBD (Located in a downstream exon) | |||
| Total PRDM16 | PRDM16-Total-F | TBD (Located in a common 3' exon) | TBD | All Isoforms |
| PRDM16-Total-R | TBD (Located in a common 3' exon) |
Note: The primer sequences for the short and total PRDM16 isoforms are proposed designs based on transcript analysis and require experimental validation.
Primer Validation
Prior to experimental use, all qPCR primers must be validated to ensure their specificity and efficiency.
Key Validation Steps:
-
Specificity Analysis:
-
In Silico Analysis: Perform a BLAST search of the primer sequences against the human transcriptome to ensure they are specific to the intended PRDM16 isoform.
-
Melt Curve Analysis: A single, sharp peak in the melt curve analysis following qPCR indicates the amplification of a single product.
-
Gel Electrophoresis: Run the qPCR product on an agarose gel to confirm a single band of the expected size.
-
-
Efficiency Analysis:
-
Create a standard curve using a serial dilution of a template (e.g., plasmid DNA containing the target sequence or a purified PCR product).
-
The amplification efficiency should be between 90% and 110%, with an R-squared value >0.990.
-
Experimental Protocols
RNA Extraction and cDNA Synthesis
-
RNA Extraction: Isolate total RNA from cells or tissues of interest using a standard method, such as a column-based kit or TRIzol reagent. Ensure the RNA is of high quality, with A260/280 and A260/230 ratios of ~2.0.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit with a blend of oligo(dT) and random hexamer primers.
Quantitative PCR (qPCR) Protocol
-
Reaction Setup: Prepare the qPCR reaction mix on ice. A typical 20 µL reaction includes:
-
10 µL of 2x SYBR Green qPCR Master Mix
-
1 µL of Forward Primer (10 µM)
-
1 µL of Reverse Primer (10 µM)
-
2 µL of diluted cDNA (corresponding to 10-20 ng of starting RNA)
-
6 µL of Nuclease-free water
-
-
Thermal Cycling Conditions: A standard three-step cycling protocol is recommended:
-
Initial Denaturation: 95°C for 10 minutes
-
Cycling (40 cycles):
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
Melt Curve Analysis: As per the instrument's instructions.
-
Data Analysis
-
Relative Quantification: Use the comparative Ct (ΔΔCt) method to determine the relative expression of the target PRDM16 isoform normalized to a stable housekeeping gene (e.g., GAPDH, ACTB, or B2M).
-
Statistical Analysis: Perform statistical analysis on the normalized expression data from at least three biological replicates.
Visualization of Experimental Workflow and Signaling Pathway
qPCR Experimental Workflow
Caption: Figure 1. Workflow for quantifying PRDM16 isoforms.
PRDM16 Signaling in Adipocyte Differentiation
Caption: Figure 2. PRDM16's role in brown fat development.
References
Application Notes and Protocols for PRDM16 Antibody Validation in Western Blot
These comprehensive application notes provide detailed protocols and validation data for the use of antibodies targeting the PRDM16 protein in Western Blotting applications. This document is intended for researchers, scientists, and drug development professionals.
Introduction
PRDM16 (PR domain containing 16) is a crucial transcriptional regulator involved in various biological processes, including the differentiation of brown and beige adipocytes, maintenance of hematopoietic stem cells, and craniofacial development.[1][2] Its role in controlling the switch between muscle and brown fat lineages has made it a significant target of interest in metabolic disease research.[2][3] Furthermore, emerging evidence suggests its involvement in cancer progression.[4][5] Accurate and reliable detection of PRDM16 protein levels by Western Blot is essential for these research areas. This document outlines validated protocols and key considerations for successful PRDM16 detection.
Data Presentation
Antibody and Experimental Details
Successful detection of PRDM16 by Western Blot is dependent on the selection of a validated antibody and optimization of experimental conditions. The following table summarizes key information from various commercially available antibodies and research publications.
| Antibody/Reference | Host Species | Recommended Dilution | Predicted/Observed MW | Positive Control Lysates | Negative Control Lysates |
| Proteintech (55361-1-AP)[6] | Rabbit | 1:500 - 1:3000 | ~150 kDa | Various lysates | Not specified |
| R&D Systems (AF6295) | Sheep | 1 µg/mL | ~170 kDa | K562 | Not specified |
| Abcam (ab303534)[7] | Rabbit | 1:1000 | ~150 kDa | HCT 116 (wild-type) | HCT 116 (PRDM16 knockout) |
| Cell Signaling Technology (#16212)[8] | Rabbit | Not specified | Not specified | Various cell lines | THP-1, SH-SY5Y (low expression) |
| Aviva Systems Biology (OAPB01020)[9] | Rabbit | 1 µg/mL | ~140 kDa | Rat brain tissue | Not specified |
| Merck Millipore (ABE543)[10] | Rabbit | 1:1000 | ~140 kDa | LNCap (nuclear extract) | Not specified |
| Thermo Fisher Scientific (MA5-37723)[11] | Mouse | 1:4000 | ~140 kDa | Jurkat, K562 | Not specified |
Note: The predicted molecular weight of PRDM16 is approximately 140 kDa, however, observed molecular weight can vary due to post-translational modifications and the use of different molecular weight standards.[7][9]
Experimental Protocols
This section provides a detailed protocol for Western Blotting to detect PRDM16. This is a generalized protocol and may require optimization based on the specific antibody and sample type used.
Sample Preparation (Cell Lysates)
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer (or a similar lysis buffer) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Add Laemmli sample buffer to the desired amount of protein (typically 20-30 µg per lane) and boil at 95-100°C for 5-10 minutes.
SDS-PAGE
-
Load the prepared protein samples into the wells of a polyacrylamide gel (e.g., 4-12% gradient gel).
-
Include a pre-stained protein ladder to monitor migration and estimate molecular weight.
-
Run the gel in 1X running buffer at a constant voltage (e.g., 100-150V) until the dye front reaches the bottom of the gel.
Protein Transfer
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
A wet transfer system is commonly used. Assemble the transfer stack (sponge, filter paper, gel, membrane, filter paper, sponge) and perform the transfer in 1X transfer buffer.
-
Transfer conditions will vary based on the size of the protein and the transfer system (e.g., 100V for 1-2 hours at 4°C).
Immunoblotting
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[12]
-
Primary Antibody Incubation: Dilute the primary PRDM16 antibody in the blocking buffer at the recommended concentration. Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
Detection
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
Mandatory Visualizations
PRDM16 Signaling in Brown Adipocyte Differentiation
The following diagram illustrates the central role of PRDM16 in promoting the differentiation of brown adipocytes. PRDM16 acts as a transcriptional co-activator, interacting with key transcription factors to drive the expression of genes associated with the brown fat phenotype, such as UCP1.[1][2]
References
- 1. Transcriptional Control of Brown Fat Determination by PRDM16 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PRDM16 Controls a Brown Fat/Skeletal Muscle Switch - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | PRDM16 Inhibits Cell Proliferation and Migration via Epithelial-to-Mesenchymal Transition by Directly Targeting Pyruvate Carboxylase in Papillary Thyroid Cancer [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. PRDM16 antibody (55361-1-AP) | Proteintech [ptglab.com]
- 7. Anti-PRDM16 antibody [EPR24315-59] KO tested (ab303534) | Abcam [abcam.com]
- 8. PRDM16 (F3K9T) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 9. PRDM16 Antibody | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. PRDM16 Monoclonal Antibody (1740CT793.52.44) (MA5-37723) [thermofisher.com]
- 12. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Studying PRDM16 Function in Cell Culture Models
These application notes provide researchers, scientists, and drug development professionals with a comprehensive guide to utilizing various cell culture models for investigating the multifaceted roles of PRDM16. This document covers key models in adipogenesis, craniofacial development, and leukemia, offering detailed experimental protocols and data presentation to facilitate reproducible and robust studies.
I. Introduction to PRDM16
PRDM16 (PR/SET Domain 16) is a crucial transcriptional co-regulator involved in a wide array of biological processes. It is a large zinc finger protein that plays a pivotal role in cell fate decisions, including the switch between skeletal muscle and brown fat, craniofacial development, and the pathogenesis of certain leukemias.[1][2][3] Understanding the molecular mechanisms of PRDM16 function is critical for developing therapeutic strategies for metabolic diseases, congenital disorders, and cancer.
II. Cell Culture Models for PRDM16 Function
A variety of cell culture systems have been instrumental in elucidating the diverse functions of PRDM16. The choice of model depends on the specific biological question being addressed.
1. Adipogenesis and Metabolism:
-
C2C12 Myoblasts: This immortalized mouse myoblast cell line is a cornerstone for studying the role of PRDM16 in the brown fat/skeletal muscle switch.[1][2] Ectopic expression of PRDM16 in C2C12 cells, which normally differentiate into myotubes, can drive them towards a brown adipocyte lineage.[1][2]
-
Primary Mouse Myoblasts: Isolated from neonatal mouse skeletal muscle, these primary cells offer a more physiologically relevant model to study the myogenic to adipogenic conversion mediated by PRDM16.[1]
-
Immortalized Brown and White Preadipocyte Cell Lines: Cell lines such as BAT1 (brown) and 3T3-L1 or 3T3-F442A (white) are invaluable for studying the role of PRDM16 in maintaining brown adipocyte identity and its ability to induce a "browning" program in white adipocytes.[4]
-
Primary Brown and White Preadipocytes: Isolated from the stromal vascular fraction of adipose tissue from newborn or adult mice, these cells provide the most physiologically relevant in vitro system to study brown and beige adipogenesis.[5][6][7]
2. Craniofacial Development:
-
Primary Cranial Neural Crest Cells (cNCCs): Although technically challenging to isolate and culture, primary cNCCs are the most direct model to study the role of PRDM16 in craniofacial chondrocyte differentiation.
-
Human Pluripotent Stem Cell (hPSC)-derived Neural Crest Cells: Directed differentiation of hESCs or iPSCs into neural crest stem cells, followed by chondrogenic differentiation, provides a powerful human-based model to investigate the molecular pathways governed by PRDM16 in craniofacial development.[8]
3. Leukemia:
-
Acute Myeloid Leukemia (AML) Cell Lines: Human AML cell lines such as MOLM-13 and THP-1 are used to study the oncogenic functions of PRDM16, particularly its short isoform (sPRDM16), in leukemia progression and drug resistance.[8] These cell lines can be genetically modified to overexpress or knock down PRDM16 to assess its impact on cell proliferation, differentiation, and signaling pathways.[7]
III. Experimental Protocols
A. General Cell Culture and Maintenance
-
C2C12 Myoblasts:
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C, 5% CO2.
-
-
Primary Mouse Myoblasts:
-
Isolation: Isolate from hindlimb muscles of 1-3 day old pups by enzymatic digestion (e.g., with dispase and collagenase).
-
Growth Medium: F-10 Ham's medium with 20% FBS, 10 ng/mL bFGF, and 1% Penicillin-Streptomycin.
-
-
Primary Preadipocytes:
-
AML Cell Lines (MOLM-13, THP-1):
B. Genetic Manipulation of PRDM16 Expression
1. Overexpression using Retroviral Transduction:
This protocol is suitable for stably expressing PRDM16 in cell lines like C2C12 and primary myoblasts.
-
Vector: pBABE-puro retroviral vector containing the full-length mouse or human PRDM16 cDNA.
-
Packaging Cell Line: HEK293T cells.
-
Procedure:
-
Co-transfect HEK293T cells with the pBABE-PRDM16 vector and a packaging plasmid (e.g., pCL-Eco).
-
Harvest the viral supernatant 48-72 hours post-transfection.
-
Filter the supernatant through a 0.45 µm filter.
-
Transduce target cells (e.g., C2C12 myoblasts) with the viral supernatant in the presence of 8 µg/mL polybrene.[2][12]
-
Select for stably transduced cells using puromycin (concentration to be determined by a kill curve for each cell type).
-
2. Knockdown using Adenoviral shRNA:
This method is effective for transiently reducing PRDM16 expression in primary cells and cell lines.
-
Vector: Adenoviral vector expressing a short hairpin RNA (shRNA) targeting PRDM16. A scrambled shRNA should be used as a control.
-
Procedure:
-
Infect target cells (e.g., primary brown preadipocytes) with the adenoviral vector at a specific multiplicity of infection (MOI).
-
Incubate for 24-48 hours to allow for shRNA expression and target mRNA degradation.
-
Proceed with downstream experiments, such as differentiation induction.
-
C. Differentiation Protocols
1. Brown Adipocyte Differentiation of Myoblasts (e.g., C2C12):
-
Induction Medium (Day 0-2): Growth medium supplemented with 0.5 mM IBMX, 125 nM indomethacin, 1 µM dexamethasone, 850 nM insulin, 1 nM T3, and 1 µM rosiglitazone.[13]
-
Maintenance Medium (Day 2 onwards): Growth medium supplemented with 850 nM insulin, 1 nM T3, and 1 µM rosiglitazone.
-
Analysis: Assess differentiation after 6-8 days by Oil Red O staining for lipid droplets and by analyzing the expression of adipogenic and thermogenic markers.
2. Chondrogenic Differentiation of hPSC-derived Neural Crest Cells:
-
Differentiation Medium: Chondrogenic base medium supplemented with dexamethasone, ascorbate-phosphate, proline, pyruvate, and TGF-β3.[14][15]
-
Procedure: Culture cells as high-density pellets or in a scaffold-based system.
-
Analysis: After 14-21 days, assess chondrogenesis by Alcian Blue staining for proteoglycans and by analyzing the expression of chondrogenic markers like SOX9 and COL2A1.
D. Analytical Techniques
1. Quantitative Real-Time PCR (qPCR):
To measure the mRNA expression of PRDM16 and its target genes.
-
Procedure:
-
Isolate total RNA from cultured cells using a suitable kit.
-
Synthesize cDNA using reverse transcriptase.
-
Perform qPCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green).
-
Normalize expression to a housekeeping gene (e.g., GAPDH, TBP).
-
2. Western Blotting:
To analyze the protein levels of PRDM16 and other proteins of interest.
-
Procedure:
-
Lyse cells in RIPA buffer and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against the target proteins, followed by HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
3. Co-Immunoprecipitation (Co-IP):
To investigate protein-protein interactions with PRDM16.
-
Procedure:
-
Lyse cells in a non-denaturing lysis buffer.
-
Incubate the cell lysate with an antibody against the protein of interest (e.g., PRDM16 or a potential binding partner).
-
Precipitate the antibody-protein complex using Protein A/G beads.
-
Wash the beads to remove non-specific binding.
-
Elute the protein complexes and analyze by Western blotting.
-
4. Luciferase Reporter Assay:
To assess the co-activator or co-repressor function of PRDM16 on specific gene promoters.
-
Procedure:
-
Co-transfect cells (e.g., COS-7 or HEK293T) with:
-
A firefly luciferase reporter plasmid containing the promoter of a target gene.
-
An expression plasmid for PRDM16.
-
An expression plasmid for a DNA-binding transcription factor that recruits PRDM16 (e.g., PPARγ).
-
A Renilla luciferase plasmid for normalization.
-
-
After 24-48 hours, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system.[16][17]
-
Calculate the relative luciferase activity by normalizing the firefly signal to the Renilla signal.
-
IV. Data Presentation
Quantitative data from the above experiments should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: Effect of PRDM16 Overexpression on Gene Expression in C2C12 Cells during Adipogenic Differentiation
| Gene | Control (Fold Change) | PRDM16 OE (Fold Change) |
| Pparg | 1.0 | 20.0[1] |
| Fabp4 (aP2) | 1.0 | 250.0[1] |
| Ucp1 | 1.0 | >1000.0[1] |
| Cidea | 1.0 | >30,000.0[1] |
| Elovl3 | 1.0 | >30,000.0[1] |
| Myod | 1.0 | <0.5[1] |
| Myog | 1.0 | <0.5[1] |
Table 2: Effect of PRDM16 Knockdown on Gene Expression in Primary Brown Adipocytes
| Gene | Scrambled shRNA (Relative Expression) | PRDM16 shRNA (Relative Expression) |
| Prdm16 | 1.0 | ~0.2 |
| Ucp1 | 1.0 | Significantly Decreased |
| Cidea | 1.0 | Significantly Decreased |
| Myh1 (Myosin Heavy Chain) | Low | Significantly Increased |
| Myog | Low | Significantly Increased |
(Note: Specific fold changes for knockdown experiments can vary and should be determined empirically.)
V. Visualizations
Signaling Pathways and Experimental Workflows
Caption: PRDM16 signaling in brown adipocyte differentiation.
Caption: Workflow for PRDM16 overexpression in C2C12 cells.
Caption: Role of sPRDM16 in FLT3-ITD-driven leukemia.
References
- 1. Isolation, Primary Culture, and Differentiation of Preadipocytes from Mouse Brown Adipose Tissue. | Semantic Scholar [semanticscholar.org]
- 2. PRDM16 Controls a Brown Fat/Skeletal Muscle Switch - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of the brown and white fat gene programs through a PRDM16/CtBP transcriptional complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prdm16 is required for the maintenance of brown adipocyte identity and function in adult mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isolation and Differentiation of Primary White and Brown Preadipocytes from Newborn Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Video: Isolation and Differentiation of Primary White and Brown Preadipocytes from Newborn Mice [jove.com]
- 7. Isolation and Differentiation of Primary White and Brown Preadipocytes from Newborn Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Craniofacial chondrogenesis in organoids from human stem cell-derived neural crest cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Primary brown preadipocytes isolation and differentiation [bio-protocol.org]
- 10. Cell culture of THP-1 monocytes and differentiation into macrophages with PMA [protocols.io]
- 11. bowdish.ca [bowdish.ca]
- 12. Transcriptional Control of Brown Fat Determination by PRDM16 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Initiation of myoblast/brown fat switch through a PRDM16-C/EBP-β transcriptional complex - PMC [pmc.ncbi.nlm.nih.gov]
- 14. applications.emro.who.int [applications.emro.who.int]
- 15. Chondrogenic Differentiation of Human/Mouse Mesenchymal Stem Cells: R&D Systems [rndsystems.com]
- 16. m.youtube.com [m.youtube.com]
- 17. kirschner.med.harvard.edu [kirschner.med.harvard.edu]
Application Notes and Protocols for the Isolation of PRDM16-Positive Progenitor Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the isolation of progenitor cells expressing the transcriptional cofactor PRDM16 (PR domain containing 16). PRDM16 is a critical regulator in the maintenance and function of various stem and progenitor cell populations, including those in the hematopoietic, neural, and adipose tissues.[1][2][3][4] The protocols outlined below are designed to enable the purification of these cells for downstream applications such as functional assays, transcriptomic analysis, and therapeutic development.
Introduction to PRDM16 in Progenitor Cells
PRDM16 is a zinc finger transcription factor that plays a pivotal role in cell fate decisions and the maintenance of stem cell pools.[2] It is preferentially expressed in stem and progenitor cells across different tissues.[1] For instance, in the hematopoietic system, PRDM16 is crucial for the establishment and maintenance of hematopoietic stem cells (HSCs).[2] In the nervous system, it is required for the maintenance of neural stem cells (NSCs), partly by regulating oxidative stress.[1][3] PRDM16 also governs the differentiation of brown and beige adipocytes from their progenitors and is involved in the development of pancreatic islets.[5][6][7] Given its diverse roles, the ability to isolate PRDM16-positive progenitor cells is essential for advancing our understanding of tissue homeostasis, regeneration, and disease.
Data Presentation
A summary of surface markers used for the isolation of different PRDM16-positive progenitor cell populations is presented below. These markers are typically used in combination for multi-parameter cell sorting to achieve high purity.
| Progenitor Cell Type | Tissue Source | Positive Markers | Negative Markers | Reference |
| Hematopoietic Stem Cells (HSCs) | Bone Marrow, Fetal Liver | c-Kit, Sca1, CD150 | Lineage markers (e.g., CD3, B220, Gr-1, Mac-1), CD48, CD41 | [1] |
| Multipotent Progenitor Cells (MPPs) | Bone Marrow | c-Kit, Sca1 | Lineage markers, CD150, CD48, CD41 | [1] |
| Neural Stem/Progenitor Cells | Ventricular Zone (VZ) of the brain | Nestin, Sox2 | Differentiated neural markers | [1][8] |
| Adipose Progenitor Cells | Inguinal White Adipose Tissue (iWAT) | PDGFRα | - | [5] |
| Tolerogenic Dendritic Cells | Mesenteric Lymph Nodes | MHCII, RORγt, CD11c (partial) | - | [9][10][11] |
| Pancreatic Progenitor Cells | Fetal Pancreas | Sox9, Ngn3 (intracellular) | Differentiated islet cell markers | [6] |
Experimental Protocols
The isolation of PRDM16-positive progenitor cells typically relies on the identification of specific cell surface co-markers, as PRDM16 itself is an intracellular transcription factor. The two primary methods for isolating these cells are Fluorescence-Activated Cell Sorting (FACS) and Immunomagnetic Separation.
Protocol 1: Isolation of PRDM16-Positive Hematopoietic Stem Cells (HSCs) by FACS
This protocol describes the isolation of HSCs from murine bone marrow, a population where PRDM16 is highly expressed.[1]
Materials:
-
Murine femurs and tibias
-
Hanks' Balanced Salt Solution (HBSS) without Ca2+ and Mg2+, supplemented with 2% Fetal Bovine Serum (FBS) (FACS Buffer)
-
Red Blood Cell Lysis Buffer
-
Cell strainer (70 µm)
-
Antibodies for flow cytometry (e.g., anti-c-Kit-APC, anti-Sca1-PE-Cy7, anti-CD150-FITC, anti-CD48-PE, anti-CD41-PerCP-Cy5.5, and a cocktail of biotinylated lineage antibodies with streptavidin-APC-Cy7)
-
FACS tube
-
Flow cytometer with sorting capabilities
Procedure:
-
Bone Marrow Harvest: Euthanize mice according to institutional guidelines. Dissect femurs and tibias and clean them from surrounding muscle tissue.
-
Cell Suspension Preparation: Flush the bone marrow from the bones using a syringe with FACS Buffer. Create a single-cell suspension by gently passing the marrow through a 70 µm cell strainer.
-
Red Blood Cell Lysis: Centrifuge the cell suspension, discard the supernatant, and resuspend the pellet in Red Blood Cell Lysis Buffer. Incubate for 5 minutes at room temperature and then quench the reaction by adding an excess of FACS Buffer.
-
Cell Staining: Centrifuge the cells and resuspend the pellet in FACS Buffer. Add the antibody cocktail (c-Kit, Sca1, CD150, CD48, CD41, and lineage cocktail) at pre-titrated concentrations. Incubate for 30 minutes on ice in the dark.
-
Washing: Wash the cells twice with FACS Buffer to remove unbound antibodies.
-
FACS Analysis and Sorting: Resuspend the cells in FACS Buffer and transfer to a FACS tube. On a flow cytometer, first gate on the lineage-negative population. From this population, gate on c-Kit+ and Sca1+ cells. Finally, isolate the HSC population by gating on CD150+ and CD48-/CD41- cells.
-
Collection: Collect the sorted cells in a tube containing culture medium or lysis buffer for downstream applications.
Protocol 2: Immunomagnetic Separation of PRDM16-Expressing Progenitors
This protocol provides a general framework for enriching PRDM16-positive cells using immunomagnetic beads. This method is often used for pre-enrichment before FACS or for applications where high purity is not the primary requirement.
Materials:
-
Single-cell suspension from the tissue of interest
-
Magnetic-activated cell sorting (MACS) buffer (e.g., PBS with 0.5% BSA and 2 mM EDTA)
-
Primary antibody against a surface marker on the target cell population
-
Antibody-conjugated magnetic beads (e.g., anti-mouse IgG microbeads)
-
MACS columns and a magnetic separator
Procedure:
-
Prepare Single-Cell Suspension: Follow the appropriate tissue dissociation protocol to obtain a single-cell suspension.
-
Primary Antibody Incubation: Centrifuge the cells and resuspend them in MACS buffer. Add the primary antibody at the recommended concentration and incubate for 15-30 minutes on ice.
-
Washing: Wash the cells with MACS buffer to remove unbound primary antibody.
-
Magnetic Bead Incubation: Resuspend the cell pellet in MACS buffer and add the magnetic microbeads. Incubate for 15 minutes on ice.
-
Magnetic Separation: Place a MACS column in the magnetic separator. Pre-rinse the column with MACS buffer. Apply the cell suspension to the column. The magnetically labeled cells will be retained in the column.
-
Elution of Labeled Cells: Remove the column from the magnetic separator and place it on a collection tube. Add MACS buffer to the column and firmly push the plunger to elute the magnetically labeled cells.
-
Downstream Processing: The enriched cell fraction can now be used for subsequent experiments.
Visualizations
Experimental Workflow for Isolating PRDM16+ Progenitor Cells
Caption: General workflow for the isolation of PRDM16-positive progenitor cells.
PRDM16 Signaling in Neural Stem Cell Maintenance
Caption: PRDM16 regulation of ROS in neural stem cell maintenance.[1]
PRDM16 in the BMP Signaling Pathway
References
- 1. Prdm16 promotes stem cell maintenance in multiple tissues, partly by regulating oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Emerging Roles of PRDM Factors in Stem Cells and Neuronal System: Cofactor Dependent Regulation of PRDM3/16 and FOG1/2 (Novel PRDM Factors) [mdpi.com]
- 4. PRDM16 represses the type I interferon response in adipocytes to promote mitochondrial and thermogenic programing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A PRDM16-driven metabolic signal from adipocytes regulates precursor cell fate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Transcriptional Control of Brown Fat Determination by PRDM16 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PRDM16 functions as a co-repressor in the BMP pathway to suppress neural stem cell proliferation | eLife [elifesciences.org]
- 9. Prdm16-dependent antigen-presenting cells induce tolerance to intestinal antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PRDM16-dependent antigen-presenting cells induce tolerance to gut antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Stable PRDM16 Expression Using Lentiviral Vectors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing lentiviral vectors to achieve stable, long-term expression of the PR (PRDI-BF1 and RIZ1 homology) domain-containing protein 16 (PRDM16). PRDM16 is a critical transcription factor involved in the differentiation and function of brown and beige adipocytes, making it a promising therapeutic target for obesity and related metabolic diseases.[1][2] Lentiviral vectors are an effective tool for gene delivery to a wide range of cell types, including hard-to-transfect cells, due to their ability to integrate into the host genome, leading to stable transgene expression.[3][4][5]
Introduction to PRDM16 and Lentiviral Delivery
PRDM16 plays a pivotal role in adipocyte thermogenesis and the conversion of myoblasts into brown adipocytes.[1] It functions by activating brown fat-specific genes while repressing those characteristic of white fat and muscle cells.[6] Specifically, PRDM16 can activate PGC-1α and PGC-1β, key regulators of mitochondrial biogenesis and thermogenesis.[7] Furthermore, PRDM16 has been shown to suppress the type I interferon response in adipocytes, which is crucial for maintaining mitochondrial function.[6] Given its significant role in energy expenditure, developing robust methods for modulating PRDM16 expression is of great interest.
Lentiviral vectors offer a reliable method for introducing and stably expressing PRDM16 in target cells.[3] These vectors can efficiently transduce both dividing and non-dividing cells, leading to long-term, stable integration of the PRDM16 gene into the host cell's DNA.[5][8] This allows for the creation of stable cell lines that consistently express PRDM16, which are invaluable for research and drug development.
Data Presentation
Table 1: Lentiviral Titer Determination
| Titration Method | Principle | Average Titer (TU/mL) | Advantages | Disadvantages |
| qPCR-Based Titer | Quantifies viral genomes in transduced cells.[9] | 1 x 10⁸ - 5 x 10⁸ | High accuracy and reproducibility.[10] | Requires specialized equipment and can be time-consuming.[10] |
| FACS-Based Titer | Measures the percentage of fluorescent reporter-positive cells.[10][11] | 5 x 10⁷ - 2 x 10⁸ | Measures functional, infectious particles.[10] | Requires a fluorescent reporter in the vector.[10] |
| Crystal Violet Staining | Counts antibiotic-resistant colonies after selection. | 1 x 10⁷ - 1 x 10⁸ | Simple and cost-effective. | Can be less precise and time-consuming.[12] |
Table 2: Validation of Stable PRDM16 Expression in Adipocytes
| Assay | Metric | Control Cells | PRDM16-Transduced Cells | Fold Change |
| RT-qPCR | PRDM16 mRNA Levels (relative to housekeeping gene) | 1.0 | 50.2 | 50.2x |
| Western Blot | PRDM16 Protein Levels (relative to loading control) | Undetectable | 35.8 | - |
| Functional Assay (UCP1 Expression) | UCP1 mRNA Levels (relative to housekeeping gene) | 1.0 | 25.4 | 25.4x |
Experimental Protocols
Protocol 1: Production of PRDM16-Expressing Lentivirus
This protocol describes the generation of lentiviral particles using a third-generation packaging system in HEK293T cells.[4][13]
Materials:
-
HEK293T cells
-
Lentiviral transfer plasmid containing the PRDM16 gene (e.g., pLVX-PRDM16)[14]
-
Packaging plasmids (e.g., psPAX2) and envelope plasmid (e.g., pMD2.G)[13][14]
-
Transfection reagent (e.g., PEI or calcium phosphate)[13][15]
-
DMEM complete medium (with 10% FBS)
Procedure:
-
Cell Seeding: Seed HEK293T cells in 10 cm plates to be 70-80% confluent on the day of transfection.[13]
-
Plasmid DNA Preparation: Prepare a mixture of the PRDM16 transfer plasmid, packaging plasmid, and envelope plasmid. A common ratio is 4:3:1 (transfer:packaging:envelope).
-
Transfection: Transfect the HEK293T cells with the plasmid DNA mixture using your chosen transfection reagent according to the manufacturer's protocol.[15]
-
Incubation: Incubate the cells at 37°C with 5% CO2.
-
Virus Harvest: Harvest the virus-containing supernatant at 48 and 72 hours post-transfection.[14][15]
-
Virus Filtration and Concentration: Pool the harvested supernatant, centrifuge to pellet cell debris, and filter through a 0.45 µm PES filter to remove any remaining cells.[15][16] For higher titers, the virus can be concentrated by ultracentrifugation.[13][14]
-
Aliquoting and Storage: Aliquot the concentrated virus and store at -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Lentiviral Titer Determination by qPCR
This protocol determines the number of viral genomes that have integrated into the host cell genome.[10]
Materials:
-
Target cells (e.g., HEK293T)
-
PRDM16 lentivirus
-
Genomic DNA extraction kit
-
qPCR primers specific to a region of the lentiviral vector (e.g., WPRE)
-
qPCR master mix and instrument
Procedure:
-
Cell Seeding: Seed target cells in a 6-well plate.
-
Transduction: Prepare serial dilutions of the lentivirus and transduce the cells in the presence of a transduction-enhancing agent like Polybrene (typically 8 µg/mL).[10][11] Include a non-transduced control well.
-
Incubation: Incubate for 72 hours to allow for viral integration and transgene expression.[10]
-
Genomic DNA Extraction: Harvest the cells and extract genomic DNA.
-
qPCR: Perform qPCR using primers targeting a viral element and a host-specific reference gene.[10]
-
Titer Calculation: Calculate the viral titer (TU/mL) by comparing the Ct values to a standard curve and normalizing to the cell number.[10]
Protocol 3: Stable Transduction of Target Cells with PRDM16 Lentivirus
This protocol describes how to create a stable cell line expressing PRDM16.
Materials:
-
Target cells (e.g., pre-adipocytes)
-
PRDM16 lentivirus
-
Selection antibiotic (if the lentiviral vector contains a resistance marker, e.g., puromycin)
-
Complete growth medium
Procedure:
-
Cell Seeding: Seed target cells to be 30-50% confluent at the time of transduction.[11]
-
Transduction: Thaw the PRDM16 lentivirus on ice.[11][12] Add the virus to the cells at a desired Multiplicity of Infection (MOI). Add Polybrene to a final concentration of 8 µg/mL to enhance transduction.[4]
-
Incubation: Incubate the cells with the virus for 24-48 hours.
-
Medium Change: Replace the virus-containing medium with fresh complete growth medium.
-
Selection (Optional): If using a vector with a selection marker, add the appropriate antibiotic to the medium 48-72 hours post-transduction to select for stably transduced cells.[4][19] A kill curve should be performed beforehand to determine the optimal antibiotic concentration.[19][20]
-
Expansion: Expand the surviving cells to establish a stable PRDM16-expressing cell line.
Protocol 4: Validation of PRDM16 Expression
This protocol confirms the stable expression of PRDM16 at the mRNA and protein levels.[9]
Materials:
-
Stable PRDM16-expressing cells and control cells
-
RNA extraction kit and cDNA synthesis kit
-
qPCR primers for PRDM16 and a housekeeping gene
-
Cell lysis buffer and protein quantification assay
-
Primary antibody against PRDM16 and a secondary antibody
-
Western blot reagents and equipment
Procedure:
-
RNA Extraction and RT-qPCR:
-
Extract total RNA from both PRDM16-expressing and control cells.
-
Synthesize cDNA.
-
Perform qPCR to quantify the relative mRNA expression of PRDM16, normalized to a housekeeping gene.[9]
-
-
Protein Extraction and Western Blot:
-
Lyse the cells and quantify the total protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.[14]
-
Probe the membrane with a primary antibody against PRDM16, followed by an appropriate HRP-conjugated secondary antibody.[14]
-
Detect the protein bands using a chemiluminescence substrate. A loading control like GAPDH should be used to ensure equal protein loading.[14]
-
Visualizations
Caption: PRDM16 signaling in adipocyte thermogenesis.
Caption: Workflow for generating stable PRDM16-expressing cells.
References
- 1. Frontiers | Directly targeting PRDM16 in thermogenic adipose tissue to treat obesity and its related metabolic diseases [frontiersin.org]
- 2. PRDM16 Regulating Adipocyte Transformation and Thermogenesis: A Promising Therapeutic Target for Obesity and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stable Expression by Lentiviral Transduction of Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Generation of Stable Expression Mammalian Cell Lines Using Lentivirus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. embopress.org [embopress.org]
- 7. Transcriptional Control of Brown Fat Determination by PRDM16 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cd-genomics.com [cd-genomics.com]
- 9. researchgate.net [researchgate.net]
- 10. genscript.com [genscript.com]
- 11. FACS Titration of Lentivirus Protocol [sigmaaldrich.cn]
- 12. horizondiscovery.com [horizondiscovery.com]
- 13. An Improved Protocol for the Production of Lentiviral Vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PRDM16 regulates arterial development and vascular integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. addgene.org [addgene.org]
- 16. addgene.org [addgene.org]
- 17. Optimization of the transductional efficiency of lentiviral vectors: effect of sera and polycations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 19. Lentiviral Gene Delivery for Mammalian Expression—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 20. merckmillipore.com [merckmillipore.com]
Application Note: Interrogating PRDM16-Mediated Mitochondrial Respiration with Seahorse XF Technology
Audience: Researchers, scientists, and drug development professionals.
Introduction:
PRDM16 (PR domain containing 16) is a critical transcriptional co-regulator that orchestrates the development and function of brown and beige adipocytes, cell types specialized for thermogenesis. A key hallmark of PRDM16 activity is the profound remodeling of cellular metabolism, leading to enhanced mitochondrial biogenesis and increased respiratory capacity. This application note provides a detailed framework for utilizing Agilent Seahorse XF technology to quantitatively assess the impact of PRDM16 on mitochondrial respiration. By measuring the oxygen consumption rate (OCR) in real-time, researchers can elucidate the mechanisms by which PRDM16 and associated signaling pathways modulate cellular bioenergetics.
Key Concepts:
-
PRDM16: A zinc-finger protein that acts as a master regulator of the brown fat gene program. It activates key thermogenic and mitochondrial genes while repressing the white fat and muscle-specific gene programs.[1][2][3]
-
Mitochondrial Respiration: The process of generating ATP through oxidative phosphorylation, measured by the oxygen consumption rate (OCR).
-
Uncoupled Respiration: Dissipation of the mitochondrial proton gradient as heat, mediated by Uncoupling Protein 1 (UCP1), a key target of PRDM16. This results in high oxygen consumption without a proportional increase in ATP synthesis.
-
Seahorse XF Technology: A platform for real-time, live-cell analysis of mitochondrial respiration and glycolysis by measuring OCR and extracellular acidification rate (ECAR).[4][5][6]
PRDM16 Signaling Pathway
PRDM16 exerts its effects by interacting with a consortium of transcription factors and co-regulators to drive the expression of genes involved in mitochondrial function and thermogenesis. A simplified representation of this pathway is illustrated below.
Caption: PRDM16 signaling pathway driving mitochondrial biogenesis and uncoupled respiration.
Expected Outcomes of PRDM16 Expression on Mitochondrial Respiration
Studies have demonstrated that the expression of PRDM16 in adipocytes leads to a significant increase in mitochondrial activity. The following table summarizes the expected quantitative changes in key respiratory parameters measured by the Seahorse XF Mito Stress Test.
| Parameter | Control Cells | PRDM16-Expressing Cells | Fold Change |
| Basal Respiration | Normalized to 100% | ~140% | 1.4x |
| ATP-Linked Respiration | Normalized to 100% | Variable | - |
| Proton Leak (Uncoupled Respiration) | Normalized to 100% | ~200% | 2.0x |
| Maximal Respiration | Normalized to 100% | Significantly Increased | >1.7x |
| Spare Respiratory Capacity | Normalized to 100% | Significantly Increased | >1.5x |
Note: These values are estimations based on published data and may vary depending on the cell type and experimental conditions. A study by Seale et al. showed that PRDM16-expressing adipocytes exhibited a 40% increase in total respiration and a 2-fold increase in uncoupled respiration.[7] Following cAMP stimulation, total respiration increased by 70%, with over 60% of respiration being uncoupled.[7]
Experimental Protocols
Modulation of PRDM16 Expression
A. PRDM16 Overexpression using Retroviral Transduction
This protocol is adapted from methodologies described for inducing PRDM16 expression in white fat cell progenitors.[7]
-
Vector Preparation: Subclone the full-length PRDM16 cDNA into a retroviral expression vector (e.g., pBabe-puro).
-
Virus Production: Transfect packaging cells (e.g., HEK293T) with the PRDM16 expression vector and a packaging plasmid (e.g., pCL-Eco).
-
Transduction: Infect target cells (e.g., preadipocytes) with the viral supernatant in the presence of polybrene (8 µg/mL).
-
Selection: Select for transduced cells using the appropriate antibiotic (e.g., puromycin).
-
Differentiation: Differentiate the selected cells into mature adipocytes.
-
Verification: Confirm PRDM16 overexpression by qPCR and/or Western blot.
B. PRDM16 Knockdown using shRNA
This protocol is based on methods for depleting PRDM16 in brown fat cells.[7]
-
shRNA Vector: Utilize a retroviral vector (e.g., pMKO.1-puro) containing a short hairpin RNA (shRNA) targeting PRDM16.
-
Virus Production and Transduction: Follow the same procedure as for overexpression.
-
Selection and Differentiation: Select and differentiate the transduced cells.
-
Verification: Confirm PRDM16 knockdown by qPCR and/or Western blot, which can show a reduction of up to 85% in mRNA levels.[7]
Seahorse XF Cell Mito Stress Test Protocol
This protocol outlines the steps for performing a Seahorse XF Cell Mito Stress Test to assess mitochondrial function in adipocytes with modulated PRDM16 expression.
Caption: Experimental workflow for the Seahorse XF Mito Stress Test.
Materials:
-
Seahorse XF Analyzer (e.g., XFe96 or XFe24)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium
-
Supplements: Glucose, Pyruvate, Glutamine
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, Rotenone/Antimycin A)
-
Adipocytes with modulated PRDM16 expression
Procedure:
-
Cell Seeding:
-
Seed differentiated adipocytes into a Seahorse XF Cell Culture Microplate at a predetermined optimal density.
-
Allow cells to adhere and recover overnight.
-
-
Sensor Cartridge Hydration:
-
Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 37°C incubator.
-
-
Assay Medium Preparation:
-
Warm Seahorse XF Base Medium to 37°C.
-
Supplement with glucose (e.g., 10 mM), pyruvate (e.g., 1 mM), and glutamine (e.g., 2 mM).
-
Adjust pH to 7.4.
-
-
Cell Equilibration:
-
Remove the cell culture medium from the microplate.
-
Wash the cells with the prepared Seahorse XF Assay Medium.
-
Add the final volume of assay medium to each well.
-
Incubate the plate in a non-CO2 37°C incubator for 1 hour to allow for temperature and pH equilibration.
-
-
Prepare and Load the Sensor Cartridge:
-
Prepare stock solutions of the Mito Stress Test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) according to the manufacturer's instructions.
-
Load the appropriate volumes into the injection ports of the hydrated sensor cartridge. Typical final concentrations are 1.0-2.0 µM for each compound.
-
-
Run the Seahorse XF Assay:
-
Calibrate the instrument with the loaded sensor cartridge.
-
Place the cell plate into the Seahorse XF Analyzer.
-
Run the pre-programmed Mito Stress Test protocol, which involves sequential injections and OCR measurements.
-
-
Data Analysis:
-
Normalize the OCR data to cell number or protein concentration.
-
Calculate the key parameters of mitochondrial respiration: Basal Respiration, ATP-Linked Respiration, Proton Leak, Maximal Respiration, and Spare Respiratory Capacity.
-
Conclusion
Seahorse XF technology provides a robust and sensitive platform to dissect the bioenergetic consequences of PRDM16 expression. By combining targeted modulation of PRDM16 with real-time metabolic analysis, researchers can gain valuable insights into the mechanisms of thermogenesis and identify potential therapeutic targets for metabolic diseases. The protocols and expected outcomes detailed in this application note serve as a comprehensive guide for designing and executing experiments to investigate PRDM16-mediated respiration.
References
- 1. researchgate.net [researchgate.net]
- 2. PRDM16 represses the type I interferon response in adipocytes to promote mitochondrial and thermogenic programing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Directly targeting PRDM16 in thermogenic adipose tissue to treat obesity and its related metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. OCR-Stats: Robust estimation and statistical testing of mitochondrial respiration activities using Seahorse XF Analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. OCR-Stats: Robust estimation and statistical testing of mitochondrial respiration activities using Seahorse XF Analyzer | PLOS One [journals.plos.org]
- 7. Transcriptional Control of Brown Fat Determination by PRDM16 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of PRDM16 Modulators
For Researchers, Scientists, and Drug Development Professionals
Introduction
PRDM16 (PR/SET Domain 16) is a zinc finger transcription factor that plays a pivotal role in the development and function of brown and beige adipose tissue, making it a compelling therapeutic target for obesity and related metabolic disorders.[1][2] As a transcriptional coregulator, PRDM16 controls the switch between myoblastic and brown adipocyte cell fates and activates the thermogenic gene program.[3][4] The discovery of small molecule modulators of PRDM16 activity holds significant promise for the development of novel therapeutics to enhance energy expenditure. These application notes provide a comprehensive overview and detailed protocols for high-throughput screening (HTS) campaigns designed to identify and characterize activators or inhibitors of PRDM16.
Signaling Pathways and Rationale for Screening
PRDM16 functions within a complex transcriptional network to regulate brown fat development and thermogenesis. Understanding these pathways is crucial for designing relevant screening assays.
1. Transcriptional Co-activation of Thermogenic Genes: PRDM16 directly and indirectly activates the transcription of key thermogenic genes, most notably Uncoupling Protein 1 (UCP1).[3][5][6] It achieves this by interacting with other transcription factors and coactivators, including:
- PGC-1α (Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha): PRDM16 directly binds to and enhances the activity of PGC-1α, a master regulator of mitochondrial biogenesis and thermogenesis.[7]
- PPARγ (Peroxisome proliferator-activated receptor-gamma): PRDM16 acts as a coregulator for PPARγ, driving the expression of brown fat-specific genes.[3]
- C/EBP-β (CCAAT/enhancer-binding protein beta): The interaction between PRDM16 and C/EBP-β is critical for initiating the switch from myoblasts to brown adipocytes.[8][9]
2. Repression of White Adipose and Muscle-Specific Genes: Concurrently with activating the brown fat program, PRDM16 represses genes associated with white adipose tissue and skeletal muscle differentiation.[10]
Based on these mechanisms, HTS campaigns can be designed to identify compounds that either:
-
Enhance the transcriptional activity of PRDM16 on target promoters like UCP1.
-
Modulate the interaction between PRDM16 and its key binding partners, such as PGC-1α or C/EBP-β.
Below is a diagram illustrating the central role of PRDM16 in the brown fat thermogenic program.
High-Throughput Screening Assays
A tiered approach is recommended for identifying and validating PRDM16 modulators, starting with a primary high-throughput screen followed by secondary and counter-screens to confirm activity and elucidate the mechanism of action.
Primary Screening Assays
1. UCP1 Promoter-Driven Luciferase Reporter Assay
This cell-based assay is designed to identify compounds that enhance the transcriptional activity of PRDM16 on one of its key target genes, UCP1.[5][6][7][11]
-
Principle: A reporter construct containing the UCP1 promoter upstream of a luciferase gene is stably or transiently expressed in a suitable cell line. Compounds that activate PRDM16 or its upstream pathways will lead to an increase in luciferase expression and a corresponding increase in luminescent signal.
-
Workflow Diagram:
2. Proximity-Based Assays for Protein-Protein Interactions
These biochemical assays are designed to identify compounds that modulate the interaction between PRDM16 and its binding partners.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET):
-
Principle: PRDM16 and an interacting partner (e.g., PGC-1α) are labeled with a donor (e.g., Terbium) and an acceptor (e.g., FITC or d2) fluorophore, respectively. When the proteins interact, the donor and acceptor are brought into close proximity, allowing for energy transfer and emission of a specific FRET signal. Compounds that disrupt or enhance this interaction will cause a decrease or increase in the FRET signal.[12][13]
-
-
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay):
-
Workflow Diagram for Proximity-Based Assays:
Secondary and Counter-Screens
Hits from the primary screen should be subjected to a series of validation assays to confirm their activity and rule out artifacts.
-
Dose-Response Analysis: Confirmed hits are tested at multiple concentrations to determine their potency (EC50 for activators, IC50 for inhibitors).
-
Orthogonal Assays: Hits from a reporter assay should be tested in a protein-protein interaction assay, and vice-versa, to confirm on-target activity.
-
Counter-Screens:
-
For luciferase assays, a counter-screen with a constitutively active promoter (e.g., CMV) driving luciferase can identify compounds that directly inhibit luciferase or are cytotoxic.
-
For proximity-based assays, counter-screens can identify compounds that interfere with the detection technology itself (e.g., auto-fluorescent compounds in FRET, or compounds that quench the AlphaLISA signal).[16]
-
-
Hit Validation Cascade:
Quantitative Data from High-Throughput Screening
As of the latest literature review, there is no publicly available comprehensive dataset of small molecule modulators of PRDM16 identified through high-throughput screening that includes hit compounds and their corresponding IC50 or EC50 values. The following table is a template for how such data should be presented upon successful completion of a screening campaign.
| Compound ID | Assay Type | Activity | Potency (IC50/EC50) | Selectivity | Notes |
| Hypothetical Activator 1 | UCP1-Luciferase | Activator | 1.5 µM | >10-fold vs. CMV-Luc | Confirmed in orthogonal PPI assay. |
| Hypothetical Inhibitor 1 | PRDM16-PGC-1α TR-FRET | Inhibitor | 2.3 µM | N/A | Non-fluorescent, no AlphaLISA interference. |
| Rosiglitazone | UCP1-Luciferase | Activator | ~5 µM | PPARγ agonist | Known to stabilize PRDM16 protein.[3] |
| MLN4924 (Pevonedistat) | (Indirect) | Stabilizer | N/A | Neddylation inhibitor | Increases PRDM16 protein levels.[7] |
Experimental Protocols
Protocol 1: UCP1 Promoter-Driven Luciferase Reporter Assay
1. Materials:
-
Cell Line: Human embryonic kidney 293 (HEK293T) cells or a relevant preadipocyte cell line (e.g., C3H10T1/2).
-
Plasmids:
-
pGL4-UCP1-promoter-luc2P (a luciferase reporter vector containing the ~4kb promoter region of the human or mouse UCP1 gene).[7]
-
pcDNA3.1-PRDM16 (an expression vector for full-length human PRDM16).
-
pRL-TK (a Renilla luciferase vector for normalization).
-
-
Reagents:
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Lipofectamine 3000 or other suitable transfection reagent.
-
Dual-Luciferase® Reporter Assay System (Promega).
-
White, clear-bottom 384-well assay plates.
-
Small molecule compound library.
-
2. Methods:
-
Cell Seeding: Seed HEK293T cells at a density of 5,000 cells/well in 40 µL of culture medium into 384-well plates and incubate overnight.
-
Transfection:
-
Prepare a transfection mix containing the UCP1-luciferase reporter (50 ng/well), PRDM16 expression vector (10 ng/well), and Renilla luciferase vector (5 ng/well).
-
Add the transfection mix to the cells according to the manufacturer's protocol and incubate for 24 hours.
-
-
Compound Addition:
-
Add 100 nL of library compounds (typically at a final concentration of 10 µM) to the assay plates. Include appropriate controls (DMSO vehicle and a positive control, if available).
-
-
Incubation: Incubate the plates for 24-48 hours at 37°C and 5% CO2.
-
Luciferase Assay:
-
Equilibrate the plates to room temperature.
-
Add 20 µL of Dual-Glo® Luciferase Reagent to each well and incubate for 10 minutes.
-
Measure firefly luminescence.
-
Add 20 µL of Dual-Glo® Stop & Glo® Reagent to each well and incubate for 10 minutes.
-
Measure Renilla luminescence.
-
-
Data Analysis:
-
Normalize the firefly luminescence signal to the Renilla luminescence signal for each well.
-
Calculate the fold activation relative to the DMSO control.
-
Identify hits based on a predefined threshold (e.g., >3 standard deviations above the mean of the DMSO controls).
-
Protocol 2: TR-FRET Assay for PRDM16-PGC-1α Interaction
1. Materials:
-
Proteins:
-
Recombinant human PRDM16 (full-length or a relevant interaction domain) with a His-tag.
-
Recombinant human PGC-1α (full-length or the PRDM16-binding domain) with a GST-tag.[7]
-
-
Reagents:
-
TR-FRET donor: Terbium-cryptate labeled anti-His antibody.
-
TR-FRET acceptor: d2-labeled anti-GST antibody.
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA).
-
Low-volume 384-well black assay plates.
-
Small molecule compound library.
-
2. Methods:
-
Reagent Preparation: Prepare a master mix of His-PRDM16 and GST-PGC-1α in assay buffer at 2x the final concentration.
-
Compound Addition: Add 100 nL of library compounds to the assay plates.
-
Protein Addition: Add 5 µL of the protein master mix to each well.
-
Incubation: Incubate for 60 minutes at room temperature to allow for protein-protein interaction.
-
Detection Reagent Addition: Add 5 µL of a master mix containing the anti-His-Tb and anti-GST-d2 antibodies.
-
Final Incubation: Incubate for 2-4 hours at room temperature, protected from light.
-
Signal Reading: Read the plates on a TR-FRET-compatible plate reader, measuring emission at 665 nm and 620 nm after excitation at 340 nm.
-
Data Analysis:
-
Calculate the TR-FRET ratio (665 nm / 620 nm).
-
Normalize the data to DMSO and positive/negative controls.
-
Identify hits that significantly increase or decrease the TR-FRET ratio.
-
Conclusion
The protocols and strategies outlined in these application notes provide a robust framework for the high-throughput screening and identification of novel PRDM16 modulators. While the search for publicly available quantitative data from such screens has been unsuccessful, the provided methodologies are based on established principles and known molecular interactions of PRDM16. Successful execution of these screening campaigns will be a critical first step in the development of new therapeutic agents for obesity and metabolic diseases by targeting this key regulator of energy expenditure.
References
- 1. High-Throughput Screening Assays to Identify Small Molecules Preventing Photoreceptor Degeneration Caused by the Rhodopsin P23H Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | PRDM16 Regulating Adipocyte Transformation and Thermogenesis: A Promising Therapeutic Target for Obesity and Diabetes [frontiersin.org]
- 3. Directly targeting PRDM16 in thermogenic adipose tissue to treat obesity and its related metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of PRDM16 in the activation of brown fat programming. Relevance to the development of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PRDM16 enhances nuclear receptor-dependent transcription of the brown fat-specific Ucp1 gene through interactions with Mediator subunit MED1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PRDM16 enhances nuclear receptor-dependent transcription of the brown fat-specific Ucp1 gene through interactions with Mediator subunit MED1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Transcriptional Control of Brown Fat Determination by PRDM16 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Initiation of myoblast/brown fat switch through a PRDM16-C/EBP-β transcriptional complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Directly targeting PRDM16 in thermogenic adipose tissue to treat obesity and its related metabolic diseases [frontiersin.org]
- 10. Functions of Prdm16 in thermogenic fat cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Luciferase reporter assays [bio-protocol.org]
- 12. Using TR-FRET to investigate protein-protein interactions: a case study of PXR-coregulator interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A time-resolved fluorescence resonance energy transfer screening assay for discovery of protein-protein interaction modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 15. bmglabtech.com [bmglabtech.com]
- 16. Identification of Small-Molecule Frequent Hitters from AlphaScreen High-Throughput Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low PRDM16 Expression
Welcome to the technical support center for researchers, scientists, and drug development professionals working with PRDM16. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when studying low PRDM16 expression in cell lines.
Frequently Asked Questions (FAQs)
Q1: My Western blot for PRDM16 shows a very weak or no signal. What are the possible causes and solutions?
A weak or absent signal for PRDM16 on a Western blot is a common issue, often due to its low endogenous expression in many cell types. Here’s a systematic approach to troubleshoot this problem:
Troubleshooting Western Blotting for Low PRDM16 Signal
| Potential Cause | Recommended Solution |
| Low Protein Abundance | Increase the total protein loaded per lane. Consider enriching for PRDM16 through immunoprecipitation (IP) prior to Western blotting.[1] Some cell lines, like THP-1 and SH-SY5Y, have inherently low PRDM16 expression.[2] |
| Suboptimal Antibody Performance | Titrate your primary antibody to find the optimal concentration. Incubate the primary antibody overnight at 4°C to increase binding. Ensure your secondary antibody is appropriate and used at the recommended dilution.[3] |
| Inefficient Protein Extraction | Use a lysis buffer containing protease and phosphatase inhibitors to prevent PRDM16 degradation.[4] Ensure the lysis buffer is appropriate for the subcellular localization of PRDM16 (predominantly nuclear).[5] |
| Poor Protein Transfer | Verify transfer efficiency using Ponceau S staining. For a large protein like PRDM16 (~140 kDa), consider optimizing transfer time and voltage. A wet transfer system is often more efficient for large proteins.[3] |
| Inappropriate Blocking Conditions | Some antibodies perform better with specific blocking agents (e.g., BSA vs. non-fat milk). Test different blocking buffers and incubation times. Over-blocking can sometimes mask the epitope.[6][7] |
Q2: I'm struggling to detect PRDM16 mRNA using RT-qPCR. How can I optimize my assay for this low-expression gene?
Detecting low-abundance transcripts like PRDM16 requires careful optimization of your RT-qPCR protocol.
Optimizing RT-qPCR for Low PRDM16 Expression
| Parameter | Optimization Strategy |
| RNA Quality and Quantity | Start with high-quality, intact RNA. Increase the amount of RNA in the reverse transcription reaction. |
| cDNA Synthesis | Use gene-specific primers for reverse transcription to enrich for PRDM16 cDNA.[8] Alternatively, a mix of oligo(dT) and random hexamers can improve reverse transcription efficiency. |
| Primer Design | Design primers that span an exon-exon junction to avoid amplification of genomic DNA. Validate primer efficiency with a standard curve; it should be between 90-110%. |
| qPCR Cycling Conditions | Lower the annealing temperature in increments of 2°C to enhance primer binding.[9] Increase the number of PCR cycles to allow for sufficient amplification of the target. |
| Master Mix Selection | Use a qPCR master mix specifically formulated for the detection of low-expression genes, which often have enhanced enzyme activity and optimized buffer composition. |
Q3: In which common cell lines can I expect to find detectable levels of PRDM16?
PRDM16 expression is highly variable across different cell lines. It is notably enriched in brown adipose tissue (BAT) and certain progenitor cells.
Relative PRDM16 mRNA Expression in Various Murine Cell Lines
| Cell Line | Cell Type | Relative PRDM16 mRNA Expression |
| BAT1, BAT2 | Immortalized Brown Adipocytes | High |
| 3T3-L1 | White Preadipocytes | Low / Undetectable |
| 3T3-F442A | White Preadipocytes | Low / Undetectable |
| C3H-10T1/2 | Fibroblasts | Low / Undetectable |
| C2C12 | Myoblasts | Low (but can be induced)[10] |
This table is compiled from data presented in Seale et al., 2007.[11]
PRDM16 Expression in Human Cancer Cell Lines
In some cancer contexts, PRDM16 expression is downregulated. For instance, it is found to be at lower levels in papillary thyroid cancer (PTC) cell lines compared to a normal thyroid epithelial cell line.[12]
| Cell Line | Cell Type | Relative PRDM16 mRNA Expression |
| Nthy-ori 3-1 | Normal Thyroid Epithelial | Higher |
| TPC-1 | Papillary Thyroid Cancer | Lower |
| K1 | Papillary Thyroid Cancer | Lower |
| BCPAP | Papillary Thyroid Cancer | Lower |
Data adapted from Liu et al., 2021.[12]
Q4: Are there any known inducers or inhibitors of PRDM16 expression that I can use in my cell culture experiments?
Yes, several pathways and molecules have been identified that can modulate PRDM16 expression.
Modulators of PRDM16 Expression
| Modulator | Effect on PRDM16 | Mechanism of Action |
| Rosiglitazone | Increases protein stability | A PPARγ agonist that enhances PRDM16 protein half-life.[13] |
| Resveratrol | Upregulates expression | Activates SIRT1/PGC-1α pathway, leading to increased PRDM16.[14] |
| Metformin | Upregulates expression | Activates the AMPK/αKG/PRDM16 signaling pathway.[14] |
| Liraglutide | Upregulates expression | Induces the expression of PRDM16 protein.[14] |
| Forskolin (cAMP) | Synergistically activates with PRDM16 | Enhances the ability of PRDM16 to induce target gene expression.[15] |
| CUL2-APPBP2 E3 Ligase | Promotes degradation | Catalyzes the polyubiquitination of PRDM16, leading to its degradation.[16] |
| EHMT1 | Stabilizes the protein | Binds to PRDM16 and blocks its ubiquitination.[16] |
| Pin1 | Promotes degradation | Facilitates the ubiquitination of the PRDM16 protein. |
Experimental Protocols
Protocol 1: Cycloheximide (CHX) Chase Assay to Determine PRDM16 Protein Half-Life
This protocol is used to measure the stability of PRDM16 protein in your cell line.
-
Cell Culture and Treatment:
-
Plate your cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with your compound of interest if you are investigating its effect on PRDM16 stability.
-
Add cycloheximide (CHX) at a final concentration of 10-100 µg/mL to inhibit new protein synthesis.
-
-
Time-Course Collection:
-
Harvest cell lysates at various time points after CHX addition (e.g., 0, 2, 4, 8, 12 hours).
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Western Blot Analysis:
-
Determine the protein concentration of each lysate.
-
Perform Western blotting with an anti-PRDM16 antibody and a loading control (e.g., β-actin).
-
Quantify the band intensities for PRDM16 and the loading control at each time point.
-
-
Data Analysis:
-
Normalize the PRDM16 band intensity to the loading control for each time point.
-
Plot the normalized PRDM16 intensity versus time.
-
Calculate the half-life of PRDM16, which is the time it takes for the protein level to decrease by 50%. A study found that in inguinal adipocytes, the half-life of PRDM16 was extended from 4.2 hours to over 13 hours upon depletion of Cul2.[16]
-
Protocol 2: Co-Immunoprecipitation (Co-IP) to Identify PRDM16 Interacting Proteins
This protocol allows for the identification of proteins that form complexes with PRDM16.
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a non-denaturing IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) containing protease inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G agarose/magnetic beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with an anti-PRDM16 antibody or an isotype control IgG overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G beads and incubate for another 2-4 hours at 4°C.
-
-
Washing and Elution:
-
Pellet the beads and wash them 3-5 times with ice-cold IP lysis buffer.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
-
Analysis:
-
Analyze the eluates by Western blotting using antibodies against suspected interacting proteins. For example, PRDM16 has been shown to interact with C/EBP-β.[17]
-
Visualizations
Caption: Regulation of PRDM16 expression at the transcriptional and post-translational levels.
Caption: Troubleshooting workflow for low PRDM16 signal in Western blotting.
References
- 1. sinobiological.com [sinobiological.com]
- 2. PRDM16 (F3K9T) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 3. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 4. blog.addgene.org [blog.addgene.org]
- 5. PRDM16 - Wikipedia [en.wikipedia.org]
- 6. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group [ptglab.com]
- 7. promegaconnections.com [promegaconnections.com]
- 8. pcrbio.com [pcrbio.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Transcriptional Control of Brown Fat Determination by PRDM16 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PRDM16 Inhibits Cell Proliferation and Migration via Epithelial-to-Mesenchymal Transition by Directly Targeting Pyruvate Carboxylase in Papillary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | PRDM16 Regulating Adipocyte Transformation and Thermogenesis: A Promising Therapeutic Target for Obesity and Diabetes [frontiersin.org]
- 15. Regulation of the brown and white fat gene programs through a PRDM16/CtBP transcriptional complex - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Post-translational control of beige fat biogenesis by PRDM16 stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Initiation of myoblast/brown fat switch through a PRDM16-C/EBP-β transcriptional complex - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing PRDM16 ChIP-seq: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) experiments for the transcription factor PRDM16. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you navigate the complexities of PRDM16 ChIP-seq and obtain high-quality, reliable results.
Troubleshooting Guide
This guide addresses common issues encountered during PRDM16 ChIP-seq experiments in a question-and-answer format.
Question: Why am I getting low ChIP signal or poor enrichment for PRDM16?
Answer: Low signal in a PRDM16 ChIP-seq experiment can stem from several factors. Here are some common causes and their solutions:
-
Suboptimal Antibody: The specificity and efficiency of the primary antibody are critical for successful ChIP-seq.
-
Solution: Ensure you are using a ChIP-validated PRDM16 antibody. It is crucial to validate the antibody's specificity, for instance, by performing ChIP-seq in a PRDM16 knockout tissue to confirm the absence of binding sites.[1][2] Commercial antibodies for PRDM16 are available and have been used in various applications, including ChIP.[3]
-
-
Insufficient Starting Material: A low amount of starting material can lead to a weak signal.
-
Solution: For transcription factors like PRDM16, it is recommended to use an adequate number of cells to ensure sufficient chromatin per immunoprecipitation. While some protocols have been adapted for smaller cell numbers, starting with a higher number of cells generally improves the signal-to-noise ratio.[4]
-
-
Inefficient Cell Lysis: Incomplete cell lysis will result in a lower yield of chromatin.
-
Solution: Use high-quality lysis buffers and ensure the lysis procedure is optimized for your specific cell or tissue type. Mechanical disruption, such as douncing, can aid in efficient lysis.[5]
-
-
Over-fixation: Excessive cross-linking with formaldehyde can mask the epitope recognized by the PRDM16 antibody, leading to reduced immunoprecipitation efficiency.[5]
-
Solution: Optimize the formaldehyde fixation time and concentration. A typical starting point is 1% formaldehyde for 10 minutes. Quenching with glycine is also a critical step to halt the cross-linking reaction.[5]
-
Question: My PRDM16 ChIP-seq data shows high background. What are the likely causes and how can I reduce it?
Answer: High background can obscure true binding sites and complicate data analysis. Here are some strategies to minimize background noise:
-
Nonspecific Antibody Binding: The primary antibody may be binding to proteins other than PRDM16 or to the protein A/G beads.
-
Solution: Pre-clear the cell lysate with protein A/G beads before adding the specific antibody to remove proteins that bind nonspecifically.[5] Additionally, ensure you are using an appropriate amount of antibody, as too much can lead to increased background.
-
-
Contaminated Reagents: Buffers and other reagents can be a source of contamination that contributes to background.
-
Solution: Prepare fresh lysis and wash buffers for each experiment.[5]
-
-
Inadequate Washing: Insufficient washing after immunoprecipitation can leave behind nonspecifically bound chromatin.
-
Solution: Increase the number and stringency of washes. However, be mindful that overly stringent washes can also reduce your specific signal.[5]
-
-
Improper Chromatin Shearing: Large DNA fragments can lead to higher background.
-
Solution: Optimize your sonication or enzymatic digestion to obtain chromatin fragments primarily in the 200-1000 bp range.[5]
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended cell number for a PRDM16 ChIP-seq experiment?
A1: The optimal cell number depends on the abundance of PRDM16 in your specific cell type and the quality of your antibody.[4] As a general guideline for transcription factors, starting with 1 to 10 million cells per immunoprecipitation is recommended.[4] For tissues, which can be heterogeneous, a pea-sized piece (approximately 10^7 cells) may be sufficient for multiple ChIP reactions. It is always best to empirically determine the minimum cell number required for robust signal detection in your system.[4]
Q2: How should I validate my PRDM16 antibody for ChIP-seq?
A2: Antibody validation is a critical step for reliable ChIP-seq data. A key method for validating a PRDM16 antibody is to perform ChIP-seq on tissue or cells where PRDM16 has been knocked out. The absence of the vast majority of binding sites in the knockout sample compared to the wild-type indicates high antibody specificity.[1][2] Additionally, performing a Western blot after immunoprecipitation can verify the specificity of the antibody.
Q3: What are the best controls for a PRDM16 ChIP-seq experiment?
A3: Including proper controls is essential for distinguishing true binding events from background noise. The most common and recommended controls are:
-
Input DNA control: This is a sample of sonicated chromatin that has not been subjected to immunoprecipitation. It helps to account for biases in chromatin shearing and sequencing.
-
Mock IP (IgG control): This involves performing the entire ChIP procedure with a non-specific IgG antibody of the same isotype as your primary antibody. This control helps to identify background signal due to non-specific binding of antibodies and beads.
Q4: What is the expected genomic distribution of PRDM16 binding sites?
A4: The genomic distribution of PRDM16 binding is typical for a transcription factor, with many binding sites located in intergenic and intronic regions, suggesting that PRDM16 often binds to distal enhancers.[1][6]
Quantitative Data Summary
The following table summarizes key quantitative parameters for consideration when planning a PRDM16 ChIP-seq experiment. These values are general recommendations and may require optimization for your specific experimental conditions.
| Parameter | Recommended Range | Notes |
| Starting Cell Number | 1 - 10 million cells | Dependent on PRDM16 abundance and antibody quality.[4] |
| Chromatin Amount | ~25 µg per IP | A general recommendation for transcription factor ChIP.[5] |
| Antibody Concentration | 1 - 10 µg per IP | Needs to be optimized for each antibody lot.[5] |
| Chromatin Fragment Size | 200 - 1000 bp | Optimal for balancing resolution and signal.[5] |
| Sequencing Depth | 20 - 30 million reads | For transcription factors, this depth is often sufficient. |
Detailed Experimental Protocol: PRDM16 ChIP-seq
This protocol provides a detailed methodology for performing a PRDM16 ChIP-seq experiment, synthesized from established ChIP-seq procedures and considerations for transcription factors.
1. Cell Fixation and Chromatin Preparation
-
Harvest cells and wash with cold PBS.
-
Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature with gentle rotation.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M and incubating for 5 minutes at room temperature.
-
Wash cells twice with cold PBS.
-
Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Isolate the nuclei by centrifugation.
-
Resuspend the nuclear pellet in a nuclear lysis buffer.
2. Chromatin Shearing
-
Shear the chromatin to an average size of 200-1000 bp using sonication or enzymatic digestion.
-
Sonication: Optimize sonication conditions (power, duration, number of cycles) for your specific cell type and sonicator.
-
Enzymatic Digestion: Use an enzyme such as Micrococcal Nuclease (MNase) and optimize the digestion time and enzyme concentration.
-
-
Verify the chromatin fragment size by running an aliquot on an agarose gel.
3. Immunoprecipitation
-
Pre-clear the chromatin by incubating with protein A/G beads for 1-2 hours at 4°C.
-
Centrifuge to pellet the beads and transfer the supernatant (pre-cleared chromatin) to a new tube.
-
Set aside an aliquot of the pre-cleared chromatin as the "input" control.
-
Add the ChIP-validated PRDM16 antibody (or a non-specific IgG for the negative control) to the remaining chromatin and incubate overnight at 4°C with rotation.
-
Add protein A/G beads to the chromatin-antibody mixture and incubate for 2-4 hours at 4°C with rotation to capture the immune complexes.
4. Washing and Elution
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads sequentially with a series of low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA.
-
Elute the chromatin from the beads using an elution buffer (e.g., SDS-containing buffer) and incubate at 65°C for 15-30 minutes.
5. Reverse Cross-linking and DNA Purification
-
Reverse the protein-DNA cross-links by adding NaCl and incubating at 65°C for at least 6 hours (or overnight).
-
Treat the samples with RNase A to remove RNA and then with Proteinase K to digest proteins.
-
Purify the DNA using a PCR purification kit or phenol-chloroform extraction followed by ethanol precipitation.
6. Library Preparation and Sequencing
-
Quantify the purified ChIP DNA.
-
Prepare the sequencing library using a commercial kit according to the manufacturer's instructions. This typically involves end-repair, A-tailing, and ligation of sequencing adapters.
-
Perform PCR amplification to enrich for the library fragments.
-
Sequence the prepared libraries on a high-throughput sequencing platform.
Signaling Pathways and Experimental Workflows
PRDM16 in BMP Signaling
PRDM16 has been identified as a key co-factor in the Bone Morphogenetic Protein (BMP) signaling pathway.[7][8][9] It functions as a co-repressor, interacting with the SMAD4/pSMAD complex to regulate the genomic distribution of these transcription factors and prevent the activation of genes involved in cell proliferation.[7][8][9] Loss of PRDM16 can lead to the relocation of the SMAD complex and aberrant upregulation of BMP target genes.[9][10]
Caption: PRDM16 acts as a co-repressor with the SMAD complex in the BMP signaling pathway.
PRDM16 in Wnt Signaling
PRDM16 has also been implicated in the regulation of the Wnt signaling pathway.[11] Depending on the cellular context, PRDM16 can act as either an activator or a repressor of Wnt signaling components and their downstream targets.[11][12] This highlights the context-dependent nature of PRDM16's function.
Caption: PRDM16 can modulate the transcriptional output of the Wnt signaling pathway.
PRDM16 ChIP-seq Experimental Workflow
The following diagram illustrates the key steps in a typical PRDM16 ChIP-seq experiment, from sample preparation to data analysis.
Caption: Overview of the PRDM16 ChIP-seq experimental and analytical workflow.
References
- 1. PRDM16 binds MED1 and controls chromatin architecture to determine a brown fat transcriptional program - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PRDM16 Antibodies | Antibodies.com [antibodies.com]
- 4. ChIP-Seq: Technical Considerations for Obtaining High Quality Data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bosterbio.com [bosterbio.com]
- 6. PRDM16 regulates a temporal transcriptional program to promote progression of cortical neural progenitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PRDM16 functions as a co-repressor in the BMP pathway to suppress neural stem cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PRDM16 functions as a co-repressor in the BMP pathway to suppress neural stem cell proliferation | eLife [elifesciences.org]
- 9. PRDM16 functions as a co-repressor in the BMP pathway to suppress neural stem cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
PRDM16 shRNA Knockdown Efficiency: A Technical Support Center
Welcome to the technical support center for PRDM16 shRNA knockdown experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for improving experimental outcomes. Here you will find frequently asked questions (FAQs), in-depth troubleshooting guides, detailed protocols, and supporting data to ensure your PRDM16 knockdown is both efficient and reliable.
Frequently Asked Questions (FAQs)
Q1: What is PRDM16 and why is it a target for shRNA knockdown?
PRDM16 (PR/SET Domain 16) is a crucial zinc finger transcription factor that acts as a master regulator of cell fate. It is best known for controlling a switch between skeletal myoblasts and brown fat adipocytes.[1] By activating the thermogenic gene program in brown and beige fat, PRDM16 enhances energy expenditure, making it a significant therapeutic target for obesity and related metabolic diseases.[1] Short hairpin RNA (shRNA) is used to specifically silence the PRDM16 gene, allowing researchers to study the functional consequences of its loss in various cell types and disease models.
Q2: Which type of negative controls should I use for my PRDM16 shRNA experiment?
Proper controls are essential for interpreting your results accurately. A comprehensive experiment should include several types of negative controls:
-
Untreated Cells: Provides a baseline for the normal expression level of PRDM16 and the general health of the cells.
-
Empty Vector Control: Uses the same lentiviral vector backbone but without an shRNA insert. This control accounts for any effects from the viral transduction process itself, independent of RNA interference.
Q3: How many different shRNA sequences should I test for PRDM16?
It is highly recommended to test at least 3-4 different shRNA sequences targeting PRDM16.[4] Not all shRNA sequences will yield effective knockdown; typically, 50-70% of shRNAs will produce a noticeable effect, with only 20-30% resulting in strong knockdown.[4] Testing multiple sequences helps identify the most potent one for your specific cell system and minimizes the risk of off-target effects influencing your results.
Q4: Should I perform transient transfection or create a stable cell line?
The choice depends on the duration of your experiment.
-
Transient transfection with shRNA plasmids is suitable for short-term experiments (typically up to 72-96 hours).
-
Stable cell lines , created through lentiviral transduction and antibiotic selection, are necessary for long-term studies. Lentiviral vectors integrate the shRNA sequence into the host cell's genome, ensuring that the knockdown is heritable and sustained through cell divisions.[5]
Troubleshooting Guide
This guide addresses common issues encountered during PRDM16 shRNA knockdown experiments.
Problem 1: Low or No Knockdown of PRDM16 mRNA
| Potential Cause | Recommended Solution |
| Ineffective shRNA Sequence | Not all shRNA designs are effective. Test 3-4 different shRNA sequences targeting various regions of the PRDM16 transcript.[4] If possible, use sequences that have been validated in published literature. |
| Low Lentiviral Titer | The concentration of infectious viral particles may be too low. Optimize your lentivirus production protocol (see Experimental Protocols section). This includes ensuring high-quality plasmid DNA, healthy HEK293T packaging cells (low passage number), and optimal transfection reagent-to-DNA ratio. |
| Poor Transduction Efficiency | Your target cells may be difficult to transduce. Optimize the Multiplicity of Infection (MOI) by performing a titration experiment with a range of virus volumes.[6] Use a transduction enhancement reagent like Polybrene (typically 4-8 µg/mL), but first confirm it is not toxic to your cells.[7] |
| Incorrect Validation by qPCR | The primers for quantitative PCR may be poorly designed or inefficient. Validate your qPCR primers for specificity (single melt curve peak) and efficiency (standard curve). Always include a no-reverse-transcriptase control to check for genomic DNA contamination.[4] |
Problem 2: PRDM16 mRNA is knocked down, but protein levels remain high.
| Potential Cause | Recommended Solution |
| High Protein Stability | PRDM16 may be a very stable protein with a long half-life. After confirming mRNA knockdown, you may need to wait longer for the existing protein to degrade. Perform a time-course experiment, harvesting cells at 48, 72, 96, and even 120 hours post-transduction to detect a decrease in protein levels.[8] Recent studies indicate PRDM16 protein stability is regulated by the CUL2–APPBP2 ubiquitin E3 ligase, with a half-life that can extend beyond 13 hours under certain conditions.[9][10] |
| Insufficient Knockdown | A partial reduction in mRNA (e.g., 50%) may not be sufficient to produce a detectable change at the protein level, especially if the protein is abundant or has a low turnover rate. Aim for >70% mRNA knockdown by testing different shRNA sequences or optimizing transduction conditions. |
| Antibody Issues in Western Blot | The primary antibody may be non-specific or used at a suboptimal dilution, leading to high background or detection of incorrect bands. Validate your PRDM16 antibody using a positive control (e.g., cell lysate overexpressing PRDM16) and a negative control (lysate from a cell line known to have low PRDM16 expression).[4] |
| Compensatory Mechanisms | In some cases, cells may respond to mRNA depletion by increasing the translation rate of the remaining transcripts. This is a complex biological issue that may require alternative knockdown strategies like CRISPR/Cas9. |
Problem 3: High Variability in Knockdown Efficiency Between Experiments or Cell Lines
| Potential Cause | Recommended Solution |
| Inconsistent Viral Titer | Viral production can vary between batches. Titer your virus stock before each experiment or produce a large, single batch of virus to use across multiple experiments to ensure consistency. |
| Cell Health and Passage Number | The health, confluency, and passage number of both packaging cells (for virus production) and target cells can significantly impact results. Use healthy, low-passage cells and maintain consistent plating densities. |
| Cell Line-Specific Differences | Different cell lines have varying transduction efficiencies and endogenous RNAi machinery activity.[5] What works well in one cell line may be inefficient in another. It is crucial to optimize the transduction protocol (e.g., MOI, Polybrene concentration) for each new cell line.[6] PRDM16 expression also varies significantly between cell types, which can influence the apparent knockdown efficiency.[1] |
Quantitative Data: Comparison of shRNA Sequences
Selecting a potent shRNA sequence is critical for success. The following table summarizes the reported knockdown efficiency of eight different shRNA sequences targeting mouse Prdm16. Efficiency was measured via a luciferase reporter assay.
| shRNA ID | Target Location (Exon) | Knockdown Efficiency (%) |
| shRNA #1 | Exon 4 | ~90% |
| shRNA #2 | Exon 5 | ~40% |
| shRNA #3 | Exon 7 | ~60% |
| shRNA #4 | Exon 9 | ~85% |
| shRNA #5 | Exon 10 | ~80% |
| shRNA #6 | Exon 13 | ~30% |
| shRNA #7 | Exon 15 | ~50% |
| shRNA #8 | Exon 17 | ~75% |
| (Data adapted from Bjork et al., 2010, PLoS ONE)[11] |
A separate study reported over 75% knockdown of both PRDM16 mRNA and protein using the sequence 5'-GAAGAGCGUGAGUACAAAU-3'.[12]
Visualizations and Workflows
Experimental Workflow for PRDM16 Knockdown
The following diagram outlines the key steps for a successful lentiviral shRNA knockdown experiment, from plasmid preparation to validation.
Troubleshooting Logic for Poor Knockdown
Use this flowchart to diagnose and resolve issues with low PRDM16 knockdown efficiency.
PRDM16 Signaling and Interaction Pathway
PRDM16 acts as a transcriptional hub, interacting with various co-factors to either activate or repress gene expression, thereby controlling cell fate.
Experimental Protocols
Protocol 1: Lentivirus Production in HEK293T Cells
This protocol describes the production of lentiviral particles carrying your PRDM16 shRNA construct using a second-generation packaging system.
Materials:
-
HEK293T cells (low passage, healthy)
-
DMEM with 10% FBS
-
shRNA-PRDM16 plasmid
-
Packaging plasmid (e.g., psPAX2)
-
Envelope plasmid (e.g., pMD2.G)
-
Transfection reagent (e.g., PEI, Lipofectamine)
-
0.45 µm syringe filter
Procedure:
-
Day 1: Seed HEK293T Cells
-
Plate 5 x 10⁶ HEK293T cells on a 10 cm plate in DMEM + 10% FBS without antibiotics.
-
Incubate overnight. Cells should be ~70-80% confluent at the time of transfection.
-
-
Day 2: Transfection
-
In a sterile tube, prepare the DNA mixture:
-
10 µg shRNA-PRDM16 plasmid
-
7.5 µg psPAX2 packaging plasmid
-
2.5 µg pMD2.G envelope plasmid
-
-
Add DNA to serum-free DMEM.
-
Add transfection reagent according to the manufacturer's protocol, mix gently, and incubate for 20-30 minutes at room temperature.
-
Add the transfection complex dropwise to the HEK293T cells. Swirl gently to distribute.
-
Incubate for 12-16 hours.
-
-
Day 3: Change Medium
-
Gently aspirate the transfection medium and replace it with 10 mL of fresh, pre-warmed complete DMEM + 10% FBS.
-
-
Day 4: First Harvest (48h post-transfection)
-
Collect the supernatant containing the viral particles into a sterile conical tube.
-
Add 10 mL of fresh complete medium to the plate.
-
-
Day 5: Second Harvest (72h post-transfection)
-
Collect the supernatant and pool it with the harvest from Day 4.
-
Filter the pooled supernatant through a 0.45 µm filter to remove cell debris.
-
Aliquot the virus and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Protocol 2: Lentiviral Transduction and Stable Cell Line Selection
Materials:
-
Target cells
-
Lentiviral stock (from Protocol 1)
-
Complete growth medium
-
Polybrene (stock solution 8 mg/mL)
-
Puromycin (or other appropriate selection antibiotic)
Procedure:
-
Day 1: Seed Target Cells
-
Plate your target cells in a 6-well plate at a density that will result in ~60-70% confluency the next day.
-
-
Day 2: Transduction
-
Thaw the lentiviral aliquot on ice.
-
Prepare transduction medium: complete growth medium containing 8 µg/mL Polybrene.
-
Remove the medium from the cells and replace it with the transduction medium.
-
Add the desired amount of virus (MOI titration is recommended for new cell lines). Include a "no virus" well as a control for antibiotic selection.
-
Incubate for 18-24 hours.
-
-
Day 3: Replace Medium
-
Remove the virus-containing medium and replace it with fresh complete growth medium.
-
-
Day 4 onwards: Antibiotic Selection
-
After allowing the cells to recover for 24 hours, begin selection. Replace the medium with fresh medium containing the appropriate concentration of puromycin (previously determined by a kill curve for your specific cell line).
-
Replace the selection medium every 2-3 days.
-
Monitor the "no virus" control well to ensure all cells die within 3-5 days.
-
Continue selection until resistant colonies are clearly visible and untransduced cells are eliminated (typically 7-14 days).
-
-
Expand Stable Pool
-
Once selection is complete, expand the surviving pool of cells for subsequent validation experiments.
-
Protocol 3: Validation of Knockdown by RT-qPCR
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR SYBR Green Master Mix
-
qPCR primers for PRDM16 and a housekeeping gene (e.g., GAPDH, ACTB)
Validated Primer Sequences (Mouse Prdm16):
-
Forward: 5'-ATCCACAGCACGGTGAAGCCAT-3'
-
Reverse: 5'-ACATCTGCCCACAGTCCTTGCA-3' (Source: OriGene Technologies, MP211369)[13]
Procedure:
-
RNA Extraction: Harvest RNA from both the knockdown and control cell lines using a commercial kit. Ensure high purity (A260/280 ratio ~2.0).
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix in triplicate for each sample and primer set:
-
10 µL 2x SYBR Green Master Mix
-
1 µL Forward Primer (10 µM)
-
1 µL Reverse Primer (10 µM)
-
2 µL cDNA template
-
6 µL Nuclease-free water
-
-
qPCR Cycling Conditions (Typical):
-
Initial Denaturation: 95°C for 10 min
-
40 Cycles:
-
Denaturation: 95°C for 15 sec
-
Annealing/Extension: 60°C for 1 min
-
-
Melt Curve Analysis
-
-
Data Analysis: Calculate the relative expression of PRDM16 using the ΔΔCt method, normalizing to the housekeeping gene and comparing the knockdown sample to the non-targeting control.
Protocol 4: Validation of Knockdown by Western Blot
Materials:
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: Anti-PRDM16 and Anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate
Validated PRDM16 Antibodies:
-
Rabbit Polyclonal (Abcam, ab106410) - Recognizes all four known isoforms.
-
Rabbit Monoclonal (Cell Signaling Technology, #16212) - Recognizes total endogenous PRDM16.[14]
Procedure:
-
Protein Extraction: Lyse cells in RIPA buffer, quantify protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane in 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary PRDM16 antibody (diluted in blocking buffer as per manufacturer's recommendation, e.g., 1:1000) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane 3 times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with a loading control antibody (e.g., GAPDH) to ensure equal protein loading.
References
- 1. Transcriptional Control of Brown Fat Determination by PRDM16 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are the most important controls for my siRNA experiment? [horizondiscovery.com]
- 3. Controls for RNAi Experiments | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Why isn't my shRNA knocking down my gene of interest? | VectorBuilder [en.vectorbuilder.com]
- 5. Short Hairpin RNA (shRNA): Design, Delivery, and Assessment of Gene Knockdown - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Top three tips for troubleshooting your RNAi experiment [horizondiscovery.com]
- 7. PRDM16 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 8. RNAi problem - Gene is knocked down, but not protein - siRNA, microRNA and RNAi [protocol-online.org]
- 9. sochob.cl [sochob.cl]
- 10. Post-translational control of beige fat biogenesis by PRDM16 stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. addgene.org [addgene.org]
- 13. origene.com [origene.com]
- 14. PRDM16 (F3K9T) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
overcoming off-target effects in PRDM16 CRISPR editing
Welcome to the technical support center for PRDM16 CRISPR editing. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing and troubleshooting off-target effects during genome editing experiments targeting the PRDM16 gene.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects in CRISPR editing and why are they a concern for PRDM16?
A1: Off-target effects are unintended genetic modifications, such as insertions, deletions, or point mutations, at genomic locations that are not the intended target.[1][2][3] These occur when the CRISPR-Cas9 complex recognizes and cuts DNA sequences that are similar to the target sequence in the PRDM16 gene.[2] Off-target mutations are a significant concern because they can lead to unintended biological consequences, including the disruption of other genes, which could potentially lead to cellular dysfunction or oncogenic transformations, compromising the validity and safety of your research or therapeutic application.[3][4]
Q2: How can I design a highly specific guide RNA (gRNA) for targeting PRDM16?
A2: Designing a specific gRNA is the first and most crucial step in minimizing off-target effects.[5][6][7]
-
Use Online Design Tools: Employ validated bioinformatics tools like CRISPOR, Chop-Chop, Benchling, or GuideScan2.[5][8][9] These tools predict on-target efficiency and potential off-target sites by scanning the genome for sequences similar to your proposed gRNA.[8][10]
-
Scoring Metrics: Pay close attention to both on-target and off-target scores provided by these tools.[8][10] A high on-target score indicates good editing efficiency, while a high specificity score (or low off-target score) suggests a lower risk of off-target cleavage.[10]
-
gRNA Length: Consider using truncated gRNAs (17-18 nucleotides instead of the standard 20). Shorter gRNAs can be more sensitive to mismatches, thereby increasing specificity.[5][6]
-
Chemical Modifications: The use of chemically modified synthetic sgRNAs can enhance stability and specificity.[5]
Q3: Which Cas9 variant is best for reducing off-target effects when editing PRDM16?
A3: Several engineered "high-fidelity" Cas9 variants have been developed to reduce off-target activity.[11][12][13] These variants are designed to have reduced non-specific DNA contacts, making them less likely to cleave at unintended sites.[11][14]
-
SpCas9-HF1, eSpCas9(1.1), and HypaCas9: These were among the first generation of high-fidelity variants and show a significant reduction in off-target effects compared to wild-type Cas9.[11][14][15]
-
Alt-R HiFi Cas9 (R691A): This variant has been shown to retain high on-target activity while significantly reducing off-target editing, particularly when delivered as a ribonucleoprotein (RNP) complex.[16][17]
-
Paired Nickases: Instead of a single Cas9 nuclease that creates a double-strand break (DSB), you can use a Cas9 nickase (nCas9) with two gRNAs targeting opposite strands in close proximity.[12][14] This strategy requires two binding events to create a DSB, which greatly reduces the probability of off-target cuts.[14]
Q4: What is the best method for delivering CRISPR components into my cells to minimize off-target effects for PRDM16 editing?
A4: The delivery method and the format of the CRISPR components significantly influence the duration of their activity in the cell, which in turn affects the potential for off-target mutations.[14][18]
-
Ribonucleoprotein (RNP) Delivery: Delivering the Cas9 protein and gRNA as a pre-assembled RNP complex is currently considered the gold standard for minimizing off-target effects.[5][18][19] The RNP is active immediately upon entering the cell and is quickly degraded, limiting the time available for off-target cleavage.[5][14] This contrasts with plasmid DNA delivery, where the prolonged expression of Cas9 and gRNA can lead to more off-target events.[14]
-
mRNA Delivery: Delivering the components as mRNA is another transient method that reduces the duration of CRISPR activity compared to plasmid DNA.[14][18]
-
Delivery Vehicles: For RNP and mRNA delivery, electroporation and lipofection are common methods for cell cultures.[19][20][21] For in vivo applications, non-viral vectors like lipid nanoparticles are being explored to improve delivery efficiency.[18]
Q5: How can I detect and quantify off-target effects after editing PRDM16?
A5: Detecting off-target mutations is critical for validating the specificity of your CRISPR experiment. Several methods are available, which can be broadly categorized as biased (computational prediction followed by sequencing) and unbiased (genome-wide experimental detection).[22]
-
Computational Prediction and Targeted Sequencing: Use online tools to predict the most likely off-target sites. Then, use PCR to amplify these specific regions from the genomic DNA of your edited cells and analyze them by Sanger or next-generation sequencing (NGS).[22][23]
-
Unbiased, Genome-Wide Methods: These are more comprehensive and can identify off-target sites not predicted by algorithms.[22]
-
GUIDE-seq (Genome-wide Unbiased Identification of DSBs Enabled by Sequencing): This cell-based method involves the integration of a short, double-stranded oligodeoxynucleotide (dsODN) at DSB sites, which are then identified by sequencing.[24]
-
Digenome-seq (Digested Genome Sequencing): This is an in vitro method where genomic DNA is treated with the Cas9 RNP and then subjected to whole-genome sequencing to identify cleavage sites.[24][25]
-
CIRCLE-seq (Circularization for In Vitro Reporting of Cleavage Effects by Sequencing): Another in vitro method that can sensitively identify off-target sites.[24][25]
-
DISCOVER-Seq: This in-cell method utilizes the DNA repair factor MRE11 to identify DSBs across the genome.[23][26]
-
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High frequency of off-target mutations detected at predicted sites. | 1. Suboptimal gRNA design. 2. Use of wild-type Cas9. 3. Prolonged expression of CRISPR components (e.g., plasmid delivery). | 1. Redesign your gRNA using multiple prediction tools, prioritizing those with the highest specificity scores.[8][10] Consider using truncated gRNAs.[5] 2. Switch to a high-fidelity Cas9 variant like SpCas9-HF1 or Alt-R HiFi Cas9, or use a paired nickase strategy.[11][14][16] 3. Deliver CRISPR components as an RNP complex via electroporation to limit their activity time.[5][19] |
| Unexpected phenotypes or cell death after editing. | 1. Off-target mutations in essential genes. 2. On-target toxicity if PRDM16 is essential for your cell type. | 1. Perform an unbiased off-target detection assay like GUIDE-seq or DISCOVER-Seq to identify all cleavage sites.[23][24] 2. Conduct a literature search on the role of PRDM16 in your specific cell line or model system. Consider using CRISPR interference (CRISPRi) for transient knockdown instead of permanent knockout. |
| Low on-target editing efficiency with a high-fidelity Cas9 variant. | 1. Some high-fidelity Cas9 variants can have reduced activity compared to wild-type Cas9.[15][16] 2. Poor delivery of CRISPR components into the cells. | 1. Optimize the concentration of the RNP complex. Screen multiple gRNAs for high on-target efficiency. The Alt-R HiFi Cas9 variant is reported to maintain high on-target activity.[16][17] 2. Optimize your delivery protocol (e.g., electroporation parameters, lipid transfection reagent). Ensure high cell viability post-transfection. |
| No off-target mutations detected, but concerned about the sensitivity of the detection method. | 1. The detection method may not be sensitive enough to identify low-frequency off-target events. 2. The chosen gRNA and Cas9 variant are highly specific. | 1. Use a highly sensitive, unbiased method like CIRCLE-seq or perform deep sequencing of predicted off-target sites.[24][25] 2. This is the desired outcome. Ensure your positive controls for the detection assay are working correctly to have confidence in the results. |
Quantitative Data Summary
The table below summarizes the reported reduction in off-target effects for various high-fidelity Cas9 variants compared to wild-type SpCas9.
| Cas9 Variant | Reported Reduction in Off-Target Sites | Reference |
| evoCas9 | ~98.7% | [25] |
| SpCas9-HF1 | ~95.4% | [25] |
| eSpCas9 | ~94.1% | [25] |
| Alt-R HiFi Cas9 | On-target events make up >99% of total editing events | [17] |
Experimental Protocols
Protocol 1: High-Specificity gRNA Design for PRDM16
-
Obtain the PRDM16 Target Sequence: Retrieve the full genomic sequence of the PRDM16 gene, including exons and introns, from a database like NCBI or Ensembl.
-
Use a gRNA Design Tool: Input the PRDM16 sequence into a web-based tool such as Benchling or CRISPOR.[8]
-
Set Design Parameters:
-
Select the appropriate genome (e.g., Human GRCh38).
-
Choose the desired Cas9 variant and its corresponding PAM sequence (e.g., NGG for SpCas9).
-
-
Analyze Results: The tool will provide a list of potential gRNA sequences. Prioritize gRNAs that:
-
Target a critical functional domain of the PRDM16 protein. For knockouts, targeting an early exon is often preferred.[27]
-
Have a high on-target efficiency score.
-
Have a high specificity score (low off-target score). The tool will list potential off-target sites and the number of mismatches. Avoid gRNAs with potential off-target sites that have few mismatches (1-3).
-
-
Select and Order: Choose the top 2-3 gRNA candidates for experimental validation. Order the synthetic sgRNA from a reputable vendor.
Protocol 2: RNP Delivery into Human Cells via Electroporation
-
Prepare Components:
-
Resuspend lyophilized synthetic sgRNA and high-fidelity Cas9 nuclease (e.g., Alt-R HiFi Cas9) in the recommended buffers to the desired stock concentrations.
-
-
Assemble RNP Complex:
-
In a sterile PCR tube, mix the Cas9 protein and the sgRNA at a 1:1.2 molar ratio.
-
Incubate the mixture at room temperature for 10-20 minutes to allow the RNP complex to form.
-
-
Cell Preparation:
-
Culture your target cells to the optimal density and ensure they are in the logarithmic growth phase.
-
Harvest the cells and count them. For each electroporation reaction, you will typically need 200,000 to 500,000 cells.
-
Wash the cells with PBS and resuspend them in the appropriate electroporation buffer.
-
-
Electroporation:
-
Add the pre-assembled RNP complex to the cell suspension.
-
Transfer the mixture to an electroporation cuvette.
-
Use an electroporation system (e.g., Neon™ Transfection System or Nucleofector™) with the optimized program for your specific cell type.
-
-
Post-Electroporation Culture:
-
Immediately after electroporation, transfer the cells to a pre-warmed culture plate containing the appropriate growth medium.
-
Incubate the cells under standard conditions for 48-72 hours.
-
-
Analysis: Harvest the cells for downstream analysis, such as genomic DNA extraction for on-target and off-target editing analysis.
Visualizations
Caption: Workflow for PRDM16 CRISPR editing with a focus on minimizing off-target effects.
Caption: Simplified diagram of PRDM16's role as a co-repressor in the BMP signaling pathway.[28][29]
References
- 1. lifesciences.danaher.com [lifesciences.danaher.com]
- 2. dovepress.com [dovepress.com]
- 3. Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimizing CRISPR/Cas9 precision: Mitigating off-target effects for safe integration with photodynamic and stem cell therapies in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Designing for Precision: How to Reduce CRISPR Off-Target Effects - CD Genomics [cd-genomics.com]
- 6. mdpi.com [mdpi.com]
- 7. genscript.com [genscript.com]
- 8. benchling.com [benchling.com]
- 9. biorxiv.org [biorxiv.org]
- 10. stemcell.com [stemcell.com]
- 11. High-fidelity CRISPR-Cas9 variants with undetectable genome-wide off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Advancements in Reducing the Off-Target Effect of CRISPR-Cas9 Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High-fidelity CRISPR | Harvard Medical School [hms.harvard.edu]
- 14. News: Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine [crisprmedicinenews.com]
- 15. Boosting activity of high-fidelity CRISPR/Cas9 variants using a tRNAGln-processing system in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A high-fidelity Cas9 mutant delivered as a ribonucleoprotein complex enables efficient gene editing in human haematopoietic stem and progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sg.idtdna.com [sg.idtdna.com]
- 18. Delivering CRISPR: a review of the challenges and approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 19. idtdna.com [idtdna.com]
- 20. CRISPR gene editing - Wikipedia [en.wikipedia.org]
- 21. synthego.com [synthego.com]
- 22. mdpi.com [mdpi.com]
- 23. Summary of CRISPR-Cas9 off-target Detection Methods - CD Genomics [cd-genomics.com]
- 24. sg.idtdna.com [sg.idtdna.com]
- 25. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Comprehensive Methods for Off-Target Detection in Gene Editing - CD Genomics [cd-genomics.com]
- 27. synthego.com [synthego.com]
- 28. PRDM16 functions as a co-repressor in the BMP pathway to suppress neural stem cell proliferation | eLife [elifesciences.org]
- 29. PRDM16 functions as a co-repressor in the BMP pathway to suppress neural stem cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: PRDM16 Antibody Staining in Immunohistochemistry (IHC)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using PRDM16 antibodies for immunohistochemistry (IHC). Our aim is to help researchers, scientists, and drug development professionals achieve specific and reliable staining results.
Frequently Asked Questions (FAQs)
Q1: What is the expected subcellular localization of PRDM16?
A1: PRDM16 is a transcription factor and is expected to localize primarily to the nucleus of the cell.[1] Cytoplasmic staining may also be observed.
Q2: In which tissues is PRDM16 highly expressed?
A2: PRDM16 is known to be expressed in brown adipose tissue, skeletal muscle, and certain areas of the brain.[2][3] It is also implicated in some hematopoietic malignancies.
Q3: My IHC staining shows high background. What are the common causes?
A3: High background staining in IHC can be caused by several factors, including:
-
Non-specific antibody binding: The primary or secondary antibody may bind to unintended targets in the tissue.[4]
-
Endogenous enzyme activity: Tissues can have endogenous peroxidases or phosphatases that react with the detection system.[5][6]
-
Endogenous biotin: If using a biotin-based detection system, endogenous biotin in tissues like the liver and kidney can cause background.[5]
-
Over-fixation of tissue: This can lead to non-specific antibody binding.
-
Issues with blocking: Inadequate or inappropriate blocking can result in high background.[5]
Q4: I am not getting any signal in my PRDM16 IHC experiment. What could be the problem?
A4: A lack of signal could be due to several reasons:
-
Primary antibody issues: The antibody may not be suitable for IHC, the concentration could be too low, or it may have lost activity.[6][7]
-
Antigen retrieval: The epitope may be masked by fixation and require optimization of the antigen retrieval step.[8]
-
Incorrect secondary antibody: The secondary antibody may not be compatible with the primary antibody.[4][7]
-
Low target protein expression: The tissue you are staining may not express PRDM16 at a detectable level.
Q5: Should I use a monoclonal or polyclonal antibody for PRDM16 IHC?
A5: Both monoclonal and polyclonal antibodies can be used for IHC. Monoclonal antibodies offer high specificity to a single epitope, which can result in lower background staining.[9] Polyclonal antibodies can provide a stronger signal as they recognize multiple epitopes, but may also have a higher risk of cross-reactivity.[10] The choice depends on the specific application and the validation data for the antibody.
Troubleshooting Guide for Non-Specific Binding
High background and non-specific staining are common challenges in IHC. The following table provides a structured approach to troubleshooting these issues with your PRDM16 antibody.
| Problem | Potential Cause | Recommended Solution |
| High Background Staining | Primary antibody concentration too high | Titrate the primary antibody to find the optimal concentration that provides a good signal-to-noise ratio.[4][7] |
| Non-specific binding of secondary antibody | Run a control with only the secondary antibody. If staining occurs, consider using a pre-adsorbed secondary antibody or changing the blocking serum to be from the same species as the secondary antibody.[4] | |
| Inadequate blocking | Increase the blocking time or try a different blocking agent (e.g., normal serum from the secondary antibody's host species, bovine serum albumin - BSA).[5] | |
| Endogenous peroxidase or phosphatase activity | Quench endogenous peroxidase activity with a 3% H2O2 solution before primary antibody incubation.[5] For alkaline phosphatase-based detection, use a levamisole-containing buffer. | |
| Endogenous biotin | If using a biotin-based detection system, perform an avidin-biotin blocking step. | |
| Non-Specific Nuclear or Cytoplasmic Staining | Cross-reactivity of the antibody | Ensure the PRDM16 antibody has been validated for IHC. Test the antibody on positive and negative control tissues or cell lines. |
| Over-fixation | Optimize the fixation time and fixative type. Over-fixation can expose non-specific epitopes. | |
| Antigen retrieval issues | The antigen retrieval method (heat-induced or enzymatic) and buffer pH can impact specificity. Try optimizing these conditions. |
Experimental Protocols
Below are generalized protocols for IHC staining with a PRDM16 antibody. Note: These are starting points and may require optimization for your specific antibody and tissue.
Protocol 1: Basic IHC Staining of Formalin-Fixed Paraffin-Embedded (FFPE) Tissue
-
Deparaffinization and Rehydration:
-
Immerse slides in Xylene: 2 x 5 minutes.
-
Immerse in 100% Ethanol: 2 x 3 minutes.
-
Immerse in 95% Ethanol: 1 x 3 minutes.
-
Immerse in 70% Ethanol: 1 x 3 minutes.
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) and heating in a pressure cooker, water bath, or microwave.[2] The optimal time and temperature should be determined empirically.
-
Allow slides to cool to room temperature.
-
-
Peroxidase Block (if using HRP-conjugated secondary):
-
Incubate slides in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.[5]
-
Rinse with PBS.
-
-
Blocking:
-
Primary Antibody Incubation:
-
Dilute the PRDM16 antibody to its optimal concentration in an antibody diluent.
-
Incubate slides with the primary antibody overnight at 4°C in a humidified chamber.[2]
-
-
Secondary Antibody Incubation:
-
Rinse slides with PBS.
-
Incubate with a biotinylated or polymer-based HRP-conjugated secondary antibody according to the manufacturer's instructions.
-
-
Detection:
-
Rinse slides with PBS.
-
Apply the detection reagent (e.g., Streptavidin-HRP followed by DAB substrate).
-
Monitor for color development.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through a graded series of ethanol and xylene.
-
Mount with a permanent mounting medium.
-
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting non-specific binding in IHC experiments.
References
- 1. Ablation of PRDM16 and Beige Adipose Causes Metabolic Dysfunction and a Subcutaneous to Visceral Fat Switch - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-PRDM16 antibody (ab106410) | Abcam [abcam.com]
- 3. rndsystems.com [rndsystems.com]
- 4. bosterbio.com [bosterbio.com]
- 5. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 6. qedbio.com [qedbio.com]
- 7. origene.com [origene.com]
- 8. bosterbio.com [bosterbio.com]
- 9. Antibody validation for protein expression on tissue slides: a protocol for immunohistochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. IHC Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
PRDM16 Functional Assays: Technical Support Center
Welcome to the technical support center for researchers working with PRDM16. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and inconsistencies encountered during functional assays involving PRDM16.
Frequently Asked Questions (FAQs)
Q1: We observe inconsistent results in our brown fat differentiation assays when overexpressing PRDM16. What are the potential causes?
A1: Inconsistent outcomes in PRDM16-mediated brown fat differentiation can stem from several factors. A critical aspect is the timing of PRDM16 expression. PRDM16 is most effective at inducing a brown fat phenotype when expressed in preadipocytes or myoblasts before or during the early stages of adipogenic differentiation.[1] Expression in mature white adipocytes often fails to induce a significant browning effect, even with robust PRDM16 expression.[1]
Another key consideration is the cellular context. PRDM16's function is highly dependent on its interaction with other transcription factors and co-activators. For instance, in myoblastic precursors, PRDM16 collaborates with C/EBP-β to initiate the brown fat program by inducing the expression of PPARγ.[2][3] Subsequently, PRDM16 coactivates PPARγ to drive the full differentiation program.[2][4] Therefore, the endogenous levels of these essential partners in your chosen cell line can significantly impact the outcome.
Finally, the specific isoform of PRDM16 used can have opposing effects. The full-length PRDM16 (fPRDM16) containing the PR domain is crucial for its role as a transcriptional regulator in brown fat differentiation, while shorter isoforms lacking this domain may have different or even antagonistic functions.[5]
Q2: Our PRDM16 reporter assays show high variability. How can we improve consistency?
A2: High variability in reporter assays can be attributed to several experimental variables. Firstly, the choice of reporter construct is crucial. PRDM16 often functions as a co-activator, so a simple reporter with PRDM16 binding sites might not be sufficient. A reporter driven by a promoter known to be regulated by a PRDM16-containing complex, such as the PGC-1α or UCP1 promoters, may yield more reliable results.[1]
The cellular context and the presence of co-factors are also critical. For example, the activation of the PGC-1α promoter by PRDM16 is enhanced in the presence of a differentiation-inducing cocktail or cAMP stimulus.[1] Furthermore, PRDM16's co-activation of PPARγ is augmented by PPARγ ligands like rosiglitazone.[4][6] Ensuring consistent treatment with such inducers is vital.
Lastly, transfection efficiency and plasmid ratios should be meticulously optimized and controlled for across experiments. Normalizing to a co-transfected control plasmid (e.g., Renilla luciferase) is standard practice but cannot fully compensate for large variations in the expression of the experimental plasmids.
Q3: We are having trouble detecting a physical interaction between PRDM16 and its binding partners using co-immunoprecipitation (Co-IP). What could be going wrong?
A3: Difficulties in detecting PRDM16 protein-protein interactions via Co-IP can arise from several technical challenges. The interaction itself might be transient or occur within a larger, less stable complex. Optimization of lysis and wash buffer conditions is critical to preserve the interaction without introducing non-specific binding.
The choice and quality of antibodies are paramount. Ensure your antibodies for both PRDM16 and its binding partner are validated for immunoprecipitation. Using a tagged version of PRDM16 (e.g., FLAG-tagged) can sometimes facilitate more efficient and specific pulldown.[7]
The timing of cell harvest and the specific cellular state can also influence the interaction. Some interactions may be more prominent during specific stages of differentiation or in response to particular stimuli. For example, PRDM16's interaction with the Mediator complex subunit MED1 is crucial for its function at brown fat-selective genes.[8]
Troubleshooting Guides
Table 1: Inconsistent Brown Fat Differentiation
| Observed Issue | Potential Cause | Recommended Solution |
| Low or no induction of brown fat markers (e.g., UCP1) despite PRDM16 overexpression. | PRDM16 expressed in mature adipocytes. | Transduce preadipocytes or stromal-vascular cells with PRDM16 prior to inducing differentiation.[1] |
| Low endogenous levels of essential co-factors (e.g., PPARγ, C/EBP-β) in the chosen cell line. | Co-express PRDM16 with its key binding partners. Verify the expression of these partners in your cell model.[2][4] | |
| Suboptimal differentiation cocktail. | Ensure the differentiation cocktail includes a cAMP-stimulating agent (e.g., IBMX, forskolin) to enhance the activity of the PRDM16-PGC-1α axis.[1] | |
| Variable lipid accumulation and morphology. | Heterogeneity in the starting cell population. | Use a well-characterized and homogenous cell line or primary cell population. Consider clonal selection if necessary. |
| Repression of white fat markers is not observed. | PRDM16 may require interaction with co-repressors like CtBPs to suppress the white fat gene program. | Verify the expression of known PRDM16 co-repressors in your cellular model.[9][10] |
Table 2: Variable Reporter Assay Results
| Observed Issue | Potential Cause | Recommended Solution |
| High background or low signal-to-noise ratio. | Inappropriate reporter construct. | Use a reporter driven by a promoter known to be responsive to the PRDM16 complex (e.g., PGC-1α, UCP1).[1] |
| Lack of necessary stimuli. | Include relevant stimuli in your assay, such as cAMP inducers for PGC-1α reporters or PPARγ ligands for PPAR-responsive reporters.[1][4] | |
| Inconsistent fold-induction across replicates. | Variable transfection efficiency. | Optimize transfection protocol and use a consistent ratio of reporter, effector, and normalization plasmids. |
| Cell density at transfection. | Plate cells at a consistent density to ensure uniform growth and transfection efficiency. | |
| Unexpected repression of the reporter. | Presence of repressive PRDM16 isoforms or interacting partners. | Use a full-length PRDM16 construct. Consider the cellular context and potential for recruitment of co-repressors.[5] |
Table 3: Failed Co-Immunoprecipitation (Co-IP)
| Observed Issue | Potential Cause | Recommended Solution |
| No detection of the binding partner in the PRDM16 immunoprecipitate. | Weak or transient interaction. | Optimize lysis and wash buffer stringency (e.g., lower salt concentration, milder detergent). Consider cross-linking with formaldehyde before lysis. |
| Antibody not suitable for IP. | Use an antibody validated for immunoprecipitation. Consider using a tagged version of PRDM16 for pulldown.[7] | |
| Low expression of interacting proteins. | Ensure that both PRDM16 and the binding partner are expressed at detectable levels in the input lysate. Overexpression of both proteins can sometimes help. | |
| High background with non-specific binding to beads. | Inadequate pre-clearing of the lysate. | Pre-clear the cell lysate with protein A/G beads before adding the specific antibody.[11] |
| Harsh lysis conditions. | Use a less stringent lysis buffer to minimize the release of non-specific proteins that can bind to the beads or antibody. |
Experimental Protocols
Protocol 1: Retroviral Transduction and Brown Adipocyte Differentiation of Preadipocytes
-
Cell Culture: Culture immortalized white fat preadipocytes (e.g., 3T3-L1) or primary stromal-vascular cells in growth medium (DMEM with 10% FBS).
-
Retroviral Transduction: Transduce sub-confluent preadipocytes with a retrovirus expressing PRDM16 or a control vector. Select transduced cells using an appropriate antibiotic (e.g., puromycin).
-
Induction of Differentiation: Once confluent, induce adipocyte differentiation by changing the medium to a differentiation cocktail. A typical cocktail includes DMEM with 10% FBS, 0.5 mM IBMX, 125 µM indomethacin, 1 µM dexamethasone, and 20 nM insulin. For assays involving PPARγ co-activation, 1 µM rosiglitazone can be included.[4]
-
Maintenance: After 2 days, replace the differentiation cocktail with a maintenance medium (DMEM with 10% FBS and 20 nM insulin). Refresh the maintenance medium every 2 days.
-
Analysis: Harvest cells at different time points (e.g., day 6 or 8) for analysis. Assess differentiation by Oil Red O staining for lipid accumulation and by qPCR for the expression of brown fat markers (e.g., Ucp1, Pgc-1α, Cidea) and general adipogenic markers (e.g., Pparg, Fabp4).
Protocol 2: Luciferase Reporter Assay for PRDM16 Co-activator Function
-
Cell Seeding: Seed a suitable cell line (e.g., COS-7 or brown fat preadipocytes) in 12-well plates.
-
Transfection: Co-transfect cells using a lipid-based transfection reagent (e.g., FuGENE6) with the following plasmids:
-
Firefly luciferase reporter construct (e.g., -2kb PGC-1α promoter-luciferase).
-
PRDM16 expression plasmid or empty vector control.
-
Expression plasmids for any relevant co-factors (e.g., PGC-1α, PPARγ).
-
Renilla luciferase plasmid for normalization.
-
-
Stimulation: 24 to 48 hours post-transfection, treat the cells with the appropriate stimulus if required (e.g., 100 µM forskolin for 4 hours to activate the cAMP pathway).[1]
-
Cell Lysis and Luciferase Assay: 48 hours post-transfection, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
Protocol 3: Co-Immunoprecipitation (Co-IP) for PRDM16 Interaction
-
Cell Culture and Lysis: Culture cells expressing FLAG-tagged PRDM16 and its potential binding partner. Lyse the cells in a non-denaturing lysis buffer (e.g., containing 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitors).
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G agarose beads.
-
Incubate the pre-cleared lysate with an anti-FLAG antibody or control IgG overnight at 4°C.
-
Add fresh protein A/G agarose beads to capture the antibody-protein complexes.
-
-
Washing: Wash the beads several times with the lysis buffer to remove non-specific binders.
-
Elution and Western Blotting: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluates by Western blotting using antibodies against the potential binding partner and PRDM16.
Visualizations
Caption: PRDM16 signaling pathway in brown fat differentiation.
Caption: Co-Immunoprecipitation experimental workflow.
Caption: Logical troubleshooting flow for PRDM16 assays.
References
- 1. Transcriptional Control of Brown Fat Determination by PRDM16 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Initiation of myoblast/brown fat switch through a PRDM16-C/EBP-β transcriptional complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | PRDM16 Regulating Adipocyte Transformation and Thermogenesis: A Promising Therapeutic Target for Obesity and Diabetes [frontiersin.org]
- 4. PRDM16 Controls a Brown Fat/Skeletal Muscle Switch - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | A PRDM16-driven signal regulates body composition in testosterone-treated hypogonadal men [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. PRDM16 binds MED1 and controls chromatin architecture to determine a brown fat transcriptional program - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PRDM16 represses the type I interferon response in adipocytes to promote mitochondrial and thermogenic programing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Functions of Prdm16 in thermogenic fat cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bosterbio.com [bosterbio.com]
Technical Support Center: PRDM16-Mediated Differentiation of Myoblasts to Brown Adipocytes
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the differentiation of myoblasts into brown adipocytes using PRDM16. This resource provides troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and insights into the underlying signaling pathways to help you navigate the complexities of this transdifferentiation process.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of PRDM16 in converting myoblasts to brown adipocytes?
A1: PRDM16 acts as a critical transcriptional co-regulator that functions as a molecular switch, directing myogenic precursors away from the skeletal muscle lineage and towards the brown adipocyte fate.[1][2] It achieves this by binding to and coactivating key transcription factors, primarily PPARγ (Peroxisome Proliferator-Activated Receptor Gamma) and C/EBP-β (CCAAT/Enhancer-Binding Protein Beta), which are master regulators of adipogenesis.[1][3][4][5] Ectopic expression of PRDM16 in myoblasts, such as C2C12 cells, is sufficient to induce a complete brown adipocyte phenotype, characterized by lipid accumulation and the expression of thermogenic genes like UCP1.[1][6]
Q2: Is PRDM16 expression alone sufficient to induce brown adipogenesis in myoblasts?
A2: While PRDM16 is a master regulator, its efficiency in promoting brown adipogenesis is significantly enhanced by, and in many cases dependent on, the activation of the PPARγ signaling pathway.[1][4][7] The use of PPARγ agonists, such as rosiglitazone, is crucial for robust differentiation.[1][4] Rosiglitazone activates PPARγ, which then works in concert with PRDM16 to drive the expression of genes required for brown adipocyte differentiation and function.[1]
Q3: What is the significance of the Myf5-positive lineage in this process?
A3: Brown adipocytes and skeletal muscle cells share a common developmental origin from Myf5-expressing precursor cells.[1][8] This shared lineage is a key reason why myoblasts are amenable to being reprogrammed into brown adipocytes by PRDM16. PRDM16 essentially hijacks the developmental trajectory of these bipotent progenitor cells, suppressing the myogenic program while activating the brown adipogenic program.[1]
Q4: Can other cell types besides myoblasts be converted to brown adipocytes by PRDM16?
A4: While myoblasts are a primary model for PRDM16-mediated transdifferentiation, studies have shown that forced expression of PRDM16 and C/EBP-β can also induce a brown fat program in naive fibroblastic cells, including skin fibroblasts from both mice and humans.[3][7]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low differentiation efficiency (few lipid droplets, low UCP1 expression) | Suboptimal PRDM16 expression: Insufficient levels of PRDM16 protein may not be enough to initiate the transcriptional cascade. | - Verify PRDM16 expression levels by Western blot or qPCR. - Optimize your transfection or transduction protocol to achieve higher expression. - Consider using a stronger promoter or a lentiviral system for stable expression. |
| Insufficient PPARγ activation: The activity of endogenous PPARγ may be too low. | - Ensure the presence and optimal concentration of a PPARγ agonist, like rosiglitazone (typically 0.5-2 µM), in your differentiation medium.[9][10] - Verify the activity of your rosiglitazone stock. | |
| Inappropriate cell density: Myoblasts require a certain level of confluence to initiate differentiation. | - Ensure C2C12 cells are fully confluent before initiating differentiation.[11][12] | |
| Myogenic program is still dominant: The repression of myogenic genes may be incomplete. | - Confirm the downregulation of myogenic markers like MyoD and Myogenin via qPCR.[1] - Ensure high and sustained PRDM16 expression. | |
| High cell death or detachment during differentiation | PRDM16 overexpression toxicity: Very high, non-physiological levels of PRDM16 can sometimes be detrimental to cells. | - Titrate the amount of your PRDM16 expression vector to find an optimal, non-toxic level. - Consider using an inducible expression system to control the timing and level of PRDM16 expression. |
| Harsh differentiation cocktail: Components of the induction medium can be stressful for the cells. | - Optimize the concentrations of dexamethasone, IBMX, and insulin in your adipogenic cocktail. - Ensure media changes are performed gently to avoid dislodging the cells. | |
| Differentiated cells appear more like white adipocytes (large, unilocular lipid droplets) | Incomplete brown fat program activation: While adipogenesis is occurring, the specific brown fat thermogenic program may not be fully activated. | - Increase the concentration of your PPARγ agonist or try a different one. - Stimulate the cAMP pathway with agents like forskolin in the later stages of differentiation to boost UCP1 expression.[1] - Ensure the co-expression of C/EBP-β with PRDM16, as this complex is critical for initiating the brown fat program.[3][5] |
| Inconsistent results between experiments | Variability in cell line: C2C12 cells can lose their differentiation potential at high passage numbers. | - Use low-passage C2C12 cells for your experiments. - Regularly check the myogenic differentiation capacity of your C2C12 stock.[12] |
| Reagent variability: The quality and activity of reagents like sera and growth factors can vary between batches. | - Test new batches of serum and other critical reagents before use in large-scale experiments. - Maintain a consistent source for your reagents. |
Experimental Protocols
Retroviral Transduction of PRDM16 into C2C12 Myoblasts
This protocol is adapted from studies demonstrating successful PRDM16-mediated differentiation.[1]
Materials:
-
C2C12 myoblasts
-
Growth Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Retroviral vector encoding PRDM16 (and a control vector, e.g., empty pMSCV).
-
Retrovirus packaging cell line (e.g., Plat-E).
-
Polybrene.
Procedure:
-
Virus Production: Transfect the retroviral vector into the packaging cell line according to the manufacturer's instructions. Harvest the virus-containing supernatant 48-72 hours post-transfection.
-
Transduction:
-
Plate C2C12 myoblasts at a density of 5 x 105 cells per 10 cm dish.
-
The following day, replace the growth medium with fresh medium containing the retroviral supernatant and 8 µg/mL polybrene.
-
Incubate for 24 hours.
-
Replace the virus-containing medium with fresh growth medium and allow the cells to recover for 24 hours.
-
-
Selection (if applicable): If your retroviral vector contains a selection marker (e.g., puromycin resistance), add the appropriate antibiotic to the growth medium to select for transduced cells.
Brown Adipocyte Differentiation of PRDM16-Expressing C2C12 Cells
Materials:
-
PRDM16-expressing C2C12 cells (from Protocol 1).
-
Growth Medium (as above).
-
Differentiation Induction Medium: Growth medium supplemented with 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, 1 µg/mL insulin, and 1 µM rosiglitazone.
-
Differentiation Maintenance Medium: Growth medium supplemented with 1 µg/mL insulin and 1 µM rosiglitazone.
Procedure:
-
Seeding: Plate the PRDM16-expressing C2C12 cells in the desired culture vessel and grow them to 100% confluence in Growth Medium.
-
Induction (Day 0): Two days post-confluence, replace the Growth Medium with Differentiation Induction Medium.
-
Maintenance (Day 2 onwards): After 48 hours, replace the Induction Medium with Differentiation Maintenance Medium.
-
Feeding: Replace the Differentiation Maintenance Medium every 2 days.
-
Analysis: Lipid droplet formation is typically visible by day 4-6. The cells can be harvested for analysis (Oil Red O staining, qPCR, Western blot) between day 6 and day 8.[1][3]
Oil Red O Staining for Lipid Droplet Visualization
This protocol provides a method to visualize the accumulation of neutral lipids in differentiated adipocytes.
Materials:
-
Differentiated cells in a culture plate.
-
Phosphate-Buffered Saline (PBS).
-
10% Formalin.
-
60% Isopropanol.
-
Oil Red O Staining Solution (0.5% Oil Red O in isopropanol, diluted 3:2 with water and filtered).
Procedure:
-
Wash: Gently wash the cells twice with PBS.
-
Fixation: Add 10% formalin to the cells and incubate for 30-60 minutes at room temperature.[13]
-
Wash: Discard the formalin and wash the cells twice with distilled water.
-
Dehydration: Add 60% isopropanol and incubate for 5 minutes.[13]
-
Staining: Remove the isopropanol and add the Oil Red O working solution, ensuring the cells are completely covered. Incubate for 10-20 minutes at room temperature.[13]
-
Wash: Remove the staining solution and wash the cells 3-4 times with distilled water until the excess stain is gone.
-
Visualization: Add PBS to the wells to prevent drying and visualize the red-stained lipid droplets under a microscope.
Immunofluorescence for UCP1
This protocol allows for the specific detection of the brown fat marker UCP1.
Materials:
-
Differentiated cells on coverslips.
-
PBS.
-
4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization Buffer: 0.25% Triton X-100 in PBS.
-
Blocking Buffer: 5% Goat Serum in PBS.
-
Primary antibody against UCP1.
-
Fluorescently-labeled secondary antibody.
-
DAPI (for nuclear counterstaining).
-
Mounting medium.
Procedure:
-
Wash: Gently wash the cells on coverslips twice with PBS.
-
Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash: Wash three times with PBS.
-
Permeabilization: Incubate with Permeabilization Buffer for 10 minutes.
-
Wash: Wash three times with PBS.
-
Blocking: Incubate with Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody: Incubate with the primary UCP1 antibody (diluted in Blocking Buffer) overnight at 4°C.
-
Wash: Wash three times with PBS.
-
Secondary Antibody: Incubate with the fluorescently-labeled secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature, protected from light.
-
Wash: Wash three times with PBS, protected from light.
-
Counterstain: Incubate with DAPI for 5 minutes.
-
Wash: Wash twice with PBS.
-
Mounting: Mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize the fluorescence using a suitable microscope.
Quantitative Data Summary
The following tables summarize the typical changes in gene expression observed during PRDM16-mediated differentiation of myoblasts to brown adipocytes. The data is compiled from multiple studies and represents approximate fold changes.
Table 1: Upregulation of Adipogenic and Thermogenic Markers
| Gene | Function | Approximate Fold Increase | Reference |
| PPARγ | Master regulator of adipogenesis | 20-fold | [1][6] |
| aP2 (FABP4) | Fatty acid binding protein | 250-fold | [1][6] |
| Adiponectin | Adipokine | >100-fold | [1] |
| UCP1 | Uncoupling protein 1, key thermogenic marker | >1000-fold | [1][6] |
| PGC-1α | Coactivator of mitochondrial biogenesis and thermogenesis | >10-fold | [1] |
| CIDEA | Regulator of lipid droplet size and thermogenesis | >30,000-fold | [1][6] |
| Elovl3 | Fatty acid elongase, brown fat marker | >30,000-fold | [1][6] |
Table 2: Downregulation of Myogenic Markers
| Gene | Function | Approximate Fold Decrease | Reference |
| MyoD | Myogenic determination factor | Significant decrease | [1][6] |
| Myogenin | Myogenic differentiation factor | Significant decrease | [1][6] |
| MyHC | Myosin Heavy Chain | Significant decrease | [1] |
| MCK | Muscle Creatine Kinase | Significant decrease | [1] |
Signaling Pathways and Experimental Workflows
PRDM16-Mediated Myoblast to Brown Adipocyte Differentiation Pathway
References
- 1. PRDM16 Controls a Brown Fat/Skeletal Muscle Switch - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Initiation of myoblast/brown fat switch through a PRDM16-C/EBP-β transcriptional complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Directly targeting PRDM16 in thermogenic adipose tissue to treat obesity and its related metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | PRDM16 Regulating Adipocyte Transformation and Thermogenesis: A Promising Therapeutic Target for Obesity and Diabetes [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Directly targeting PRDM16 in thermogenic adipose tissue to treat obesity and its related metabolic diseases [frontiersin.org]
- 8. Frontiers | The autophagic regulation of rosiglitazone-promoted adipocyte browning [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Rosiglitazone Enhances Browning Adipocytes in Association with MAPK and PI3-K Pathways During the Differentiation of Telomerase-Transformed Mesenchymal Stromal Cells into Adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. encodeproject.org [encodeproject.org]
- 12. Cell Culture Academy [procellsystem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Culture Conditions for PRDM16-Expressing Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with PRDM16-expressing cells. The information is tailored for researchers, scientists, and drug development professionals to help navigate common challenges encountered during cell culture and experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of PRDM16 and how does it affect cell behavior in culture?
PRDM16 is a crucial transcriptional co-regulator that plays a significant role in cell fate decisions.[1][2] In adipocytes, it acts as a switch between brown fat and skeletal muscle lineages.[1][2] When overexpressed, it promotes the characteristics of brown adipocytes, including increased mitochondrial biogenesis and uncoupled respiration.[3][4] Conversely, depletion of PRDM16 in brown fat precursors can lead to a loss of brown fat characteristics and an increase in muscle-specific gene expression.[1][2] In neural stem cells, PRDM16 is involved in regulating the balance between proliferation and differentiation, often in conjunction with BMP signaling.[5][6] Its expression levels can therefore significantly impact the morphological and metabolic phenotype of your cells in culture.
Q2: I am not seeing the expected phenotypic changes after overexpressing PRDM16 in my cells. What could be the issue?
Several factors could contribute to this. First, confirm successful transduction and expression of PRDM16 at both the mRNA and protein levels. It's important to note that PRDM16 protein levels can be regulated post-translationally.[7] The timing of PRDM16 expression is also critical; for instance, in adipocytes, introducing PRDM16 before differentiation is crucial for it to effectively activate the brown fat gene program.[3] Additionally, the cellular context matters. PRDM16's function is often dependent on its interaction with other proteins like PPARγ, PGC-1α, and CtBPs.[3][8] Ensure that your cell type expresses these necessary co-factors.
Q3: My PRDM16-expressing cells are showing poor viability or altered proliferation rates. Is this normal?
The effect of PRDM16 on cell proliferation is context-dependent. In some cancer cell lines, such as papillary thyroid cancer, overexpression of PRDM16 has been shown to inhibit cell proliferation and migration.[9] In neural stem cells, PRDM16, in cooperation with BMP signaling, promotes cell cycle exit and quiescence.[6] Therefore, a decrease in proliferation rate in these contexts might be an expected outcome of PRDM16 expression. However, if you observe widespread cell death, it is crucial to optimize your culture conditions, including media components and seeding density.
Q4: What are the key signaling pathways I should be aware of when working with PRDM16-expressing cells?
PRDM16 is known to interact with several key signaling pathways. In neural stem cells, it functions as a co-repressor in the BMP signaling pathway to suppress proliferation.[5][6] It has also been implicated in the regulation of Wnt signaling.[5] In adipocytes, PRDM16 interacts with the PPARγ signaling pathway to drive brown fat differentiation.[1][2] Additionally, PRDM16 can suppress the type I interferon response in adipocytes, which is important for maintaining mitochondrial function.[10][11]
Troubleshooting Guides
Problem 1: Low Efficiency of Brown Adipocyte Differentiation in PRDM16-Overexpressing Preadipocytes
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Suboptimal Differentiation Cocktail | Ensure the use of a well-established brown fat differentiation cocktail. Key components often include insulin, T3, and a PPARγ agonist like rosiglitazone.[3] Refer to the detailed protocol below. |
| Timing of PRDM16 Induction | Induce PRDM16 expression in preadipocytes before initiating differentiation. Expression in mature white fat cells may not efficiently induce a brown fat phenotype.[3] |
| Low Expression of Co-factors | Verify the expression of essential co-factors like PPARγ and PGC-1α in your cell line. PRDM16's function is dependent on these interactions.[1][3] |
| Cell Line Suitability | Some preadipocyte cell lines may be more amenable to brown fat differentiation than others. Consider testing different lines if issues persist. |
Experimental Workflow for Brown Adipocyte Differentiation
Workflow for inducing brown adipocyte differentiation.
Problem 2: Inconsistent Results in Neural Stem Cell (NSC) Proliferation Assays
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Variable PRDM16 Expression | Ensure consistent and robust expression of PRDM16. Lentiviral transduction can be used to achieve stable expression.[5] Note that endogenous PRDM16 protein may be undetectable in cultured NSCs despite high mRNA levels, necessitating overexpression for functional studies.[5] |
| Inconsistent BMP Signaling Activation | The effect of PRDM16 on NSC proliferation is often linked to BMP signaling.[5][6] Ensure consistent concentrations of BMP ligands (e.g., BMP4) in your culture medium if studying this interaction. |
| Cell Seeding Density | NSC proliferation is sensitive to cell density. Maintain consistent seeding densities across experiments to ensure reproducible results. |
| Passage Number | High passage numbers can lead to changes in NSC behavior. Use low-passage cells for all experiments. |
Signaling Pathway: PRDM16 and BMP in Neural Stem Cells
PRDM16 and BMP signaling in NSC proliferation.
Experimental Protocols
Protocol 1: Retroviral Transduction and Differentiation of Preadipocytes
This protocol is adapted from studies on PRDM16-induced brown fat differentiation.[3]
Materials:
-
Preadipocyte cell line (e.g., 3T3-L1, primary stromal vascular fraction)
-
Retroviral vector expressing PRDM16 or control vector
-
Transfection reagent
-
Packaging cell line (e.g., HEK293T)
-
Polybrene
-
Puromycin (or other selection antibiotic)
-
Growth Medium: DMEM with 10% Fetal Bovine Serum (FBS)
-
Differentiation Induction Medium (Day 0-2): DMEM with 10% FBS, 0.5 mM IBMX, 125 nM indomethacin, 2 µg/mL dexamethasone, 850 nM insulin, 1 nM T3, and 1 µM rosiglitazone.
-
Differentiation Maintenance Medium (Day 2+): DMEM with 10% FBS, 850 nM insulin, 1 nM T3, and 1 µM rosiglitazone.
Procedure:
-
Virus Production: Co-transfect the packaging cell line with the retroviral vector and packaging plasmids. Harvest the virus-containing supernatant 48-72 hours post-transfection.
-
Transduction: Plate preadipocytes to be 50-60% confluent. Add the viral supernatant to the cells in the presence of 8 µg/mL polybrene.
-
Selection: 48 hours post-transduction, begin selection with the appropriate antibiotic (e.g., 2 µg/mL puromycin) until non-transduced control cells are eliminated.
-
Expansion: Expand the stable PRDM16-expressing and control cell lines.
-
Differentiation:
-
Plate the cells and grow to confluence (Day -2).
-
Two days post-confluence (Day 0), replace the growth medium with Differentiation Induction Medium.
-
On Day 2, replace the medium with Differentiation Maintenance Medium.
-
Replenish the Maintenance Medium every 2 days.
-
-
Analysis: Analyze the cells at Day 6-8 of differentiation. Assess lipid accumulation by Oil Red O staining and measure the expression of brown fat markers (e.g., UCP1, Cidea, PGC-1α) by qPCR.
Protocol 2: Lentiviral Overexpression of PRDM16 in Neural Stem Cells (NSCs)
This protocol is based on methods used to study PRDM16 function in NSCs.[5]
Materials:
-
Primary NSCs or an NSC cell line
-
Lentiviral vector expressing PRDM16 (e.g., pCDH vector)
-
Packaging and envelope plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells
-
Transfection reagent
-
NSC Proliferation Medium: As recommended by the supplier (e.g., STEMCELL Technologies NeuroCult™).
-
Puromycin
Procedure:
-
Virus Production: Co-transfect HEK293T cells with the lentiviral expression vector and packaging plasmids. Collect the lentivirus-containing supernatant at 48 and 72 hours post-transfection.
-
Transduction: Plate NSCs at a suitable density. Add the concentrated lentiviral supernatant to the NSC culture.
-
Selection: 48 hours after transduction, add puromycin to the culture medium to select for transduced cells. Maintain selection for at least three passages.
-
Expansion and Analysis: Expand the selected PRDM16-overexpressing (PRDM16_OE) and control NSCs. Confirm overexpression using RT-qPCR and Western blotting or immunofluorescence for the PRDM16 protein.
-
Functional Assays: Use the PRDM16_OE and control NSCs for proliferation assays (e.g., EdU incorporation) or differentiation studies.
Quantitative Data Summary
Table 1: Effect of PRDM16 Overexpression on Gene Expression in Adipocytes
| Gene | Fold Change (PRDM16 vs. Control) | Function | Reference |
| UCP1 | ~20-fold increase with cAMP | Thermogenesis | [3] |
| PGC-1α | Significant increase | Mitochondrial Biogenesis, Thermogenesis | [3] |
| Cidea | Significant increase | Regulator of UCP1 activity | [3] |
| Resistin | Decreased | White fat marker | [3] |
Table 2: Impact of PRDM16 on Respiration in Adipocytes
| Respiration Parameter | Change with PRDM16 Expression | Reference |
| Total Respiration | ~40% increase | [3] |
| Uncoupled Respiration | ~2-fold increase | [3] |
| Total Respiration (with cAMP) | ~70% increase | [3] |
References
- 1. researchgate.net [researchgate.net]
- 2. PRDM16 Controls a Brown Fat/Skeletal Muscle Switch - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transcriptional Control of Brown Fat Determination by PRDM16 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PRDM16 functions as a co-repressor in the BMP pathway to suppress neural stem cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PRDM16 functions as a co-repressor in the BMP pathway to suppress neural stem cell proliferation | eLife [elifesciences.org]
- 7. Post-translational control of beige fat biogenesis by PRDM16 stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | PRDM16 Regulating Adipocyte Transformation and Thermogenesis: A Promising Therapeutic Target for Obesity and Diabetes [frontiersin.org]
- 9. Frontiers | PRDM16 Inhibits Cell Proliferation and Migration via Epithelial-to-Mesenchymal Transition by Directly Targeting Pyruvate Carboxylase in Papillary Thyroid Cancer [frontiersin.org]
- 10. embopress.org [embopress.org]
- 11. PRDM16 represses the type I interferon response in adipocytes to promote mitochondrial and thermogenic programing - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting variability in PRDM16 qPCR results
Welcome to the technical support center for PRDM16 qPCR. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot variability in PRDM16 quantitative PCR results. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is a typical Ct value range for PRDM16?
A1: The acceptable range for Ct values in qPCR is generally between 15 and 35.[1] A higher initial template concentration results in a lower Ct value.[1] If your Ct values for PRDM16 are consistently very high (e.g., >35) or undetectable, it may indicate low expression of the gene in your samples or an issue with the experimental setup.[1][2]
Q2: My qPCR efficiency for PRDM16 is outside the acceptable range. What should I do?
A2: The ideal qPCR efficiency should be between 90% and 110% (a slope between -3.6 and -3.1 in the standard curve).[3] If your efficiency is poor, it could be due to suboptimal primer design, the presence of PCR inhibitors, or inaccurate pipetting.[4] Consider redesigning your primers or further purifying your RNA samples.[4] Efficiencies exceeding 100% might indicate the presence of primer-dimers or other non-specific amplification products.[5]
Q3: Which reference genes are recommended for normalizing PRDM16 expression?
A3: The choice of reference gene is critical and can vary depending on the tissue or cell type being studied. It is essential to validate the stability of reference genes for your specific experimental conditions. For studies involving PRDM16 in:
-
Brown Adipose Tissue: Tbp (TATA-binding protein) has been used as an internal normalization control.[6]
-
Kidney Cancer Cells: RPLPO1 has been used as a reference gene.[7]
-
General Cancer Stem Cell Studies: A panel of genes including TBP, YWHAZ, PPIA, and HMBS have been identified as stable.[8] It is often recommended to use at least two validated reference genes for accurate normalization.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common sources of variability in PRDM16 qPCR results.
Guide 1: High Variability Between Technical Replicates
High variability between technical replicates for the same sample suggests issues with the accuracy and consistency of your qPCR setup.
| Possible Cause | Recommended Action |
| Pipetting Errors | Inconsistent volumes of template, primers, or master mix can lead to significant Ct value variations.[9] Ensure your pipettes are calibrated and use proper pipetting techniques. Preparing a master mix for all reactions can improve consistency.[9] |
| Incomplete Mixing | Ensure all reaction components, especially the master mix and the sample in the well, are thoroughly mixed before running the PCR. Centrifuge the plate briefly to bring all liquids to the bottom of the wells. |
| Well Position Effects | Temperature gradients across the thermal cycler block can cause variability. Distribute your replicates across the plate rather than clustering them together. |
| Low Template Copy Number | At very low concentrations of PRDM16, stochastic effects during the initial amplification cycles can lead to higher variability. If possible, increase the amount of template in the reaction. |
Guide 2: Inconsistent Results Between Biological Replicates
Variability between different biological samples can be due to true biological differences or technical inconsistencies in sample processing.
| Possible Cause | Recommended Action |
| RNA Quality and Integrity | Degraded or impure RNA is a major source of variability in qPCR results.[3][10] Assess RNA quality using spectrophotometry (A260/280 and A260/230 ratios) and integrity via gel electrophoresis or a bioanalyzer.[11][12] Compromised RNA quality can lead to unreliable gene expression results.[3][10][13] |
| Inefficient cDNA Synthesis | The efficiency of the reverse transcription step can vary between samples. Ensure consistent amounts of high-quality RNA are used for cDNA synthesis and use a reliable reverse transcription kit. |
| Presence of PCR Inhibitors | Contaminants from the sample source or RNA extraction process can inhibit the PCR reaction.[4][14] Consider including an inhibitor control or testing serial dilutions of your template to see if inhibition is present.[4] |
| Inappropriate Reference Gene | Using an unstable reference gene for normalization will introduce significant error. Validate your reference gene(s) across your different experimental conditions to ensure their expression is stable. |
Guide 3: No Amplification or Very High Ct Values
The absence of a signal or a very late amplification can be frustrating. This troubleshooting guide will help you pinpoint the cause.
| Possible Cause | Recommended Action |
| Poor Primer Design | Primers may not be specific to PRDM16 or may have secondary structures that prevent efficient binding.[3] Use primer design software and validate primer specificity with a melt curve analysis and by running the product on a gel.[1] |
| Suboptimal Annealing Temperature | The annealing temperature may be too high for efficient primer binding. Perform a temperature gradient qPCR to determine the optimal annealing temperature for your PRDM16 primers. |
| Low PRDM16 Expression | PRDM16 may be expressed at very low levels or not at all in your samples.[2] Use a positive control (a sample known to express PRDM16) to confirm that the assay is working. |
| Degraded Reagents | Primers, probes, or the master mix may have degraded due to improper storage or multiple freeze-thaw cycles. Use fresh aliquots of all reagents. |
Experimental Protocols
RNA Quality Assessment
-
Spectrophotometry: Measure the absorbance at 260 nm and 280 nm to assess purity. An A260/280 ratio of ~2.0 is generally considered pure for RNA. The A260/230 ratio should be between 2.0 and 2.2, as lower values may indicate the presence of contaminants.
-
Agarose Gel Electrophoresis: Visualize RNA integrity by running an aliquot of the RNA sample on a denaturing agarose gel. Intact total RNA will show two distinct ribosomal RNA (rRNA) bands (28S and 18S).[12] Smearing can indicate RNA degradation.[11][12]
qPCR Primer Design and Validation
-
Design: Use primer design software to create primers for PRDM16 with a GC content of 40-60% and a melting temperature (Tm) between 60-65°C.[15] Aim for an amplicon length of 70-150 base pairs.[15]
-
Validation:
-
Melt Curve Analysis: Perform a melt curve analysis at the end of the qPCR run. A single, sharp peak indicates specific amplification. Multiple peaks suggest non-specific products or primer-dimers.
-
Standard Curve: Create a serial dilution of a sample with known PRDM16 expression to generate a standard curve. The slope of the standard curve is used to calculate the PCR efficiency.[4] An R² value >0.99 indicates high linearity.[4]
-
Visualizations
Caption: A workflow diagram for troubleshooting variability in PRDM16 qPCR results.
Caption: A logical pathway for accurate PRDM16 qPCR data analysis.
References
- 1. RePORT ⟩ RePORTER [reporter.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Regulation of the brown and white fat gene programs through a PRDM16/CtBP transcriptional complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selection of Stable Reference Genes for Gene Expression Studies in Activated and Non-Activated PBMCs Under Normoxic and Hypoxic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prdm16 is required for the maintenance of brown adipocyte identity and function in adult mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PRDM16 suppresses HIF-targeted gene expression in kidney cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification and Validation of Housekeeping Genes for Gene Expression Analysis of Cancer Stem Cells | PLOS One [journals.plos.org]
- 9. PRDM16 PR/SET domain 16 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 10. PRDM16 Controls a Brown Fat/Skeletal Muscle Switch - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PRDM16, a new kid on the block in cardiovascular health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Prdm16 determines the thermogenic program of subcutaneous white adipose tissue in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of reference genes for qPCR analysis during hASC long culture maintenance | PLOS One [journals.plos.org]
- 15. PRDM16 | Cancer Genetics Web [cancerindex.org]
PRDM16 Protein Stability Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing PRDM16 protein stability.
Frequently Asked Questions (FAQs)
Q1: My PRDM16 protein levels are consistently low in my cell line. What are the potential causes and how can I increase them?
A1: Low PRDM16 protein levels can be attributed to rapid protein degradation, primarily through the ubiquitin-proteasome system. Key factors influencing PRDM16 stability include:
-
Ubiquitination: The CUL2–APPBP2 E3 ubiquitin ligase complex is a primary driver of PRDM16 polyubiquitination and subsequent degradation.[1][2][3][4][5][6][7][8][9] The peptidyl prolyl isomerase (Pin1) also facilitates the ubiquitination and degradation of PRDM16.[3][4][10][11]
-
SUMOylation: Conversely, SUMOylation of PRDM16 at lysine 917 by the SUMO E3 ligase CBX4 can prevent its ubiquitination and degradation.[3][4]
-
Protein-Protein Interactions: Interaction with proteins like EHMT1 and PPARγ can enhance PRDM16 stability.[3][4][12]
To increase PRDM16 protein levels, consider the following strategies:
-
Inhibition of the Ubiquitin-Proteasome System: Treat cells with a proteasome inhibitor like MG132 to block the degradation of ubiquitinated proteins. For more targeted inhibition of the E3 ligase complex responsible for PRDM16 degradation, consider using MLN4924 (pevonedistat), which inhibits neddylation required for cullin-RING ligase activity.[1]
-
Genetic Knockdown of Degradation Machinery: Utilize shRNA or CRISPR/Cas9 to deplete components of the CUL2–APPBP2 complex (e.g., CUL2 or APPBP2) or Pin1.[1][3][4]
-
Enhancing Stabilizing Interactions: Overexpress proteins known to stabilize PRDM16, such as EHMT1.[3][4] Treatment with PPARγ agonists like rosiglitazone can also enhance the interaction between PPARγ and PRDM16, leading to increased stability.[3][12]
Q2: I am trying to study the effect of a compound on PRDM16 stability, but I am unsure which experimental assay is most appropriate.
A2: The choice of assay depends on the specific question you are asking. Here are some key experiments to assess protein stability:
-
Cycloheximide (CHX) Chase Assay: This is the gold-standard method to determine the half-life of a protein. Cells are treated with CHX to inhibit new protein synthesis, and the decay of the existing protein pool is monitored over time by immunoblotting.
-
Ubiquitination Assay: To determine if your compound affects the ubiquitination status of PRDM16, you can perform an in vivo or in vitro ubiquitination assay. This typically involves immunoprecipitating PRDM16 and then immunoblotting for ubiquitin.
-
Co-Immunoprecipitation (Co-IP): To investigate if your compound alters the interaction of PRDM16 with known stabilizing or destabilizing proteins (e.g., CUL2-APPBP2, EHMT1, PPARγ), Co-IP followed by immunoblotting is the appropriate method.
Q3: I observe changes in PRDM16 mRNA levels but not protein levels. What could be the reason?
A3: Discrepancies between mRNA and protein levels often point towards post-transcriptional or post-translational regulation. In the case of PRDM16, while transcriptional regulation is important, its protein stability is a critical control point.[10][11] If mRNA levels are altered but protein levels remain constant, it could suggest a compensatory mechanism affecting protein degradation. For instance, an increase in mRNA might be counteracted by an increase in the activity of the CUL2–APPBP2 E3 ligase complex. Conversely, a decrease in mRNA could be compensated by enhanced protein stability. It is crucial to investigate the post-translational modifications of PRDM16, such as ubiquitination and SUMOylation, to understand this discrepancy.
Troubleshooting Guides
Issue 1: Inconsistent results in Cycloheximide (CHX) Chase Assays for PRDM16 half-life.
| Potential Cause | Troubleshooting Suggestion |
| Suboptimal CHX concentration or treatment time. | Titrate the CHX concentration to ensure complete inhibition of protein synthesis without causing excessive cytotoxicity. Optimize the time points for sample collection based on the expected half-life of PRDM16. |
| Cell density and health variability. | Ensure consistent cell seeding density and monitor cell health throughout the experiment. Stressed or overly confluent cells can have altered protein turnover rates. |
| Inefficient protein extraction. | Use a lysis buffer containing protease and phosphatase inhibitors to prevent post-lysis degradation of PRDM16. |
| Poor antibody quality for immunoblotting. | Validate the specificity of your PRDM16 antibody. Use a loading control (e.g., β-actin, GAPDH) to normalize for protein loading. |
Issue 2: Difficulty in detecting PRDM16 ubiquitination.
| Potential Cause | Troubleshooting Suggestion |
| Low abundance of ubiquitinated PRDM16. | Treat cells with a proteasome inhibitor (e.g., MG132) for a few hours before cell lysis to allow for the accumulation of ubiquitinated proteins. |
| Inefficient immunoprecipitation. | Optimize the antibody concentration and incubation time for immunoprecipitation. Ensure the lysis buffer is compatible with preserving protein-protein interactions and ubiquitination. |
| Deubiquitinase (DUB) activity. | Include a DUB inhibitor, such as N-ethylmaleimide (NEM), in your lysis buffer to prevent the removal of ubiquitin chains from PRDM16 post-lysis. |
| Low transfection efficiency of ubiquitin constructs. | If overexpressing tagged ubiquitin, verify the transfection efficiency. |
Quantitative Data Summary
Table 1: Effect of CUL2 Depletion on PRDM16 Protein Half-life
| Condition | PRDM16 Half-life (hours) | Reference |
| Control (scrambled shRNA) | 4.2 | [1] |
| Cul2 depletion (shRNA 1) | 13.1 | [1] |
| Cul2 depletion (shRNA 2) | 14.4 | [1] |
Key Experimental Protocols
Cycloheximide (CHX) Chase Assay for PRDM16 Stability
Objective: To determine the half-life of PRDM16 protein.
Materials:
-
Cells expressing PRDM16
-
Complete cell culture medium
-
Cycloheximide (CHX) stock solution (e.g., 100 mg/mL in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and buffers
-
PVDF membrane
-
Primary antibodies (anti-PRDM16, anti-loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in multiple plates or wells to have a separate dish for each time point.
-
Grow cells to the desired confluency (e.g., 70-80%).
-
Treat the cells with CHX at a final concentration of 50-100 µg/mL. The time of addition is considered t=0.
-
Harvest cells at various time points (e.g., 0, 2, 4, 8, 12 hours) after CHX addition.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Resolve equal amounts of protein from each time point by SDS-PAGE and transfer to a PVDF membrane.
-
Perform immunoblotting with antibodies against PRDM16 and a loading control.
-
Develop the blots using a chemiluminescent substrate and image the results.
-
Quantify the band intensities for PRDM16 and the loading control. Normalize the PRDM16 signal to the loading control for each time point.
-
Plot the normalized PRDM16 intensity versus time. The time point at which the PRDM16 level is reduced to 50% of the initial level (t=0) is the half-life.
In Vivo Ubiquitination Assay
Objective: To assess the ubiquitination status of PRDM16 in cells.
Materials:
-
Cells co-transfected with expression vectors for tagged PRDM16 and HA-tagged ubiquitin (or endogenous PRDM16)
-
MG132 (proteasome inhibitor)
-
Lysis buffer (containing 1% SDS for initial denaturation)
-
Dilution buffer (e.g., Triton X-100 based buffer without SDS)
-
Anti-PRDM16 antibody for immunoprecipitation
-
Protein A/G agarose beads
-
Wash buffer
-
SDS-PAGE sample buffer
-
Primary antibodies (anti-HA for tagged ubiquitin, or anti-ubiquitin; anti-PRDM16)
-
HRP-conjugated secondary antibodies
Procedure:
-
Transfect cells with the appropriate expression vectors.
-
4-6 hours before harvesting, treat the cells with 10-20 µM MG132.
-
Lyse the cells in a denaturing lysis buffer containing SDS to disrupt protein-protein interactions. Boil the lysates for 10 minutes.
-
Dilute the lysates 10-fold with a dilution buffer that does not contain SDS to reduce the SDS concentration and allow for antibody binding.
-
Incubate the diluted lysates with an anti-PRDM16 antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose beads and incubate for another 2-4 hours.
-
Wash the beads extensively with wash buffer.
-
Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.
-
Analyze the eluates by SDS-PAGE and immunoblotting with an anti-HA or anti-ubiquitin antibody to detect ubiquitinated PRDM16, and with an anti-PRDM16 antibody to confirm successful immunoprecipitation.
Signaling Pathways and Experimental Workflows
Caption: Regulation of PRDM16 protein stability by ubiquitination and stabilizing factors.
Caption: Experimental workflow for a Cycloheximide (CHX) chase assay.
Caption: Workflow for an in vivo ubiquitination assay.
References
- 1. Post-translational control of beige fat biogenesis by PRDM16 stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Directly targeting PRDM16 in thermogenic adipose tissue to treat obesity and its related metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Directly targeting PRDM16 in thermogenic adipose tissue to treat obesity and its related metabolic diseases [frontiersin.org]
- 5. Post-translational control of beige fat biogenesis by PRDM16 stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. experts.umn.edu [experts.umn.edu]
- 7. sochob.cl [sochob.cl]
- 8. [PDF] Post-translational control of beige fat biogenesis by PRDM16 stabilization | Semantic Scholar [semanticscholar.org]
- 9. Post-translational control of beige fat biogenesis by PRDM16 stabilization. | Broad Institute [broadinstitute.org]
- 10. Frontiers | PRDM16 Regulating Adipocyte Transformation and Thermogenesis: A Promising Therapeutic Target for Obesity and Diabetes [frontiersin.org]
- 11. PRDM16 Regulating Adipocyte Transformation and Thermogenesis: A Promising Therapeutic Target for Obesity and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Functions of Prdm16 in thermogenic fat cells - PMC [pmc.ncbi.nlm.nih.gov]
addressing poor transfection efficiency with PRDM16 plasmids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges with PRDM16 plasmid transfection, a common issue given the large size of the PRDM16 coding sequence.
Frequently Asked Questions (FAQs)
Q1: Why is transfecting PRDM16 plasmids often challenging?
The primary challenge in transfecting PRDM16 plasmids is their large size. The coding sequence for PRDM16 is substantial, resulting in a large overall plasmid size, which is known to negatively impact transfection efficiency. Larger DNA molecules face greater difficulty crossing the cell membrane and entering the nucleus.
Q2: What is the typical cellular localization of the PRDM16 protein?
PRDM16 is a transcription factor that primarily localizes to the nucleus.[1][2] It can also be found in the nucleoplasm, nuclear bodies, and the cytosol.[1]
Q3: How soon after transfection can I expect to detect PRDM16 expression?
Protein expression is typically detectable as early as 4 hours post-transfection, with maximal expression generally observed 48 hours post-transfection. However, the optimal time for analysis should be determined empirically for your specific cell type and experimental setup.
Q4: Could overexpression of PRDM16 be toxic to my cells?
While there is no direct evidence of acute cytotoxicity immediately following transfection, it's always a good practice to monitor cell health post-transfection. Significant cell death is more likely a result of the transfection procedure itself rather than PRDM16-specific toxicity. Including a positive control, such as a GFP-expressing plasmid, can help differentiate between general transfection issues and gene-specific effects.
Q5: What are the known interaction partners of PRDM16?
PRDM16 is a transcriptional coregulator that interacts with several other proteins to exert its function. Known interaction partners include:
-
Transcription Factors and Cofactors: PPARγ, C/EBPβ, PGC-1α, CtBP1/2, and EHMT1.[3]
-
Mediator Complex: Interacts directly with the MED1 subunit.[4][5]
-
SREBP Pathway: Interacts with the nuclear forms of SREBP1/2.[3][6]
-
NuRD Chromatin Remodeling Complex. [7]
-
SMAD proteins: Anchors SMAD proteins at specific genomic regions.[2]
Troubleshooting Guide
Low or No Transfection Efficiency
Problem: After transfection, very few or no cells express the PRDM16 protein.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low transfection efficiency.
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Poor Plasmid Quality | - Purity: Ensure your plasmid preparation has an A260/A280 ratio between 1.8 and 2.0. Use an endotoxin-free plasmid purification kit, as endotoxins can significantly reduce transfection efficiency. - Integrity: Verify the plasmid integrity by running it on an agarose gel. The majority of the plasmid should be in the supercoiled form. |
| Suboptimal Cell Health | - Viability: Use cells that are >90% viable for transfection. - Confluency: Aim for a cell confluency of 70-90% at the time of transfection. Overly confluent or sparse cultures can lead to poor results. - Passage Number: Use low-passage number cells (ideally <50 passages), as cells can become more difficult to transfect over time. |
| Inefficient Transfection Method | - Reagent Selection: For large plasmids like PRDM16, consider using transfection reagents specifically designed for high efficiency and large DNA constructs, such as Lipofectamine 3000 or other modern lipid-based reagents.[8] - Electroporation: If chemical transfection methods fail, electroporation can be a highly effective alternative for large plasmids.[9][10] |
| Suboptimal Transfection Protocol | - DNA:Reagent Ratio: Optimize the ratio of plasmid DNA to transfection reagent. Start with the manufacturer's recommended ratio and perform a titration to find the optimal ratio for your specific cell line and plasmid. - Complex Formation: Ensure that the DNA-reagent complexes are formed in a serum-free medium, as serum can interfere with complex formation. - Incubation Time: Optimize the incubation time of the transfection complexes with the cells. |
High Cell Death After Transfection
Problem: A significant number of cells die after the transfection procedure.
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Toxicity of Transfection Reagent | - Reduce the amount of transfection reagent used. - Decrease the incubation time of the transfection complexes with the cells. - Ensure cells are at an optimal confluency; sparse cultures can be more susceptible to toxicity. |
| High Amount of Plasmid DNA | - Reduce the concentration of the PRDM16 plasmid used for transfection. |
| Suboptimal Electroporation Parameters | - Optimize electroporation settings by reducing the voltage or pulse duration to minimize cell damage. |
| Poor Cell Health Pre-Transfection | - Ensure cells are healthy and actively dividing before transfection. |
Successful Transfection but Low/No Protein Expression
Problem: Transfection efficiency appears good (e.g., based on a co-transfected reporter gene), but PRDM16 protein is not detectable.
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Inefficient Protein Extraction | - Given that PRDM16 is a nuclear protein, ensure your lysis buffer is suitable for extracting nuclear proteins. Consider using a buffer containing a high salt concentration and detergents. |
| Incorrect Cellular Fraction Analyzed | - Analyze the nuclear fraction of your cell lysate for PRDM16. |
| Protein Degradation | - Add protease inhibitors to your lysis buffer to prevent protein degradation. |
| Issues with Antibody Detection | - Verify the specificity and optimal dilution of your primary antibody for Western blotting or immunofluorescence. - Include a positive control for the PRDM16 protein if available. |
| Suboptimal Promoter in Expression Vector | - Ensure the promoter in your PRDM16 plasmid is active in your cell line of choice. |
Experimental Protocols
Protocol 1: Lipid-Based Transfection using Lipofectamine 3000
This protocol is a general guideline for transfecting a large plasmid like PRDM16 into mammalian cells in a 6-well plate format. Optimization is recommended for each cell line.
Materials:
-
PRDM16 Plasmid DNA (high purity, endotoxin-free)
-
Lipofectamine 3000 Reagent
-
P3000™ Reagent
-
Opti-MEM™ I Reduced Serum Medium
-
6-well tissue culture plates
-
Appropriate cell culture medium
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate so they will be 70-90% confluent at the time of transfection.
-
Complex Formation:
-
In a sterile tube, dilute 2.5 µg of PRDM16 plasmid DNA in 125 µL of Opti-MEM™ medium.
-
Add 5 µL of P3000™ Reagent to the diluted DNA, mix gently.
-
In a separate sterile tube, dilute 3.75 - 7.5 µL of Lipofectamine 3000 reagent in 125 µL of Opti-MEM™ medium. Mix gently and incubate for 5 minutes at room temperature.
-
Add the diluted DNA with P3000™ Reagent to the diluted Lipofectamine 3000 reagent. Mix gently and incubate for 10-15 minutes at room temperature to allow for complex formation.
-
-
Transfection:
-
Add the DNA-lipid complexes dropwise to the cells in the 6-well plate.
-
Gently rock the plate to ensure even distribution of the complexes.
-
-
Post-Transfection:
-
Incubate the cells at 37°C in a CO2 incubator for 24-72 hours before analyzing for gene expression.
-
It is generally not necessary to change the medium after adding the transfection complexes.
-
Protocol 2: Electroporation of Mammalian Cells
This protocol provides a general framework for electroporating mammalian cells with a large plasmid. Parameters will need to be optimized for your specific cell line and electroporation system.[9][11]
Materials:
-
PRDM16 Plasmid DNA (high purity, endotoxin-free)
-
Electroporation cuvettes (e.g., 0.4 cm gap)
-
Electroporation buffer (e.g., serum-free medium or a commercial electroporation buffer)
-
Appropriate cell culture medium
Procedure:
-
Cell Preparation:
-
Harvest cells during the logarithmic growth phase.
-
Wash the cells once with serum-free medium or electroporation buffer.
-
Resuspend the cells in electroporation buffer at a concentration of 1-5 x 10^6 cells/mL.
-
-
Electroporation:
-
In a sterile tube, mix 5-15 µg of PRDM16 plasmid DNA with 400-800 µL of the cell suspension.
-
Transfer the mixture to a pre-chilled electroporation cuvette.
-
Pulse the cells using your electroporator. Optimal settings (voltage, capacitance, and pulse duration) must be determined empirically.
-
-
Post-Electroporation:
-
Immediately after the pulse, allow the cells to recover in the cuvette for 5-10 minutes at room temperature.
-
Gently transfer the cells from the cuvette to a culture dish containing pre-warmed complete culture medium.
-
-
Analysis:
-
Incubate the cells at 37°C in a CO2 incubator for 24-72 hours before analysis.
-
Quantitative Data Summary
The following table summarizes general expectations for transfection efficiency with large plasmids based on the transfection method. Actual efficiencies will vary significantly based on cell type, plasmid quality, and protocol optimization.
| Transfection Method | Typical Efficiency Range for Large Plasmids (>10 kb) | Advantages | Disadvantages |
| Lipid-Based Reagents | 5-40% | - Easy to use - High-throughput potential | - Can be toxic to some cell types - Efficiency is highly cell-type dependent |
| Electroporation | 20-70% | - High efficiency in a wide range of cell types, including difficult-to-transfect cells - Not dependent on chemical reagents | - Can cause significant cell death if not optimized - Requires specialized equipment |
PRDM16 Signaling Pathway
PRDM16 acts as a critical transcriptional regulator in several key cellular processes. The diagram below illustrates its central role and interactions with other signaling pathways.
Caption: PRDM16 interaction and signaling pathways.
References
- 1. PRDM16 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 2. PRDM16 functions as a co-repressor in the BMP pathway to suppress neural stem cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. PRDM16 enhances nuclear receptor-dependent transcription of the brown fat-specific Ucp1 gene through interactions with Mediator subunit MED1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Comparison of transfection efficiency of nonviral gene transfer reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Generating Mammalian Stable Cell Lines by Electroporation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Transfection by Electroporation - PMC [pmc.ncbi.nlm.nih.gov]
PRDM16 In Vivo Studies: Technical Support Center
Welcome to the technical support center for researchers studying the multifaceted transcriptional regulator PRDM16 in vivo. This resource provides troubleshooting guides and frequently asked questions (FAQs) to navigate the common pitfalls and challenges encountered in preclinical research involving mouse models.
Frequently Asked Questions (FAQs)
Q1: My global PRDM16 knockout mice are not viable. What is the issue and how can I study PRDM16 function?
A1: Global knockout of Prdm16 results in perinatal lethality, often associated with craniofacial defects like cleft palate.[1][2][3] This makes it impossible to study the postnatal functions of PRDM16 in adult animals. To circumvent this, it is highly recommended to use a conditional knockout approach. This involves crossing mice carrying a floxed Prdm16 allele (Prdm16fl/fl) with a mouse line expressing Cre recombinase under the control of a tissue-specific or inducible promoter.[2][4]
Q2: I am observing phenotypic variability in my conditional PRDM16 knockout mice, even when using the same Cre driver line. What could be the cause?
A2: Phenotypic heterogeneity in conditional knockout models for PRDM16 can be a significant challenge.[4][5] Several factors can contribute to this variability:
-
Cre Driver Strain Specificity and Efficiency: The choice of Cre driver is critical. Different Cre lines can have varying degrees of efficiency and specificity in recombining the floxed alleles, leading to mosaicism or incomplete deletion of Prdm16.[4][5] It is crucial to thoroughly validate the recombination efficiency in your target tissue.
-
Genetic Background: The genetic background of the mouse strain can influence the penetrance of the phenotype. It is advisable to use littermate controls and backcross the mice to a consistent genetic background.
-
Compensatory Mechanisms: Other PRDM family members, such as PRDM3, may functionally compensate for the loss of PRDM16 in certain tissues, potentially masking or altering the expected phenotype.[3][6][7]
Q3: I am not seeing the expected "browning" of white adipose tissue (WAT) in my PRDM16 overexpression model. What could be wrong?
A3: While PRDM16 is a potent driver of the brown fat gene program, several factors can influence its effectiveness in promoting WAT browning in vivo:[1][8]
-
Promoter Choice: The promoter used to drive PRDM16 expression is crucial. The aP2 promoter, for instance, is active during fat cell differentiation.[8]
-
Co-factor Availability: PRDM16 functions as a transcriptional co-regulator, and its activity is dependent on interactions with other factors like PPARγ and C/EBP-β.[9][10] The expression levels of these co-factors in the target WAT depot can influence the browning efficiency.
-
Adipose Depot Specificity: Subcutaneous WAT has a higher propensity for browning in response to PRDM16 expression compared to visceral WAT depots.[1]
-
Stimulation: The browning effect of PRDM16 can be enhanced by treating the mice with a β3-adrenergic agonist like CL316,243.[1]
Q4: My in vitro findings on PRDM16's role in cancer cell proliferation are not translating to my in vivo xenograft model. Why might this be?
A4: Discrepancies between in vitro and in vivo results are common in cancer research. For PRDM16, several factors could be at play:
-
Tumor Microenvironment: The in vivo tumor microenvironment is complex and provides signals that are absent in standard 2D cell culture. These signals can influence PRDM16 expression and function.
-
Dual Role of PRDM16: PRDM16 can act as both a tumor suppressor and an oncogene depending on the cellular context and its interacting partners.[11][12][13] For instance, its interaction with CtBP proteins is crucial for its tumor-suppressive effects in some cancers.[12][14]
-
Model System: The choice of cell line and the site of xenograft implantation can significantly impact the outcome. It is important to use cell lines where the role of PRDM16 has been well-characterized and to consider orthotopic implantation models for greater clinical relevance.
Troubleshooting Guides
Issue 1: Inefficient Cre-mediated Recombination of Prdm16fl/fl Allele
| Symptom | Possible Cause | Suggested Solution |
| Low percentage of target cells show deletion of Prdm16. | Inefficient Cre recombinase expression or activity in the target tissue. | - Validate Cre expression and activity using a reporter mouse line (e.g., Rosa26-lacZ or Rosa26-YFP).- Consider using a different Cre driver line with stronger or more specific expression in your tissue of interest.- For inducible Cre systems (e.g., Cre-ERT2), optimize the tamoxifen dosage and administration schedule. |
| High variability in recombination efficiency between individual mice. | - Mosaic Cre expression.- Genetic background effects. | - Use littermate controls for all experiments.- Backcross mice to a stable inbred background for at least 10 generations. |
Issue 2: Unexpected or Off-Target Phenotypes in Conditional Knockout Mice
| Symptom | Possible Cause | Suggested Solution |
| Phenotypes observed in tissues where the Cre driver is not expected to be active. | - "Leaky" or ectopic expression of Cre recombinase.- Developmental expression of the Cre driver that is no longer present in the adult. | - Carefully review the literature for detailed characterization of the Cre driver line, including its expression pattern during development and in adult tissues.- Perform immunohistochemistry or in situ hybridization to confirm the spatial and temporal expression of Cre in your specific mouse colony. |
| Phenotype is different from previously published studies using a similar knockout strategy. | - Different floxed exon in the Prdm16 allele.- Different Cre driver line used.[4][5] | - Verify the specific exons flanked by loxP sites in your Prdm16fl/fl mice.- Compare the reported expression patterns and efficiencies of the Cre drivers used in your study and the published work. |
Experimental Protocols
Protocol 1: Generation of Adipose-Specific PRDM16 Knockout Mice
-
Mouse Strains:
-
Prdm16fl/fl mice.
-
Adipoq-Cre mice (for mature adipocyte-specific deletion).
-
-
Breeding Strategy:
-
Cross Prdm16fl/fl mice with Adipoq-Cre mice to generate Prdm16fl/+; Adipoq-Cre+/- offspring.
-
Intercross Prdm16fl/+; Adipoq-Cre+/- mice to obtain Prdm16fl/fl; Adipoq-Cre+/- (adipose-specific knockout) and Prdm16fl/fl; Adipoq-Cre-/- (littermate control) mice.
-
-
Genotyping:
-
Perform PCR genotyping on tail DNA to confirm the presence of the floxed Prdm16 allele and the Adipoq-Cre transgene.
-
-
Validation of Knockout:
-
Isolate stromal vascular fraction (SVF) from adipose tissue and differentiate into mature adipocytes in vitro.
-
Perform qPCR or Western blotting to confirm the reduction of PRDM16 mRNA and protein levels in adipocytes from knockout mice compared to controls.
-
Protocol 2: In Vivo Browning of White Adipose Tissue
-
Animal Model:
-
Use wild-type mice or a suitable transgenic model (e.g., aP2-PRDM16).
-
-
Treatment:
-
Administer the β3-adrenergic agonist CL316,243 (1 mg/kg) via intraperitoneal injection daily for 7-14 days.
-
-
Tissue Collection:
-
Euthanize mice and dissect subcutaneous (inguinal) and visceral (epididymal) white adipose tissue depots.
-
-
Analysis:
-
Histology: Fix a portion of the tissue in 4% paraformaldehyde, embed in paraffin, and perform H&E staining to observe morphological changes (e.g., multilocular lipid droplets).
-
Immunohistochemistry: Stain tissue sections for UCP1 to identify brown/beige adipocytes.
-
Gene Expression Analysis: Extract RNA from the remaining tissue and perform qPCR to measure the expression of browning markers (e.g., Ucp1, Cidea, Pgc1a).
-
Visualizations
References
- 1. JCI - Prdm16 determines the thermogenic program of subcutaneous white adipose tissue in mice [jci.org]
- 2. Generation of a multipurpose Prdm16 mouse allele by targeted gene trapping - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Directly targeting PRDM16 in thermogenic adipose tissue to treat obesity and its related metabolic diseases [frontiersin.org]
- 4. PRDM16 determines specification of ventricular cardiomyocytes by suppressing alternative cell fates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PRDM16 determines specification of ventricular cardiomyocytes by suppressing alternative cell fates | Life Science Alliance [life-science-alliance.org]
- 6. Prdm16 is required for the maintenance of brown adipocyte identity and function in adult mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prdm16 is required for the maintenance of brown adipocyte identity and function in adult mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transcriptional Control of Brown Fat Determination by PRDM16 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Initiation of myoblast/brown fat switch through a PRDM16-C/EBP-β transcriptional complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PRDM16 Controls a Brown Fat/Skeletal Muscle Switch - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PRDM16 functions as a co-repressor in the BMP pathway to suppress neural stem cell proliferation | eLife [elifesciences.org]
- 12. rupress.org [rupress.org]
- 13. Frontiers | PRDM16 Inhibits Cell Proliferation and Migration via Epithelial-to-Mesenchymal Transition by Directly Targeting Pyruvate Carboxylase in Papillary Thyroid Cancer [frontiersin.org]
- 14. PRDM16 suppresses HIF-targeted gene expression in kidney cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining PRDM16 Co-Immunoprecipitation Protocols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their PRDM16 co-immunoprecipitation (Co-IP) experiments.
Frequently Asked Questions (FAQs)
Q1: What is PRDM16 and why is it studied using Co-IP?
A1: PRDM16 is a crucial transcription factor involved in various biological processes, including the regulation of brown adipose tissue development and energy homeostasis.[1][2] Co-immunoprecipitation (Co-IP) is a technique used to study protein-protein interactions.[3] It is employed to identify proteins that interact with PRDM16 within a cell, providing insights into its regulatory networks and functions in various signaling pathways.[4][5]
Q2: Which type of antibody is best suited for PRDM16 Co-IP?
A2: For Co-IP, it is crucial to use an antibody that is validated for immunoprecipitation.[6] Both monoclonal and polyclonal antibodies can be used, with polyclonal antibodies potentially offering better capture efficiency due to their ability to recognize multiple epitopes.[7] Several commercial antibodies for PRDM16 have been validated for use in IP.[1][2][8] It is recommended to consult datasheets for validation in your specific application.
Q3: What are some known interacting partners of PRDM16?
A3: PRDM16 is known to interact with several other proteins to regulate gene expression. Some of its known binding partners include MED1, C/EBPβ, PPARγ, SREBP1/2, and NKX2-1.[4][5][9] These interactions are crucial for its role in adipocyte differentiation and thermogenesis.[4][10]
Q4: Should I use agarose or magnetic beads for PRDM16 Co-IP?
A4: Both agarose and magnetic beads can be used for Co-IP. Magnetic beads offer convenience and may result in lower non-specific binding, while agarose beads have a high binding capacity.[11][12][13] The choice between them may depend on the specific experimental conditions and the abundance of the target protein.
Co-IP Troubleshooting Guide
This guide addresses common issues encountered during PRDM16 Co-IP experiments in a question-and-answer format.
Issue 1: Low or No Detection of the Bait Protein (PRDM16)
-
Question: My Western blot shows a very weak or no band for PRDM16 in the immunoprecipitated sample. What could be the reason?
-
Answer: This issue could stem from several factors:
-
Inefficient Cell Lysis: PRDM16 is a nuclear protein.[14][15] Your lysis buffer may not be effectively disrupting the nuclear membrane. Consider using a RIPA buffer or a buffer with a higher detergent concentration. Brief sonication can also aid in nuclear protein extraction.[11]
-
Poor Antibody Binding: The antibody may not be effectively binding to PRDM16. Ensure you are using an antibody validated for IP.[6] You can also try increasing the antibody concentration or the incubation time.[16]
-
Protein Degradation: PRDM16 may be degrading during the experiment. Always work on ice and add protease inhibitors to your lysis buffer.[17]
-
Low Expression of PRDM16: The cells you are using may have low endogenous expression of PRDM16. You can verify the expression level in your input lysate by Western blot.[17]
-
Issue 2: No Detection of the Prey Protein (Interacting Partner)
-
Question: I can successfully pull down PRDM16, but I cannot detect its interacting partner. What should I do?
-
Answer: This is a common issue in Co-IP experiments and can be addressed by considering the following:
-
Weak or Transient Interaction: The interaction between PRDM16 and its partner may be weak or transient. You can try a gentler lysis buffer with lower detergent and salt concentrations to preserve the interaction.[16] Cross-linking agents can also be used to stabilize the interaction.
-
Harsh Washing Steps: The washing steps might be too stringent, causing the dissociation of the interacting protein.[18] Try reducing the number of washes or using a wash buffer with a lower detergent concentration.
-
Incorrect Lysis Buffer: The lysis buffer composition can disrupt the protein-protein interaction.[16] It is advisable to test different lysis buffers to find the optimal one for your specific interaction.
-
Low Abundance of the Prey Protein: The interacting protein might be expressed at a very low level. Increasing the amount of starting cell lysate may help in its detection.
-
Issue 3: High Background and Non-Specific Binding
-
Question: My final elution contains many non-specific proteins, leading to a high background on my Western blot. How can I reduce this?
-
Answer: High background is often due to non-specific binding of proteins to the beads or the antibody.[3] Here are some strategies to minimize it:
-
Pre-clearing the Lysate: Incubate the cell lysate with beads before adding the primary antibody. This step will remove proteins that non-specifically bind to the beads.[7][11]
-
Blocking the Beads: Before adding the antibody, block the beads with a blocking agent like BSA to reduce non-specific binding sites.[19]
-
Optimizing Washing Steps: Increase the number of washes or the stringency of the wash buffer by increasing the salt (up to 1M NaCl) or detergent concentration.[11][18]
-
Using a Control Antibody: Perform a control Co-IP with a non-specific IgG antibody of the same isotype as your primary antibody. This will help you to identify bands that are a result of non-specific binding to the antibody or beads.[11]
-
Experimental Protocols and Data
Table 1: Recommended Lysis Buffer Compositions for PRDM16 Co-IP
| Buffer Component | Concentration | Purpose |
| Tris-HCl (pH 7.4-8.0) | 20-50 mM | Buffering agent |
| NaCl | 150-250 mM | Maintain physiological ionic strength |
| EDTA | 1 mM | Chelates divalent cations |
| Non-ionic Detergent (NP-40 or Triton X-100) | 0.1-1.0% | Solubilize proteins and disrupt membranes |
| Protease Inhibitor Cocktail | 1X | Prevent protein degradation |
| Phosphatase Inhibitor Cocktail | 1X | Prevent dephosphorylation |
Table 2: Recommended Wash Buffer Compositions
| Buffer Component | Concentration | Stringency |
| PBS or TBS | 1X | Low |
| PBS/TBS + 0.1% Tween-20 | As indicated | Medium |
| PBS/TBS + 0.1% Tween-20 + 300-500 mM NaCl | As indicated | High |
Detailed Protocol for PRDM16 Co-Immunoprecipitation
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold lysis buffer (see Table 1) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
For nuclear proteins like PRDM16, sonicate briefly on ice to ensure nuclear lysis.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
Add 20-30 µL of Protein A/G beads to 1 mg of cell lysate.
-
Incubate on a rotator for 1 hour at 4°C.
-
Centrifuge at 1,000 x g for 1 minute at 4°C and collect the supernatant.
-
-
Immunoprecipitation:
-
Add 2-5 µg of anti-PRDM16 antibody (or an isotype control IgG) to the pre-cleared lysate.
-
Incubate on a rotator for 2-4 hours or overnight at 4°C.
-
Add 30-50 µL of pre-washed Protein A/G beads.
-
Incubate on a rotator for another 1-2 hours at 4°C.
-
-
Washing:
-
Elution:
-
After the final wash, remove all supernatant.
-
Elute the protein complexes from the beads by adding 30-50 µL of 1X Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.[20]
-
Pellet the beads by centrifugation and collect the supernatant for analysis by Western blotting.
-
Visualizations
Caption: A flowchart illustrating the key steps of a typical co-immunoprecipitation experiment.
Caption: A diagram showing known protein interactors of PRDM16 involved in transcriptional regulation.
References
- 1. PRDM16 (F3K9T) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 2. scbt.com [scbt.com]
- 3. How to Prevent Non‑specific Binding in Co‑IP Assays? | MtoZ Biolabs [mtoz-biolabs.com]
- 4. PRDM16 binds MED1 and controls chromatin architecture to determine a brown fat transcriptional program - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. biocompare.com [biocompare.com]
- 7. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 8. PRDM16 Antibodies | Antibodies.com [antibodies.com]
- 9. researchgate.net [researchgate.net]
- 10. Functions of Prdm16 in thermogenic fat cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 12. Removal of nonspecific binding proteins is required in co-immunoprecipitation with nuclear proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | PRDM16 Regulating Adipocyte Transformation and Thermogenesis: A Promising Therapeutic Target for Obesity and Diabetes [frontiersin.org]
- 15. PRDM16 Regulating Adipocyte Transformation and Thermogenesis: A Promising Therapeutic Target for Obesity and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. troubleshooting of Co-IP [assay-protocol.com]
- 17. kmdbioscience.com [kmdbioscience.com]
- 18. Co-immunoprecipitation troubleshooting, tips and tricks | Proteintech Group [ptglab.com]
- 19. Co-immunoprecipitation (Co-IP) Troubleshooting | Antibodies.com [antibodies.com]
- 20. bioradiations.com [bioradiations.com]
- 21. bio-rad.com [bio-rad.com]
Validation & Comparative
Validating PRDM16 as a Therapeutic Target for Obesity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The rising prevalence of obesity necessitates the exploration of novel therapeutic avenues. This guide provides a comprehensive comparison of PRDM16 (PR domain containing 16) as an emerging therapeutic target for obesity against established alternatives, primarily focusing on Glucagon-Like Peptide-1 Receptor Agonists (GLP-1 RAs). We present supporting experimental data, detailed methodologies for key validation experiments, and visualizations of relevant biological pathways and workflows.
Executive Summary
PRDM16 is a transcriptional coregulator that plays a pivotal role in the development and function of brown and beige adipocytes, which are specialized in dissipating energy through thermogenesis.[1][2] Upregulating PRDM16 activity is a promising strategy to increase energy expenditure and combat obesity.[1][3][4] In contrast, GLP-1 RAs, an established class of anti-diabetic and anti-obesity drugs, primarily act by suppressing appetite and slowing gastric emptying.[5][6][7] This guide will delve into the preclinical evidence supporting PRDM16 as a target and compare its potential with the clinical efficacy of GLP-1 RAs.
Comparison of Therapeutic Targets: PRDM16 vs. GLP-1 Receptor Agonists
A direct head-to-head clinical comparison between PRDM16--targeting therapies and GLP-1 RAs is not yet available, as PRDM16 modulators are still in the preclinical stages of development. However, we can compare the existing preclinical data for PRDM16 with the well-established clinical data for GLP-1 RAs to provide a preliminary assessment.
Table 1: Preclinical Efficacy of PRDM16 Activation in Mouse Models of Obesity
| Intervention | Mouse Model | Diet | Duration | Key Findings | Reference |
| Adipocyte-specific PRDM16 overexpression | C57BL/6J | High-Fat Diet (HFD) | 10 weeks | Protected against diet-induced obesity, improved glucose tolerance, and increased energy expenditure. | [3] |
| Adipocyte-specific deletion of CUL2–APPBP2 (stabilizes PRDM16) | C57BL/6J | High-Fat Diet (HFD) | Not specified | Counteracted diet-induced obesity, glucose intolerance, insulin resistance, and dyslipidemia. | [8][9] |
| Adipocyte-specific PRDM16 knockout | C57BL/6J | High-Fat Diet (HFD) | Not specified | Developed obesity, severe insulin resistance, and hepatic steatosis. | [10] |
Table 2: Clinical Efficacy of GLP-1 Receptor Agonists in Humans with Obesity
| Drug | Trial | Population | Duration | Mean Weight Loss | Reference |
| Semaglutide (2.4 mg, once weekly) | STEP 1 | Adults with obesity (BMI ≥30) or overweight (BMI ≥27) with one or more weight-related comorbidities, without diabetes. | 68 weeks | -14.9% from baseline (vs. -2.4% with placebo) | [11] |
| Liraglutide (3.0 mg, once daily) | SCALE Obesity and Prediabetes | Adults with obesity (BMI ≥30) or overweight (BMI ≥27) with comorbidities. | 56 weeks | 8.4 kg (vs. 2.8 kg with placebo) | [12] |
| Tirzepatide (15 mg, once weekly) | SURMOUNT-1 | Adults with obesity (BMI ≥30) or overweight (BMI ≥27) with at least one weight-related complication, without diabetes. | 72 weeks | -20.9% from baseline (vs. -3.1% with placebo) | [7] |
Signaling Pathways and Experimental Workflows
To understand the mechanisms of action and the process of validating these therapeutic targets, the following diagrams illustrate the PRDM16 signaling pathway and a general experimental workflow for validating a new obesity target.
Caption: PRDM16 Signaling Pathway in Adipocytes.
Caption: Experimental Workflow for Obesity Drug Target Validation.
Detailed Experimental Protocols
Here we provide detailed methodologies for key experiments cited in the validation of obesity therapeutic targets.
CRISPR-Cas9 Mediated Gene Knockout in 3T3-L1 Preadipocytes
This protocol is adapted from established methods for gene editing in adipocytes.[13][14][15][16][17]
Objective: To generate a stable knockout of a target gene in 3T3-L1 preadipocytes to study its role in adipogenesis.
Materials:
-
LentiCRISPRv2 plasmid
-
Stbl3 competent E. coli
-
HEK293T cells
-
Lipofectamine 3000
-
3T3-L1 preadipocytes
-
DMEM, FBS, P/S, Puromycin
-
Adipogenic differentiation cocktail (DMI): Insulin, Dexamethasone, IBMX
Protocol:
-
sgRNA Design and Cloning:
-
Design two to three single guide RNAs (sgRNAs) targeting the early exons of the gene of interest using an online tool (e.g., CHOPCHOP).
-
Synthesize and anneal complementary sgRNA oligonucleotides.
-
Clone the annealed sgRNAs into the BsmBI-digested lentiCRISPRv2 plasmid.
-
Transform the ligated product into Stbl3 competent E. coli and select for ampicillin-resistant colonies.
-
Verify the correct insertion of the sgRNA by Sanger sequencing.
-
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the lentiCRISPRv2-sgRNA plasmid and packaging plasmids (psPAX2 and pMD2.G) using Lipofectamine 3000.
-
Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Concentrate the lentivirus by ultracentrifugation or a commercially available kit.
-
-
Transduction of 3T3-L1 Preadipocytes:
-
Plate 3T3-L1 preadipocytes and allow them to adhere.
-
Transduce the cells with the lentivirus at a multiplicity of infection (MOI) that yields 30-50% infected cells.
-
Select for transduced cells by adding puromycin to the culture medium for 2-3 days.
-
-
Validation of Knockout:
-
Expand the puromycin-resistant cells.
-
Isolate genomic DNA and perform a T7 Endonuclease I assay or Sanger sequencing of the target locus to confirm the presence of indels.
-
Assess protein knockout by Western blotting.
-
-
Adipocyte Differentiation:
-
Induce differentiation of the knockout and control 3T3-L1 cells by treating them with DMI-containing medium for 2 days.
-
Maintain the cells in insulin-containing medium for an additional 6-8 days.
-
Assess adipogenesis by Oil Red O staining and by measuring the expression of adipogenic marker genes (e.g., Pparg, Cebpa, Adipoq) by RT-qPCR.
-
Diet-Induced Obesity (DIO) Mouse Model
This protocol is a standard method for inducing obesity and metabolic syndrome in mice.[18][19][20][21]
Objective: To induce an obese and insulin-resistant phenotype in mice that mimics human obesity.
Materials:
-
Male C57BL/6J mice (6-8 weeks old)
-
High-fat diet (HFD; typically 45% or 60% kcal from fat)
-
Control low-fat diet (LFD; typically 10% kcal from fat)
-
Animal caging and husbandry supplies
Protocol:
-
Acclimation:
-
House the mice in a temperature and humidity-controlled facility with a 12-hour light/dark cycle.
-
Provide ad libitum access to standard chow and water for at least one week to acclimate.
-
-
Dietary Intervention:
-
Randomize the mice into two groups: LFD control and HFD.
-
Provide ad libitum access to the respective diets for 12-16 weeks.
-
Monitor body weight and food intake weekly.
-
-
Phenotypic Assessment:
-
At the end of the dietary intervention, perform metabolic phenotyping as described below.
-
Collect blood samples for analysis of glucose, insulin, and lipid levels.
-
Harvest tissues (e.g., adipose tissue, liver, muscle) for histological and molecular analysis.
-
Metabolic Phenotyping in Mice
This section describes key procedures for assessing the metabolic state of mice.[19][21][22][23][24][25][26][27]
3.1. Indirect Calorimetry
Objective: To measure energy expenditure, respiratory exchange ratio (RER), and physical activity.
Procedure:
-
Individually house mice in metabolic cages (e.g., CLAMS) with ad libitum access to food and water.
-
Allow the mice to acclimate to the cages for 24-48 hours.
-
Measure oxygen consumption (VO2) and carbon dioxide production (VCO2) over a 24-48 hour period.
-
Calculate energy expenditure using the Weir equation and RER as the ratio of VCO2 to VO2.
-
Monitor locomotor activity using infrared beams.
3.2. Glucose Tolerance Test (GTT)
Objective: To assess the ability of the mice to clear a glucose load from the circulation.
Procedure:
-
Fast the mice for 6 hours.
-
Measure baseline blood glucose from a tail snip.
-
Administer a bolus of glucose (typically 2 g/kg body weight) via intraperitoneal (IP) injection.
-
Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.
-
Calculate the area under the curve (AUC) for glucose excursion.[22][23]
Conclusion
PRDM16 represents a compelling therapeutic target for obesity by promoting energy expenditure through the browning of white adipose tissue. Preclinical studies have demonstrated that enhancing PRDM16 activity can protect against diet-induced obesity and improve metabolic health. While these findings are promising, further research is required to translate these preclinical observations into safe and effective therapies for humans. In contrast, GLP-1 RAs have a well-established clinical track record of inducing significant weight loss and improving metabolic parameters. The development of PRDM16 modulators offers a potentially complementary or alternative strategy to the current appetite-suppressing approaches, focusing instead on increasing energy expenditure. Future studies directly comparing these two strategies will be crucial in defining the optimal therapeutic landscape for obesity.
References
- 1. Role of PRDM16 in the activation of brown fat programming. Relevance to the development of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Directly targeting PRDM16 in thermogenic adipose tissue to treat obesity and its related metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | PRDM16 Regulating Adipocyte Transformation and Thermogenesis: A Promising Therapeutic Target for Obesity and Diabetes [frontiersin.org]
- 4. PRDM16 Regulating Adipocyte Transformation and Thermogenesis: A Promising Therapeutic Target for Obesity and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical and Clinical Data on Extraglycemic Effects of GLP-1 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research shows GLP-1 drugs are effective but complex - UChicago Medicine [uchicagomedicine.org]
- 7. Weight Reduction with GLP-1 Agonists and Paths for Discontinuation While Maintaining Weight Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Post-translational control of beige fat biogenesis by PRDM16 stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ablation of PRDM16 and Beige Adipose Causes Metabolic Dysfunction and a Subcutaneous to Visceral Fat Switch - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Role of GLP-1 Agonists in Obesity: A Comprehensive Review[v1] | Preprints.org [preprints.org]
- 13. Optimized protocol for gene editing in adipocytes using CRISPR-Cas9 technology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimized protocol for gene editing in adipocytes using CRISPR-Cas9 technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. CRISPR/Cas9-mediated gene knockout in human adipose stem/progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. genemedi.net [genemedi.net]
- 18. Indirect Calorimetry Protocol - IMPReSS [web.mousephenotype.org]
- 19. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Measurement of Resting Energy Metabolism in Mice Using Oxymax Open Circuit Indirect Calorimeter [bio-protocol.org]
- 21. olac.berkeley.edu [olac.berkeley.edu]
- 22. IP Glucose Tolerance Test in Mouse [protocols.io]
- 23. protocols.io [protocols.io]
- 24. Indirect Calorimetry Protocol - IMPReSS [web.mousephenotype.org]
- 25. researchgate.net [researchgate.net]
- 26. Measurement of Resting Energy Metabolism in Mice Using Oxymax Open Circuit Indirect Calorimeter - PMC [pmc.ncbi.nlm.nih.gov]
- 27. biorxiv.org [biorxiv.org]
The Dynamic Duo of Beige Fat: A Comparative Analysis of PRDM16 and UCP1 Expression
For researchers, scientists, and drug development professionals, understanding the key molecular players in beige fat thermogenesis is paramount for developing novel therapeutics against obesity and metabolic disorders. This guide provides an in-depth comparison of the expression of two critical proteins, PRDM16 and UCP1, in beige adipocytes, supported by experimental data and detailed protocols.
PR domain containing 16 (PRDM16) is a transcriptional coregulator that acts as a master switch for the development and function of beige and brown adipocytes.[1][2][3] Uncoupling protein 1 (UCP1), located in the inner mitochondrial membrane, is the primary mediator of non-shivering thermogenesis in these specialized fat cells.[1][2] The expression of UCP1 is tightly regulated by PRDM16, which directly binds to the promoter regions of the Ucp1 gene, highlighting a critical hierarchical relationship in the thermogenic capacity of beige fat.[1][2]
Quantitative Comparison of PRDM16 and UCP1 Expression
The expression levels of both PRDM16 and UCP1 are highly dynamic and influenced by various physiological stimuli, most notably cold exposure and β-adrenergic stimulation. The following tables summarize the quantitative changes in their expression in beige-prone adipose tissue, primarily inguinal white adipose tissue (iWAT), under different experimental conditions.
| Condition | Gene/Protein | Fold Change (vs. Control) | Tissue/Cell Type | Species | Reference |
| Cold Exposure (4°C for 48 hours) | Ucp1 mRNA | ~74-fold increase | Inguinal Adipose Tissue | Mouse | [4] |
| Ucp1 mRNA in PRDM16 KO | Almost completely blocked | Inguinal Adipose Tissue | Mouse | [4] | |
| β3-adrenergic agonist ( CL 316 ,243) | Ucp1 mRNA | >400-fold increase | Inguinal Adipose Tissue | Mouse | [4] |
| Ucp1 mRNA in PRDM16 KO | Almost completely blocked | Inguinal Adipose Tissue | Mouse | [4] | |
| Diet-Induced Obesity (High-Fat Diet) | PRDM16 protein | Higher in control vs. obese | Inguinal WAT | Mouse | [5] |
| UCP1 protein | Higher in control vs. obese | Inguinal WAT | Mouse | [5] |
Signaling Pathways and Regulatory Networks
The expression of PRDM16 and UCP1 is governed by a complex network of signaling pathways. The β-adrenergic signaling cascade is a primary activator, while PRDM16 itself is regulated by various upstream factors.
References
- 1. Directly targeting PRDM16 in thermogenic adipose tissue to treat obesity and its related metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Directly targeting PRDM16 in thermogenic adipose tissue to treat obesity and its related metabolic diseases [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Ablation of PRDM16 and Beige Adipose Causes Metabolic Dysfunction and a Subcutaneous to Visceral Fat Switch - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Post-translational control of beige fat biogenesis by PRDM16 stabilization - PMC [pmc.ncbi.nlm.nih.gov]
PRDM16 vs. PRDM3: A Comparative Guide to their Roles in Brown Adipose Tissue Development
For Researchers, Scientists, and Drug Development Professionals
The development and function of brown adipose tissue (BAT), a key site for non-shivering thermogenesis, is a promising therapeutic target for obesity and related metabolic diseases. At the forefront of regulating BAT development are two homologous PR domain-containing proteins: PRDM16 and PRDM3. While PRDM16 is well-established as a master regulator of the brown fat lineage, the role of PRDM3 is more nuanced, involving both independent and redundant functions. This guide provides an objective comparison of PRDM16 and PRDM3 in BAT development, supported by experimental data, detailed protocols, and signaling pathway visualizations.
Core Functions and Comparative Performance
PRDM16 is a powerful transcriptional regulator that drives the differentiation of brown adipocytes from myogenic factor 5-positive (Myf5+) precursors and promotes the "browning" of white adipose tissue (WAT).[1][2][3] It orchestrates the entire brown fat gene program, leading to increased mitochondrial biogenesis and the expression of key thermogenic genes like Uncoupling Protein 1 (UCP1).[4][5]
PRDM3, also known as MECOM, is structurally similar to PRDM16 and can compensate for the loss of PRDM16 during embryonic BAT development.[4][6][7] However, PRDM16 is essential for suppressing the expression of white-fat-selective genes in BAT postnatally.[6][8][9] While some studies suggest PRDM3 has primarily white-adipose inducing activities, it has also been shown to potently activate the expression of brown fat-selective genes, such as Ucp1 and Pgc1α, when ectopically expressed in myoblasts.[6][10]
The functional redundancy and distinct roles of these two proteins are highlighted in knockout mouse models. While the loss of PRDM16 alone leads to a gradual decline in BAT identity with age, the concurrent deletion of both PRDM16 and PRDM3 results in a much more severe and accelerated loss of the brown fat phenotype.[6][8][9]
Quantitative Comparison of Brown Fat Gene Induction
A key experiment to directly compare the brown fat-inducing capabilities of PRDM16 and PRDM3 involves their retroviral expression in C2C12 myoblasts, followed by quantitative PCR (qPCR) to measure the expression of brown fat-selective genes. The following table summarizes representative data from such an experiment.
| Gene | Vector Control (Relative Expression) | PRDM16 (Fold Induction) | PRDM3 (Fold Induction) |
| Ucp1 | 1 | ~1000 | Potently Activated |
| Pgc1α | 1 | >10 | Potently Activated |
| Cidea | 1 | >30,000 | - |
| Elovl3 | 1 | >30,000 | - |
| Adipoq | 1 | Robustly Induced | Robustly Induced |
Data compiled from studies including Harms et al., 2014 and Seale et al., 2008.[3][6] Note: Direct side-by-side quantitative comparison for all genes is not available in a single study. "Potently Activated" and "Robustly Induced" indicate a strong, statistically significant increase in expression.
Signaling Pathways in Brown Adipose Tissue Development
The transcriptional activity of PRDM16 and PRDM3 is mediated through their interaction with a network of other proteins. These interactions are crucial for activating the brown fat gene program and repressing the myogenic and white fat lineages.
PRDM16 Signaling Pathway
PRDM16 acts as a central hub, forming transcriptional complexes with several key factors to drive brown adipogenesis.
Caption: PRDM16 signaling cascade in brown adipocyte differentiation.
PRDM3 in the Context of Brown Fat Development
PRDM3 shares interaction partners with PRDM16, which likely underlies its ability to compensate for PRDM16's function. However, the complete and independent signaling network of PRDM3 in BAT is less well-defined.
Caption: Known interactions of PRDM3 relevant to adipogenesis.
Experimental Protocols
Reproducible and robust experimental protocols are critical for studying the roles of PRDM16 and PRDM3 in BAT development. Below are summarized methodologies for key experiments.
Chromatin Immunoprecipitation (ChIP) in Brown Adipose Tissue
This protocol is used to identify the genomic regions where PRDM16 and PRDM3 bind.
-
Tissue Preparation and Crosslinking:
-
Excise interscapular BAT from mice and mince the tissue on ice.
-
Crosslink with 1% formaldehyde in PBS for 15 minutes at room temperature with gentle rotation.
-
Quench the reaction with 125 mM glycine for 5 minutes.
-
Wash the tissue twice with ice-cold PBS containing protease inhibitors.
-
-
Cell Lysis and Chromatin Shearing:
-
Homogenize the tissue in lysis buffer (e.g., containing SDS) and incubate on ice.
-
Sonicate the lysate to shear chromatin to an average size of 200-500 bp. The sonication conditions (power, duration, cycles) must be optimized for the specific equipment and tissue amount.
-
Centrifuge to pellet debris and collect the supernatant containing the sheared chromatin.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with Protein A/G agarose or magnetic beads.
-
Incubate a fraction of the chromatin with an antibody specific to PRDM16 or PRDM3, and a non-specific IgG as a negative control, overnight at 4°C with rotation.
-
Add Protein A/G beads to capture the antibody-chromatin complexes.
-
-
Washes and Elution:
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elute the chromatin from the beads using an elution buffer (e.g., SDS-containing buffer).
-
-
Reverse Crosslinking and DNA Purification:
-
Reverse the formaldehyde crosslinks by incubating at 65°C overnight with NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using phenol-chloroform extraction or a commercial DNA purification kit.
-
-
Analysis:
-
Quantify the precipitated DNA using qPCR with primers for known target gene promoters or genome-wide analysis by ChIP-sequencing.
-
Co-Immunoprecipitation (Co-IP) in Adipocytes
This protocol is used to identify proteins that interact with PRDM16 or PRDM3.
-
Cell Lysis:
-
Harvest differentiated adipocytes and wash with ice-cold PBS.
-
Lyse the cells in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.
-
Incubate on ice and then centrifuge to pellet cell debris. Collect the supernatant.
-
-
Immunoprecipitation:
-
Pre-clear the lysate with Protein A/G beads.
-
Incubate the lysate with an antibody against the protein of interest (e.g., PRDM16) or a control IgG overnight at 4°C.
-
Add Protein A/G beads to capture the immune complexes.
-
-
Washes:
-
Wash the beads several times with Co-IP lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and analyze by Western blotting using antibodies against the expected interacting partners.
-
Adipogenic Differentiation of C2C12 Myoblasts
This protocol is used to assess the ability of PRDM16 and PRDM3 to induce brown adipocyte differentiation from a myoblastic cell line.
-
Cell Culture and Transduction:
-
Culture C2C12 myoblasts in growth medium (DMEM with 10% fetal bovine serum).
-
Transduce the cells with retroviral or lentiviral vectors expressing PRDM16, PRDM3, or a control vector.
-
Select for transduced cells using an appropriate selection marker (e.g., puromycin).
-
-
Adipogenic Induction:
-
Grow the transduced cells to confluence.
-
Two days post-confluence, switch to a differentiation medium containing DMEM with 10% FBS, insulin, dexamethasone, and IBMX. For brown adipocyte differentiation, rosiglitazone is often included.
-
-
Maintenance and Maturation:
-
After 2 days, switch to a maintenance medium containing DMEM with 10% FBS and insulin.
-
Refresh the maintenance medium every 2 days. Mature adipocytes containing lipid droplets should be visible by day 6-8.
-
-
Analysis:
-
Assess differentiation by Oil Red O staining to visualize lipid droplets.
-
Analyze the expression of adipogenic and thermogenic marker genes by qPCR or Western blotting.
-
Caption: Workflow for studying PRDM16 and PRDM3 function.
Conclusion
PRDM16 is unequivocally a dominant regulator of brown adipose tissue development, controlling the cell fate switch from myoblastic precursors and activating the thermogenic program. PRDM3, while capable of inducing key brown fat genes, appears to have a more complex role, including a significant compensatory function for PRDM16, particularly during embryonic development. The accelerated loss of BAT identity in double knockout mice underscores the cooperative and essential nature of the PRDM family in maintaining brown fat function. For researchers and drug development professionals, understanding the distinct and overlapping functions of PRDM16 and PRDM3 is crucial for designing effective therapeutic strategies to enhance thermogenesis and combat metabolic diseases. Future research should focus on elucidating the complete independent signaling network of PRDM3 and exploring the potential for selectively modulating the activity of these proteins for therapeutic benefit.
References
- 1. researchgate.net [researchgate.net]
- 2. portal.fis.tum.de [portal.fis.tum.de]
- 3. PRDM16 Controls a Brown Fat/Skeletal Muscle Switch - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Directly targeting PRDM16 in thermogenic adipose tissue to treat obesity and its related metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PRDM16 binds MED1 and controls chromatin architecture to determine a brown fat transcriptional program - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prdm16 is required for the maintenance of brown adipocyte identity and function in adult mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Directly targeting PRDM16 in thermogenic adipose tissue to treat obesity and its related metabolic diseases [frontiersin.org]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. Prdm16 is required for the maintenance of brown adipocyte identity and function in adult mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Functions of Prdm16 in thermogenic fat cells - PMC [pmc.ncbi.nlm.nih.gov]
A Functional Comparison of PRDM16 Isoforms: Guiding Research in Hematopoiesis, Metabolism, and Oncology
For Researchers, Scientists, and Drug Development Professionals
The PR/SET domain 16 (PRDM16) protein, a critical transcriptional regulator, exists in multiple isoforms with distinct and often opposing biological functions. Understanding the functional differences between these isoforms is paramount for advancing research in areas ranging from hematological malignancies and metabolic disorders to solid tumors. This guide provides an objective comparison of the two major PRDM16 isoforms: the full-length protein (fPRDM16) and a shorter isoform (sPRDM16) that lacks the N-terminal PR domain. We present supporting experimental data, detailed methodologies for key experiments, and visual diagrams of associated signaling pathways and workflows to facilitate a comprehensive understanding of their functional divergence.
Structural and Functional Overview
PRDM16 is a zinc finger transcription factor that plays a pivotal role in cell fate decisions. The presence or absence of the N-terminal PR/SET domain, which possesses weak histone methyltransferase activity, is the primary structural distinction between the major isoforms and a key determinant of their functional specificity.
-
fPRDM16 (Full-length): Contains the N-terminal PR domain and is generally associated with tumor-suppressive functions and the maintenance of stem cell populations.[1]
-
sPRDM16 (Short): Lacks the PR domain and is frequently implicated in oncogenic processes and inflammatory responses.[1][2]
Comparative Functional Analysis in Hematopoiesis and Leukemia
The differential roles of fPRDM16 and sPRDM16 are most extensively characterized in the context of normal and malignant hematopoiesis.
Table 1: Functional Comparison of PRDM16 Isoforms in Hematopoiesis and Leukemia
| Feature | fPRDM16 | sPRDM16 |
| Role in Hematopoietic Stem Cells (HSCs) | Critical for HSC maintenance.[2][3] | Supports B cell development, biased towards marginal zone B cells.[2][3] |
| Effect on Gene Expression in HSCs | Induces genes involved in GTPase signaling and represses inflammation.[2][3] | Induces an inflammatory gene signature.[2][3] |
| Role in Acute Myeloid Leukemia (AML) | Acts as a tumor suppressor; extends leukemia latency in mouse models.[1][2] | Promotes leukemogenesis; shortens leukemia latency in mouse models.[1][2] |
| Gene Regulation in AML (MLL-AF9 model) | Upregulated 398 genes, downregulated 760 genes.[2] | Upregulated 1,608 genes, downregulated 1,924 genes.[2] |
| Enriched Pathways in AML | Upregulates respiration and oxidative phosphorylation pathways.[2] | Induces inflammatory pathways and GTPase signaling (context-dependent).[2] |
| Prognostic Value in AML | Less negative prognostic value.[2] | Stronger negative prognostic value and correlation with poor survival.[2] |
Signaling Pathways
The opposing functions of fPRDM16 and sPRDM16 can be attributed to their differential regulation of distinct signaling pathways.
Functional Comparison in Adipogenesis
PRDM16 is a master regulator of brown adipose tissue (BAT) development, promoting the differentiation of brown adipocytes and suppressing the white adipose tissue (WAT) gene program.[1][4][5] While the majority of studies have focused on "PRDM16" without distinguishing between isoforms, the full-length protein containing the PR domain is believed to be the primary driver of this process. Loss of PRDM16 in brown fat precursors leads to a loss of brown fat characteristics and a shift towards a muscle cell fate.[4] Further research is required to delineate the specific roles of fPRDM16 and sPRDM16 in adipocyte cell fate determination.
Table 2: Role of PRDM16 in Adipogenesis
| Feature | PRDM16 (Isoform often unspecified) |
| Role in Adipocyte Differentiation | Drives brown fat cell differentiation from myf5-positive precursors.[4] |
| Effect on Gene Expression | Activates a broad program of brown fat-specific genes (e.g., UCP1, PGC-1α) and represses white fat-selective genes.[5] |
| Interaction with other Factors | Interacts with PPARγ and C/EBPβ to promote brown adipogenesis.[4] |
Role in Solid Tumors
The roles of PRDM16 isoforms in solid tumors are less defined compared to leukemia. However, emerging evidence suggests a similar paradigm of opposing functions. In some solid tumors, the full-length isoform may act as a tumor suppressor, while the short isoform could have oncogenic properties.[6] For instance, in lung adenocarcinoma, overexpression of full-length PRDM16 has been shown to inhibit epithelial-mesenchymal transition (EMT). More research is needed to fully elucidate the isoform-specific functions of PRDM16 across different types of solid cancers.
Experimental Protocols
MLL-AF9 Retroviral Transduction and Bone Marrow Transplantation Model
This model is instrumental for studying the in vivo effects of PRDM16 isoforms on leukemia development.
1. Retrovirus Production:
-
HEK293T cells are plated and transfected with retroviral vectors (e.g., pMSCV-IRES-GFP) encoding either fPRDM16, sPRDM16, or an empty vector control, along with a packaging plasmid (e.g., ψ-Eco).[7]
-
Transfection is performed using a suitable reagent like FuGENE 6.[7]
-
Viral supernatant is collected 48 and 72 hours post-transfection.
2. Bone Marrow Cell Transduction:
-
Bone marrow cells are harvested from donor mice (e.g., C57BL/6).
-
Hematopoietic stem and progenitor cells are enriched, for example, by c-Kit selection.[8]
-
Cells are cultured in the presence of cytokines (e.g., SCF, IL-3, IL-6).[8]
-
Cells are spinoculated with the retroviral supernatants in the presence of polybrene.
3. Bone Marrow Transplantation:
-
Recipient mice (e.g., C57BL/6) are lethally or sublethally irradiated.
-
A defined number of transduced bone marrow cells are injected intravenously into the recipient mice.[9]
-
Leukemia development is monitored by peripheral blood analysis and assessment of clinical signs.
4. Analysis:
-
Leukemia latency is determined by monitoring the survival of the recipient mice.
-
Leukemic cells can be isolated from the bone marrow of moribund mice for further analysis, such as RNA sequencing to determine the gene expression profiles regulated by each PRDM16 isoform.[2]
Chromatin Immunoprecipitation Sequencing (ChIP-Seq)
ChIP-seq can be employed to identify the genomic regions directly bound by each PRDM16 isoform, providing insights into their target genes.
1. Cell Cross-linking and Lysis:
-
Cells expressing a specific PRDM16 isoform are cross-linked with formaldehyde to fix protein-DNA interactions.
-
Cells are lysed to release the nuclei.
2. Chromatin Fragmentation:
-
Chromatin is sheared into small fragments (typically 200-600 bp) using sonication or enzymatic digestion.
3. Immunoprecipitation:
-
The sheared chromatin is incubated with an antibody specific to the PRDM16 isoform of interest (or a tag if the protein is epitope-tagged).
-
Antibody-protein-DNA complexes are captured using protein A/G magnetic beads.
4. Washing and Elution:
-
Non-specific binding is removed through a series of stringent washes.
-
The immunoprecipitated complexes are eluted from the beads.
5. Cross-link Reversal and DNA Purification:
-
Cross-links are reversed by heating, and proteins are degraded with proteinase K.
-
The DNA is purified.
6. Library Preparation and Sequencing:
-
The purified DNA fragments are prepared for high-throughput sequencing.
-
Sequencing reads are mapped to the reference genome to identify regions of enrichment, representing the binding sites of the PRDM16 isoform.
Conclusion
The functional dichotomy of PRDM16 isoforms presents a compelling area of investigation with significant implications for disease pathogenesis and therapeutic development. While fPRDM16 often acts as a guardian of cellular homeostasis, sPRDM16 can drive pro-tumorigenic and pro-inflammatory programs. This guide provides a foundational understanding of their distinct roles, supported by experimental evidence and methodologies. Future research should focus on further elucidating the isoform-specific functions of PRDM16 in a broader range of solid tumors and metabolic contexts, which will be critical for the development of targeted therapeutic strategies that can either enhance the beneficial effects of fPRDM16 or inhibit the detrimental actions of sPRDM16.
References
- 1. Prdm16 is required for the maintenance of brown adipocyte identity and function in adult mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PRDM16 isoforms differentially regulate normal and leukemic hematopoiesis and inflammatory gene signature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic reprogramming by PRDM16 drives cytarabine resistance in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PRDM16 Controls a Brown Fat/Skeletal Muscle Switch - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transcriptional Control of Brown Fat Determination by PRDM16 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol to establish a stable MLL-AF9_AML mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Murine Retrovirally-transduced Bone Marrow Engraftment Models of MLL-fusion-driven Acute Myelogenous Leukemias (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo Leukemogenesis Model Using Retrovirus Transduction [bio-protocol.org]
- 9. MLL-AF9 AML mouse model [bio-protocol.org]
Validating PRDM16 as a Key Mediator in Mitigating Insulin Resistance: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental data validating the role of PR domain-containing 16 (PRDM16) in mitigating insulin resistance. PRDM16, a transcriptional coregulator, has emerged as a critical determinant of brown and beige adipocyte development and function, processes intricately linked to systemic glucose homeostasis and insulin sensitivity. This document summarizes key findings, presents comparative data from genetic and pharmacological studies, details relevant experimental protocols, and visualizes the underlying signaling pathways.
Data Presentation: PRDM16 in Action
The following tables summarize quantitative data from key studies investigating the impact of PRDM16 on metabolic parameters related to insulin resistance.
Table 1: Effects of Adipocyte-Specific PRDM16 Knockout in Mice on a High-Fat Diet
| Parameter | Control Mice | Adipo-PRDM16 KO Mice | Percentage Change | Reference |
| Body Weight Gain | Normal | Increased | - | [1][2] |
| Fasting Plasma Insulin | Normal | 55% Increased | ↑ 55% | [1] |
| Glucose Infusion Rate (Hyperinsulinemic-Euglycemic Clamp) | Normal | 64% of Controls | ↓ 36% | [1] |
| Whole Body Glucose Uptake | Normal | Decreased | ↓ | [1] |
| Subcutaneous Adipose Tissue Glucose Uptake | Normal | 79% Decreased | ↓ 79% | [1] |
| Visceral Adipose Tissue Glucose Uptake | Normal | 53% Decreased | ↓ 53% | [1] |
| Hepatic Steatosis | Absent | Severe | - | [3] |
| Thermogenic Gene Expression in Subcutaneous Adipose Tissue | Normal | Decreased | ↓ | [3] |
| Inflammatory Gene Expression in Subcutaneous Adipose Tissue | Normal | Increased | ↑ | [3] |
Table 2: Effects of PRDM16 Overexpression in Adipose Tissue of Mice
| Parameter | Control Mice | aP2-PRDM16 Transgenic Mice | Effect | Reference |
| Energy Expenditure | Normal | Increased | ↑ | [4][5] |
| Body Weight Gain on High-Fat Diet | Normal | Reduced | ↓ | [3] |
| Glucose Tolerance | Normal | Improved | ↑ | [3][4][5] |
| Uncoupled Respiration in Adipocytes | Baseline | 2-fold Increase | ↑ | [6] |
| Mitochondrial Volume in Adipocytes | Baseline | 2-fold Increase | ↑ | [6] |
Table 3: Comparison of Therapeutic Agents Modulating PRDM16 and Insulin Sensitivity
| Therapeutic Agent | Mechanism of Action | Effect on PRDM16 Expression/Activity | Impact on Insulin Sensitivity | Reference |
| Metformin | Activates AMPK | Activates the AMPK/αKG/PRDM16 signaling pathway | Improves insulin sensitivity | [4][7] |
| Rosiglitazone | PPARγ agonist | Synergistically enhances PRDM16 protein stability and activity | Improves insulin sensitivity, particularly in combination with PRDM16 activation | [7][8] |
| Liraglutide | GLP-1 receptor agonist | Induces PRDM16 expression | Improves insulin sensitivity | [7][9][10] |
| Resveratrol | Activates Sirt1 | Upregulates PRDM16 expression | Plays an anti-obesity role | [7] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Hyperinsulinemic-Euglycemic Clamp in Mice
This procedure is the gold standard for assessing insulin sensitivity in vivo.
Objective: To measure whole-body and tissue-specific glucose disposal under hyperinsulinemic conditions while maintaining euglycemia.
Procedure:
-
Surgical Preparation: 5-7 days prior to the clamp, catheters are surgically implanted into the jugular vein (for infusions) and carotid artery (for blood sampling) of the mice. Animals are allowed to recover fully.
-
Fasting: Mice are fasted for 5-6 hours (morning fast) or overnight (14-18 hours) before the experiment.[11]
-
Basal Period (t = -120 to 0 min): A primed-continuous infusion of [3-³H]glucose is administered to measure basal glucose turnover. A blood sample is taken at the end of this period to determine basal plasma glucose and insulin concentrations.[11][12]
-
Clamp Period (t = 0 to 120 min):
-
A continuous infusion of human insulin is initiated.
-
Blood glucose levels are monitored every 10 minutes from the arterial catheter.
-
A variable infusion of 20% glucose is adjusted to maintain the blood glucose concentration at the basal level (euglycemia).[11][12]
-
To assess glucose uptake by specific tissues, a bolus of 2-[¹⁴C]deoxyglucose is administered at t = 75 min.[12]
-
-
Blood Sampling: Blood samples are collected at regular intervals during the clamp to measure plasma [³H]glucose, [¹⁴C]deoxyglucose, and insulin concentrations.
-
Tissue Collection: At the end of the clamp, mice are euthanized, and tissues (e.g., adipose tissue, skeletal muscle, liver) are collected to measure the accumulation of 2-[¹⁴C]deoxyglucose-6-phosphate.
Glucose Tolerance Test (GTT) in Mice
This test assesses the ability of an organism to clear a glucose load from the bloodstream.
Objective: To evaluate glucose homeostasis and identify insulin resistance.
Procedure:
-
Fasting: Mice are fasted for 4-6 hours. Water is provided ad libitum.[13]
-
Baseline Blood Glucose (t = 0 min): A small blood sample is collected from the tail vein to measure the baseline blood glucose level using a glucometer.[13]
-
Glucose Administration: A bolus of glucose (typically 1-2 g/kg body weight) is administered either via intraperitoneal (IP) injection or oral gavage.[13][14]
-
Blood Glucose Monitoring: Blood glucose levels are measured from the tail vein at specific time points after glucose administration, typically at 15, 30, 60, 90, and 120 minutes.[14]
-
Data Analysis: The blood glucose concentrations are plotted against time, and the area under the curve (AUC) is calculated to quantify glucose tolerance. An increased AUC indicates impaired glucose tolerance.
Chromatin Immunoprecipitation (ChIP)
ChIP is used to determine the in vivo binding sites of a specific protein, such as a transcription factor, on DNA.
Objective: To identify the genomic regions directly regulated by PRDM16.
Procedure:
-
Cross-linking: Adipose tissue or adipocytes are treated with formaldehyde to cross-link proteins to DNA.[15][16]
-
Chromatin Shearing: The cells are lysed, and the chromatin is sheared into smaller fragments (typically 200-1000 bp) using sonication.[15][16]
-
Immunoprecipitation: The sheared chromatin is incubated with an antibody specific to PRDM16. The antibody-PRDM16-DNA complexes are then captured using protein A/G-coated magnetic beads.[15][16]
-
Washing: The beads are washed to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: The protein-DNA complexes are eluted from the beads, and the cross-links are reversed by heating.
-
DNA Purification: The DNA is purified from the proteins.
-
Analysis: The purified DNA can be analyzed by quantitative PCR (ChIP-qPCR) to assess binding to specific gene promoters or by high-throughput sequencing (ChIP-seq) for genome-wide analysis.[16]
Co-Immunoprecipitation (Co-IP)
Co-IP is used to identify protein-protein interactions.
Objective: To identify proteins that interact with PRDM16 in a complex.
Procedure:
-
Cell Lysis: Cells are lysed under non-denaturing conditions to preserve protein-protein interactions.[17][18]
-
Immunoprecipitation: The cell lysate is incubated with an antibody specific to PRDM16. This antibody, along with PRDM16 and its binding partners, is then captured using protein A/G-coated beads.[17][18]
-
Washing: The beads are washed to remove non-specifically bound proteins.
-
Elution: The protein complexes are eluted from the beads.
-
Analysis: The eluted proteins are separated by SDS-PAGE and analyzed by Western blotting using antibodies against suspected interacting proteins or by mass spectrometry for a broader identification of interaction partners.[18]
Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to PRDM16 and insulin resistance.
Caption: PRDM16 signaling pathway in mitigating insulin resistance.
Caption: Experimental workflow for the hyperinsulinemic-euglycemic clamp.
Caption: Protein interaction network of PRDM16 in adipose tissue.
References
- 1. Ablation of PRDM16 and Beige Adipose Causes Metabolic Dysfunction and a Subcutaneous to Visceral Fat Switch - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prdm16 is required for the maintenance of brown adipocyte identity and function in adult mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Directly targeting PRDM16 in thermogenic adipose tissue to treat obesity and its related metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PRDM16 Regulating Adipocyte Transformation and Thermogenesis: A Promising Therapeutic Target for Obesity and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | PRDM16 Regulating Adipocyte Transformation and Thermogenesis: A Promising Therapeutic Target for Obesity and Diabetes [frontiersin.org]
- 6. Transcriptional Control of Brown Fat Determination by PRDM16 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PRDM16 Regulating Adipocyte Transformation and Thermogenesis: A Promising Therapeutic Target for Obesity and Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Liraglutide ameliorates glycometabolism and insulin resistance through the upregulation of GLUT4 in diabetic KKAy mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Liraglutide improves pancreatic Beta cell mass and function in alloxan-induced diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Hyperinsulinemic Clamp Methods - Metabolism Core - National Mouse Phenotyping Center | UMass Chan Medical School - Worcester [umassmed.edu]
- 13. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 14. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chromatin Immunoprecipitation in Adipose Tissue and Adipocytes: How to Proceed and Optimize the Protocol for Transcription Factor DNA Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Chromatin Immunoprecipitation of Murine Brown Adipose Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 17. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
Comparative Analysis of PRDM16 Binding Partners in Different Cell Types
A comprehensive guide for researchers, scientists, and drug development professionals on the diverse protein interactions of PRDM16, a key regulator of cell fate and function.
PR domain-containing 16 (PRDM16) is a crucial zinc finger transcription factor that governs cell fate decisions in various tissues. Its function is intricately linked to its ability to form protein complexes that regulate gene expression. This guide provides a comparative analysis of PRDM16 binding partners across three distinct cell types: brown adipose tissue (BAT), hematopoietic stem cells (HSCs), and neuronal cells, offering insights into its context-dependent roles.
PRDM16 Interactome: A Tale of Three Tissues
The protein interaction network of PRDM16 varies significantly across different cellular contexts, dictating its diverse biological outputs. In brown adipose tissue, PRDM16 is a master regulator of thermogenesis, while in hematopoietic stem cells, it is essential for their maintenance and quiescence. In the developing nervous system, PRDM16 plays a role in neuronal stem cell regulation and differentiation. These distinct functions are orchestrated by a unique set of binding partners in each cell type.
Brown Adipose Tissue: Orchestrating Thermogenesis
In brown adipocytes, PRDM16 acts as a central hub, integrating signals to activate the thermogenic gene program. Its binding partners are key players in adipogenesis and mitochondrial biogenesis.
-
Transcriptional Activation Complex: PRDM16 forms a potent transcriptional activation complex with several key factors to drive the expression of brown fat-specific genes like UCP1. It directly interacts with MED1 , a subunit of the Mediator complex, through its N-terminal zinc finger domain (ZF1)[1][2][3]. This interaction is critical for recruiting the transcriptional machinery to superenhancers of brown fat-selective genes[4][2]. PRDM16 also directly binds to PGC-1α and PGC-1β , master regulators of mitochondrial biogenesis, through both its ZF1 and a second C-terminal zinc finger domain (ZF2)[1]. Furthermore, PRDM16 collaborates with PPARγ and C/EBPβ , master regulators of adipogenesis, to initiate the brown fat developmental program[5][6][7][8][9]. The interaction with PPARγ also involves the ZF1 and ZF2 domains of PRDM16[6][10][11].
-
Transcriptional Repression Complex: To suppress the white fat gene program, PRDM16 recruits the corepressors CtBP1 and CtBP2 [12][13][14]. This interaction is mediated by a conserved PLDLS motif within PRDM16[12][13]. Interestingly, the binding of PGC-1α/β and CtBPs to PRDM16 appears to be mutually exclusive, suggesting a molecular switch that determines whether PRDM16 activates brown fat genes or represses white fat genes[13][15]. Another important repressive partner is the methyltransferase EHMT1 , which contributes to the suppression of myogenic gene expression[9].
Hematopoietic Stem Cells: Maintaining Stemness
In hematopoietic stem cells, PRDM16 is crucial for maintaining their quiescence, self-renewal, and preventing apoptosis[16][17]. While the direct interactome in HSCs is less defined than in BAT, its function is tied to the regulation of a broad network of genes that control HSC fate[16]. Overexpression of a truncated form of PRDM16 lacking the PR domain is associated with myeloid leukemia, highlighting its critical role in normal hematopoiesis.
Neuronal Cells: Guiding Neural Development
In the nervous system, PRDM16 is involved in the maintenance of neural stem cells and the proper migration and positioning of differentiated neurons[9]. A key interaction identified in this context is with the SMAD family of proteins, which are downstream effectors of the TGF-β and BMP signaling pathways. PRDM16 has been shown to interact with Smad3 and Smad4 , suggesting a role in modulating these crucial developmental signaling pathways[18][19][20][21]. This interaction appears to be antagonistic in some contexts, with PRDM16 and Smad4 functionally opposing each other to regulate gene expression[18][21][22].
Quantitative Data on PRDM16 Interactions
While direct physical interactions have been demonstrated for numerous PRDM16 binding partners, quantitative data such as binding affinities (e.g., dissociation constants, Kd) are not extensively reported in the literature. The following tables summarize the known interactors, the cell types in which these interactions have been observed, the techniques used for their identification, and the functional implications.
Table 1: Summary of PRDM16 Binding Partners in Brown Adipose Tissue (BAT)
| Interacting Protein | Technique(s) Used for Identification | Interacting Domain on PRDM16 | Functional Consequence of Interaction |
| MED1 | Co-Immunoprecipitation, In vitro binding assays | Zinc Finger 1 (ZF1) | Recruitment of Mediator complex to activate brown fat-specific gene expression.[1][2][3] |
| PGC-1α / PGC-1β | Co-Immunoprecipitation, In vitro binding assays | Zinc Finger 1 (ZF1) & Zinc Finger 2 (ZF2) | Coactivation of thermogenic genes and mitochondrial biogenesis.[1] |
| PPARγ | Mass Spectrometry, Co-Immunoprecipitation, In vitro binding assays | Zinc Finger 1 (ZF1) & Zinc Finger 2 (ZF2) | Activation of adipogenic and thermogenic gene programs.[6][7][8][10][11] |
| C/EBPβ | Proteomic analysis, Co-Immunoprecipitation | Not explicitly defined | Initiation of the switch from myoblastic to brown fat lineage.[5][7][11] |
| CtBP1 / CtBP2 | Mass Spectrometry, Co-Immunoprecipitation, In vitro binding assays | PLDLS motif | Repression of white fat-selective gene expression.[12][13][14] |
| EHMT1 | Not explicitly detailed | Not explicitly defined | Repression of myogenic gene expression.[9] |
| GTF2IRD1 | Not explicitly detailed | Not explicitly defined | Inhibition of adipose tissue fibrosis.[11] |
Table 2: Summary of PRDM16 Binding Partners in Hematopoietic Stem Cells (HSCs)
| Interacting Protein | Technique(s) Used for Identification | Interacting Domain on PRDM16 | Functional Consequence of Interaction |
| Specific direct binding partners remain to be fully elucidated. | Regulates a gene network controlling HSC quiescence, apoptosis, and differentiation.[16][17] |
Table 3: Summary of PRDM16 Binding Partners in Neuronal Cells
| Interacting Protein | Technique(s) Used for Identification | Interacting Domain on PRDM16 | Functional Consequence of Interaction |
| Smad3 / Smad4 | Yeast Two-Hybrid, GST pull-down, Co-Immunoprecipitation | Not explicitly defined | Modulation of TGF-β/BMP signaling pathways, influencing neuronal stem cell proliferation and differentiation.[18][19][20][21] |
Experimental Protocols
The identification and characterization of PRDM16 binding partners have been achieved through a combination of well-established molecular biology techniques.
Co-Immunoprecipitation (Co-IP)
Co-IP is a widely used antibody-based technique to enrich a protein of interest ("bait") along with its interacting partners ("prey") from a cell lysate.
Protocol Outline:
-
Cell Lysis: Cells are lysed using a gentle, non-denaturing buffer to preserve protein-protein interactions. The buffer typically contains a non-ionic detergent (e.g., NP-40 or Triton X-100), salts, and protease/phosphatase inhibitors.
-
Pre-clearing (Optional): The cell lysate is incubated with beads (e.g., Protein A/G agarose) alone to reduce non-specific binding of proteins to the beads.
-
Immunoprecipitation: An antibody specific to the bait protein (e.g., anti-PRDM16) is added to the pre-cleared lysate and incubated to allow the formation of antibody-antigen complexes.
-
Complex Capture: Protein A/G beads are added to the lysate. These beads have a high affinity for the Fc region of antibodies, thus capturing the antibody-bait-prey complexes.
-
Washing: The beads are washed several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer, which denatures the proteins and disrupts the antibody-antigen interaction.
-
Analysis: The eluted proteins are separated by SDS-PAGE and analyzed by Western blotting using an antibody against the suspected interacting protein. Alternatively, the entire eluate can be subjected to mass spectrometry for unbiased identification of binding partners.
Mass Spectrometry (MS)
MS-based proteomics is a powerful tool for the unbiased identification of protein interaction networks. In the context of PRDM16, affinity purification coupled with mass spectrometry (AP-MS) is a common approach.
Workflow Outline:
-
Affinity Purification: Similar to Co-IP, a tagged version of PRDM16 (e.g., FLAG-PRDM16) is expressed in cells. The protein complex is then purified from the cell lysate using anti-FLAG affinity beads.
-
Elution: The purified protein complexes are eluted from the beads.
-
Protein Digestion: The eluted proteins are digested into smaller peptides using a protease, most commonly trypsin.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The peptide mixture is separated by liquid chromatography and then ionized and analyzed in a mass spectrometer. The mass spectrometer measures the mass-to-charge ratio of the peptides (MS1 scan) and then fragments individual peptides and measures the masses of the fragments (MS/MS scan).
-
Data Analysis: The MS/MS spectra are searched against a protein sequence database to identify the peptides and, consequently, the proteins present in the original purified complex. Quantitative MS techniques can further provide information on the relative abundance of the identified proteins.
Yeast Two-Hybrid (Y2H) Assay
The Y2H system is a genetic method used to discover binary protein-protein interactions in vivo.
Principle:
The assay relies on the modular nature of transcription factors, which typically have a DNA-binding domain (DBD) and a transcriptional activation domain (AD). In the Y2H system, the "bait" protein (e.g., PRDM16) is fused to the DBD, and a library of potential "prey" proteins is fused to the AD. If the bait and prey proteins interact, the DBD and AD are brought into close proximity, reconstituting a functional transcription factor. This reconstituted transcription factor then drives the expression of a reporter gene (e.g., HIS3, ADE2, lacZ), allowing for the selection and identification of interacting partners.
Protocol Outline:
-
Vector Construction: The bait (PRDM16) is cloned into a "bait" vector containing the DBD, and a cDNA library is cloned into a "prey" vector containing the AD.
-
Yeast Transformation: The bait and prey plasmids are co-transformed into a suitable yeast strain that has reporter genes under the control of a promoter recognized by the DBD.
-
Selection: Transformed yeast cells are plated on selective media. Only yeast cells in which the bait and prey proteins interact will be able to grow on media lacking the nutrient produced by the reporter gene (e.g., histidine).
-
Validation: Positive interactions are typically confirmed through additional reporter assays (e.g., β-galactosidase assay for lacZ) and by re-testing the interaction after isolating the prey plasmid and sequencing the cDNA insert.
Visualizing PRDM16 Signaling and Experimental Workflows
To better illustrate the complex interactions and experimental procedures described, the following diagrams have been generated using the DOT language for Graphviz.
Caption: PRDM16 signaling in brown adipose tissue.
Caption: A simplified workflow for Co-Immunoprecipitation.
Caption: PRDM16 interaction with SMAD signaling in neuronal cells.
References
- 1. PRDM16 enhances nuclear receptor-dependent transcription of the brown fat-specific Ucp1 gene through interactions with Mediator subunit MED1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PRDM16 binds MED1 and controls chromatin architecture to determine a brown fat transcriptional program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PRDM16 binds MED1 and controls chromatin architecture to determine a brown fat transcriptional program - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Initiation of myoblast/brown fat switch through a PRDM16-C/EBP-β transcriptional complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PRDM16 Controls a Brown Fat/Skeletal Muscle Switch - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Directly targeting PRDM16 in thermogenic adipose tissue to treat obesity and its related metabolic diseases [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Functions of Prdm16 in thermogenic fat cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | PRDM16 Regulating Adipocyte Transformation and Thermogenesis: A Promising Therapeutic Target for Obesity and Diabetes [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Regulation of the brown and white fat gene programs through a PRDM16/CtBP transcriptional complex - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dash.harvard.edu [dash.harvard.edu]
- 15. researchgate.net [researchgate.net]
- 16. Prdm16 is a physiologic regulator of hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Prdm16 is a critical regulator of adult long-term hematopoietic stem cell quiescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Antagonism between Prdm16 and Smad4 specifies the trajectory and progression of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. PRDM16 - SMAD2 Interaction Summary | BioGRID [thebiogrid.org]
- 20. PRDM16/MEL1: a novel Smad binding protein expressed in murine embryonic orofacial tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Antagonism between Prdm16 and Smad4 specifies the trajectory and progression of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Cross-Species Comparison of PRDM16 Gene Regulation: A Guide for Researchers
This guide provides a comprehensive cross-species comparison of the regulatory mechanisms governing the PRDM16 (PR/SET Domain 16) gene, a critical transcriptional regulator involved in cell fate decisions, particularly in adipose tissue and neuronal development. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting PRDM16.
Introduction to PRDM16
PRDM16 is a zinc finger transcription factor that plays a pivotal role in various biological processes, including the differentiation of brown and beige adipocytes, maintenance of hematopoietic and neural stem cells, and craniofacial development.[1][2] Its ability to control cell fate, particularly the switch between muscle and brown fat cells, has made it a significant target of interest for metabolic diseases such as obesity and diabetes.[3][4] The human PRDM16 gene is located on chromosome 1p36.32 and comprises 17 exons, a structure that is highly conserved in mice, where it is found on chromosome 4qE2.[3]
Comparative Gene Structure and Protein Domains
The PRDM16 protein possesses several key functional domains that are largely conserved across mammalian species. These include an N-terminal PR/SET domain with potential histone methyltransferase activity, a proline-rich domain, a repressive domain, and multiple zinc finger domains that mediate DNA binding and protein-protein interactions.[3] Two main isoforms are expressed in both humans and mice: a full-length (fPRDM16) and a short isoform (sPRDM16) that lacks the N-terminal PR domain.[5]
Data Presentation: Cross-Species Comparison of PRDM16 Regulation
Table 1: PRDM16 Gene and Protein Characteristics Across Species
| Feature | Human | Mouse | Cattle | Zebrafish |
| Gene Locus | 1p36.32[3] | 4qE2[3] | BTA1 | ZFIN:ZDB-GENE-040426-1590 |
| Number of Exons | 17[3] | 17[3] | Not explicitly found | 16 |
| Protein Isoforms | Full-length and short (lacks PR domain)[5] | Full-length and short (lacks PR domain)[5] | Not explicitly found | Multiple predicted isoforms |
| Key Conserved Domains | PR/SET, Proline-rich, Zinc Fingers[3] | PR/SET, Proline-rich, Zinc Fingers[3] | Conserved PRDM16 protein sequence[6] | PR/SET, Zinc Fingers |
Table 2: Key Upstream Regulators of PRDM16 Expression and Activity
| Regulator | Species | Mode of Action | Key Findings |
| AMPK-α1 | Mouse | Activates transcription via promoter demethylation.[3] | Positively regulates PRDM16 transcription, promoting brown adipogenesis.[3] |
| LMO2 | Mouse | Binds to the PRDM16 promoter to enhance transcription.[3] | Promotes PRDM16 expression.[3] |
| microRNAs (e.g., miR-133) | Mouse | Target the 3'-UTR of PRDM16 mRNA for degradation or translational repression.[2][7] | miR-133 inhibits brown adipocyte differentiation by targeting PRDM16.[2] |
| C/EBP-β | Human, Mouse | Forms a transcriptional complex with PRDM16 to activate brown fat-specific genes.[3][8] | Essential for initiating the conversion of myoblasts to brown adipocytes.[8] |
Table 3: Downstream Effects and Interacting Partners of PRDM16
| Interacting Partner/Target Gene | Species | Functional Outcome | Key Findings |
| PGC-1α | Human, Mouse | Coactivation of thermogenic genes.[3][9] | PRDM16 directly binds to and activates the PGC-1α promoter.[9] |
| PPARγ | Human, Mouse | Coactivation of adipogenic and thermogenic programs.[3][7] | PRDM16 and PPARγ synergistically induce brown fat gene expression.[8] |
| UCP1 | Human, Mouse, Cattle | Upregulation of the key thermogenic protein.[3][6] | PRDM16 is a master regulator of UCP1 expression in brown and beige adipocytes.[4][9] |
| MED1 | Mouse | Bridges PRDM16 to the transcriptional machinery.[10][11] | MED1 is required for PRDM16-mediated activation of the Ucp1 gene.[10] |
| EHMT1 | Mouse | Stabilizes PRDM16 protein and represses myogenic genes.[2] | An essential component of the PRDM16 transcriptional complex in brown fat formation.[2] |
| SMAD proteins | Mouse, Zebrafish | PRDM16 can act as a co-repressor in the BMP/TGF-β signaling pathway.[12] | PRDM16 interacts with SMADs to regulate neural stem cell proliferation and craniofacial development.[12] |
Experimental Protocols for Studying PRDM16 Gene Regulation
The following protocols provide a generalized framework for investigating the cross-species regulation of PRDM16.
4.1. Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
-
Objective: To identify genomic regions occupied by PRDM16 and other transcription factors across different species.
-
Methodology:
-
Crosslink cells or tissues with formaldehyde to fix protein-DNA interactions.
-
Lyse cells and sonicate chromatin to generate DNA fragments of 200-500 bp.
-
Immunoprecipitate chromatin with an antibody specific to PRDM16 or another factor of interest.
-
Reverse crosslinks and purify the immunoprecipitated DNA.
-
Prepare a sequencing library and perform high-throughput sequencing.
-
Align reads to the reference genome of the species being studied and perform peak calling to identify binding sites.
-
Perform comparative genomic analysis of binding sites across species.
-
4.2. Assay for Transposase-Accessible Chromatin with Sequencing (ATAC-seq)
-
Objective: To map regions of open chromatin, often corresponding to active regulatory elements like promoters and enhancers, in a cross-species manner.
-
Methodology:
-
Isolate nuclei from a small number of cells or tissue samples.
-
Treat nuclei with a hyperactive Tn5 transposase, which will fragment the DNA in accessible chromatin regions and ligate sequencing adapters.
-
Purify the DNA fragments.
-
Amplify the library by PCR.
-
Perform high-throughput sequencing.
-
Align reads to the respective species' genome to identify regions of open chromatin.
-
Compare chromatin accessibility profiles at the PRDM16 locus and its target genes across species.
-
4.3. Luciferase Reporter Assays
-
Objective: To functionally validate putative enhancer or promoter elements of the PRDM16 gene from different species.
-
Methodology:
-
Clone the putative regulatory DNA sequence from the species of interest into a luciferase reporter vector.
-
Co-transfect the reporter construct along with a vector expressing a potential regulatory protein (e.g., C/EBP-β) into a suitable cell line. A control vector with a minimal promoter should be used for normalization.
-
Culture the cells for 24-48 hours.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Normalize luciferase activity to the control and compare the activity of regulatory elements from different species.
-
Visualizations of PRDM16 Regulatory Networks
The following diagrams, generated using the DOT language, illustrate key aspects of PRDM16 regulation and experimental investigation.
Caption: Signaling pathways regulating PRDM16 expression and its downstream effects on thermogenesis.
Caption: A generalized experimental workflow for the cross-species comparison of PRDM16 gene regulation.
Conclusion
The regulation of the PRDM16 gene is a highly conserved process across mammals, underscoring its fundamental biological importance. Key transcription factors and signaling pathways that govern its expression and function are shared between humans and mice. However, subtle species-specific differences in regulatory elements and their response to physiological cues likely exist and warrant further investigation. The experimental approaches outlined in this guide provide a robust framework for dissecting these conserved and divergent regulatory mechanisms, which will be crucial for the development of novel therapeutic strategies targeting PRDM16.
References
- 1. academic.oup.com [academic.oup.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. PRDM16 Regulating Adipocyte Transformation and Thermogenesis: A Promising Therapeutic Target for Obesity and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PRDM16 - Wikipedia [en.wikipedia.org]
- 5. PRDM16 isoforms differentially regulate normal and leukemic hematopoiesis and inflammatory gene signature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Population genomics reveals that natural variation in PRDM16 contributes to cold tolerance in domestic cattle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Directly targeting PRDM16 in thermogenic adipose tissue to treat obesity and its related metabolic diseases [frontiersin.org]
- 9. Transcriptional Control of Brown Fat Determination by PRDM16 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PRDM16 enhances nuclear receptor-dependent transcription of the brown fat-specific Ucp1 gene through interactions with Mediator subunit MED1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PRDM16 binds MED1 and controls chromatin architecture to determine a brown fat transcriptional program - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PRDM16 functions as a co-repressor in the BMP pathway to suppress neural stem cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating PRDM16 as an Anti-Fibrotic Target in Adipose Tissue
For Researchers, Scientists, and Drug Development Professionals
Adipose tissue fibrosis, characterized by the excessive accumulation of extracellular matrix (ECM) components, is a critical pathological feature of metabolic dysfunction. It impairs adipocyte function, promotes inflammation, and contributes to systemic insulin resistance. The transcription factor PR domain containing 16 (PRDM16) has emerged as a potent regulator of adipocyte biology, and recent evidence highlights its significant anti-fibrotic role. This guide provides a comparative analysis of PRDM16's efficacy against other anti-fibrotic strategies, supported by experimental data and detailed protocols to aid in research and development.
PRDM16: A Dual-Mechanism Anti-Fibrotic Regulator
PRDM16 combats adipose tissue fibrosis through two distinct, well-documented mechanisms: direct transcriptional repression of pro-fibrotic genes and indirect metabolic signaling to precursor cells.
-
Transcriptional Repression: In mature adipocytes, PRDM16 forms a transcriptional complex with General Transcription Factor II-I Repeat Domain-Containing Protein 1 (GTF2IRD1) and the histone methyltransferase EHMT1.[1][2][3] This complex binds to the promoter/enhancer regions of transforming growth factor-beta (TGF-β)-dependent pro-fibrotic genes, such as those for collagens and other ECM components, and potently represses their transcription.[1][2][3] This action is independent of PRDM16's well-known role in promoting thermogenesis.[1][2]
-
Metabolic Signaling: PRDM16 enhances fatty acid oxidation in adipocytes, leading to the production and secretion of the ketone body β-hydroxybutyrate (BHB).[4][5][6] BHB acts as a paracrine signal, communicating with local adipose precursor cells.[5][6] It inhibits their differentiation into myofibroblasts—the primary collagen-producing cells—thereby preventing the onset of fibrosis and preserving the potential for healthy adipogenesis.[5][6]
PRDM16 Signaling Pathway
Performance Comparison: PRDM16 vs. Alternative Strategies
The validation of any therapeutic target requires objective comparison with existing or alternative approaches. Here, we compare the anti-fibrotic efficacy of enhancing PRDM16 signaling with direct TGF-β inhibition and PPARγ agonism.
| Strategy | Target Molecule / Pathway | Mechanism of Action | Reported Anti-Fibrotic Effect (in vivo) | Potential Drawbacks |
| PRDM16 Activation | PRDM16 | Transcriptional repression of fibrotic genes; Secretion of anti-fibrotic metabolite (BHB).[1][5] | ~50% reduction in hydroxyproline content in epididymal white adipose tissue (eWAT) of high-fat diet-fed transgenic mice.[2] | Systemic effects of PRDM16 activation in non-adipose tissues are not fully characterized. |
| TGF-β Inhibition | TGF-β Receptor 1 (TβRI) | Blocks the primary signaling pathway responsible for myofibroblast activation and collagen synthesis.[1] | Significant reduction in collagen deposition and α-SMA expression in adipose tissue of diet-induced obese mice treated with inhibitors like SB431542.[1] | TGF-β has pleiotropic effects; long-term systemic inhibition can impact immune function and tissue repair. |
| PPARγ Agonism | Peroxisome Proliferator-Activated Receptor γ (PPARγ) | Promotes adipogenesis, improves insulin sensitivity, and can indirectly suppress fibrosis. Some agonists also stabilize PRDM16 protein.[4] | Thiazolidinediones (TZDs) reduce fibrosis in various tissues, partly by promoting healthy adipose expansion and reducing inflammatory drivers.[7][8] | Associated with side effects such as weight gain, fluid retention, and bone loss.[9] |
| Adiponectin Receptor Agonism | AdipoR1 / AdipoR2 | Mimics the action of adiponectin, an anti-inflammatory and anti-fibrotic adipokine that can block TGF-β signaling.[10][11] | AdipoR agonists (e.g., AdipoRon, ADP355) attenuate bleomycin-induced dermal fibrosis and inhibit fibrotic gene expression.[4][10] | Requires further development for optimal oral bioavailability and long-term safety profiles. |
Experimental Protocols for Validation
Detailed and reproducible methodologies are crucial for validating research findings. Below are standard protocols used to assess the anti-fibrotic role of PRDM16.
Histological Assessment of Fibrosis
Masson's Trichrome Staining: This is the gold-standard histological stain to visualize collagen fibers.
-
Objective: To qualitatively and quantitatively assess collagen deposition in adipose tissue sections.
-
Methodology:
-
Fix adipose tissue in 4% paraformaldehyde for 24 hours, then embed in paraffin.
-
Cut 5 µm sections and mount on glass slides.
-
Deparaffinize sections with xylene and rehydrate through a graded series of ethanol.
-
Stain with Weigert's iron hematoxylin for 10 minutes to stain nuclei (black).
-
Stain with Biebrich scarlet-acid fuchsin for 5 minutes to stain cytoplasm and muscle (red).
-
Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes.
-
Counterstain with aniline blue for 5-10 minutes to stain collagen fibers (blue).
-
Dehydrate, clear, and mount coverslips.
-
Image using a bright-field microscope and quantify the blue-stained fibrotic area as a percentage of the total tissue area using software like ImageJ.
-
Quantification of Total Collagen
Hydroxyproline Assay: Measures the total collagen content in a tissue lysate, as hydroxyproline is a major component of collagen.
-
Objective: To quantify the total amount of collagen in a given mass of adipose tissue.
-
Methodology:
-
Lyse a pre-weighed amount (~50-100 mg) of frozen adipose tissue.
-
Hydrolyze the tissue lysate in 6N HCl at 110-120°C for 12-24 hours.
-
Neutralize the hydrolysate with NaOH.
-
Add Chloramine-T reagent and incubate at room temperature for 20 minutes to oxidize hydroxyproline.
-
Add Ehrlich's reagent (p-dimethylaminobenzaldehyde) and incubate at 65°C for 15 minutes to develop color.
-
Measure absorbance at 560 nm.
-
Calculate hydroxyproline concentration based on a standard curve and express as µg of hydroxyproline per mg of wet tissue weight.
-
Gene Expression Analysis
Quantitative Real-Time PCR (qRT-PCR): To measure the mRNA levels of key pro-fibrotic genes.
-
Objective: To determine if PRDM16 activation leads to a downregulation of fibrosis-related gene expression.
-
Methodology:
-
Isolate total RNA from adipose tissue using a TRIzol-based method or a commercial kit.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qRT-PCR using a SYBR Green-based master mix.
-
Use primers for target genes (e.g., Col1a1, Col3a1, Acta2 [α-SMA], Tgfb1) and a housekeeping gene for normalization (e.g., Tbp, 18sRNA).
-
Calculate relative mRNA levels using the ΔΔCt method.[6]
-
| Gene Target | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
| Col1a1 | GCTCCTCTTAGGGGCCACT | CCACGTCTCACCATTGGGG |
| Acta2 (α-SMA) | GTCCCAGACATCAGGGAGTAA | TCGGATACTTCAGCGTCAGGA |
| Tgfb1 | CTCCCGTGGCTTCTAGTGC | GCCTTAGTTTGGACAGGATCTG |
| Tbp (TATA-box binding protein) | AGAACAATCCAGACTAGCAGCA | GGGAACTTCACATCACAGCTC |
Note: Primer sequences should always be validated for the specific species and experimental conditions.
General Experimental Workflow
The following diagram illustrates a typical workflow for validating a novel anti-fibrotic compound or genetic target in the context of adipose tissue.
Conclusion
The evidence strongly supports the role of PRDM16 as a key negative regulator of adipose tissue fibrosis. Its dual-action mechanism, combining direct transcriptional repression with metabolic signaling, makes it an attractive therapeutic target. Compared to broader strategies like systemic TGF-β inhibition or PPARγ agonism, targeting the PRDM16 pathway may offer a more focused approach with a potentially more favorable side-effect profile. The experimental protocols and comparative data provided in this guide serve as a valuable resource for researchers aiming to further investigate and harness the therapeutic potential of PRDM16 in combating metabolic disease.
References
- 1. TGF-β antagonism synergizes with PPARγ agonism to reduce fibrosis and enhance beige adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A potent peptide as adiponectin receptor 1 agonist to against fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Repression of Adipose Tissue Fibrosis through a PRDM16-GTF2IRD1 Complex Improves Systemic Glucose Homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Potential Adiponectin Receptor Response Modifier Therapeutics [frontiersin.org]
- 5. A PRDM16-driven metabolic signal from adipocytes regulates precursor cell fate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Repression of adipose tissue fibrosis through a PRDM16-GTF2IRD1 complex improves systemic glucose homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PPAR‐γ‐induced changes in visceral fat and adiponectin levels are associated with improvement of steatohepatitis in patients with NASH - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PPARs-Orchestrated Metabolic Homeostasis in the Adipose Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Peroxisome Proliferator-Activated Receptor γ and Its Role in Adipocyte Homeostasis and Thiazolidinedione-Mediated Insulin Sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Post-translational control of beige fat biogenesis by PRDM16 stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Adiponectin as an anti-fibrotic and anti-inflammatory adipokine in the liver - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of PRDM16 Activators for Adipocyte Browning and Thermogenesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of various compounds reported to activate PRDM16, a key transcriptional regulator of brown and beige adipocyte development and function. Increased PRDM16 activity is a promising therapeutic strategy for combating obesity and related metabolic disorders by promoting energy expenditure. This document summarizes the available quantitative data on the efficacy of these activators, details the experimental protocols used to assess their effects, and illustrates the key signaling pathways involved.
Quantitative Efficacy of PRDM16 Activators
The following table summarizes the quantitative effects of several compounds on PRDM16 expression. It is crucial to note that the data presented are compiled from different studies using varied experimental systems, cell types, and conditions. Therefore, a direct comparison of the absolute efficacy between these activators should be made with caution. The primary value of this table is to provide a quantitative starting point for researchers interested in modulating PRDM16 activity.
| Activator | Mechanism of Action | Cell/System Type | Concentration | Effect on PRDM16 mRNA | Effect on PRDM16 Protein | Citation |
| Resveratrol | Activates AMPKα1 | Differentiated interscapular Brown Adipose Tissue (iBAT) Stromal Vascular Cells (SVCs) | 10 µM | 1.9-fold increase | 1.6-fold increase | [1] |
| Rosiglitazone | PPARγ Agonist | Inguinal White Adipose Tissue (iWAT) | ≥ 50 nM | Modest or no effect | Significant increase | [2] |
| Metformin | Activates AMPK | Brown Adipose Tissue (BAT) | Not specified in direct PRDM16 assays | Rescues obesity-induced suppression | Not specified | [3] |
| Rutaecarpine | Activates AMPK | Adipocytes | Not specified in direct PRDM16 assays | Positive regulator (effect abolished with Prdm16 deletion) | Not specified | [1] |
| Forskolin | cAMP Elevator | Not specified | Not specified | Required for PRDM16-mediated PGC-1α promoter activation | Not specified | [4] |
PRDM16 Signaling Pathway
PRDM16 functions as a central node in a complex signaling network that governs the switch between myogenic and brown adipogenic cell fates and promotes the browning of white adipose tissue. The following diagram illustrates the key upstream regulators and downstream effectors of PRDM16.
Caption: PRDM16 signaling pathway and points of intervention by various activators.
Experimental Protocols
Detailed methodologies for key experiments cited in the quantitative data table are provided below. These protocols are generalized and may require optimization for specific cell types and experimental conditions.
Quantification of PRDM16 mRNA Expression by RT-qPCR
This protocol is used to measure the relative abundance of PRDM16 messenger RNA.
Caption: A typical workflow for measuring PRDM16 mRNA levels via RT-qPCR.
Methodology:
-
RNA Isolation: Total RNA is isolated from cultured cells or tissues using a commercial kit (e.g., RNeasy Kit, Qiagen) following the manufacturer's instructions. The quantity and quality of the isolated RNA are assessed using a spectrophotometer (e.g., NanoDrop).
-
Reverse Transcription: First-strand complementary DNA (cDNA) is synthesized from 1-2 µg of total RNA using a reverse transcriptase enzyme (e.g., SuperScript IV, Invitrogen) and random hexamers or oligo(dT) primers.
-
Quantitative PCR (qPCR): qPCR is performed using a real-time PCR system (e.g., Applied Biosystems 7500). The reaction mixture typically contains cDNA template, forward and reverse primers specific for PRDM16, and a fluorescent DNA-binding dye (e.g., SYBR Green).
-
Data Analysis: The relative expression of PRDM16 mRNA is calculated using the comparative Ct (ΔΔCt) method, normalized to a stable housekeeping gene (e.g., GAPDH, β-actin).
Quantification of PRDM16 Protein Expression by Western Blot
This protocol is used to detect and quantify the amount of PRDM16 protein in a sample.
Methodology:
-
Protein Extraction: Cells or tissues are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. The total protein concentration is determined using a protein assay (e.g., BCA assay, Thermo Fisher Scientific).
-
SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a 4-12% gradient gel.
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with a primary antibody specific for PRDM16 overnight at 4°C. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Quantification: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensity is quantified using densitometry software (e.g., ImageJ) and normalized to a loading control protein (e.g., β-actin, GAPDH).
Chromatin Immunoprecipitation (ChIP)-qPCR for PRDM16 Target Gene Binding
This protocol is used to determine if PRDM16 directly binds to the promoter or enhancer regions of its target genes.
Methodology:
-
Cross-linking: Cells are treated with formaldehyde to cross-link proteins to DNA.
-
Chromatin Shearing: The cells are lysed, and the chromatin is sheared into small fragments (200-1000 bp) by sonication or enzymatic digestion.
-
Immunoprecipitation: The sheared chromatin is incubated with an antibody specific to PRDM16 or a control IgG overnight at 4°C. The antibody-protein-DNA complexes are then captured using protein A/G magnetic beads.
-
Reverse Cross-linking and DNA Purification: The cross-links are reversed by heating, and the DNA is purified.
-
qPCR Analysis: The purified DNA is used as a template for qPCR with primers designed to amplify specific regions of interest within the promoters or enhancers of potential PRDM16 target genes (e.g., UCP1, PGC-1α). The enrichment of these regions is calculated relative to the input DNA and the IgG control.
Luciferase Reporter Assay for PRDM16 Co-activation
This assay is used to measure the ability of PRDM16 to enhance the transcriptional activity of other transcription factors on a specific gene promoter.
Methodology:
-
Plasmid Constructs: A reporter plasmid is constructed containing the promoter of a PRDM16 target gene (e.g., PGC-1α promoter) upstream of a luciferase gene. Expression plasmids for PRDM16 and its partner transcription factor are also used. A control plasmid expressing Renilla luciferase is often co-transfected for normalization.
-
Cell Transfection: Cells are co-transfected with the reporter plasmid, the expression plasmids for PRDM16 and its partner, and the Renilla luciferase control plasmid.
-
Cell Lysis and Luciferase Assay: After 24-48 hours, the cells are lysed, and the luciferase activity is measured using a luminometer and a dual-luciferase reporter assay system.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency. The fold change in luciferase activity in the presence of PRDM16 compared to the control indicates the co-activation potential.
Conclusion
The activation of PRDM16 presents a compelling strategy for increasing energy expenditure and combating metabolic diseases. This guide has summarized the current knowledge on several compounds that modulate PRDM16 activity. While direct comparative efficacy data remains limited, the provided quantitative information and detailed experimental protocols offer a valuable resource for researchers aiming to explore and harness the therapeutic potential of PRDM16 activation. Future studies employing standardized assays to directly compare the potency and efficacy of these and novel activators will be crucial for advancing this field.
References
- 1. Frontiers | PRDM16 Regulating Adipocyte Transformation and Thermogenesis: A Promising Therapeutic Target for Obesity and Diabetes [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. AMPK/α-ketoglutarate axis dynamically mediates DNA demethylation in the Prdm16 promoter and brown adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transcriptional Control of Brown Fat Determination by PRDM16 - PMC [pmc.ncbi.nlm.nih.gov]
The Role of PRDM16 in Leukemia: A Comparative Guide for Researchers
An In-depth Analysis of PRDM16's Prognostic Value in Leukemia Validated by Patient Sample Studies
The transcriptional coregulator PR/SET domain 16 (PRDM16) has emerged as a critical player in the pathogenesis of several hematological malignancies, particularly acute myeloid leukemia (AML). A substantial body of evidence, drawn from the analysis of patient samples, has solidified its role as a significant prognostic marker. This guide provides a comprehensive comparison of findings from key studies, presenting quantitative data, detailed experimental protocols, and visual representations of associated pathways and workflows to support researchers, scientists, and drug development professionals in their understanding of PRDM16's significance in leukemia.
High PRDM16 Expression: A Consistent Marker of Poor Prognosis
Across multiple independent studies involving both pediatric and adult AML patient cohorts, elevated expression of PRDM16 has been consistently associated with adverse clinical outcomes. This includes reduced overall survival (OS) and event-free survival (EFS), as well as a lower rate of complete remission (CR) following induction chemotherapy.[1][2][3][4][5][6]
Key Clinical and Molecular Correlations
High PRDM16 expression is not an isolated phenomenon but is significantly associated with other well-established molecular markers and clinical features in AML. These correlations provide a more nuanced understanding of the leukemic landscape in which PRDM16 exerts its effects.
| Clinical/Molecular Feature | Association with High PRDM16 Expression | Patient Cohort | Key Findings | Reference |
| FLT3-ITD Mutation | Positive Correlation | Adult & Pediatric AML | Patients with high PRDM16 expression have a higher incidence of FLT3-ITD mutations. This co-occurrence is linked to a particularly poor prognosis.[1][2][7][8][9][10] | [1][2][7][8][9][10] |
| NPM1 Mutation | Positive Correlation | Adult AML | High PRDM16 expression is frequently observed in patients with NPM1 mutations.[1][2][3] | [1][2][3] |
| DNMT3A Mutation | Positive Correlation | Adult AML | A significant association exists between high PRDM16 expression and mutations in the DNMT3A gene.[1][2][7][8][10] | [1][2][7][8][10] |
| CEBPA Mutation | Negative Correlation | Cytogenetically Normal AML (CN-AML) | High PRDM16 expression is associated with a lower rate of CEBPA mutations.[7][8][10] | [7][8][10] |
| WT1 Expression | Positive Correlation | Cytogenetically Normal AML (CN-AML) | PRDM16 expression is significantly correlated with the expression of Wilms' tumor 1 (WT1), another adverse prognostic marker in AML.[4][7][8][10] | [4][7][8][10] |
| Cytogenetic Risk | Association with Intermediate Risk | Adult AML | High PRDM16 expression is a significant predictor of poor prognosis within the intermediate cytogenetic risk group.[1][2][6] | [1][2][6] |
| Complete Remission (CR) Rate | Lower Rate | Adult AML | Patients with high PRDM16 expression are less likely to achieve complete remission after induction therapy.[1][2][5] | [1][2][5] |
PRDM16 Isoforms and Fusion Genes in Leukemia
The biological and clinical significance of PRDM16 is further complicated by the existence of different isoforms and its involvement in chromosomal translocations that result in fusion genes.
-
PRDM16 Isoforms: PRDM16 is expressed as a full-length (fPRDM16) protein, which contains the N-terminal PR domain with methyltransferase activity, and a short isoform (sPRDM16) that lacks this domain.[3] Studies suggest these isoforms may have distinct or even opposing roles in leukemogenesis. While fPRDM16 may act as a tumor suppressor in some contexts, sPRDM16 appears to be more oncogenic.[3][11]
-
PRDM16 Fusion Genes: Chromosomal translocations involving the PRDM16 gene are recurrent events in myeloid and lymphoid leukemias. These fusions often lead to the overexpression of a truncated PRDM16 protein or a chimeric protein with altered function. Notable PRDM16 fusion partners include:
-
RUNX1-PRDM16: Found in AML and the blast crisis of Chronic Myeloid Leukemia (CML).[3][12][13]
-
RPN1-PRDM16: Identified in AML and myelodysplastic syndromes (MDS).[14]
-
NUP98-NSD1: While not a direct fusion with PRDM16, this fusion is strongly associated with high PRDM16 expression in pediatric AML.[2][15]
-
PRDM16::SKI: A novel fusion identified in T-prolymphocytic leukemia.[16]
-
Experimental Protocols for PRDM16 Analysis in Patient Samples
The validation of PRDM16's role in leukemia relies on robust and reproducible experimental methodologies. Below are detailed protocols for key experiments cited in the literature.
Quantification of PRDM16 mRNA Expression by Real-Time Quantitative PCR (RT-qPCR)
This is the most common method used to determine the expression level of PRDM16 in patient bone marrow or peripheral blood samples.
-
Sample Preparation: Mononuclear cells are isolated from bone marrow aspirates or peripheral blood using Ficoll-Paque density gradient centrifugation.
-
RNA Extraction: Total RNA is extracted from the isolated mononuclear cells using TRIzol reagent or other commercially available RNA isolation kits according to the manufacturer's instructions.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme (e.g., SuperScript III) and random primers or oligo(dT) primers.
-
RT-qPCR: The qPCR is performed using a real-time PCR system (e.g., 7900HT Fast Real-Time PCR System). The reaction mixture typically contains cDNA template, TaqMan Gene Expression Master Mix, and a specific TaqMan Gene Expression Assay for PRDM16. ABL1 is commonly used as an endogenous control gene for normalization.[1]
-
Data Analysis: The relative expression of PRDM16 is calculated using the comparative Ct (ΔΔCt) method, normalized to the endogenous control. A cutoff value, often determined by receiver operating characteristic (ROC) curve analysis or the expression level in normal bone marrow controls, is used to stratify patients into high and low expression groups.[6][8]
Mutation Analysis
To correlate PRDM16 expression with other genetic alterations, various mutation detection techniques are employed.
-
Direct Sequencing (Sanger Sequencing): This method is used to identify mutations in specific genes like NPM1, CEBPA, FLT3 (for tyrosine kinase domain mutations), and DNMT3A. PCR is used to amplify the target exons, and the amplicons are then sequenced.
-
Fragment Analysis: This technique is particularly used for detecting internal tandem duplications (ITDs) in the FLT3 gene. A fluorescently labeled PCR primer is used to amplify the region of interest, and the size of the PCR product is determined by capillary electrophoresis.
-
Next-Generation Sequencing (NGS): Targeted gene panels or whole-exome sequencing are increasingly used to simultaneously screen for mutations in a large number of leukemia-associated genes. This provides a comprehensive mutational profile for each patient sample.[1]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to PRDM16 in leukemia.
References
- 1. ashpublications.org [ashpublications.org]
- 2. gunma-u.repo.nii.ac.jp [gunma-u.repo.nii.ac.jp]
- 3. JCI - PRDM16 isoforms differentially regulate normal and leukemic hematopoiesis and inflammatory gene signature [jci.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Metabolic reprogramming by PRDM16 drives cytarabine resistance in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High PRDM16 expression predicts poor outcomes in adult acute myeloid leukemia patients with intermediate cytogenetic risk: a comprehensive cohort study from a single Chinese center - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prognostic impact of PRDM16 expression in acute myeloid leukemia with normal cytogenetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. PRDM16s transforms megakaryocyte-erythroid progenitors into myeloid leukemia–initiating cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Overexpression of PRDM16 in the Presence and Absence of the RUNX1/PRDM16 Fusion Gene in Myeloid Leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 13. RUNX1 DNA-binding mutations and RUNX1-PRDM16 cryptic fusions in BCR-ABL+ leukemias are frequently associated with secondary trisomy 21 and may contribute to clonal evolution and imatinib resistance | Blood | American Society of Hematology [ashpublications.org]
- 14. RPN1-PRDM16 Fusion - My Cancer Genome [mycancergenome.org]
- 15. cancerindex.org [cancerindex.org]
- 16. Identification of a novel PRMD16::SKI fusion gene in T-prolymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
PRDM16's Critical Role in Adipocyte Identity: A Comparative Transcriptomic Analysis
A deep dive into the transcriptomic landscapes of wild-type and PRDM16 knockout adipocytes reveals the master regulatory function of PRDM16 in maintaining brown and beige adipocyte characteristics. Loss of PRDM16 triggers a profound shift in gene expression, converting thermogenic, energy-burning adipocytes into cells resembling white, energy-storing adipocytes, and in some contexts, even muscle precursors.
PRDM16 (PR domain containing 16) has emerged as a pivotal transcriptional coregulator in the determination and function of brown and beige adipocytes, which are crucial for non-shivering thermogenesis and systemic metabolic health. This guide provides a comparative analysis of the transcriptomic changes observed in adipocytes following the genetic ablation of PRDM16, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data, detailed protocols, and pathway visualizations.
Key Transcriptomic Changes Following PRDM16 Knockout
The absence of PRDM16 in adipocytes leads to a dramatic reprogramming of their transcriptional profile. Studies utilizing microarray and RNA sequencing (RNA-seq) have consistently demonstrated a downregulation of genes essential for brown and beige adipocyte function and an upregulation of genes associated with white adipocytes and other cell lineages.
Downregulation of Thermogenic and Brown Fat-Specific Genes
PRDM16 knockout (KO) in brown or beige adipocytes results in a significant reduction in the expression of genes that define the thermogenic and mitochondrial respiratory programs. Key downregulated genes include:
-
UCP1 (Uncoupling Protein 1): The hallmark of brown and beige adipocytes, responsible for uncoupling respiration from ATP synthesis to produce heat. Its expression is dramatically reduced in PRDM16 KO cells.
-
PGC-1α (Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha): A master regulator of mitochondrial biogenesis and function.
-
CIDEA (Cell death-inducing DFFA-like effector A): Involved in the regulation of lipid droplet size and energy expenditure.
-
DIO2 (Type II iodothyronine deiodinase): An enzyme that activates thyroid hormone locally, a key step in adaptive thermogenesis.
Upregulation of White Adipocyte and Myogenic Genes
Conversely, the loss of PRDM16 leads to an upregulation of genes characteristic of white adipose tissue (WAT) and, in some cellular contexts, skeletal muscle. This suggests that PRDM16 actively suppresses these alternative gene programs to maintain the brown/beige adipocyte phenotype. Notable upregulated genes include those associated with:
-
White Adipose Tissue: Genes typically enriched in visceral white fat. In an adipocyte-specific PRDM16 KO model, subcutaneous adipose tissue acquired gene expression patterns similar to visceral fat, including increased inflammatory markers.[1]
-
Skeletal Muscle: In brown adipocyte precursors lacking PRDM16, there is an observed increase in the expression of myogenic genes, highlighting PRDM16's role as a critical switch between the myogenic and brown adipogenic lineages.[1]
Quantitative Data Summary
The following tables summarize the differential gene expression observed in various studies comparing PRDM16 knockout/knockdown and wild-type adipocytes.
Table 1: Differentially Expressed Genes in PRDM16 Knockout Brown Adipose Tissue (BAT)
| Gene Symbol | Fold Change (KO vs. WT) | p-value | Function | Reference |
| Ucp1 | ↓↓↓ | <0.01 | Thermogenesis | Harms et al., 2014 |
| Pgc1α | ↓↓ | <0.05 | Mitochondrial biogenesis | Harms et al., 2014 |
| Cidea | ↓↓↓ | <0.01 | Lipid metabolism | Harms et al., 2014 |
| Myod1 | ↑↑ | <0.05 | Myogenesis | Seale et al., 2008 |
| Myog | ↑↑ | <0.05 | Myogenesis | Seale et al., 2008 |
Data derived from microarray analysis of interscapular brown adipose tissue from 6-month-old Myf5-Cre;Prdm16fl/fl mice.
Table 2: Gene Expression Changes in Subcutaneous Adipocytes with PRDM16 Knockdown
| Gene Symbol | Fold Change (shPRDM16 vs. Control) | p-value | Function | Reference |
| Ucp1 | ↓↓↓ | <0.01 | Thermogenesis | Seale et al., 2011 |
| Pgc1α | ↓↓ | <0.05 | Mitochondrial biogenesis | Seale et al., 2011 |
| Cidea | ↓↓↓ | <0.01 | Lipid metabolism | Seale et al., 2011 |
| Resistin | ↑↑ | <0.05 | Adipokine (white fat) | Kajimura et al., 2008 |
| Angptl4 | ↑↑ | <0.05 | Adipokine (white fat) | Cohen et al., 2014 |
Data from qPCR analysis of primary subcutaneous adipocytes treated with shRNA against PRDM16.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key experiments in comparative transcriptomics of PRDM16 KO and wild-type adipocytes.
Isolation of Adipose Tissue and Stromal Vascular Fraction (SVF)
-
Tissue Harvest: Interscapular brown adipose tissue (BAT) and inguinal white adipose tissue (iWAT) are dissected from wild-type and PRDM16 knockout mice.
-
Mincing and Digestion: The tissue is finely minced and digested in a collagenase solution (e.g., 1-2 mg/mL Collagenase D in Krebs-Ringer bicarbonate buffer) at 37°C with gentle shaking for 30-60 minutes.
-
Filtration and Centrifugation: The digested tissue is passed through a 100 µm cell strainer to remove undigested pieces. The resulting cell suspension is centrifuged at a low speed (e.g., 500 x g) for 5-10 minutes. The floating mature adipocytes are collected, and the pellet containing the stromal vascular fraction (SVF) is retained.
-
Cell Culture (for in vitro studies): SVF cells are plated and cultured in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics. Adipocyte differentiation is induced by treating confluent preadipocytes with a cocktail typically containing insulin, dexamethasone, IBMX, and a PPARγ agonist like rosiglitazone.
RNA Isolation from Adipose Tissue
-
Homogenization: Adipose tissue is homogenized in a lysis buffer (e.g., TRIzol or RLT buffer from Qiagen RNeasy kits) using a mechanical homogenizer. Due to the high lipid content, a robust homogenization step is critical.
-
Phase Separation (for TRIzol-based methods): Chloroform is added, and the sample is centrifuged to separate the aqueous (RNA-containing) phase from the organic and interphase layers.
-
RNA Precipitation/Purification: RNA is precipitated from the aqueous phase using isopropanol. For column-based kits, the lysate is applied to a silica membrane column, followed by washing and elution steps.
-
Quality Control: RNA concentration and purity are assessed using a spectrophotometer (e.g., NanoDrop), and RNA integrity is evaluated using an Agilent Bioanalyzer to ensure high-quality RNA for downstream applications.
RNA Sequencing (RNA-seq) Library Preparation and Sequencing
-
Poly(A) Selection or Ribosomal RNA Depletion: Total RNA is either subjected to poly(A) selection to enrich for mRNA or treated to deplete ribosomal RNA (rRNA), especially if analyzing non-coding RNAs.
-
Fragmentation and cDNA Synthesis: The enriched RNA is fragmented, and first-strand cDNA is synthesized using reverse transcriptase and random primers. This is followed by second-strand cDNA synthesis.
-
Adapter Ligation and Amplification: Sequencing adapters are ligated to the ends of the double-stranded cDNA. The library is then amplified by PCR to generate a sufficient quantity for sequencing.
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform, such as an Illumina NovaSeq or HiSeq, to generate single-end or paired-end reads.
Bioinformatic Analysis of Transcriptomic Data
-
Quality Control of Raw Reads: Raw sequencing reads are assessed for quality using tools like FastQC. Adapters and low-quality bases are trimmed.
-
Alignment to a Reference Genome: The processed reads are aligned to the mouse reference genome (e.g., mm10) using a splice-aware aligner like STAR or HISAT2.
-
Gene Expression Quantification: The number of reads mapping to each gene is counted using tools such as HTSeq-count or featureCounts.
-
Differential Gene Expression Analysis: Statistical analysis is performed using packages like DESeq2 or edgeR in R to identify genes that are significantly differentially expressed between PRDM16 knockout and wild-type samples. This analysis yields fold changes and p-values for each gene.
-
Pathway and Gene Ontology Analysis: Differentially expressed genes are further analyzed to identify enriched biological pathways and gene ontology terms using tools like GSEA (Gene Set Enrichment Analysis) or DAVID.
Visualizing PRDM16's Regulatory Network
The following diagrams, generated using the DOT language, illustrate key aspects of PRDM16's function and the experimental workflow for its study.
Caption: PRDM16 acts as a molecular switch, promoting brown adipogenesis while repressing myogenesis.
References
Unveiling the Crucial Partnership: A Guide to Confirming the PRDM16 and PGC-1α Interaction
For researchers, scientists, and drug development professionals investigating the molecular underpinnings of thermogenesis and brown adipose tissue (BAT) differentiation, the interaction between PR domain-containing 16 (PRDM16) and Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) is a cornerstone of the regulatory network. This guide provides a comparative overview of key experimental methods to confirm this pivotal protein-protein interaction, supplemented with experimental data and detailed protocols to facilitate reproducible research.
The functional collaboration between PRDM16 and PGC-1α is integral to the activation of the brown fat thermogenic program. PRDM16 acts as a transcriptional co-regulator that directs the differentiation of brown and beige fat cells. Its interaction with PGC-1α, a master regulator of mitochondrial biogenesis and energy metabolism, is a critical event in upregulating the expression of thermogenic genes, most notably Uncoupling Protein 1 (UCP1).[1][2][3][4] This partnership not only drives the identity and function of brown adipocytes but also holds therapeutic potential for combating obesity and metabolic disorders.
Comparative Analysis of Interaction Confirmation Methods
Several robust methodologies can be employed to demonstrate the direct physical interaction between PRDM16 and PGC-1α. The choice of method often depends on whether the interaction is being studied in vivo, in vitro, or within a cellular context. Below is a comparison of the most commonly used techniques.
| Experimental Method | Principle | Advantages | Limitations | Typical Downstream Analysis |
| Co-Immunoprecipitation (Co-IP) | An antibody targets a known protein ("bait," e.g., PRDM16) in a cell lysate. If the bait protein is bound to another protein ("prey," e.g., PGC-1α), the prey protein will be pulled down along with the bait and can be detected by western blotting. | Demonstrates interaction in a cellular context, preserving native protein complexes. Can be performed with endogenous proteins. | Susceptible to non-specific binding. The interaction may be indirect (mediated by other proteins in the complex). | Western Blot, Mass Spectrometry |
| Glutathione S-Transferase (GST) Pull-Down Assay | A recombinant "bait" protein is expressed as a fusion with GST and immobilized on glutathione-coated beads. The beads are then incubated with a cell lysate or a purified "prey" protein. If the proteins interact, the prey will be "pulled down" with the bait. | Confirms a direct physical interaction in vitro. Relatively low background. | Requires expression and purification of recombinant proteins, which may not be correctly folded or post-translationally modified. | SDS-PAGE with Coomassie/Silver Staining, Western Blot |
| Chromatin Immunoprecipitation Sequencing (ChIP-seq) | This technique identifies the genomic regions where a specific protein (e.g., PRDM16 or PGC-1α) binds. Co-localization of both proteins at the promoter or enhancer regions of target genes suggests a functional interaction. | Provides genome-wide evidence of co-localization on DNA, indicating a functional transcriptional complex. | Does not prove a direct physical interaction. Technically demanding and requires specific antibodies suitable for ChIP. | Bioinformatic analysis of sequencing data to identify co-occupied genomic loci. |
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the PRDM16 and PGC-1α signaling pathway and the general workflows for the key experimental methods used to confirm their interaction.
Experimental Protocols
The following are generalized protocols for the key experiments. Researchers should optimize these protocols for their specific experimental conditions.
Co-Immunoprecipitation (Co-IP) Protocol
-
Cell Lysis:
-
Harvest cultured cells (e.g., differentiated brown adipocytes) and wash with ice-cold PBS.
-
Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a pre-chilled tube.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C on a rotator.
-
Centrifuge to pellet the beads and transfer the pre-cleared lysate to a new tube.
-
Add the primary antibody against the "bait" protein (e.g., anti-PRDM16) to the pre-cleared lysate. As a negative control, use a non-specific IgG antibody.
-
Incubate overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G beads and incubate for 2-4 hours at 4°C.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads by adding 1X Laemmli sample buffer and boiling for 5-10 minutes.
-
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Perform a western blot using an antibody against the "prey" protein (e.g., anti-PGC-1α) to confirm its presence in the immunoprecipitated complex.
-
GST Pull-Down Assay Protocol
-
Bait Protein Preparation:
-
Express and purify GST-tagged PRDM16 (or a specific domain) and GST alone (as a negative control) from E. coli.
-
Immobilize the purified GST-PRDM16 and GST on glutathione-agarose beads by incubating for 1-2 hours at 4°C.
-
Wash the beads to remove unbound protein.
-
-
Prey Protein Preparation:
-
Prepare a cell lysate containing PGC-1α (as described in the Co-IP protocol) or use in vitro translated PGC-1α.
-
-
Interaction Assay:
-
Incubate the GST-PRDM16-bound beads and GST-bound beads with the prey protein lysate for 2-4 hours at 4°C with gentle rotation.
-
-
Washing and Elution:
-
Wash the beads extensively with a suitable wash buffer (e.g., PBS with 0.1% Triton X-100) to remove non-specific binders.
-
Elute the bound proteins by adding a buffer containing reduced glutathione or by boiling in SDS-PAGE sample buffer.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and western blotting using an anti-PGC-1α antibody. A band corresponding to PGC-1α should be present in the GST-PRDM16 lane but not in the GST control lane.[1]
-
Chromatin Immunoprecipitation (ChIP-seq) Protocol
-
Cross-linking and Chromatin Preparation:
-
Cross-link proteins to DNA in live cells by adding formaldehyde to the culture medium.
-
Quench the cross-linking reaction with glycine.
-
Lyse the cells and isolate the nuclei.
-
Shear the chromatin into fragments of 200-500 bp using sonication or enzymatic digestion.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with a ChIP-grade antibody against PRDM16 or PGC-1α overnight at 4°C. Use a non-specific IgG as a negative control.
-
Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
-
Washing and Elution:
-
Wash the beads to remove non-specifically bound chromatin.
-
Elute the chromatin complexes from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the protein-DNA cross-links by heating at 65°C.
-
Treat with RNase A and Proteinase K to remove RNA and proteins.
-
Purify the DNA using phenol-chloroform extraction or a commercial kit.
-
-
Library Preparation and Sequencing:
-
Prepare a DNA library from the purified ChIP DNA.
-
Perform high-throughput sequencing.
-
-
Data Analysis:
-
Align the sequencing reads to a reference genome.
-
Use peak-calling algorithms to identify genomic regions enriched for PRDM16 or PGC-1α binding.
-
Analyze the overlap of PRDM16 and PGC-1α binding peaks to identify co-regulated genes.
-
By employing these methodologies, researchers can rigorously confirm and characterize the interaction between PRDM16 and PGC-1α, paving the way for a deeper understanding of brown fat biology and the development of novel therapeutics for metabolic diseases.
References
- 1. Transcriptional Control of Brown Fat Determination by PRDM16 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Directly targeting PRDM16 in thermogenic adipose tissue to treat obesity and its related metabolic diseases [frontiersin.org]
- 4. Directly targeting PRDM16 in thermogenic adipose tissue to treat obesity and its related metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
PRDM16: A Validated Biomarker for Brown Adipose Tissue Activity
A comprehensive guide for researchers and drug development professionals on the validation of PRDM16 as a key biomarker for brown adipose tissue (BAT) activity, with comparisons to alternative markers and detailed experimental protocols.
PR domain containing 16 (PRDM16) has emerged as a critical transcriptional co-regulator driving the development and function of brown and beige adipocytes. Its pivotal role in controlling the thermogenic gene program makes it a highly attractive biomarker and therapeutic target in the context of obesity and metabolic diseases. This guide provides an in-depth comparison of PRDM16 with other BAT biomarkers, supported by quantitative data and detailed experimental methodologies.
Comparative Analysis of BAT Biomarkers
The validation of a biomarker requires rigorous assessment against established standards. Uncoupling protein 1 (UCP1) is the quintessential marker for brown adipocytes, directly responsible for non-shivering thermogenesis. While PRDM16 does not directly mediate thermogenesis, its position as a master regulator of the brown fat gene program provides a distinct and complementary value as a biomarker.
| Biomarker | Primary Function | Advantages as a Biomarker | Limitations |
| PRDM16 | Transcriptional co-regulator; controls the switch between muscle and brown fat cell fate.[1] | Indicates the commitment to and maintenance of the brown adipocyte lineage; its expression is highly enriched in BAT versus white adipose tissue (WAT).[2] | Not directly involved in acute thermogenic activation; its expression may not always correlate with immediate metabolic activity. |
| UCP1 | Mitochondrial inner membrane protein; uncouples respiration from ATP synthesis to produce heat. | Direct measure of thermogenic capacity; its expression is highly and almost exclusively expressed in thermogenically active brown and beige adipocytes. | Expression can be influenced by acute stimuli like cold exposure, which may not reflect the stable brown fat potential of a tissue. |
| CIDEA | Cell death-inducing DFFA-like effector A; regulates lipid droplet size and UCP1 activity. | Correlates with UCP1 expression and thermogenic capacity. | Also involved in lipid metabolism in other tissues, which could lead to ambiguity. |
| PGC-1α | Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha; master regulator of mitochondrial biogenesis. | Reflects the mitochondrial density and respiratory capacity of the tissue. | Not exclusively expressed in BAT; also high in other metabolically active tissues like muscle and heart. |
| TMEM26 | Transmembrane protein 26; identified as a surface marker of beige adipocytes. | Useful for distinguishing beige from classical brown adipocytes. | Its functional role in thermogenesis is less characterized compared to UCP1 and PRDM16. |
| CD137 | (Also known as TNFRSF9); identified as a surface marker for beige progenitor cells. | Allows for the identification and isolation of beige preadipocytes. | Expression is primarily in progenitor cells and may not reflect the activity of mature adipocytes. |
Quantitative Validation of PRDM16 as a BAT Biomarker
Experimental evidence robustly supports the role of PRDM16 as a potent driver of the brown fat phenotype. Studies involving gain- and loss-of-function experiments have quantified the impact of PRDM16 on key markers of BAT identity and function.
PRDM16 Overexpression Induces a Brown Fat Phenotype
Ectopic expression of PRDM16 in white preadipocytes or myoblasts triggers a remarkable transformation into brown-like adipocytes.
| Gene/Parameter | Fold Change upon PRDM16 Overexpression | Tissue/Cell Type | Reference |
| UCP1 mRNA | >200-fold | Primary white fat cells | [2] |
| CIDEA mRNA | >30,000-fold | C2C12 myoblasts | [3] |
| PGC-1α mRNA | Significant increase | Primary white fat cells | [2] |
| Uncoupled Respiration | 2-fold increase | Adipocytes from PRDM16-expressing cells | [2] |
| Mitochondrial Volume | 2-fold increase | Adipocytes from PRDM16-expressing cells | [2] |
PRDM16 Deficiency Impairs Brown Fat Characteristics
Conversely, the depletion of PRDM16 in brown preadipocytes leads to a significant loss of their thermogenic and molecular identity.
| Gene/Parameter | Reduction upon PRDM16 Knockdown/Knockout | Tissue/Cell Type | Reference |
| UCP1 mRNA | ~85% | Primary brown fat cells | [2] |
| CIDEA mRNA | ~85% | Primary brown fat cells | [2] |
| PGC-1α mRNA | ~60% | Primary brown fat cells | [2] |
| UCP1 mRNA (in vivo) | ~50% | PRDM16-deficient BAT | [4] |
| Elovl3 mRNA (in vivo) | ~75% | PRDM16-deficient BAT | [4] |
Signaling and Experimental Workflows
To facilitate a deeper understanding of the molecular mechanisms and experimental approaches used to validate PRDM16, the following diagrams illustrate the key signaling pathways and a typical experimental workflow.
References
PRDM16: A Tale of Two Timelines - Orchestrating Development and Maintaining Adult Homeostasis
A comprehensive comparison of the multifaceted roles of the transcriptional co-regulator PRDM16 in embryonic development versus its functions in the maintenance and plasticity of adult tissues. This guide provides researchers, scientists, and drug development professionals with a detailed analysis supported by experimental data, protocols, and pathway visualizations.
The PR/SET domain-containing protein 16 (PRDM16) is a crucial zinc finger transcription factor that plays a pivotal, yet context-dependent, role in cell fate decisions and tissue function. Its influence spans from the earliest stages of embryonic development to the ongoing maintenance of tissue homeostasis in adults. Understanding the divergent and convergent functions of PRDM16 across these two life stages is critical for harnessing its therapeutic potential in regenerative medicine and for understanding the etiology of various diseases. This guide provides a detailed comparison of PRDM16's function in embryonic versus adult tissues, supported by quantitative data, experimental methodologies, and visual representations of its signaling networks.
Key Functional Differences: A Comparative Overview
PRDM16's role transitions from being a master regulator of lineage commitment during embryogenesis to a fine-tuner of cellular identity and function in adulthood. While it governs the fundamental development of several tissues, its adult functions are more geared towards maintenance, repair, and adaptation to physiological cues.
| Feature | Embryonic Tissues | Adult Tissues |
| Primary Role | Lineage determination and morphogenesis | Homeostasis, maintenance of cell identity, and response to stress |
| Hematopoiesis | Essential for the establishment and maintenance of fetal liver hematopoietic stem cells (HSCs).[1][2] Complete loss leads to a severe reduction in the HSC pool.[1] | Critical for maintaining the quiescence of long-term HSCs in the bone marrow.[3][4][5] Loss results in a gradual decline of HSCs due to increased cell cycling.[3][4] |
| Adipose Tissue | Drives the differentiation of myogenic precursors into brown adipocytes, acting as a "brown fat/skeletal muscle switch".[6] | Indispensable for maintaining the thermogenic function and identity of mature brown adipocytes.[7][8][9] It also promotes the "browning" of white adipose tissue.[10] |
| Craniofacial Development | Crucial for the proper development of the palate and mandible.[11] | Not directly implicated in the maintenance of adult craniofacial structures, though its embryonic role is critical for their formation. |
| Nervous System | Involved in the maintenance of neural stem cells during embryonic brain development.[12] | Required for the maintenance of neural stem cells in the adult forebrain and for adult neurogenesis. |
| Vascular System | Expressed in arterial endothelial cells and is important for maintaining arterial identity during embryonic development.[13][14] | Plays a role in maintaining endothelial function.[13] |
Quantitative Analysis of PRDM16 Function
The following tables summarize quantitative data from studies on PRDM16-deficient mouse models, highlighting the differential impact of its loss in embryonic and adult tissues.
Table 1: Hematopoietic Stem Cell (HSC) Function
| Parameter | Embryonic (Fetal Liver) | Adult (Bone Marrow) | Reference |
| HSC Frequency | Severe reduction in Prdm16-/- embryos | Gradual decline in conditional knockout mice; 3-fold reduction in Prdm16+/- mice | [3][15] |
| Cell Cycling | Increased apoptosis and cycling of HSCs | Significantly increased cycling of long-term HSCs, with a majority of cells in S to G2/M phase | [1][2][3] |
| Gene Expression Changes (in knockout/deficient cells) | Downregulation of genes enhancing HSC function | Significant decrease in the expression of cell cycle inhibitors Cdkn1a and Egr1 | [3][4] |
Table 2: Adipose Tissue Characteristics
| Parameter | Embryonic (Brown Adipose Tissue Development) | Adult (Brown Adipose Tissue Maintenance) | Reference |
| PRDM16 Expression | Highly enriched in brown adipose tissue (BAT) compared to white adipose tissue (WAT) | Maintained at high levels in mature brown adipocytes | [16] |
| Effect of PRDM16 Overexpression in Myoblasts | Induces a complete brown fat differentiation program, with a >30,000-fold increase in brown fat-specific genes like elovl3 and CIDEA | N/A (focus is on maintenance of existing brown adipocytes) | |
| Effect of PRDM16 Deficiency | Abnormal brown fat morphology, reduced thermogenic gene expression, and elevated expression of muscle-specific genes | Severe adult-onset decline in the thermogenic character of interscapular BAT, leading to cold sensitivity | [6][7] |
| Key Interacting Partners | PPARγ, C/EBP-β | PGC-1α, EHMT1 | [6][17][18] |
Signaling Pathways and Regulatory Networks
PRDM16 exerts its effects by integrating into and modulating key signaling pathways. The nature of these interactions differs between embryonic and adult contexts.
Embryonic Development: Orchestrating Morphogenesis
During embryonic development, PRDM16 is a critical node in signaling pathways that control cell fate and tissue patterning.
Caption: PRDM16 in embryonic development.
In embryonic craniofacial development, PRDM16 interacts with SMAD proteins, the downstream effectors of the TGF-β/BMP signaling pathway, to regulate the formation of the palate and other facial structures.[11] In brown adipose tissue development, PRDM16 acts as a critical switch, forming a complex with C/EBP-β and coactivating PPARγ to drive myogenic precursors towards a brown adipocyte fate while repressing the myogenic program.[6][18]
Adult Tissues: Maintaining Quiescence and Function
In adult tissues, PRDM16's role shifts to maintaining cellular identity and homeostasis, often by regulating cell cycle and metabolic function.
Caption: PRDM16 in adult tissue homeostasis.
In adult hematopoietic stem cells, PRDM16 maintains quiescence by directly activating the transcription of cell cycle inhibitors such as Cdkn1a (p21) and Egr1.[3][4] In mature brown adipocytes, PRDM16 maintains their thermogenic identity by coactivating PGC-1α and recruiting the histone methyltransferase EHMT1 to suppress a white fat-like gene expression program.[7] In the adult brain, PRDM16 is implicated in the regulation of adult neurogenesis, potentially through interactions with pathways like Wnt signaling.[19][20]
Experimental Protocols
This section provides an overview of key experimental methodologies used to elucidate the functions of PRDM16.
Generation of Conditional Knockout Mice
To study the function of PRDM16 in a tissue-specific and temporally controlled manner, conditional knockout mouse models are essential.
Workflow:
Caption: Workflow for generating conditional knockout mice.
-
Design and Construction of a Targeting Vector: A targeting vector is engineered to contain two loxP sites flanking a critical exon of the Prdm16 gene. The vector also includes a selection marker (e.g., neomycin resistance).
-
Homologous Recombination in Embryonic Stem (ES) Cells: The targeting vector is introduced into ES cells, where it replaces the endogenous Prdm16 locus through homologous recombination.
-
Selection and Verification of Targeted ES Cells: ES cells that have successfully incorporated the targeting vector are selected using the selection marker. Correct integration is verified by Southern blotting or PCR.
-
Generation of Chimeric Mice: The targeted ES cells are injected into blastocysts, which are then implanted into pseudopregnant female mice. The resulting offspring are chimeras, composed of cells from both the host blastocyst and the engineered ES cells.
-
Germline Transmission: Chimeric mice are bred with wild-type mice to achieve germline transmission of the floxed Prdm16 allele.
-
Breeding with Cre-expressing Mice: Mice carrying the floxed Prdm16 allele are bred with mice that express Cre recombinase under the control of a tissue-specific or inducible promoter. In the offspring, Cre excises the floxed exon, leading to a tissue-specific or temporally controlled knockout of Prdm16.
Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is used to quantify the expression levels of Prdm16 and its target genes in different tissues and experimental conditions.
-
RNA Extraction: Total RNA is isolated from embryonic or adult tissues of interest using a suitable method, such as TRIzol reagent or a column-based kit.
-
RNA Quality Control: The concentration and purity of the RNA are determined using a spectrophotometer (e.g., NanoDrop), and its integrity is assessed by gel electrophoresis.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the RNA template using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.
-
Primer Design and Validation: Primers specific for the target genes (Prdm16, Cdkn1a, Ucp1, etc.) and a reference gene (e.g., Gapdh, Actb) are designed and validated for their efficiency and specificity.
-
Real-Time PCR: The PCR reaction is performed in a real-time PCR machine using a SYBR Green-based or probe-based detection method.
-
Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, normalizing to the expression of the reference gene.[21]
Western Blotting
Western blotting is employed to detect and quantify the levels of PRDM16 protein.
-
Protein Extraction: Tissues or cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a colorimetric assay, such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific for PRDM16, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.[22][23]
Chromatin Immunoprecipitation (ChIP)
ChIP is used to identify the genomic regions to which PRDM16 directly binds.
-
Cross-linking: Cells or tissues are treated with formaldehyde to cross-link proteins to DNA.
-
Chromatin Shearing: The chromatin is sheared into smaller fragments by sonication or enzymatic digestion.
-
Immunoprecipitation: The chromatin fragments are incubated with an antibody specific for PRDM16, which is coupled to magnetic beads. This allows for the precipitation of PRDM16-bound chromatin.
-
Reverse Cross-linking and DNA Purification: The cross-links are reversed, and the DNA is purified.
-
Analysis: The purified DNA can be analyzed by qPCR to assess PRDM16 binding to specific gene promoters or by high-throughput sequencing (ChIP-seq) to identify all PRDM16 binding sites across the genome.
Conclusion
PRDM16 is a transcriptional co-regulator with remarkably distinct yet interconnected functions in embryonic development and adult tissue physiology. Its embryonic roles are foundational, establishing the blueprint for tissues such as the craniofacial skeleton, brown adipose tissue, and the hematopoietic system. In contrast, its adult functions are centered on maintaining the integrity and function of these tissues, often by regulating stem cell quiescence and cellular metabolism. The transition from a developmental architect to a homeostatic guardian underscores the intricate and dynamic nature of transcriptional regulation throughout an organism's lifespan. Further elucidation of the context-specific interactions and downstream targets of PRDM16 will undoubtedly open new avenues for therapeutic interventions in a range of developmental disorders and age-related diseases.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Prdm16 is a physiologic regulator of hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prdm16 is a critical regulator of adult long-term hematopoietic stem cell quiescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. pnas.org [pnas.org]
- 6. PRDM16 Controls a Brown Fat/Skeletal Muscle Switch - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prdm16 is required for the maintenance of brown adipocyte identity and function in adult mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Prdm16 is required for the maintenance of brown adipocyte identity and function in adult mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | PRDM16 Regulating Adipocyte Transformation and Thermogenesis: A Promising Therapeutic Target for Obesity and Diabetes [frontiersin.org]
- 11. PRDM16 Expression in the Developing Mouse Embryo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Emerging Roles of PRDM Factors in Stem Cells and Neuronal System: Cofactor Dependent Regulation of PRDM3/16 and FOG1/2 (Novel PRDM Factors) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | PRDM16 regulates arterial development and vascular integrity [frontiersin.org]
- 14. PRDM16 regulates arterial development and vascular integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Prdm16 promotes stem cell maintenance in multiple tissues, partly by regulating oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Transcriptional Control of Brown Fat Determination by PRDM16 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Directly targeting PRDM16 in thermogenic adipose tissue to treat obesity and its related metabolic diseases [frontiersin.org]
- 18. PRDM16 Regulating Adipocyte Transformation and Thermogenesis: A Promising Therapeutic Target for Obesity and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Role of Wnt Signaling in Adult Hippocampal Neurogenesis in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Wnt signaling in the regulation of adult hippocampal neurogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. PRDM16 Inhibits Cell Proliferation and Migration via Epithelial-to-Mesenchymal Transition by Directly Targeting Pyruvate Carboxylase in Papillary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. origene.com [origene.com]
- 23. Western blot protocol | Abcam [abcam.com]
Validating the Muscle-to-Fat Switch: A Comparative Guide to PRDM16's Role
For Researchers, Scientists, and Drug Development Professionals
The transition of myogenic precursors into brown adipocytes, a process with significant therapeutic potential for metabolic diseases, is a key area of investigation. At the heart of this cellular reprogramming lies the transcriptional coactivator PRDM16 (PR domain containing 16). This guide provides an objective comparison of experimental data validating PRDM16's function as a master regulator of the muscle-to-fat switch, alongside an exploration of alternative molecular players. We present quantitative data, detailed experimental protocols, and signaling pathway diagrams to support your research and development endeavors.
PRDM16: The Master Regulator of the Myoblast to Brown Adipocyte Switch
PRDM16 acts as a critical molecular switch, driving myoblasts away from a muscle lineage and towards a brown adipocyte fate.[1][2] This function is primarily achieved through its interaction with key transcription factors and the subsequent regulation of gene expression programs that govern cell identity.
Key Mechanistic Insights:
-
Interaction with PPARγ: PRDM16 physically interacts with and coactivates peroxisome proliferator-activated receptor-gamma (PPARγ), the master regulator of adipogenesis.[1][3] This interaction is crucial for initiating the brown adipocyte differentiation program in myogenic precursors.[1]
-
Complex with C/EBP-β: PRDM16 forms a transcriptional complex with CCAAT/enhancer-binding protein-beta (C/EBP-β), which is essential for initiating the myoblast-to-brown fat conversion.[3] This complex can induce a complete brown fat program even in naive fibroblasts.
-
Suppression of Myogenic Program: Ectopic expression of PRDM16 in myoblasts effectively blocks the expression of key myogenic regulatory factors such as MyoD and myogenin, thereby inhibiting muscle differentiation.[1][4]
-
Activation of Thermogenic Program: PRDM16 robustly induces the expression of genes characteristic of brown fat, including uncoupling protein 1 (UCP1), PGC-1α, and CIDEA, leading to increased mitochondrial biogenesis and uncoupled respiration.[1][5]
Quantitative Validation of PRDM16's Function
The role of PRDM16 in the muscle-to-fat switch has been extensively validated through gain-of-function and loss-of-function studies. The following tables summarize the quantitative changes in gene and protein expression observed in key experiments.
Table 1: Gene Expression Changes upon PRDM16 Overexpression in C2C12 Myoblasts
| Gene | Marker Type | Fold Change (mRNA) | Reference |
| Adipogenic Markers | |||
| PPARγ | Adipogenesis | ~20-fold increase | [1] |
| aP2/FABP4 | Adipogenesis | ~250-fold increase | [1] |
| Brown Fat Markers | |||
| UCP1 | Thermogenesis | >1000-fold increase | [1] |
| CIDEA | Brown Adipocyte | >30,000-fold increase | [1][6] |
| PGC-1α | Mitochondrial Biogenesis | Significant increase | [1] |
| Myogenic Markers | |||
| MyoD | Myogenesis | Decreased | [1][4] |
| Myogenin | Myogenesis | Decreased | [1] |
Table 2: Gene Expression Changes upon PRDM16 Knockdown in Primary Brown Preadipocytes
| Gene | Marker Type | Effect of Knockdown | Reference |
| Brown Fat Markers | |||
| UCP1 | Thermogenesis | Ablated expression | [1][7] |
| CIDEA | Brown Adipocyte | Ablated expression | [1][7] |
| Myogenic Markers | |||
| MyoD | Myogenesis | Large increase | [1][7] |
| Myogenin | Myogenesis | Large increase | [1][7] |
| Myosin Heavy Chain (MyHC) | Muscle Structure | Large increase | [1][7] |
Comparative Analysis: PRDM16 and Alternative Pathways
While PRDM16 is a central figure, other factors and pathways contribute to the intricate regulation of the muscle-to-fat cell fate decision.
MyoD
MyoD, a master regulator of myogenesis, acts as a barrier to adipogenic conversion. CRISPR/Cas9-mediated deletion of MyoD in C2C12 myoblasts can facilitate their transdifferentiation into brown adipocytes, partly by upregulating PRDM16.[2] This highlights a reciprocal relationship between these two key regulators.
EBF2
Early B-cell factor 2 (EBF2) has been identified as an upstream regulator of PRDM16. Forced expression of EBF2 is sufficient to induce brown adipogenesis in C2C12 myoblasts, indicating its position higher up in the regulatory cascade.
MicroRNAs
Several microRNAs have been implicated in the muscle-fat switch by targeting key players in the pathway. For instance, miR-133, a muscle-enriched microRNA, directly targets PRDM16, thereby suppressing brown adipogenesis.
Table 3: Comparison of Key Regulators in the Muscle-to-Fat Switch
| Factor | Mechanism of Action | Key Interacting Partners | Effect on Myoblast to Adipocyte Conversion |
| PRDM16 | Transcriptional coactivator | PPARγ, C/EBP-β, PGC-1α/β | Strongly promotes |
| MyoD | Myogenic transcription factor | - | Inhibits |
| EBF2 | Transcription factor | - | Promotes (upstream of PRDM16) |
| miR-133 | microRNA | PRDM16 | Inhibits |
Experimental Protocols
Reproducible and rigorous experimental design is paramount in validating these findings. Below are detailed methodologies for key experiments.
C2C12 Myoblast to Brown Adipocyte Transdifferentiation
This protocol describes the induction of brown adipocyte differentiation from C2C12 myoblasts following the introduction of PRDM16.
1. Cell Culture and Transduction:
- Culture C2C12 myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- For PRDM16 overexpression, transduce cells with a retroviral or lentiviral vector encoding PRDM16. A control group should be transduced with an empty vector.
2. Adipogenic Differentiation Induction:
- Once cells reach confluence, switch to a differentiation-inducing medium. A common cocktail consists of DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 125 nM indomethacin, 1 µM dexamethasone, 850 nM insulin, and 1 µM rosiglitazone.
- Incubate for 2 days.
3. Adipogenic Maintenance:
- After 2 days, replace the induction medium with a maintenance medium consisting of DMEM with 10% FBS and 850 nM insulin.
- Replace the maintenance medium every 2 days.
4. Analysis:
- Assess lipid accumulation by Oil Red O staining between days 6 and 8.
- Harvest cells for RNA and protein analysis at desired time points to quantify changes in myogenic and adipogenic markers.
Quantitative PCR (qPCR) for Gene Expression Analysis
1. RNA Extraction and cDNA Synthesis:
- Extract total RNA from cultured cells using a commercial kit (e.g., TRIzol).
- Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
2. qPCR Reaction:
- Prepare a reaction mixture containing cDNA, SYBR Green master mix, and gene-specific forward and reverse primers.
- Perform qPCR using a real-time PCR system. A typical cycling protocol is: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.
3. Data Analysis:
- Calculate the relative gene expression using the ΔΔCt method, normalizing to a stable housekeeping gene (e.g., GAPDH or TBP).
Western Blotting for Protein Expression Analysis
1. Protein Extraction:
- Lyse cells in RIPA buffer supplemented with protease inhibitors.
- For adipose tissue, a modified lysis buffer and a lipid removal step (e.g., acetone precipitation) may be necessary for clear results.[8]
2. SDS-PAGE and Transfer:
- Quantify protein concentration using a BCA assay.
- Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.
- Transfer proteins to a PVDF membrane.
3. Immunoblotting:
- Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
- Incubate with primary antibodies against proteins of interest (e.g., PRDM16, UCP1, MyoD) overnight at 4°C.
- Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
4. Detection:
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
- Normalize protein levels to a loading control such as β-actin or GAPDH.
Chromatin Immunoprecipitation (ChIP)
1. Cross-linking and Chromatin Preparation:
- Cross-link protein-DNA complexes in cultured cells or tissue with 1% formaldehyde.
- Lyse the cells and sonicate the chromatin to obtain fragments of 200-1000 bp.
2. Immunoprecipitation:
- Incubate the sheared chromatin with a specific antibody against the protein of interest (e.g., PRDM16) overnight at 4°C.
- Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.
3. Washing and Elution:
- Wash the beads to remove non-specific binding.
- Elute the protein-DNA complexes from the beads.
4. Reverse Cross-linking and DNA Purification:
- Reverse the cross-links by heating at 65°C.
- Purify the DNA using a commercial kit.
5. Analysis:
- Analyze the precipitated DNA by qPCR to quantify the enrichment of specific genomic regions or by high-throughput sequencing (ChIP-seq) for genome-wide analysis.
Visualizing the Molecular Pathways and Workflows
To further clarify the complex interactions and experimental procedures, the following diagrams are provided.
References
- 1. PRDM16 Controls a Brown Fat/Skeletal Muscle Switch - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transdifferentiation of Muscle Satellite Cells to Adipose Cells Using CRISPR/Cas9-Mediated Targeting of MyoD | Springer Nature Experiments [experiments.springernature.com]
- 3. Regulation of the brown and white fat gene programs through a PRDM16/CtBP transcriptional complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BioKB - Publication [biokb.lcsb.uni.lu]
- 5. Transcriptional Control of Brown Fat Determination by PRDM16 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. An easy method for the clear detection of beige fat UCP1 by Western blotting - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of "Dim16": A Critical Clarification for Laboratory Safety
Immediate clarification is required to ensure the safe and proper disposal of the substance referred to as "Dim16." Initial searches for "this compound" did not yield a definitive chemical compound. Instead, the term predominantly refers to electrical equipment, specifically a "Dry-Type Distribution Transformers Installation Manual (this compound)" and a "Digital input module – E°CONTROL LBM this compound."
To provide accurate and essential safety information for your laboratory, it is imperative to correctly identify the chemical . The safe handling and disposal of laboratory chemicals are entirely dependent on their specific properties and associated hazards.
Action Required: Please Provide Chemical Identification
Researchers, scientists, and drug development professionals are urged to provide one or more of the following identifiers for "this compound":
-
Full Chemical Name: The complete and unambiguous name of the compound.
-
CAS Number: The unique numerical identifier assigned by the Chemical Abstracts Service.
-
Information from the Safety Data Sheet (SDS): The product identifier section of the SDS will contain the precise chemical identity.
Once the chemical identity is confirmed, detailed, step-by-step disposal procedures can and will be provided, including:
-
Hazard Assessment: A summary of the chemical's specific hazards.
-
Personal Protective Equipment (PPE): Requirements for safe handling.
-
Spill and Decontamination Procedures: Protocols for managing accidental releases.
-
Waste Collection and Segregation: Instructions for proper waste stream management.
-
Disposal Method: Approved methods for chemical neutralization or disposal.
Substances Incorrectly Identified as "this compound"
For clarity, the following substances were identified in initial searches but are not associated with the term "this compound":
-
3,3'-Diindolylmethane (DIM): A distinct chemical compound with its own specific handling and disposal requirements.
-
Triton™ DF-16: A trade name for a surfactant.
-
WSM166 / 168/169: An insulating silicone grease.
Providing accurate disposal guidance is a critical component of our commitment to being your preferred source for laboratory safety and chemical handling information. We look forward to receiving the necessary information to assist you in the safe and compliant disposal of your laboratory waste.
Disclaimer: This Document Pertains to a Hypothetical Substance
"Dim16" is not a recognized chemical compound with a standardized Safety Data Sheet (SDS). The following information is a generalized guide for handling a hypothetical hazardous chemical, referred to as "this compound" for illustrative purposes. The recommendations provided are based on general principles of laboratory safety. For any specific chemical, you must consult its official Safety Data Sheet (SDS) for accurate and detailed handling and safety information.
Essential Safety and Logistical Information for Handling "this compound"
This document provides crucial safety protocols and logistical plans for researchers, scientists, and drug development professionals engaged in the handling of the hypothetical hazardous substance, "this compound". Adherence to these guidelines is essential to ensure personal safety and minimize environmental impact.
Hypothetical Hazard Profile for "this compound"
For the purpose of this guide, "this compound" is assumed to possess the following hazardous properties:
-
Acute Toxicity (Oral, Dermal): Harmful if swallowed or in contact with skin.
-
Skin Corrosion/Irritation: Causes severe skin burns and irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
-
Aquatic Toxicity: Harmful or toxic to aquatic life with long-lasting effects.[1]
Personal Protective Equipment (PPE) Selection
The selection of appropriate PPE is the first line of defense against the potential hazards of "this compound". The following table summarizes the recommended PPE for various laboratory operations involving this hypothetical substance.
| Operation | Minimum PPE Requirement | Recommended PPE for Elevated Risk |
| Weighing and Aliquoting (Solid) | - Nitrile Gloves- Safety Glasses with Side Shields- Laboratory Coat | - Double Gloving (Nitrile)- Chemical Splash Goggles- Face Shield- Disposable Gown |
| Solution Preparation | - Nitrile Gloves- Chemical Splash Goggles- Laboratory Coat | - Double Gloving (Nitrile)- Face Shield over Goggles- Chemical Resistant Apron over Lab Coat |
| Running Reactions | - Nitrile Gloves- Chemical Splash Goggles- Laboratory Coat | - Double Gloving (Nitrile)- Face Shield over Goggles- Chemical Resistant Apron over Lab Coat- Work in a Fume Hood |
| Waste Disposal | - Nitrile Gloves- Chemical Splash Goggles- Laboratory Coat | - Double Gloving (Nitrile)- Face Shield over Goggles- Chemical Resistant Apron over Lab Coat |
Operational Plan: PPE Donning and Doffing Procedure
Correctly putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.
Donning Sequence:
-
Gown/Lab Coat: Put on a disposable gown or a clean laboratory coat, ensuring it is fully buttoned.
-
Mask/Respirator: If required, don a face mask or a NIOSH-approved respirator. Perform a seal check if using a respirator.
-
Goggles/Face Shield: Put on safety goggles and, if necessary, a face shield.
-
Gloves: Don the first pair of nitrile gloves, pulling the cuffs over the sleeves of the gown or lab coat. If double gloving, don the second pair over the first.
Doffing Sequence:
-
Gloves (Outer Pair): If double gloved, remove the outer pair of gloves.
-
Gown/Lab Coat: Unbutton the lab coat or gown. Remove it by rolling it down and away from the body, turning it inside out as you go.
-
Gloves (Inner Pair): Remove the inner pair of gloves.
-
Face Shield/Goggles: Remove the face shield or goggles from the back of the head.
-
Mask/Respirator: Remove the mask or respirator from the back of the head.
-
Hand Hygiene: Immediately wash hands thoroughly with soap and water.
Disposal Plan for "this compound" and Contaminated Materials
All materials that come into contact with "this compound" must be treated as hazardous waste.
-
Solid Waste: Contaminated items such as gloves, disposable gowns, and paper towels should be placed in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions of "this compound" and contaminated solvents must be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour "this compound" waste down the drain.[1]
-
Sharps: Contaminated needles, syringes, and other sharps must be disposed of in a designated sharps container.
-
Container Disposal: Empty "this compound" containers must be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.
Emergency Procedures
-
Skin Contact: Immediately remove all contaminated clothing.[2] Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3]
-
Ingestion: Do NOT induce vomiting.[3] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Visualized Workflow for Safe Handling of "this compound"
The following diagram illustrates the logical workflow for the safe handling of the hypothetical hazardous substance "this compound" in a laboratory setting.
Caption: Workflow for Safe Handling of "this compound"
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
